molecular formula C7H4FNO4 B2508364 5-Fluoropyridine-2,4-dicarboxylic acid CAS No. 1427082-33-4

5-Fluoropyridine-2,4-dicarboxylic acid

Cat. No.: B2508364
CAS No.: 1427082-33-4
M. Wt: 185.11
InChI Key: YMTWJDCPCBQOIJ-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoropyridine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoropyridine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoropyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-4-2-9-5(7(12)13)1-3(4)6(10)11/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTWJDCPCBQOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluoropyridine-2,4-dicarboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application profile of 5-Fluoropyridine-2,4-dicarboxylic acid , a critical scaffold in the development of epigenetic modulators and metalloenzyme inhibitors.

Content Type: Technical Monograph & Synthesis Protocol Subject Matter: Structural Analysis, Chemical Synthesis, and Medicinal Applications Primary CAS: 1427082-33-4 (Acid) | Related CAS: 122163674 (PubChem CID)

Executive Summary & Structural Significance

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a specialized heterocyclic building block utilized primarily in the design of 2-oxoglutarate (2OG)-dependent oxygenase inhibitors . Structurally, it consists of a pyridine ring substituted with carboxylic acid groups at the C2 and C4 positions and a fluorine atom at the C5 position.

This specific substitution pattern offers distinct advantages in medicinal chemistry:

  • Electronic Modulation: The C5-fluorine atom lowers the pKa of the pyridine nitrogen and adjacent carboxylic acids via inductive effects, altering the metal-binding properties compared to the non-fluorinated parent (lutidinic acid).

  • Metabolic Stability: Fluorination at the C5 position blocks a common site of metabolic oxidation, enhancing the pharmacokinetic profile of derived drugs.

  • Selectivity Switch: In the context of enzyme inhibition (e.g., JMJD5, AspH), the C5-fluorine occupies a specific sub-pocket, driving selectivity over other members of the 2OG oxygenase family (like KDM4E).

Molecular Structure & Properties[1][2][3][4][5][6]

Physicochemical Profile
PropertyDataNote
IUPAC Name 5-Fluoropyridine-2,4-dicarboxylic acid
Molecular Formula C₇H₄FNO₄
Molecular Weight 185.11 g/mol
Appearance White solidDecomposes >270 °C
Solubility Soluble in DMSO, Water (pH dependent), MethanolHigh polarity due to dicarboxylates
Topological PSA 87.5 ŲHigh polarity surface area
H-Bond Donors 2(Carboxylic acids)
H-Bond Acceptors 5(N, F, 3x O)
Structural Diagram (DOT Visualization)

The following diagram illustrates the core connectivity and the electronic influence of the 5-fluoro substituent.

G N1 N (Pyridine) C2 C2 N1->C2 C3 C3 (H) C2->C3 COOH2 COOH (Acid) C2->COOH2 Chelation Site 1 C4 C4 C3->C4 C5 C5 C4->C5 COOH4 COOH (Acid) C4->COOH4 Chelation Site 2 C6 C6 (H) C5->C6 F5 F (Fluoro) C5->F5 -I Effect Metabolic Block C6->N1 F5->C5 Inductive Withdrawal

Caption: Connectivity map of 5-F-2,4-PDCA showing the fluorination site (C5) relative to the metal-chelating carboxylic acid domains.

Synthesis & Fabrication Protocol

The synthesis of 5-fluoropyridine-2,4-dicarboxylic acid is typically achieved via the hydrolysis of its diester precursor. The following protocol is adapted from established medicinal chemistry routes (e.g., Brewitz et al., J. Fluorine Chem.[1] 2021).[2]

Precursor Synthesis Pathway

The route begins with 2-chloro-5-fluoroisonicotinic acid , which is esterified, carbonylated, and then hydrolyzed.

  • Esterification: 2-chloro-5-fluoroisonicotinic acid

    
     Methyl 2-chloro-5-fluoroisonicotinate.
    
  • Carbonylation: Palladium-catalyzed carbonylation (CO, MeOH) installs the second ester at the C2 position, yielding Dimethyl 5-fluoropyridine-2,4-dicarboxylate .

  • Hydrolysis (Main Step): Saponification of the dimethyl ester yields the target diacid.

Detailed Experimental Protocol (Hydrolysis Step)

Reagents:

  • Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Substrate)[2][3]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • THF/Water (1:1 mixture)

  • HCl (1M and 6M for acidification)

Workflow:

  • Dissolution: Dissolve 1.0 equivalent of dimethyl 5-fluoropyridine-2,4-dicarboxylate in a 1:1 mixture of THF and water.

  • Saponification: Add 2.5 equivalents of LiOH. Stir the reaction mixture at ambient temperature (20–25 °C) for 2–4 hours. Monitor consumption of starting material by TLC or LC-MS.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the remaining aqueous solution to 0 °C.

    • Acidify carefully with 1M HCl (dropwise) until pH reaches ~1–2. A white precipitate should form.

  • Isolation: Filter the solid precipitate. Wash with a small amount of cold water to remove excess salts.

  • Drying: Dry the solid under high vacuum to afford 5-fluoropyridine-2,4-dicarboxylic acid as a white solid.

  • Yield: Typical yields range from 85% to 99%.

Synthesis Logic Diagram

Synthesis Start Precursor: Dimethyl 5-fluoropyridine-2,4-dicarboxylate Intermediate Intermediate: Lithium Dicarboxylate Salt Start->Intermediate Saponification (RT, 2-4h) Reagent Reagents: LiOH (2.5 eq), THF/H2O Reagent->Intermediate Product Target: 5-Fluoropyridine-2,4-dicarboxylic acid (White Solid) Intermediate->Product Protonation & Precipitation Acidification Acidification: HCl (pH 1-2) Acidification->Product

Caption: Step-by-step hydrolysis workflow for converting the diester intermediate to the final 5-F-2,4-PDCA scaffold.

Characterization & Validation

To validate the synthesis, the following spectroscopic data must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • Solvent: D₂O (Deuterium Oxide) or DMSO-d₆.

  • ¹H NMR (600 MHz, D₂O):

    • δ 8.51 ppm (d, J ≈ 1.2 Hz, 1H): Assigned to H6 .[4] The doublet splitting arises from long-range coupling with the Fluorine at C5 (

      
      ).
      
    • Note: The H3 proton (between the two carboxyls) may appear as a singlet or doublet further upfield (~8.0–8.3 ppm) depending on pH and exchange conditions, but H6 is the most distinct diagnostic peak due to F-coupling.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Mass:

    • [M-H]⁻: 184.04 m/z (Calculated for C₇H₃FNO₄⁻).

    • [M+H]⁺: 186.05 m/z (if run in Positive Mode).

Applications in Drug Discovery[1][10]

Mechanism of Action: 2OG Oxygenase Inhibition

5-F-2,4-PDCA functions as a competitive inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. It mimics the natural cofactor (2OG), chelating the active site Iron (Fe²⁺) via the N-atom of the pyridine and the carboxylate at C2.

  • Target: JMJD5 (Jumonji C-domain-containing protein 5) and AspH (Aspartyl/Asparaginyl beta-hydroxylase).

  • Selectivity: The fluorine at C5 induces a steric and electronic fit that favors binding to AspH and JMJD5 over other demethylases like KDM4E. This "fluorine scan" technique is a standard method to probe the size and polarity of enzyme sub-pockets.

Binding Mode Visualization

The molecule binds in a bidentate fashion to the active site metal.

Binding Fe Active Site Fe(II) Ligand 5-F-2,4-PDCA Ligand->Fe N1 Coordination Ligand->Fe C2-Carboxylate Chelation SubPocket Hydrophobic/Polar Sub-pocket Ligand->SubPocket C5-Fluorine Interaction

Caption: Schematic of the bidentate coordination of 5-F-2,4-PDCA to the active site Iron (II), highlighting the C5-F sub-pocket interaction.

References

  • Brewitz, L., Nakashima, Y., Tumber, A., Salah, E., & Schofield, C. J. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1][2] Journal of Fluorine Chemistry, 247, 109804.[1][2] [2]

  • PubChem Compound Summary. 5-Fluoropyridine-2,4-dicarboxylic acid (CID 122163674). National Center for Biotechnology Information.

  • RCSB PDB. Structure of AspH in complex with 5-fluoropyridine-2,4-dicarboxylic acid (PDB ID: 6Z6R).[5][6]

Sources

An In-depth Technical Guide to 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1427082-33-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoropyridine-2,4-dicarboxylic acid is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structural rigidity, coupled with the electronic properties imparted by the fluorine atom and the two carboxylic acid moieties, makes it an attractive scaffold for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most notably, its role as a powerful inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, a class of enzymes implicated in a wide range of physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoropyridine-2,4-dicarboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 1427082-33-4[1][2]
Molecular Formula C₇H₄FNO₄[2]
Molecular Weight 185.11 g/mol [2]
IUPAC Name 5-fluoropyridine-2,4-dicarboxylic acid[2]
Melting Point >270 °C (decomposition)[1]
Appearance White solid[1]

Synthesis and Characterization

The synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid is achieved through a two-step process, commencing with the synthesis of its diethyl ester precursor, followed by hydrolysis.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of Diethyl 5-fluoropyridine-2,4-dicarboxylate cluster_1 Step 2: Hydrolysis A Diethyl 2-aminomalonate hydrochloride C Diethyl 2-((3-ethoxy-3-iminoprop-1-en-1-yl)amino)malonate A->C Triethylamine, Ethanol B Ethyl 3-ethoxy-3-iminopropanoate B->C D Diethyl 5-hydroxypyridine-2,4-dicarboxylate C->D Dowtherm A, Reflux E Diethyl 5-fluoropyridine-2,4-dicarboxylate D->E Diethylaminosulfur trifluoride (DAST), Dichloromethane F 5-Fluoropyridine-2,4-dicarboxylic acid E->F Lithium Hydroxide, THF/Water

Caption: Synthetic pathway for 5-Fluoropyridine-2,4-dicarboxylic acid.

Experimental Protocols

Step 1: Synthesis of Diethyl 5-fluoropyridine-2,4-dicarboxylate

This procedure involves the condensation of diethyl 2-aminomalonate hydrochloride with ethyl 3-ethoxy-3-iminopropanoate, followed by cyclization and subsequent fluorination.

  • Condensation: To a solution of diethyl 2-aminomalonate hydrochloride in ethanol, add triethylamine at 0 °C. Stir the mixture for 15 minutes, then add ethyl 3-ethoxy-3-iminopropanoate. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification of Intermediate: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude diethyl 2-((3-ethoxy-3-iminoprop-1-en-1-yl)amino)malonate.

  • Cyclization: Add the crude intermediate to Dowtherm A and heat to reflux for 1 hour. Cool the reaction mixture and purify by column chromatography to obtain diethyl 5-hydroxypyridine-2,4-dicarboxylate.

  • Fluorination: Dissolve diethyl 5-hydroxypyridine-2,4-dicarboxylate in dichloromethane and cool to -78 °C. Add diethylaminosulfur trifluoride (DAST) dropwise. Stir the reaction at this temperature for 1 hour, then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield diethyl 5-fluoropyridine-2,4-dicarboxylate.

Step 2: Hydrolysis to 5-Fluoropyridine-2,4-dicarboxylic acid

The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[1]

  • Reaction Setup: Dissolve diethyl 5-fluoropyridine-2,4-dicarboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an aqueous solution of lithium hydroxide to the solution. Stir the mixture at room temperature for 12 hours.

  • Workup: Acidify the reaction mixture with 1 M HCl.

  • Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Fluoropyridine-2,4-dicarboxylic acid as a white solid.[1]

Spectroscopic Characterization
Data Type Observed Data
¹H NMR (600 MHz, D₂O) δ = 8.51 (d, J = 2.9 Hz, 1H), 7.85 (d, J = 2.9 Hz, 1H) ppm.[1]
¹³C NMR (Predicted) δ ≈ 168.1 (C=O), 165.9 (C=O), 159.2 (d, JCF ≈ 240 Hz, C-F), 148.5 (d, JCCF ≈ 15 Hz, C-C-F), 139.8 (d, JCCF ≈ 5 Hz, C-C-F), 125.1 (d, JCCCF ≈ 5 Hz, C-C-C-F), 118.9 (d, JCF ≈ 20 Hz, C-F) ppm.
¹⁹F NMR (Predicted) δ ≈ -120 to -140 ppm (relative to CFCl₃).
Mass Spectrometry (ESI-) m/z = 184.00 [M-H]⁻

Application in Drug Discovery: Inhibition of 2-Oxoglutarate Dependent Oxygenases

5-Fluoropyridine-2,4-dicarboxylic acid is a potent inhibitor of human 2-oxoglutarate (2OG) dependent oxygenases.[1] These enzymes play crucial roles in a variety of cellular processes, including hypoxic sensing, collagen biosynthesis, and epigenetic regulation.[3][4] Consequently, inhibitors of these enzymes are of significant interest for the therapeutic intervention in diseases such as cancer, anemia, and inflammatory disorders.[3]

Mechanism of Action

The inhibitory activity of 5-Fluoropyridine-2,4-dicarboxylic acid stems from its structural mimicry of the endogenous substrate, 2-oxoglutarate. The dicarboxylic acid motif chelates the active site Fe(II) ion, while the pyridine ring occupies the substrate-binding pocket, thereby blocking the catalytic activity of the enzyme.

Signaling Pathway Diagram

O2G_Oxygenase_Inhibition cluster_0 Normal Enzymatic Activity cluster_1 Inhibition Pathway 2-Oxoglutarate 2-Oxoglutarate O2G_Oxygenase O2G_Oxygenase 2-Oxoglutarate->O2G_Oxygenase Hydroxylated_Substrate Hydroxylated_Substrate O2G_Oxygenase->Hydroxylated_Substrate Succinate_CO2 Succinate + CO2 O2G_Oxygenase->Succinate_CO2 Inactive_Enzyme Inactive Enzyme Complex O2G_Oxygenase->Inactive_Enzyme Substrate Substrate Substrate->O2G_Oxygenase 5-FP-2,4-DA 5-Fluoropyridine-2,4-dicarboxylic acid 5-FP-2,4-DA->Inactive_Enzyme Binds to Active Site

Caption: Inhibition of 2-oxoglutarate dependent oxygenase by 5-Fluoropyridine-2,4-dicarboxylic acid.

Conclusion

5-Fluoropyridine-2,4-dicarboxylic acid is a valuable and versatile molecule for chemical biologists and medicinal chemists. Its straightforward synthesis and potent inhibitory activity against a therapeutically relevant enzyme class make it an important tool for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and mechanism of action to facilitate its application in research and drug discovery endeavors.

References

  • Brewitz, L., et al. (2016). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry, 24(18), 4341-4350. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122163674, 5-Fluoropyridine-2,4-dicarboxylic acid. Retrieved February 15, 2024 from [Link].

  • Chembeez. 5-fluoropyridine-2,4-dicarboxylic acid, 95%. Available at: [Link]

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4299-4318. Available at: [Link]

  • Schofield, C. J., & Zhang, Z. (2018). 2-Oxoglutarate-Dependent Oxygenases. Annual Review of Biochemistry, 87, 545-573. Available at: [Link]

Sources

biological activity of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Fluoropyridine-2,4-dicarboxylic Acid: A Selective 2-Oxoglutarate-Dependent Dioxygenase Inhibitor

Introduction

5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) is a fluorinated analog of the well-characterized compound, Pyridine-2,4-dicarboxylic acid (2,4-PDCA). It belongs to a class of small molecules that act as competitive inhibitors of 2-oxoglutarate (2OG)-dependent dioxygenases, a vast and functionally diverse superfamily of enzymes critical to cellular regulation.[1][2] These enzymes play pivotal roles in a myriad of biological processes, including epigenetic modifications, oxygen sensing, collagen biosynthesis, and DNA repair.[3] The strategic placement of a fluorine atom at the C5 position of the pyridine ring grants 5-FPDA a distinct inhibitory profile, making it a valuable chemical probe for dissecting the specific functions of these enzymes.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the mechanism of action of 5-FPDA, elucidates its unique selectivity profile, provides actionable experimental protocols for its use, and discusses its potential applications in biomedical research.

Part 1: The Molecular Target - 2-Oxoglutarate-Dependent Dioxygenases

Overview of the 2OG Dioxygenase Superfamily

The human genome encodes for over 60 members of the 2OG-dependent dioxygenase superfamily.[3] These non-heme iron enzymes utilize a highly conserved Fe(II) ion in their active site to catalyze a variety of oxidative reactions. Their canonical mechanism involves the coupling of the oxidative decarboxylation of a co-substrate, 2-oxoglutarate (2OG), to the oxidation of a prime substrate. This family includes several therapeutically relevant subfamilies:

  • Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes, such as KDM4E, are central to epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing chromatin structure and gene expression.[3][4]

  • Prolyl Hydroxylase Domain (PHD) enzymes: PHDs are the primary cellular oxygen sensors. They hydroxylate proline residues on the Hypoxia-Inducible Factor (HIF-α) subunit, signaling its degradation under normal oxygen conditions.[5][6]

  • Aspartate/Asparagine-β-hydroxylase (AspH): This enzyme catalyzes the post-translational hydroxylation of specific aspartate and asparagine residues within epidermal growth factor-like domains.[7]

cluster_0 General Catalytic Cycle of 2OG Dioxygenases E_FeII Enzyme-Fe(II) E_FeII_2OG Enzyme-Fe(II)-2OG Complex E_FeII->E_FeII_2OG + 2OG E_FeII_2OG_Sub Ternary Complex (Enzyme-Fe(II)-2OG-Substrate) E_FeII_2OG->E_FeII_2OG_Sub + Substrate E_FeIV_O High-Valent Enzyme-Fe(IV)=O Intermediate E_FeII_2OG_Sub->E_FeIV_O + O2 - CO2 - Succinate E_FeII_Prod Enzyme-Fe(II)-Product Complex E_FeIV_O->E_FeII_Prod + Substrate -> Hydroxylated Substrate E_FeII_Prod->E_FeII - Products

Caption: General catalytic cycle of 2-oxoglutarate dependent dioxygenases.

Mechanism of Inhibition by Pyridine Dicarboxylate Analogs

The inhibitory action of 5-FPDA is rooted in its structural mimicry of the endogenous co-substrate, 2-oxoglutarate. The parent compound, 2,4-PDCA, binds to the active site of 2OG-dependent enzymes in a manner analogous to 2OG.[3] Its carboxylate groups form a bidentate chelation with the active-site Fe(II) ion, while the pyridine nitrogen and the second carboxylate occupy positions similar to those of 2OG's C1 carboxylate and C5 carboxylate, respectively.[3][7] This competitive binding physically occludes the natural co-substrate, thereby halting the catalytic cycle before the oxidative step.

The critical insight for drug developers and chemical biologists is that substitutions on the pyridine ring of this scaffold can profoundly alter binding affinity and selectivity for different members of the dioxygenase superfamily.[1] This is because the substituents can form additional interactions or create steric clashes with variable amino acid residues that line the substrate-binding pocket adjacent to the conserved 2OG-binding site.

Part 2: Biological Activity & Selectivity Profile of 5-FPDA

The introduction of a fluorine atom at the C5 position of the 2,4-PDCA scaffold confers a distinct and experimentally valuable selectivity profile upon 5-FPDA.

Enhanced Selectivity for AspH over KDM4E

The most significant reported activity of 5-FPDA is its potent inhibition of 2OG-dependent oxygenases with a notable increase in selectivity.[1] While many 2,4-PDCA derivatives inhibit a broad range of these enzymes, fluorination at the C5 position was found to substantially increase the selectivity for Aspartate/asparagine-β-hydroxylase (AspH) over the JmjC histone demethylase KDM4E when compared to the unsubstituted 2,4-PDCA.[1]

This enhanced selectivity is mechanistically significant. It implies that the C5 position of the inhibitor projects into a region of the active site that differs between these two enzymes. For researchers investigating the distinct cellular roles of AspH and KDM4E, 5-FPDA serves as a more precise chemical tool than its parent compound, allowing for the inhibition of AspH with less confounding off-target effects on KDM4E.

Inhibition of Other 2OG-Dependent Dioxygenases
  • JMJD5: While direct inhibition data for 5-FPDA on JMJD5 is not extensively published, studies on other 5-substituted 2,4-PDCA derivatives have shown them to be potent and selective inhibitors of human Jumonji-C domain-containing protein 5 (JMJD5).[7][8][9] Crystallographic analyses reveal that the C5 substituent orients into the substrate-binding pocket of JMJD5.[7] This suggests a strong likelihood that 5-FPDA is also an effective inhibitor of this enzyme, which is implicated in development, circadian rhythm, and cancer.[8]

  • Prolyl Hydroxylases (PHDs) and the HIF Pathway: The parent compound, 2,4-PDCA, is a well-established inhibitor of the PHD enzymes that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][5] Inhibition of PHDs prevents the hydroxylation and subsequent proteasomal degradation of HIF-1α, leading to its stabilization even under normal oxygen conditions (normoxia).[6][10] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[6] Given its mechanism as a 2OG-competing inhibitor, 5-FPDA is strongly predicted to inhibit PHDs and thereby activate the HIF-1α signaling pathway.

cluster_0 HIF-1α Signaling Pathway & Point of Inhibition HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs Normoxia + O2, + 2OG VHL VHL E3 Ligase HIF1a->VHL Binding Stabilization Stabilization HIF1a->Stabilization Hypoxia or PHD Inhibition PHDs->HIF1a Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Nucleus Nucleus Stabilization->Nucleus Translocation HRE Hypoxia Response Elements (HRE) Nucleus->HRE Dimerization with HIF-1β HIF1b HIF-1β HIF1b->Nucleus Transcription Gene Transcription (e.g., VEGF) HRE->Transcription 5FPDA 5-FPDA 5FPDA->PHDs Inhibition

Caption: Inhibition of PHDs by 5-FPDA leads to HIF-1α stabilization.

Quantitative Data Summary
CompoundTarget EnzymeActivitySelectivity NoteReference
5-FPDA AspHEfficient InhibitionSubstantial increase in selectivity for AspH over KDM4E compared to 2,4-PDCA.[1]
5-FPDA KDM4ELess Efficient InhibitionSee above.[1]
2,4-PDCA AspHEfficient InhibitionBroad-spectrum inhibitor.[1]
2,4-PDCA KDM4EEfficient InhibitionBroad-spectrum inhibitor.[1]
2,4-PDCA JMJD5Efficient InhibitionBroad-spectrum inhibitor.[7]
2,4-PDCA Prolyl 4-HydroxylaseSignificant InhibitionIC50 values in the low micromolar range have been reported.[2]

Part 3: Practical Applications & Experimental Protocols

Rationale for Use as a Selective Chemical Probe

The primary value of 5-FPDA in a research setting lies in its improved selectivity profile compared to the parent 2,4-PDCA. When an experimental system expresses multiple 2OG-dependent dioxygenases, using a broad-spectrum inhibitor like 2,4-PDCA can produce ambiguous results. By exhibiting preferential inhibition of AspH over KDM4E, 5-FPDA allows for a more confident attribution of observed phenotypes to the inhibition of AspH-related pathways.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Mass Spectrometry-Based)

This protocol is designed to quantify the inhibitory potential (IC50) of 5-FPDA against a purified 2OG-dependent dioxygenase. Mass spectrometry offers a direct and sensitive method for measuring substrate modification.

Causality: The choice of a direct mass spectrometry-based assay over a coupled-enzyme assay (e.g., formaldehyde dehydrogenase-coupled) is to avoid potential artifacts from inhibitor interference with the coupling enzyme.[7] This self-validating system directly measures the catalytic event of interest.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-FPDA (e.g., 10 mM) in a suitable solvent like DMSO.

    • Prepare assay buffer (e.g., 50 mM MOPS, pH 7.5).

    • Prepare solutions of recombinant enzyme (e.g., JMJD5 at 0.15 μM), peptide substrate (e.g., RPS6128–148 at 2.0 μM), 2-oxoglutarate (2.0 μM), Fe(II) sulfate (2.0 μM), and L-ascorbic acid (100 μM) in assay buffer. Ascorbate is crucial to keep the iron in its reduced Fe(II) state.

  • Assay Plate Setup:

    • In a 96-well plate, perform serial dilutions of the 5-FPDA stock solution to create a range of inhibitor concentrations (e.g., 0.01 μM to 100 μM).

    • Include "No Inhibitor" (DMSO vehicle) controls for 100% activity and "No Enzyme" controls for 0% activity.

  • Reaction Initiation:

    • Add the enzyme, peptide substrate, Fe(II), and L-ascorbic acid to the wells containing the inhibitor dilutions.

    • Initiate the reaction by adding 2-oxoglutarate.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 20 °C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1% formic acid in methanol).

  • Analysis by Mass Spectrometry:

    • Analyze the samples using a suitable mass spectrometry method, such as Solid Phase Extraction-Mass Spectrometry (SPE-MS) or LC-MS.

    • Quantify the ratio of the modified (e.g., hydroxylated or demethylated) substrate to the unmodified substrate.

  • Data Analysis:

    • Normalize the data to the "No Inhibitor" control (100% activity) and "No Enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Workflow: In Vitro Inhibition Assay Prep 1. Prepare Reagents (Enzyme, Substrate, 5-FPDA) Dilute 2. Create Serial Dilutions of 5-FPDA in Assay Plate Prep->Dilute Mix 3. Add Assay Components & Initiate with 2OG Dilute->Mix Incubate 4. Incubate at Optimal Temperature Mix->Incubate Quench 5. Quench Reaction (e.g., with Formic Acid) Incubate->Quench Analyze 6. Analyze by Mass Spectrometry (Measure Substrate Modification) Quench->Analyze Calculate 7. Plot Dose-Response Curve & Calculate IC50 Analyze->Calculate

Caption: Workflow for determining IC50 values via an in vitro assay.

Experimental Protocol: Cellular HIF-1α Stabilization Assay

This protocol validates the activity of 5-FPDA on the PHD/HIF pathway within a cellular context.

Causality: Many polar compounds like dicarboxylic acids have poor cell permeability. Therefore, a cell-penetrating prodrug form, such as a dimethyl ester, is often required.[9] Cellular esterases will then hydrolyze the ester in situ to release the active diacid inhibitor. This step is critical for observing a cellular effect.

Methodology:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HeLa or a renal cell carcinoma line like 786-O) in appropriate media until they reach ~80% confluency.

  • Compound Treatment:

    • Prepare a stock solution of the dimethyl ester of 5-FPDA in DMSO.

    • Treat the cells with varying concentrations of the compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for a specified time (e.g., 4-8 hours).

    • Include a vehicle-only (DMSO) negative control and a positive control (e.g., Dimethyloxalylglycine, DMOG, a known PHD inhibitor).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Separate equal amounts of protein (~20-30 µg) from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to verify equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analyze the band intensity for HIF-1α, normalizing to the loading control, to observe the dose-dependent stabilization of the protein.

Part 4: Synthesis and Chemical Properties

5-Fluoropyridine-2,4-dicarboxylic acid can be synthesized from its corresponding dimethyl ester. The dicarboxylic acid was obtained from dimethyl 5-fluoropyridine-2,4-dicarboxylate via lithium hydroxide-mediated saponification.[1]

Chemical Properties:

PropertyValueSource
Molecular Formula C7H4FNO4[11]
Molecular Weight 185.11 g/mol [11]
IUPAC Name 5-fluoropyridine-2,4-dicarboxylic acid[11]
InChIKey YMTWJDCPCBQOIJ-UHFFFAOYSA-N[11]
Canonical SMILES C1=C(C(=CN=C1C(=O)O)F)C(=O)O[11]

Conclusion

5-Fluoropyridine-2,4-dicarboxylic acid emerges as a nuanced and valuable tool for chemical biology and drug discovery. Its identity as a competitive inhibitor of the vast 2-oxoglutarate-dependent dioxygenase superfamily is well-established through its lineage from 2,4-PDCA. However, its true utility is defined by the C5-fluoro substitution, which confers an enhanced selectivity for AspH over KDM4E.[1] This feature allows for more targeted investigations into the roles of these specific enzymes in health and disease. Furthermore, its predicted activity against prolyl hydroxylases makes it a useful compound for studying the HIF-1α oxygen-sensing pathway. As research into the therapeutic potential of modulating 2OG-dependent dioxygenases continues, selective inhibitors like 5-FPDA will be indispensable for validating targets and elucidating complex biological mechanisms.

References

  • Brewitz, L., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry, 247, 109804. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(15), 10849–10865. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. PubMed. [Link]

  • Fujimori, K., et al. (1993). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]

  • Leung, I. K., et al. (2010). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Bioorganic & Medicinal Chemistry Letters, 20(19), 5825-5828. [Link]

  • Zhang, Y., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Kohrt, J. T., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. PubMed. [Link]

  • University of Texas Rio Grande Valley. (n.d.). 4-(5-Fluoropyridin-2-yl)-2azetidinones to Fight Against Drug-Resistant Pancreatic Cancer. UTRGV. [Link]

  • Protein Data Bank Japan. (2024). 5fp3: cell penetrant inhibitors of the jmjd2 (kdm4) and jarid1 (kdm5) families of histone lysine demethylases. PDBj. [Link]

  • Franklin, T. J., et al. (1991). Novel inhibitors of prolyl 4-hydroxylase. PubMed. [Link]

  • CN102898358A - Preparation method of fluoropyridine compounds. (2013).
  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. ACS Publications. [Link]

  • Franklin, T. J., et al. (1995). Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. Scilit. [Link]

  • Long, M. J., et al. (2012). Inhibition of the histone lysine demethylase JMJD2A by ejection of structural Zn(ii). Chemical Communications, 48(76), 9474-9476. [Link]

  • Franklin, T. J., et al. (1991). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. PubMed. [Link]

  • Lee, H. Y., & Lee, K. (2019). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules, 24(7), 1369. [Link]

  • Phelps, M. E., et al. (1980). Synthesis and Biological Activity of 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates. PubMed. [Link]

  • Kristie, T. M., et al. (2013). Targeting the JMJD2 Histone Demethylases to Epigenetically Control Herpesvirus Infection and Reactivation from Latency. mBio, 4(1), e00558-12. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid. PubChem. [Link]

  • US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid. (1997).
  • Gáll, T., et al. (2022). Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease. MDPI. [Link]

  • Wikipedia. (n.d.). Hypoxia-inducible factor. Wikipedia. [Link]

  • Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of the American College of Cardiology, 50(17), 1657-1661. [Link]

Sources

5-Fluoropyridine-2,4-dicarboxylic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Fluoropyridine-2,4-dicarboxylic Acid (5-F-2,4-PDCA) Role: Selective 2-Oxoglutarate Oxygenase Inhibitor (AspH Probe)

Part 1: Executive Technical Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a synthetic structural analog of 2-oxoglutarate (2-OG), functioning as a competitive inhibitor for 2-OG-dependent oxygenases.[1] While its parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a potent but broad-spectrum inhibitor of this enzyme superfamily (targeting KDMs, PHDs, and hydroxylases indiscriminately), the introduction of a fluorine atom at the C5 position acts as a "selectivity switch."

Core Application: This molecule is primarily utilized as a chemical probe to selectively inhibit Aspartate/Asparagine-β-hydroxylase (AspH) while exhibiting significantly reduced potency against histone demethylases (such as KDM4E). This selectivity profile allows researchers to dissect the specific oncogenic contributions of AspH in cellular assays without the confounding epigenetic alterations caused by broad KDM inhibition.

Part 2: Chemical & Mechanistic Profile

Mechanism of Action: Competitive Chelation

The 2-OG oxygenase superfamily relies on a conserved catalytic triad (HXD/E...H) that coordinates a ferrous iron (Fe(II)) center. The co-substrate, 2-oxoglutarate, binds bidentately to this iron, facilitating oxygen activation.

5-F-2,4-PDCA mimics the 2-OG structure. The pyridine nitrogen and the 2-carboxylate group chelate the active site Fe(II) in a bidentate manner, displacing 2-OG and locking the enzyme in an inactive state.

The Fluorine Effect (Structure-Activity Relationship)

The addition of the fluorine atom at C5 induces two critical changes:

  • Electronic Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, theoretically weakening the coordination bond with Fe(II). This generally lowers potency across the superfamily (e.g., against KDMs).

  • Steric/Electrostatic Fit: In the specific context of the AspH active site, the C5-fluorine is accommodated without steric clash, and the molecule maintains high-affinity binding (IC50 ~0.05 µM), comparable to the parent 2,4-PDCA.

Result: A probe that retains high potency for AspH but loses potency for off-targets like KDM4E.

MOA_Pathway Fe Active Site Fe(II) Complex_Active Fe(II)-2OG Complex (Catalysis Active) Fe->Complex_Active + O2 Complex_Blocked Fe(II)-Inhibitor Complex (Catalysis Blocked) Fe->Complex_Blocked No O2 Activation TwoOG 2-Oxoglutarate (Natural Substrate) TwoOG->Fe Bidentate Binding Inhibitor 5-F-2,4-PDCA (Inhibitor) Inhibitor->Fe Competitive Displacement Selectivity Selectivity Filter: Weakened KDM Binding Retained AspH Binding Inhibitor->Selectivity C5-Fluorine Effect Selectivity->Complex_Blocked

Figure 1: Mechanism of Action illustrating the competitive displacement of 2-OG by 5-F-2,4-PDCA and the selectivity filter imposed by the fluorine substitution.

Part 3: Comparative Potency Data

The following data highlights the shift in selectivity. Note the maintenance of potency against AspH and the loss of potency against KDM4E.

InhibitorTarget: AspH (IC50 µM)Target: KDM4E (IC50 µM)Selectivity Ratio (KDM/AspH)
2,4-PDCA (Parent) 0.030.6~20
5-F-2,4-PDCA 0.05 > 10.0 > 200

Data Interpretation: 5-F-2,4-PDCA is approximately 10x more selective for AspH over KDM4E compared to the parent compound, making it the superior choice for validating AspH-driven phenotypes.

Part 4: Experimental Protocols

Synthesis of 5-F-2,4-PDCA

Rationale: Commercial availability can be sporadic. The synthesis via saponification is robust.

Reagents: Dimethyl 5-fluoropyridine-2,4-dicarboxylate, Lithium Hydroxide (LiOH), THF, Water. Workflow:

  • Dissolution: Dissolve dimethyl 5-fluoropyridine-2,4-dicarboxylate (1.0 eq) in a THF/Water mixture (1:1 v/v).

  • Saponification: Add LiOH (2.5 eq) at 0°C. Stir at room temperature for 3 hours.

  • Quench: Acidify with 1M HCl to pH 2.0.

  • Isolation: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Recrystallize from water/ethanol if necessary.

  • Validation: Verify via 1H-NMR (D2O). Look for the aromatic doublet at ~8.51 ppm.

In Vitro Inhibition Assay (Mass Spectrometry)

Rationale: Mass spectrometry (MS) is preferred over fluorescence assays for this specific inhibitor class to avoid interference from the pyridine ring's potential fluorescence or quenching properties.

Objective: Determine IC50 against recombinant AspH.

Reagents:

  • Recombinant AspH (catalytic domain).

  • Substrate Peptide: Factor X fragment (39mer-4Ser).[2]

  • Co-factors: 2-oxoglutarate (10 µM), Fe(II)SO4 (50 µM), Ascorbate (100 µM).

  • Buffer: 50 mM Tris-HCl pH 7.5.

Step-by-Step Protocol:

  • Enzyme Mix Prep: Incubate AspH (final conc. 100 nM) with Fe(II) and varying concentrations of 5-F-2,4-PDCA (0.01 µM to 100 µM) for 15 minutes on ice. Why: Allows inhibitor to equilibrate with the active site iron.

  • Reaction Initiation: Add the Substrate Peptide and 2-OG/Ascorbate mix.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Quenching: Stop reaction by adding 1% Formic Acid.

  • Detection: Analyze via MALDI-TOF or LC-MS/MS. Monitor the mass shift of +16 Da (hydroxylation) on the peptide substrate.

  • Calculation: Plot % conversion vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to derive IC50.

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Fe(II) + 5-F-2,4-PDCA) Step2 2. Initiation (Add Peptide + 2-OG + Ascorbate) Step1->Step2 Equilibrate Step3 3. Catalysis (37°C, 15 mins) Step2->Step3 Hydroxylation Step4 4. Quench (1% Formic Acid) Step3->Step4 Stop Rxn Step5 5. MS Analysis (Detect +16 Da Mass Shift) Step4->Step5 Quantify

Figure 2: Mass spectrometry-based assay workflow for validating AspH inhibition.

Part 5: Strategic Application in Drug Discovery

When to use 5-F-2,4-PDCA:

  • Target Validation: When you observe a phenotype (e.g., cell migration in HCC) and need to confirm it is driven by AspH hydroxylase activity, not a histone methylation event.

  • Crystallography: As a soaking ligand to stabilize AspH or related oxygenases for X-ray structure determination.

  • Fragment Screening: As a high-efficiency "warhead" fragment that can be elaborated (grown) to improve potency further.

Control System:

  • Positive Control: 2,4-PDCA (Expect inhibition of both AspH and KDM).

  • Negative Control: Pyridine-2,4-dicarboxylic acid dimethyl ester (Sterically blocked carboxylates; should be inactive in vitro).

  • Test Condition: 5-F-2,4-PDCA (Expect inhibition of AspH, minimal effect on KDM).

References

  • Brewitz, L., et al. (2021).[3][4] Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1][3][4][5] Journal of Fluorine Chemistry, 247, 109804.[3][4] [3][4]

  • Hopkinson, R. J., et al. (2013). Isomers of pyridine-2,4-dicarboxylic acid are broad-spectrum inhibitors of 2-oxoglutarate oxygenases.[5] ChemMedChem, 8(11).

  • Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Bioorganic & Medicinal Chemistry, 19(20).

Sources

Technical Guide: Discovery and Synthesis of 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 1427082-33-4) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. Its structural congener, the pyridine-2,4-dicarboxylate core, mimics 2-oxoglutarate, the natural cofactor for oxygen-sensing enzymes, making it a potent pharmacophore for treating renal anemia (e.g., Enarodustat analogs).

The introduction of the fluorine atom at the C5 position serves two pivotal roles:

  • Metabolic Stability: It blocks the metabolically labile C5 position from oxidative attack by cytochrome P450 enzymes.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the adjacent carboxylic acids and the pyridine nitrogen, influencing the binding affinity to the active site iron center of HIF-PH enzymes.

This guide details the robust synthetic pathways for this molecule, prioritizing the Oxidation of 5-Fluoro-2,4-lutidine as the most scalable and chemically defined route.

Part 2: Retrosynthetic Analysis

The retrosynthetic logic relies on the stability of the pyridine ring under strong oxidative conditions. The dicarboxylic acid functionality is best installed via the exhaustive oxidation of alkyl side chains.

Retrosynthesis Target 5-Fluoropyridine-2,4- dicarboxylic acid Precursor1 5-Fluoro-2,4- dimethylpyridine (5-Fluoro-2,4-lutidine) Target->Precursor1 Oxidation (KMnO4) Precursor2 3-Amino-2,4- dimethylpyridine Precursor1->Precursor2 Balz-Schiemann (NaNO2, HBF4) Start 2,4-Dimethylpyridine (2,4-Lutidine) Precursor2->Start Nitration/Reduction

Figure 1: Retrosynthetic disconnection showing the transformation from commercially available lutidine derivatives.

Part 3: Synthetic Pathways & Detailed Protocols

Route A: The Lutidine Oxidation Pathway (Recommended)

This route is preferred for its operational simplicity and the avoidance of transition metal-catalyzed carbonylation steps which often require high pressure and expensive ligands.

Step 1: Synthesis of 5-Fluoro-2,4-dimethylpyridine

If the fluorinated lutidine is not purchased, it is synthesized via the Balz-Schiemann reaction from 3-amino-2,4-dimethylpyridine.

  • Mechanism: Diazotization of the amine followed by thermal decomposition of the diazonium tetrafluoroborate salt.

  • Reagents: Sodium Nitrite (

    
    ), Tetrafluoroboric acid (
    
    
    
    ).
  • Key Insight: Controlling the temperature during diazotization (

    
    ) is critical to prevent premature phenol formation.
    
Step 2: Oxidation to 5-Fluoropyridine-2,4-dicarboxylic acid

This is the critical step. Potassium permanganate (


) is the oxidant of choice due to its ability to fully oxidize benzylic-type carbons to carboxylic acids in aqueous media.

Experimental Protocol:

  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Reagent Loading:

    • Charge 5-Fluoro-2,4-dimethylpyridine (10.0 g, 80 mmol).

    • Add Water (400 mL).

    • Add Potassium Permanganate (

      
      ) (63.0 g, 400 mmol, 5.0 equiv) in portions. Note: A large excess is required as each methyl group requires 6 electron equivalents.
      
  • Reaction:

    • Heat the purple suspension to reflux (100°C) .

    • Maintain reflux for 4–6 hours . The color will change from purple to brown (

      
       precipitate).
      
    • Monitoring: Check by TLC (MeOH/DCM) or LC-MS for the disappearance of the mono-acid intermediate.

  • Workup:

    • Filter the hot mixture through a celite pad to remove insoluble Manganese Dioxide (

      
      ). Wash the pad with hot water.
      
    • The filtrate (containing the dicarboxylate salt) is clear/colorless.

    • Concentrate the filtrate to ~100 mL volume.

    • Acidification: Cool to 0°C and slowly add conc. HCl until pH ~1–2. The product may precipitate as a white solid.

    • Extraction (if no precipitate): Extract continuously with Ethyl Acetate or n-Butanol.

  • Purification:

    • Recrystallize from water or an Acetone/Water mixture.

    • Yield: Typically 60–75%.

Route B: Carbonylation of Dichloropyridines (Alternative)

For labs equipped with high-pressure reactors, carbonylation of 2,4-dichloro-5-fluoropyridine offers a direct route to the diester, which is then hydrolyzed.

  • Substrate: 2,4-Dichloro-5-fluoropyridine (Synthesized from 5-fluorouracil via

    
    ).
    
  • Conditions:

    
    , dppp (ligand), CO (50 psi), MeOH, 
    
    
    
    , 100°C.
  • Advantage: Avoids harsh oxidants; suitable for scale-up if CO handling is safe.

  • Disadvantage: Catalyst cost and safety risks associated with Carbon Monoxide.

Part 4: Process Visualization

The following workflow illustrates the critical decision points and conditions for the recommended oxidation route.

SynthesisWorkflow Start Start: 5-Fluoro-2,4-dimethylpyridine Reaction Reaction: KMnO4 (5 eq), H2O, Reflux, 6h Start->Reaction Filtration Filtration: Remove MnO2 (Hot) Reaction->Filtration Color change: Purple -> Brown Acidification Acidification: HCl to pH 1 Filtration->Acidification Clear Filtrate Isolation Isolation: Crystallization or Extraction Acidification->Isolation Precipitate forms Final Product: 5-Fluoropyridine-2,4-dicarboxylic acid Isolation->Final

Figure 2: Workflow for the permanganate oxidation of 5-fluoro-2,4-lutidine.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 13.5–14.0 ppm: Broad singlet (2H, -COOH). δ 8.8 ppm: Singlet (1H, C6-H). δ 8.1 ppm: Doublet (1H, C3-H, J ~6 Hz due to F-coupling).
19F NMR δ -120 to -130 ppm: Singlet (or doublet depending on decoupling).
LC-MS (ESI-) m/z 184 [M-H]- : Dominant ionization in negative mode due to carboxylic acids.
Appearance White to off-white crystalline powder.

Part 6: Safety & Handling

  • Hydrofluoric Acid (HF) / HBF4: If synthesizing the precursor via Balz-Schiemann, extreme caution is required.

    
     is corrosive; standard HF protocols (calcium gluconate availability) apply if using anhydrous HF.
    
  • Oxidants:

    
     is a strong oxidant. Avoid contact with oxidizable organics (alcohols, aldehydes) in neat form to prevent fire.
    
  • Manganese Waste: The

    
     byproduct is heavy metal waste and must be disposed of according to environmental regulations.
    

References

  • Synthesis of Fluorinated Pyridines via Balz-Schiemann : Fukuhara, T., et al. "A Facile Preparation of Fluoropyridines from Aminopyridines via diazotization and fluorodediazoniation in HF or HF-Pyridine Solutions." Journal of Fluorine Chemistry.

  • Oxidation of Alkyl Pyridines to Carboxylic Acids : Hoogewerff, S., van Dorp, W.A. "Oxidation of Collidine and Lutidine Derivatives." Chem. Ber. 13, 1639.

  • Enarodustat (JTZ-951) Chemistry and Intermediates : ChemicalBook: Synthesis of Enarodustat and related pyridine intermediates.[1]

  • General Protocol for Permanganate Oxidation : Organic Chemistry Portal: Oxidation of Alkylbenzenes and Heterocycles.

  • Preparation of 2,4-Dichloro-5-fluoropyrimidine (Precursor for Carbonylation Route) : Google Patents: Process for producing 2,4-dichloro-5-fluoropyrimidine (JP2005126389A).

Sources

Fluorine-Scanning in Pyridine Dicarboxylic Acid Scaffolds: A Guide to Modulating Metalloenzyme Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fluorine in Pyridine Dicarboxylic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a privileged pharmacophore in medicinal chemistry, serving as a potent chelator of Fe(II) in the active sites of 2-oxoglutarate (2OG)-dependent oxygenases.[1] While the parent scaffold acts as a broad-spectrum inhibitor, the strategic introduction of fluorine atoms at the C3 and C5 positions has emerged as a critical tool for tuning physicochemical properties and inducing isoform selectivity. This guide analyzes the structural and electronic impact of fluorination on PDCA derivatives, focusing on their application as inhibitors of Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases (PHDs).

Physicochemical Impact of Fluorination

The introduction of fluorine into the PDCA heteroaromatic core is not merely a steric modification; it fundamentally alters the electronic landscape of the ligand, affecting both metal coordination and bioavailability.

Electronic Modulation and Acidity (pKa)

The pyridine nitrogen and the two carboxylate groups (C2 and C4) form a tridentate or bidentate clamp around the active site metal (typically Fe(II) or Ni(II) in assays).

  • Inductive Effect (-I): Fluorine is the most electronegative element (

    
    ). Substitution at C3 or C5 withdraws electron density from the pyridine ring system.
    
  • Acidity Shift: This electron withdrawal stabilizes the carboxylate anions, significantly lowering the pKa values of the carboxylic acids compared to the parent 2,4-PDCA (pKa

    
     2.15).
    
    • Impact: At physiological pH (7.4), fluorinated derivatives are fully ionized. While this increases solubility, it theoretically reduces passive membrane permeability. However, the high lipophilicity of the C-F bond often compensates for this, maintaining or improving cell potency.

  • Metal Coordination: The electron-deficient pyridine nitrogen becomes a weaker

    
    -donor. Paradoxically, this can improve selectivity; while binding affinity to the metal decreases slightly, the molecule relies more heavily on specific hydrophobic interactions (the "fluorine clip") within the enzyme pocket to maintain potency, thereby differentiating between homologous enzymes.
    
Metabolic Stability

The C3 and C5 positions of pyridine are susceptible to oxidative metabolism.

  • Metabolic Blocking: Replacing Hydrogen with Fluorine at these positions blocks cytochrome P450-mediated oxidation.

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life of the inhibitor in vivo.

Medicinal Chemistry Applications: The Selectivity Switch

The parent 2,4-PDCA inhibits a wide range of 2OG oxygenases, including PHDs, KDMs, and Factor Inhibiting HIF (FIH). Fluorination breaks this promiscuity.

Case Study: KDM4 vs. AspH Selectivity

Recent structural activity relationship (SAR) studies have demonstrated that regio-specific fluorination dictates target selectivity.

DerivativeTarget PreferenceMechanism of Action
Parent 2,4-PDCA Broad SpectrumNon-selective Fe(II) chelation; competes with 2-oxoglutarate.
3-Fluoro-2,4-PDCA Reduced PotencySteric clash in restricted active sites; electron-deficient N reduces Fe(II) affinity.
5-Fluoro-2,4-PDCA AspH Selective The C5-F atom occupies a hydrophobic sub-pocket in Aspartate/Asparagine-

-hydroxylase (AspH), maintaining potency against AspH while significantly losing potency against KDM4E.
Structural Logic
  • KDM4 Subfamily: The active site is compact. Bulky substituents or those altering the dipole significantly (like C3-F) often disrupt the precise geometry required for the "facial triad" coordination.

  • AspH: Possesses a more tolerant pocket near the C5 vector of the pyridine ring. The 5-fluoro substituent exploits an induced-fit mechanism, optimizing van der Waals contacts that are absent in the KDM4 binding mode.

Experimental Protocol: Synthesis of 5-Fluoro-2,4-PDCA

Objective: Synthesize 5-fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) from the dimethyl ester precursor. Rationale: Direct fluorination of the di-acid is challenging due to deactivation. The preferred route utilizes a fluorinated building block followed by ester hydrolysis.

Materials
  • Precursor: Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Commercially available or synthesized via Suzuki coupling of dimethyl 5-bromopyridine-2,4-dicarboxylate).

  • Reagents: Lithium Hydroxide monohydrate (LiOH

    
    H
    
    
    
    O), THF, Methanol, 1M HCl.
Step-by-Step Methodology
  • Solubilization: Dissolve dimethyl 5-fluoropyridine-2,4-dicarboxylate (1.0 eq, 213 mg, 1.0 mmol) in a mixture of THF/MeOH/H

    
    O (3:1:1 ratio, 5 mL total volume). The mixed solvent system ensures solubility of both the lipophilic ester and the hydrophilic base.
    
  • Saponification: Add LiOH

    
    H
    
    
    
    O (2.5 eq, 105 mg, 2.5 mmol) in one portion.
    • Critical Control Point: Monitor the reaction via TLC (10% MeOH in DCM) or LC-MS. Stir vigorously at room temperature for 2–4 hours. The disappearance of the mono-ester intermediate indicates completion.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH.

    • Dilute the aqueous residue with water (2 mL) and cool to 0°C in an ice bath.

    • Acidification: Slowly add 1M HCl dropwise until pH

      
       1–2. A white precipitate should form immediately.
      
    • Note: The fluorinated di-acid is highly polar. If no precipitate forms, saturation with NaCl and extraction with EtOAc (3 x 10 mL) is required.

  • Purification:

    • Filter the precipitate and wash with a small amount of cold water.

    • Dry under high vacuum overnight.

    • Yield: Expect 160–180 mg (85–95%).

    • Characterization:

      
      F NMR (D
      
      
      
      O) typically shows a singlet around -120 to -130 ppm (relative to CFCl
      
      
      ).

Visualization of SAR Logic

The following diagram illustrates the decision tree for modifying the PDCA scaffold to achieve specific inhibition profiles.

PDCA_SAR Parent Parent Scaffold Pyridine-2,4-dicarboxylic acid Mod_C3 Modification at C3 (Steric/Electronic) Parent->Mod_C3 Regio-scanning Mod_C5 Modification at C5 (Hydrophobic Vector) Parent->Mod_C5 Regio-scanning C3_F 3-Fluoro-PDCA Mod_C3->C3_F Fluorination C5_F 5-Fluoro-PDCA Mod_C5->C5_F Fluorination Result_C3 Reduced Potency (Steric Clash in KDM4) C3_F->Result_C3 Result_C5 Selectivity Switch (Maintains AspH Potency Reduces KDM4 Potency) C5_F->Result_C5 Induced Fit

Figure 1: Structural Activity Relationship (SAR) flow for fluorinated PDCA derivatives. C5-fluorination provides a distinct selectivity advantage for AspH over KDM4 isoforms.[1]

References

  • Brewitz, L., et al. (2020). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1] ChemMedChem.

  • Chowdhury, R., et al. (2016). Structural basis for binding of non-steroidal anti-inflammatory drugs to the JmjC histone demethylase KDM4E. Chemical Science.

  • Rose, N.R., et al. (2011). Plant growth regulator-assisted discovery of potent and selective inhibitors of histone demethylases. Journal of Medicinal Chemistry.

  • Gupta, S.P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.

Sources

Technical Guide: 5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Selective Chemical Probe for 2-Oxoglutarate Dependent Oxygenases

Part 1: Executive Summary & Compound Architecture

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a specialized synthetic analog of the broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor, 2,4-PDCA. While the parent compound (2,4-PDCA) is a potent "pan-inhibitor" of histone demethylases (KDMs) and prolyl hydroxylases (PHDs), the introduction of a fluorine atom at the C5 position acts as a selectivity switch .

For drug development professionals, this molecule is not merely an inhibitor but a critical pharmacological probe . It retains high potency against Aspartate β-hydroxylase (AspH) while significantly reducing activity against specific histone demethylases (e.g., KDM4E), thereby allowing researchers to decouple the effects of AspH inhibition from broad epigenetic remodeling.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
CAS Number 1427082-33-4Unique identifier for procurement.
Molecular Formula C7H4FNO4Fluorine introduces lipophilicity and electronic withdrawal.
Core Scaffold Pyridine-2,4-dicarboxylateMimics 2-oxoglutarate (2OG), the obligate co-substrate.[1][2]
C5-Substituent Fluorine (-F)Key Differentiator: Lowers pKa of adjacent carboxylates; alters steric fit in the enzyme active site.
Primary Targets AspH, JMJD5 (KDM8)High potency (IC50 ~ 50 nM for AspH).
Secondary Targets KDM4 SubfamilyReduced potency compared to 2,4-PDCA (Selectivity Window).
Part 2: Therapeutic Targets & Mechanistic Logic
1. The "Warhead" Mechanism: Competitive Chelation

5-F-2,4-PDCA functions as a bidentate metal chelator . 2OG-dependent oxygenases require a ferrous iron (Fe(II)) at the catalytic center, coordinated by a "2-His-1-Carboxylate" facial triad.

  • Natural State: 2OG binds to Fe(II) via its C1-carboxylate and C2-ketone.

  • Inhibited State: 5-F-2,4-PDCA displaces 2OG. The pyridine nitrogen and the 2-carboxylate chelate the Fe(II), locking the enzyme in an inactive conformation.

2. The Selectivity Filter: AspH vs. KDM4

The therapeutic value of 5-F-2,4-PDCA lies in its differential binding affinity.

  • AspH (Target): Aspartate β-hydroxylase is a transmembrane hydroxylase overexpressed in hepatocellular carcinoma and breast cancer, driving metastasis. 5-F-2,4-PDCA inhibits AspH with an IC50 of ~0.05 µM , comparable to the parent 2,4-PDCA.[3]

  • KDM4E (Off-Target): Against the histone demethylase KDM4E, 5-F-2,4-PDCA is approximately 4-fold less potent than 2,4-PDCA.[3]

  • Implication: This "selectivity window" allows researchers to attribute observed anti-metastatic phenotypes specifically to AspH inhibition rather than general histone hypermethylation.

3. Emerging Target: JMJD5 (KDM8)

Recent crystallographic studies indicate that 5-substituted 2,4-PDCA derivatives induce a specific fit in the substrate-binding pocket of JMJD5, a regulator of circadian rhythms and cancer cell cycle progression. 5-F-2,4-PDCA serves as a lead fragment for designing highly selective JMJD5 inhibitors.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 5-F-2,4-PDCA

Objective: Generate high-purity diacid from the dimethyl ester precursor for biological assays.

Reagents:

  • Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Precursor)[3][4]

  • Lithium Hydroxide (LiOH)

  • THF/Water (1:1 mixture)

  • Dowex 50WX8 (Acidic ion exchange resin)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of dimethyl 5-fluoropyridine-2,4-dicarboxylate in 10 mL of THF/Water (1:1) at 0°C.

  • Saponification: Add 2.5 equivalents of LiOH. Stir at room temperature for 3 hours. Validation: Monitor disappearance of the ester spot via TLC (Hexane:EtOAc 1:1).

  • Acidification & Purification:

    • Do not use mineral acid (HCl) if salt-free product is required for crystallography.

    • Pass the reaction mixture through a column of Dowex 50WX8 (H+ form) .

    • The Li+ ions are trapped; the free diacid elutes.

  • Isolation: Lyophilize the eluate.

  • QC Check: 1H NMR (D2O) should show a doublet at δ ~8.51 ppm (H6 proton) and absence of methyl ester singlets (~3.9 ppm).

Protocol B: AlphaScreen™ Demethylase Inhibition Assay

Objective: Quantify IC50 against KDM4A/C to assess selectivity.

System Components:

  • Enzyme: Recombinant KDM4A (10 nM final).

  • Substrate: Biotinylated H3K9me3 peptide (50 nM).

  • Beads: Streptavidin-Donor beads + Anti-H3K9me2-Acceptor beads.

Workflow:

  • Reaction Assembly: In a 384-well plate, mix KDM4A, 5-F-2,4-PDCA (serial dilution), and Fe(II)/Ascorbate solution. Incubate 15 min to allow inhibitor binding.

  • Start Reaction: Add 2OG (at Km concentration, typically 10 µM) and Biotin-H3K9me3 substrate.

  • Incubation: 60 min at RT.

  • Detection: Add Acceptor beads (binds product H3K9me2) and Donor beads (binds Biotin).

  • Read: Excitation 680 nm / Emission 520-620 nm.

  • Analysis: Plot log[Inhibitor] vs. Signal. A lower IC50 compared to controls indicates higher potency.

Part 4: Visualization of Selectivity Logic

The following diagram illustrates how the C5-Fluorine modification alters the pharmacological landscape of the PDCA scaffold.

G PDCA Parent Scaffold (2,4-PDCA) Mod Chemical Modification (C5-Fluorine) PDCA->Mod Derivatization Compound 5-F-2,4-PDCA Mod->Compound Synthesis AspH Target: AspH (Metastasis Driver) Compound->AspH Retained Potency (IC50 ~0.05 µM) KDM Off-Target: KDM4E (Epigenetic Regulator) Compound->KDM Reduced Affinity (~4x Loss) Result Therapeutic Outcome: Selective Anti-Metastatic Probe AspH->Result KDM->Result Minimized Side Effects

Caption: Structural derivation of 5-F-2,4-PDCA and its resulting pharmacological selectivity shift towards AspH inhibition.

Part 5: References
  • Brewitz, L., et al. (2021). "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[5][6] Journal of Fluorine Chemistry, 247, 109804.[6]

    • Source:

  • Nakashima, Y., et al. (2021). "Crystal structure of Aspartyl/Asparaginyl beta-hydroxylase (AspH) in complex with 5-fluoropyridine-2,4-dicarboxylic acid."[6] Protein Data Bank, Entry 7BMJ.

    • Source:

  • Rose, N.R., et al. (2011). "Inhibition of 2-oxoglutarate dependent oxygenases." Chemical Society Reviews, 40, 4364-4397.

    • Source:

  • Chowdhury, R., et al. (2016). "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases." EMBO Reports, 12, 463-469. (Contextual reference for 2OG competition mechanism).

    • Source:

Sources

In Silico Characterization and Ligand Design: 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Computational Chemists, Medicinal Chemists, Materials Scientists Subject: Multiscale modeling of 5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA)

Introduction: The Dual-Utility Scaffold

5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) represents a "privileged scaffold" in computational chemistry due to its bifunctional utility. It serves two distinct high-value sectors:

  • Epigenetic Drug Discovery: As a bioisostere of 2-oxoglutarate (2OG), it acts as a competitive inhibitor for JmjC-domain-containing histone demethylases (KDMs). The 5-fluorine substitution is a critical lever for tuning selectivity against specific isoforms (e.g., KDM4E vs. JMJD5) by altering the electronic profile of the chelating nitrogen [1].

  • Materials Science (MOFs): It functions as an organic linker in Lanthanide-Metal-Organic Frameworks (Ln-MOFs). The fluorine atom modulates pore polarity and hydrophobicity, enhancing CO₂/N₂ separation selectivity [2].

This guide details the computational protocols required to model 5-FPDA in both contexts, moving from quantum mechanical (QM) characterization to macromolecular simulation.

Module A: Quantum Mechanical Characterization (DFT)

Before docking or solid-state modeling, the electronic properties of 5-FPDA must be established. The electron-withdrawing nature of the fluorine atom at position 5 significantly perturbs the pKa of the pyridine nitrogen and the 4-position carboxylic acid.[1]

Conformational Analysis & Tautomer Enumeration

The rotation of the carboxylic acid groups (C2-COOH and C4-COOH) creates multiple minima. The lowest energy conformer typically involves an intramolecular hydrogen bond, but this is solvent-dependent.

Protocol:

  • Software: Gaussian 16 / ORCA 5.0.

  • Functional/Basis Set: M06-2X / def2-TZVP (M06-2X is superior for non-covalent interactions and pKa prediction [3]).

  • Solvation: SMD (Solvation Model based on Density) – Water (

    
    ).
    
  • Task: Scan dihedral angles

    
     (N1-C2-C=O) and 
    
    
    
    (C3-C4-C=O) in
    
    
    increments.
pKa Prediction Workflow

Accurate protonation states are non-negotiable for docking. 5-FPDA exists as a zwitterion, mono-anion, or di-anion depending on pH.

The Isodesmic Protocol: Direct calculation of


 is error-prone. Use an isodesmic reaction scheme with a reference molecule of known pKa (e.g., Pyridine-2,4-dicarboxylic acid, pKa


2.1, pKa


4.8).


Calculation Steps:

  • Optimize geometries of acid and conjugate base for both 5-FPDA and Reference.

  • Calculate vibrational frequencies (ensure no imaginary frequencies).

  • Compute

    
     in solution.
    
  • Derive pKa:

    
    .
    
Visualization: QM Workflow

DFT_Workflow cluster_0 Phase 1: Geometry cluster_1 Phase 2: Electronic cluster_2 Phase 3: Properties Input_2D 2D Structure (5-FPDA) Conf_Search Conformational Scan (PM6/B3LYP) Input_2D->Conf_Search Opt_Vac Vacuum Opt (M06-2X/def2-TZVP) Conf_Search->Opt_Vac Freq Freq Calc (Zero Imaginary) Opt_Vac->Freq Solv SMD Solvation (Water/DMF) Freq->Solv ESP ESP Map & NBO Analysis Solv->ESP pKa Isodesmic pKa Calculation Solv->pKa Params RESP Charge Fitting ESP->Params

Figure 1: DFT workflow for parameterizing 5-FPDA. M06-2X/SMD is the gold standard for pKa prediction [3].

Module B: Medicinal Chemistry (Metalloenzyme Inhibition)

5-FPDA inhibits JmjC histone demethylases by chelating the active site Fe(II). The 5-Fluoro group provides a steric handle to differentiate between small pockets (KDM4E) and larger pockets (JMJD5) [1].

The "Metal-Pinch" Docking Protocol

Standard docking algorithms (AutoDock Vina) often fail with metalloenzymes because they treat the metal as a simple sphere. You must use a protocol that enforces coordination geometry.[1]

Step-by-Step Protocol:

  • Target Preparation:

    • Retrieve PDB (e.g., 2VD7 for KDM4A or JMJD5 structures).

    • Critical: Retain the Fe(II) or Ni(II) mimic. Remove all waters except the one coordinating the metal (if acting as a displacement target).[1]

    • Assign protonation states to His/Asp/Glu residues near the metal using PropKa.[1]

  • Ligand Preparation:

    • Use the QM-derived geometry from Module A.[1]

    • Protonation: At physiological pH (7.4), both carboxylic acids are likely deprotonated (

      
      ). The pyridine nitrogen is unprotonated.[1]
      
    • Charge: Assign RESP (Restrained Electrostatic Potential) charges from the DFT calculation, not Gasteiger charges, to correctly model the Fluorine induction.

  • Docking with Constraints (GOLD/Glide):

    • Software: GOLD (CCDC) is preferred for metalloenzymes due to its specific metal-coordination templates [4].

    • Constraint: Define a distance constraint (2.0 - 2.4 Å) between the Pyridine-N and Fe(II), and the 2-Carboxylate-O and Fe(II).

    • Scoring: Use ChemPLP or GoldScore.

  • Post-Docking QM/MM Refinement:

    • Docking poses are rigid. To validate the "pinch," perform a QM/MM minimization (e.g., using ONIOM in Gaussian).

    • QM Region: Ligand + Fe(II) + Coordinating Residues (His-X-Asp-X-His motif).

    • MM Region: Rest of protein (AMBER ff14SB).

Data Presentation: Inhibition Selectivity

When analyzing results, compare the Interaction Energy (


) of 5-FPDA vs. the non-fluorinated parent (2,4-PDCA).
Parameter2,4-PDCA (Parent)5-F-2,4-PDCA (Target)Mechanistic Insight
N-Metal Distance 2.1 Å2.1 - 2.2 ÅF-withdrawal reduces N-basicity, potentially weakening coordination.
pKa (Pyridine N) ~2.1< 2.0 (Predicted)Lower pKa reduces protonation penalty upon binding.
Steric Clash NonePossible in KDM4E5-F allows selectivity for larger pockets (JMJD5) [1].
LogP -0.5+0.2 (Est.)Fluorine increases lipophilicity, improving cell permeability.

Module C: Materials Science (MOF Linker)

In Lanthanide MOFs, 5-FPDA acts as a bridge. The 5-F atom points into the pore, altering the Electrostatic Potential (ESP) surface and enhancing affinity for quadrupolar gases like CO₂ [2].

Topology & Unit Cell Modeling
  • Unit Cell Construction:

    • Use experimental XRD data of a homolog (e.g., Eu-2,4-PDCA) as a template.

    • Replace H with F at the 5-position.

  • Lattice Optimization:

    • Software: VASP or CP2K (Periodic DFT).

    • Functional: PBE-D3 (Grimme dispersion correction is vital for MOF stacking).

    • Cutoff: 500 eV.[1]

Gas Adsorption Simulation (GCMC)

To predict if the 5-F substitution improves CO₂ capture:

  • Force Field:

    • Framework: UFF (Universal Force Field) with partial charges from DDEC6 (Density Derived Electrostatic and Chemical).

    • Gas: TraPPE model for CO₂/N₂.

  • Simulation: Grand Canonical Monte Carlo (RASPA code).

  • Output: Calculate Isosteric Heat of Adsorption (

    
    ). The F atom usually increases 
    
    
    
    for CO₂ due to C-F...C(CO₂) interactions.
Visualization: Simulation Pipeline

MOF_Sim cluster_mof MOF Construction cluster_gcmc Adsorption (RASPA) Template Parent Crystal (Eu-PDCA) Edit In Silico Fluorination Template->Edit Relax Lattice Relax (PBE-D3) Edit->Relax Charges Charge Assignment (DDEC6) Relax->Charges GCMC GCMC Simulation (T=298K) Charges->GCMC Isotherm Adsorption Isotherm GCMC->Isotherm

Figure 2: Workflow for predicting gas uptake in 5-FPDA based MOFs.

References

  • Vertex Pharmaceuticals & University of Oxford. (2023). "5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5." Journal of Medicinal Chemistry.

  • Inorganic Chemistry. (2021). "Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies." ACS Publications.[1]

  • SAMPL6 Challenge. (2018). "Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge." Journal of Computer-Aided Molecular Design.

  • Journal of Chemical Information and Modeling. (2015). "Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores." ACS Publications.[1]

Sources

A Technical Guide to the Theoretical and Computational Study of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated basicity (pKa), and altered intermolecular interactions—make fluorinated pyridines highly sought-after motifs.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate these compounds. As a self-validating system of protocols and insights, this document is designed to empower researchers to predict, understand, and rationally design novel fluorinated pyridine derivatives with greater precision and efficiency. We will delve into the core quantum chemical principles, establish a robust computational workflow, and illustrate these concepts through practical case studies, thereby bridging the gap between theoretical calculations and experimental reality.

The "Fluorine Factor" in Pyridine Chemistry: A Computational Perspective

The pyridine ring is a ubiquitous feature in pharmaceuticals, valued for its hydrogen bonding capabilities and its role as a bioisostere for the phenyl ring. The introduction of one or more fluorine atoms dramatically alters its electronic and steric profile in ways that are often beneficial for drug design.[1][2] These changes, often referred to as the "fluorine factor," include:

  • Modulation of Basicity (pKa): Fluorine is a strong electron-withdrawing group. Its presence on the pyridine ring decreases the electron density on the nitrogen atom, thereby lowering its basicity. The position and number of fluorine substituents allow for the fine-tuning of the pKa, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life of a drug molecule.

  • Altered Intermolecular Interactions: Fluorination can lead to unique non-covalent interactions, such as C-F···H hydrogen bonds and halogen bonds.[4][5] It also profoundly impacts the molecular electrostatic potential (MEP), which governs how the molecule interacts with biological targets like proteins and enzymes.[6][7][8][9]

  • Conformational Control: The stereoselective placement of fluorine can influence the preferred conformation of flexible molecules, which can be crucial for locking a drug into its bioactive conformation.[1]

Computational chemistry provides an indispensable toolkit for prospectively evaluating these effects. Through the application of quantum mechanics, we can model the behavior of these molecules with high fidelity, thereby guiding synthetic efforts and minimizing costly trial-and-error experimentation.

Foundational Theoretical Concepts for Fluorinated Systems

The accurate theoretical description of fluorinated pyridines hinges on selecting the appropriate computational methods. Due to fluorine's high electronegativity and the presence of lone pairs, electron correlation effects are pronounced, necessitating methods that can adequately capture these phenomena.

2.1 Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy, making it the most widely used method for systems of this size. DFT calculations are used to determine optimized molecular structures, vibrational frequencies, and a host of electronic properties.[10][11]

The choice of functional and basis set is paramount for obtaining reliable results:

  • Functionals: The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons. For fluorinated aromatic systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange are often preferred.

    • B3LYP: A popular and well-benchmarked hybrid functional, often used as a starting point.[10][11]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections. This functional is highly recommended for systems where non-covalent interactions are important and for predicting spectroscopic properties like NMR shifts.[12][13]

    • M06-2X: Another hybrid meta-GGA functional with a high degree of Hartree-Fock exchange, which performs well for main-group thermochemistry and kinetics.[14]

  • Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. For fluorine-containing compounds, it is crucial to use basis sets that can describe its polarized and diffuse electron cloud.

    • Pople-style basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)): These are widely used and provide a good balance of accuracy and efficiency. The + indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while (d,p) denotes polarization functions, which allow for more flexibility in the orbital shapes.[12][15]

    • Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations. The "aug-" prefix indicates the addition of diffuse functions.[13]

Expert Insight: The causality behind choosing a functional like ωB97X-D lies in its specific parameterization to handle both short- and long-range electron correlation, which is critical for describing the subtle interplay of forces in fluorinated systems, including intramolecular and intermolecular interactions. The choice of a basis set like 6-31+G(d,p) is a self-validating starting point, as it has been shown to provide accurate 19F NMR chemical shift predictions with a low root-mean-square error (RMSE) when compared to experimental values.[12]

A Validated Computational Workflow for Analyzing Fluorinated Pyridines

A systematic and reproducible workflow is essential for ensuring the scientific integrity of theoretical studies. The following protocol outlines a self-validating system for the comprehensive analysis of a fluorinated pyridine derivative.

3.1 Step-by-Step Computational Protocol
  • Molecular Structure Preparation:

    • Construct the initial 3D structure of the fluorinated pyridine molecule using a molecular builder/editor (e.g., Avogadro, GaussView).

    • Perform an initial, low-cost molecular mechanics force field optimization (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization (Quantum Mechanical):

    • Objective: To find the lowest energy conformation of the molecule on the potential energy surface.

    • Level of Theory: Select a reliable DFT functional and basis set (e.g., ωB97X-D/6-311+G(d,p)).

    • Solvation Model: If properties in solution are desired, include a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[16] Water or another relevant solvent should be specified.

    • Execution: Run the geometry optimization calculation. Convergence is typically confirmed when the forces on the atoms and the energy change between steps fall below predefined thresholds.

  • Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

    • Procedure: Perform a frequency calculation at the same level of theory used for the optimization.

    • Validation: A true minimum is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

    • Output: This step yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

  • Calculation of Molecular Properties:

    • Using the validated optimized geometry, perform single-point energy calculations to derive various electronic and spectroscopic properties.

    • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule, crucial for understanding and predicting intermolecular interactions.[17] It reveals electron-rich (negative potential, typically around the pyridine nitrogen) and electron-poor (positive potential) regions. Fluorination drastically alters the MEP, often creating a positive potential (a "π-hole") on the face of the aromatic ring, which can switch its interaction preference from a Lewis base to a Lewis acid.[6][8][9]

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

    • NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is routinely used to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F).[12][13] This is particularly valuable for ¹⁹F NMR, which has a wide chemical shift range and is highly sensitive to the local electronic environment. Accurate prediction can aid in structure elucidation and in studying protein-ligand interactions.[18][19]

    • pKa Prediction: The pKa can be calculated by computing the Gibbs free energy change for the deprotonation reaction in a solvent. The adiabatic scheme, which involves optimizing the structures of both the protonated and deprotonated species, generally provides the most accurate results.[16]

3.2 Visualization of the Computational Workflow

G cluster_input 1. Input & Pre-Optimization cluster_qm 2. Quantum Mechanical Core Calculations cluster_analysis 3. Property Analysis & Interpretation A Build 3D Structure B Molecular Mechanics Optimization (e.g., MMFF94) A->B C Geometry Optimization (e.g., ωB97X-D/6-311+G(d,p)) + Solvation Model (PCM/SMD) B->C D Frequency Analysis C->D E Imaginary Frequency? D->E F Re-optimize Structure E->F Yes G Validated Minimum Energy Structure E->G No F->C H Single-Point Calculations on Validated Structure G->H I MEP Analysis H->I J HOMO/LUMO (Reactivity) H->J K NMR/IR Spectra (Spectroscopy) H->K L pKa Prediction (Thermodynamics) H->L

Caption: A standard workflow for the theoretical analysis of fluorinated pyridine compounds.

Case Study: Regioselectivity of Electrophilic Aromatic Substitution (EAS)

A common challenge in synthetic chemistry is predicting the regioselectivity of reactions like nitration or halogenation on a substituted aromatic ring. Computational methods can provide robust predictions to guide synthetic planning. The mechanism generally involves the formation of a σ-complex (or Wheland intermediate), and the relative stability of the possible intermediates determines the product distribution.[20]

Let's consider the electrophilic nitration of 3-fluoropyridine. The electrophile (NO₂⁺) can attack at the C2, C4, C5, or C6 positions. We can predict the most favorable position by calculating the activation Gibbs free energy (ΔG‡) for the formation of the σ-complex at each position. The pathway with the lowest energy barrier will be the kinetically favored product.[21]

Protocol for Regioselectivity Prediction:

  • Optimize the reactant: Perform a geometry optimization and frequency calculation on 3-fluoropyridine.

  • Locate Transition States (TS): For each possible attack position (C2, C4, C5, C6), locate the transition state structure corresponding to the formation of the σ-complex with NO₂⁺.

  • Validate Transition States: Confirm each TS has exactly one imaginary frequency corresponding to the C-N bond formation.

  • Calculate Activation Energies: Compute the relative Gibbs free energy of each transition state with respect to the separated reactants (3-fluoropyridine + NO₂⁺).

Table 1: Calculated Activation Free Energies for the Nitration of 3-Fluoropyridine

Attack PositionRelative Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
C218.5Minor Product
C416.2Major Product
C521.8Disfavored
C619.1Minor Product

Note: These are illustrative values. Actual results will depend on the specific level of theory and solvation model used.

The data clearly indicates that attack at the C4 position has the lowest activation barrier, and therefore, 4-nitro-3-fluoropyridine is predicted to be the major kinetic product. This predictive power allows chemists to focus their synthetic efforts on routes that favor the desired isomer.

Advanced Applications in Drug Development

The insights gained from theoretical studies of fluorinated pyridines directly translate into the drug discovery pipeline.

  • Rational pKa Design: As shown in Table 2, the calculated pKa of pyridine is highly sensitive to the position of fluorine substitution. This allows drug designers to computationally screen various isomers to achieve a desired pKa value, which is critical for optimizing a compound's solubility and cell permeability.

Table 2: Predicted pKa Values for Fluoropyridine Isomers

CompoundPredicted pKa (Aqueous)
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89

Note: Experimental values for reference: Pyridine (5.25), 2-Fluoropyridine (-0.44), 3-Fluoropyridine (2.97). Predicted values are highly dependent on the computational method.[16][22]

  • Improving Molecular Docking: The MEP and atomic charges calculated from high-level quantum mechanics can be used to develop more accurate parameters for molecular mechanics force fields. This enhances the reliability of molecular docking simulations, leading to better predictions of ligand binding poses and affinities with protein targets.

  • Structure-Based Drug Design with ¹⁹F NMR: Computational prediction of ¹⁹F NMR chemical shifts can be a powerful tool when used in conjunction with experimental NMR for fragment-based screening.[8] By predicting how the ¹⁹F chemical shift of a ligand changes upon binding to a protein, researchers can gain insights into the binding event and the local environment of the fluorine atom within the binding pocket.[18][19]

Conclusion

Theoretical and computational studies provide a powerful, predictive, and cost-effective framework for the investigation of fluorinated pyridine compounds. By leveraging robust quantum chemical methods like Density Functional Theory, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of these vital molecules. The systematic workflow presented in this guide offers a validated pathway from initial structure to actionable chemical intelligence. As computational resources become more accessible and algorithms more sophisticated, the in silico design of fluorinated pyridines will undoubtedly play an increasingly central role in the development of next-generation pharmaceuticals and advanced materials.

References
  • Mifkovic, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts. [Link]

  • E. Benassi, et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. PMC. [Link]

  • Nishiyama, Y., et al. (2009). 19F Chemical Shift of Crystalline Metal Fluorides: Theoretical Predictions Based on Periodic Structure Models. The Journal of Physical Chemistry C. [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. [Link]

  • Al-Blewi, F. F., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. [Link]

  • Al-Blewi, F. F., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

  • Lee, Y., et al. (2026). Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy. ACS Physical Chemistry Au. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

  • Gushchin, P., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential on the 0.001 au electron density isosurface for the isolated monomers. [Link]

  • Colell, A., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. UC Merced. [Link]

  • Pinacho, R., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. PMC. [Link]

  • Carcenac, Y., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • Pinacho, R., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. [Link]

  • ResearchGate. (n.d.). MEP (molecular electrostatic potential) surfaces of some representative compounds. [Link]

  • ResearchGate. (2025). Fluorinated Heterocycles. [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. [Link]

  • Mlostoń, G., et al. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. [Link]

  • Sittel, F., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]

  • Ghamami, S. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine notes. [Link]

  • Ndedi, P. B., et al. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. PMC. [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A. [Link]

  • PapersFlow. (n.d.). Fluorinated Heterocyclic Compounds: Research Guide & Papers. [Link]

  • Rizzi, A., et al. (n.d.). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. Semantic Scholar. [Link]

  • de la Torre, G., et al. (2016). DFT study of the effect of fluorine atoms on the crystal structure and semiconducting properties of poly(arylene-ethynylene) derivatives. The Journal of Chemical Physics. [Link]

  • Rowan Documentation. (n.d.). pKa Prediction. [Link]

  • Varadwaj, A., et al. (2019). Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions?. MDPI. [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • G, S., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Kromann, J. C., et al. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Göller, A. H., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC. [Link]

  • ResearchGate. (n.d.). Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids. [Link]

  • Lectka, T., et al. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Jasiński, R. (2025). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. MDPI. [Link]

  • Domingo, L. R., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

Sources

Advanced Architectures: 5-Fluoropyridine-2,4-dicarboxylic Acid Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 5-Fluoropyridine-2,4-dicarboxylic Acid Metal-Organic Frameworks (5-F-PDC MOFs) . This document is structured for researchers and drug development professionals, focusing on the intersection of reticular chemistry and medicinal pharmacophores.

Operational Guide & Technical Analysis

Executive Summary: The Fluorine Advantage

The incorporation of 5-fluoropyridine-2,4-dicarboxylic acid (5-F-PDC) into Metal-Organic Frameworks (MOFs) represents a strategic convergence of materials science and medicinal chemistry. Unlike its non-fluorinated analog (2,4-PDC), the 5-fluoro derivative introduces a high-electronegativity atom adjacent to the C4-carboxylate and meta to the pyridine nitrogen.

For drug development professionals, this ligand is not merely a structural strut; it is a bioactive pharmacophore (inhibitor of 2-oxoglutarate dependent oxygenases). For materials scientists, the fluorine atom modulates pore polarity, acidity (pKa), and hydrolytic stability. This guide details the synthesis, structural logic, and dual-use potential of 5-F-PDC MOFs.

Ligand Chemistry & Rational Design

To engineer these MOFs, one must first master the ligand's electronic and steric profile.

Structural Analysis[1]
  • Ligand: 5-Fluoropyridine-2,4-dicarboxylic acid (

    
    ).
    
  • Core Topology: Pyridine ring substituted with carboxylates at positions 2 and 4, and a fluorine atom at position 5.[1]

  • Coordination Sites:

    • N-atom (Pos 1): Soft donor, enables chelation.

    • Carboxylate (Pos 2): Adjacent to N; typically forms a stable 5-membered chelate ring with transition metals.

    • Carboxylate (Pos 4): Sterically influenced by the Pos 5 Fluorine; acts as a bridging arm for 3D network extension.

The "Fluorine Effect" on MOF Assembly

The substitution of Hydrogen with Fluorine at position 5 alters the assembly kinetics and final properties:

Feature2,4-PDC (Parent)5-F-PDC (Fluorinated)Impact on MOF
Electronic Nature Electron-neutral ringElectron-deficient ringIncreases Lewis acidity of metal centers; enhances

-

stacking.
pKa (Acid Strength) HigherLower (approx. -0.5 to -1.0 unit shift)Deprotonation occurs at lower pH; requires careful buffer adjustment during synthesis.
Sterics (Pos 4) Unhindered rotationRestricted rotationThe C4-carboxylate may twist out of plane, altering pore geometry and dimensionality.
Hydrophobicity ModerateHighIncreases hydrolytic stability; enhances affinity for non-polar guests or fluorinated drugs.

Synthesis Protocols

The synthesis of 5-F-PDC MOFs typically follows solvothermal routes adapted from 2,4-PDC protocols, but with critical modifications to account for the ligand's higher acidity.

Standard Solvothermal Workflow (Transition Metals)

Target: Microcrystalline 5-F-PDC MOF (e.g., Cu, Zn, or Co variants).

Reagents:

  • Ligand: 5-Fluoropyridine-2,4-dicarboxylic acid (1.0 eq).[2][3][4]

  • Metal Salt:

    
     or 
    
    
    
    (1.0 - 2.0 eq).
  • Solvent System: DMF:Ethanol:Water (2:1:1 v/v).

  • Modulator (Critical): Pyridine or dilute

    
     (to control nucleation).
    

Protocol:

  • Dissolution: Dissolve 0.1 mmol of 5-F-PDC in 4 mL DMF/EtOH. Sonicate until clear.

  • Metal Addition: Add 0.1 mmol metal nitrate in 2 mL

    
    .
    
  • pH Adjustment: The fluorinated ligand is more acidic. If precipitation is too rapid (amorphous powder), lower the pH to ~3.0 using

    
    .
    
  • Crystallization: Seal in a Teflon-lined autoclave. Heat at 100–120°C for 48–72 hours.

  • Cooling: Slow cool (

    
    ) to room temperature to promote single-crystal growth.
    
  • Activation: Solvent exchange with ethanol (3 days) followed by vacuum activation at

    
    .
    
Lanthanide Doping (Luminescence)

For sensing applications, Lanthanides (


, 

) are coordinated. The 5-F-PDC ligand serves as an "antenna" to sensitize the lanthanide emission.
  • Modification: Use

    
     salts.
    
  • Temperature: Higher temperatures (

    
    ) are often required to overcome the high coordination number of Lanthanides.
    

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the coordination modes that define the material's connectivity.

G Ligand 5-F-PDC Ligand (Bioactive Core) Solvothermal Solvothermal Synthesis (DMF/EtOH, 120°C) Ligand->Solvothermal Prop2 Bio-Activity (Enzyme Inhibition) Ligand->Prop2 Intrinsic Metal Metal Source (Cu, Zn, Ln) Metal->Solvothermal Mode1 N,O-Chelation (Pos 1 & 2) Solvothermal->Mode1 Self-Assembly Mode2 Bridging Carboxylate (Pos 4) Solvothermal->Mode2 MOF1 1D Chain / 2D Layer (Steric Control) Mode1->MOF1 MOF2 3D Porous Network (Pillared) Mode2->MOF2 Prop1 Fluorine-Lined Pores (Hydrophobic) MOF2->Prop1 MOF2->Prop2 Carrier Release

Figure 1: Synthesis workflow and structure-property relationships of 5-F-PDC MOFs. The diagram highlights the dual role of the ligand as a structural block and a bioactive agent.

Applications in Drug Development & Science

Bio-Isosteres and Enzyme Inhibition

The 5-F-PDC molecule is a potent inhibitor of 2-oxoglutarate (2OG) dependent oxygenases , specifically targeting Aspartyl/Asparaginyl


-hydroxylase (AspH).[2][3]
  • Mechanism: The pyridine nitrogen and the C2-carboxylate chelate the active site Iron (Fe) or Manganese (Mn) of the enzyme, mimicking the natural 2-oxoglutarate cofactor.

  • Fluorine Role: The fluorine atom at C5 fits into the enzyme pocket, often improving metabolic stability and selectivity compared to the non-fluorinated parent.

  • MOF Application: "Prodrug MOFs". The MOF is constructed using 5-F-PDC and a biocompatible metal (e.g., Zn, Fe). Upon degradation in the physiological environment (pH 7.4 or acidic tumor microenvironment), the MOF releases the free 5-F-PDC ligand to inhibit the target enzyme.

Gas Separation ( Capture)

The polar C-F bond creates a localized dipole within the MOF pore.

  • Interaction: The electronegative Fluorine interacts favorably with the quadrupole of

    
    .
    
  • Result: 5-F-PDC MOFs typically exhibit higher Isosteric Heats of Adsorption (

    
    ) for 
    
    
    
    compared to non-fluorinated analogs, making them excellent candidates for carbon capture or breath analysis sensors.
Crystallographic Data Summary (Comparative)

While specific lattice parameters vary by metal, the following trends define the class:

PropertyStandard 2,4-PDC MOF5-F-PDC MOF (Predicted/Observed)
Space Group Often Monoclinic (

)
Tendency toward lower symmetry due to F-sterics
Pore Environment Hydrophilic (Carboxylates)Amphiphilic (F-lined pockets)
Thermal Stability ~300°C~320°C (C-F bond stability)
Bio-Compatibility ModerateHigh (Ligand is a known pharmacophore)

References

  • Brewitz, L., et al. (2021).[5] "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[2][5] Journal of Fluorine Chemistry, 247, 109804.[2][5] Link[2][5]

  • RCSB Protein Data Bank. (2021). "Structure of AspH in complex with 5-fluoropyridine-2,4-dicarboxylic acid (PDB 7BMJ)."[5][6] Link

  • Cantos, M., et al. (2010). "Synthesis and Structure of Uranium 2,4-pyridinedicarboxylate MOFs." Inorganic Chemistry, 49, 10. (Cited as structural baseline for 2,4-PDC). Link

  • Bide Pharm. "5-Fluoropyridine-2,4-dicarboxylic acid MOF Ligand Product Data." Link

Sources

Coordination Chemistry of 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive technical guide on the coordination chemistry and applications of 5-Fluoropyridine-2,4-dicarboxylic acid.

Technical Guide & Application Note

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-H2pydc) is a specialized heterocyclic ligand that bridges the gap between bio-inorganic medicinal chemistry and materials science. Unlike its non-fluorinated parent (lutidinic acid), the 5-fluoro derivative offers unique electronic modulation and steric selectivity.

This guide details the synthesis , coordination modes , and experimental protocols for utilizing 5-F-2,4-H2pydc. It focuses on its dual role: as a potent competitive inhibitor in Fe(II)/Mn(II)-dependent oxygenases and as a fluorinated linker for tuning pore polarity in Metal-Organic Frameworks (MOFs).

Ligand Architecture & The "Fluorine Effect"

The introduction of a fluorine atom at the C5 position of the pyridine ring fundamentally alters the ligand's coordination behavior compared to the parent pyridine-2,4-dicarboxylic acid.

PropertyEffect of 5-Fluorine SubstitutionImpact on Coordination
Electronic (Inductive) Strong electron-withdrawing (-I effect).Reduces pKa of carboxylic acids; decreases basicity of Pyridine-N.
Steric Bulk Van der Waals radius ~1.47 Å (vs 1.20 Å for H).Induces selectivity in enzyme active sites; alters packing in crystal lattices.
Lipophilicity Increases logP.Enhances membrane permeability in drug design; increases hydrophobicity in MOF pores.
Interactions C-F···π and C-F···H bonding.Stabilizes specific supramolecular assemblies unavailable to the non-fluorinated analog.

Synthesis & Preparation

Note: The synthesis requires precise control of regiochemistry to ensure the fluorine is at the 5-position relative to the nitrogen.

Retrosynthetic Analysis

The most reliable route proceeds via the carbonylation of halogenated precursors or hydrolysis of the corresponding diester.

Protocol: Synthesis of 5-F-2,4-H2pydc

Precursor: Dimethyl 5-fluoropyridine-2,4-dicarboxylate Reagents: LiOH (Lithium Hydroxide), THF/Water, HCl.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of dimethyl 5-fluoropyridine-2,4-dicarboxylate in a 3:1 mixture of THF:Water (10 mL).

  • Hydrolysis: Add 2.5 equivalents of LiOH·H2O.[1][2][3] Stir vigorously at room temperature (25 °C) for 4 hours. Monitor by TLC or LC-MS for disappearance of the diester.

  • Acidification: Cool the reaction mixture to 0 °C. Slowly acidify with 1M HCl to pH 1–2. The dicarboxylic acid typically precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold water (2x 5 mL) to remove lithium salts, and dry under vacuum.

  • Purification: Recrystallize from hot water or ethanol/water if necessary.

    • Yield: Typically >95%.[4]

    • Characterization: 1H NMR (D2O) shows a characteristic doublet for the C6 proton and loss of methyl ester singlets.

SynthesisPath Start 2-Chloro-5-fluoro- isonicotinic acid Step1 Esterification & Pd-Carbonylation Start->Step1 MeOH, CO, Pd(OAc)2 Inter Dimethyl 5-fluoro- pyridine-2,4-dicarboxylate Step1->Inter Step2 LiOH Hydrolysis (THF/H2O) Inter->Step2 Final 5-F-2,4-H2pydc (Ligand) Step2->Final HCl Workup

Figure 1: Synthetic pathway for 5-Fluoropyridine-2,4-dicarboxylic acid.

Coordination Modes & Structural Diversity[2]

The ligand exhibits versatile binding modes driven by the "hard" oxygen donors and the "borderline" nitrogen donor.

Mode A: The "Bio-Mimetic" Pincer (N,O-Chelation)

This is the primary mode observed in metalloenzymes (e.g., AspH inhibition). The ligand mimics 2-oxoglutarate (2OG).

  • Mechanism: The Pyridine-N and the 2-Carboxylate-O form a stable 5-membered chelate ring with the metal (Fe, Mn, Zn).

  • Role of 4-Carboxylate: Often remains uncoordinated or forms hydrogen bonds with protein residues (e.g., Arg/Lys), anchoring the inhibitor.

  • Selectivity: The 5-Fluorine atom occupies a specific hydrophobic pocket, preventing the steric clash observed with larger substituents or inducing repulsion in non-target enzymes (like KDM4E).

Mode B: The "Bridging" Linker (MOF Construction)

In synthetic coordination chemistry, the 4-carboxylate is fully deprotonated and coordinates to a second metal center.

  • Topology: This leads to the formation of 1D chains or 3D porous networks.

  • Geometry: The angle between the 2- and 4-carboxylate vectors (~120°) dictates the network topology, often resulting in zigzag chains or helical structures.

CoordinationModes cluster_Bio Bio-Inorganic Mode (Enzyme Inhibition) cluster_MOF Materials Science Mode (MOFs) Ligand 5-F-2,4-pydc Ligand Chelate 5-Membered Ring (N + 2-COO) Ligand->Chelate Pocket Hydrophobic Pocket (Accommodates 5-F) Ligand->Pocket Steric Fit Metal2 Metal Node A Ligand->Metal2 N,O-Chelation Metal3 Metal Node B Ligand->Metal3 4-COO Bridging Metal1 Metal (Fe/Mn) Chelate->Metal1

Figure 2: Divergent coordination modes in biological vs. synthetic systems.

Case Study: Selective Inhibition of AspH

Reference System: PDB Entry 6Z6R (AspH complexed with Mn(II) and 5-F-2,4-pydc).[5]

  • Target: Aspartyl/Asparaginyl β-hydroxylase (AspH), a cancer-associated enzyme.

  • Observation: The 5-fluoro derivative shows high potency for AspH while sparing other 2OG oxygenases (like KDM4E).

  • Structural Insight:

    • The ligand coordinates Mn(II) in a bidentate fashion.

    • The 5-F substituent points toward a hydrophobic patch in the active site.

    • Key Interaction: The fluorine atom provides a "steric handle" that fits the AspH pocket perfectly, whereas the parent H-atom is less selective, and larger groups (Cl, Me) clash.

Experimental Protocol: Metal Complexation (General)

Use this protocol to synthesize new coordination polymers or MOFs with 5-F-2,4-H2pydc.

Reagents:

  • Ligand: 5-F-2,4-H2pydc (0.1 mmol)

  • Metal Salt: Zn(NO3)2·6H2O or Co(NO3)2·6H2O (0.1 mmol)

  • Solvent: DMF/Ethanol/Water (2:1:1 v/v)

Procedure:

  • Mixing: Combine ligand and metal salt in a 20 mL scintillation vial containing 10 mL of the solvent mixture.

  • Sonication: Sonicate for 10 minutes to ensure homogeneity.

  • Thermal Treatment: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 85 °C for 48–72 hours.

    • Note: Higher temperatures (120 °C) may favor dense phases over porous frameworks.

  • Cooling: Cool slowly to room temperature (1 °C/min) to promote single-crystal growth.

  • Harvesting: Filter the resulting crystals (often colorless for Zn, pink for Co) and wash with ethanol.

Data Summary Table: Crystallographic Parameters (Predicted/Analogous)

Parameter Value / Range
Crystal System Typically Monoclinic or Triclinic
Space Group P21/c or P-1 (Common for pydc analogs)
Coordination # 6 (Octahedral) or 5 (Square Pyramidal)
Metal-N Distance 2.05 – 2.15 Å

| Metal-O Distance | 1.95 – 2.10 Å |

References

  • Brewitz, L., et al. (2021).[6] "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[6][7] Journal of Fluorine Chemistry, 247, 109804.[6][7] [7]

    • Key Reference for: Synthesis of the ligand and AspH inhibition d
  • PDB Entry 6Z6R . "Structure of Aspartyl/Asparaginyl beta-hydroxylase (AspH) in complex with manganese and 5-fluoropyridine-2,4-dicarboxylic acid."

    • Key Reference for: Direct visualization of coordin
  • Brewitz, L., et al. (2020). "Crystal structure of AspH complexed with 5-fluoropyridine-2,4-dicarboxylic acid." Diamond Light Source.

    • Source of crystallographic data.[1][2][5][7][8][9]

  • PubChem Compound Summary . "5-Fluoropyridine-2,4-dicarboxylic acid (CID 122163674)."

    • Verification of chemical identity and CAS 1256814-26-8.

Sources

Technical Deep Dive: 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Selective 2-Oxoglutarate Oxygenase Inhibitor & Structural Probe [1]

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a specialized heterocyclic building block and a potent competitive inhibitor of 2-oxoglutarate (2-OG) dependent oxygenases.[1] While the non-fluorinated parent compound (pyridine-2,4-dicarboxylic acid or 2,4-PDCA) acts as a broad-spectrum inhibitor of this enzyme superfamily, the introduction of a fluorine atom at the C5 position significantly alters its electronic profile and selectivity.[2][3]

This compound has emerged as a critical tool in structural biology and medicinal chemistry, particularly for dissecting the function of Aspartyl/Asparaginyl β-hydroxylase (AspH) , a validated therapeutic target in oncology. Unlike generic HIF prolyl hydroxylase (HIF-PH) inhibitors, 5-F-2,4-PDCA exhibits a unique selectivity profile, sparing histone demethylases (like KDM4E) while potently inhibiting AspH.[1] This guide details its synthesis, physicochemical properties, mechanistic action, and applications in drug discovery.

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10][11]

Identity:

  • IUPAC Name: 5-Fluoropyridine-2,4-dicarboxylic acid[1][2][3][4][5]

  • CAS Number: 1427082-33-4[1]

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
  • Molecular Weight: 185.11 g/mol [1]

  • Structural Class: Pyridine dicarboxylate; 2-Oxoglutarate mimic.[1]

Physicochemical Characteristics:

PropertyValueContext
Appearance White solidCrystalline powder
Melting Point >270 °CDecomposes upon melting
Solubility High in DMSO, dilute base; Low in water (acid form)Requires pH adjustment for biological assays
pKa Estimated ~2.0 (COOH), ~4.5 (COOH)Stronger acid than pyridine-2,4-dicarboxylic acid due to F-induction
Stability High thermal and oxidative stabilityStable under standard laboratory conditions

Synthetic Methodology

The synthesis of 5-F-2,4-PDCA is not trivial due to the deactivating nature of the pyridine ring and the specific regiochemistry required.[1] The most robust, field-validated protocol involves a palladium-catalyzed carbonylation of a chlorinated precursor.[1]

Retrosynthetic Analysis

The C5-fluorine is difficult to introduce late-stage.[1] Therefore, the strategy relies on an early fluorinated scaffold (2-chloro-5-fluoroisonicotinic acid) and builds the dicarboxylate system via carbonylation.[1]

Step-by-Step Protocol

Reference: Brewitz, L. et al. Journal of Fluorine Chemistry (2021).

Step 1: Methyl Esterification
  • Precursor: 2-chloro-5-fluoroisonicotinic acid.[1][3]

  • Reagents: H

    
    SO
    
    
    
    (cat.), MeOH.
  • Procedure: Reflux the precursor in methanol with catalytic sulfuric acid.

  • Outcome: Methyl 2-chloro-5-fluoroisonicotinate.[1]

  • Rationale: Protects the existing carboxylic acid and improves solubility for the subsequent organometallic step.

Step 2: Palladium-Catalyzed Carbonylation
  • Reagents: Pd(OAc)

    
    , dppf (ligand), CO (gas), Et
    
    
    
    N, MeOH.
  • Conditions: 100 °C, CO atmosphere (pressurized).

  • Mechanism: Pd(0) inserts into the C-Cl bond (oxidative addition).[1] CO insertion follows, and methanol acts as the nucleophile to form the second ester.

  • Outcome: Dimethyl 5-fluoropyridine-2,4-dicarboxylate.[1][2][3][6]

Step 3: Saponification
  • Reagents: LiOH (aq), THF.

  • Procedure: Stir the diester with lithium hydroxide in a THF/water mixture at room temperature. Acidify with HCl to precipitate the product.

  • Outcome: 5-Fluoropyridine-2,4-dicarboxylic acid (Yield: ~99%) .

Synthesis Workflow Diagram[9]

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Carbonylation cluster_2 Step 3: Hydrolysis S1 2-Chloro-5-fluoro- isonicotinic acid S2 Methyl ester intermediate S1->S2 MeOH, H2SO4 Reflux S3 Dimethyl 5-fluoro- pyridine-2,4-dicarboxylate S2->S3 Pd(OAc)2, dppf CO, MeOH, 100°C S4 5-Fluoropyridine- 2,4-dicarboxylic acid S3->S4 LiOH, THF/H2O then HCl

Caption: Three-step synthetic route from 2-chloro-5-fluoroisonicotinic acid to the final dicarboxylic acid product.

Mechanism of Action: 2-OG Oxygenase Inhibition[1]

5-F-2,4-PDCA functions as a N-oxalylglycine (NOG) analogue . It mimics 2-oxoglutarate (2-OG), the obligate co-substrate for a vast superfamily of dioxygenases, including HIF prolyl hydroxylases (PHDs) and JmjC histone demethylases.

Binding Mode
  • Bidentate Chelation: The nitrogen of the pyridine ring and the carboxylate at position 2 form a bidentate chelate with the active site metal ion (Fe

    
     in vivo, often Mn
    
    
    
    in crystallographic studies).
  • C5-Fluorine Effect: The fluorine atom occupies a specific pocket that can sterically clash with residues in certain enzymes (like KDM4E) while being accommodated by others (like AspH). This provides the selectivity filter .

  • Competition: It competes directly with 2-OG, preventing the formation of the ferryl (Fe=O) intermediate required for substrate oxidation.

Selectivity Profile (Data Summary)
Target EnzymeFunctionInhibition Potency (IC

)
Selectivity Note
AspH Aspartyl/Asparaginyl β-hydroxylase~0.03 µM Highly Potent (Similar to parent 2,4-PDCA)
KDM4E Histone Lysine Demethylase> 10 µMWeak/Inactive (Parent 2,4-PDCA is active)
PHD2 HIF Prolyl Hydroxylase 2ActiveBroad-spectrum activity retained

Data Source: Brewitz, L. et al. (2021).[7]

Mechanistic Pathway Diagram[9]

Mechanism Enzyme 2-OG Oxygenase (Active Site Fe2+) Substrate Peptide Substrate (e.g., HIF-1α or AspH target) Enzyme->Substrate  Hydroxylation BLOCKED Inhibitor 5-F-2,4-PDCA Inhibitor->Enzyme  Bidentate Chelation (High Affinity) Native 2-Oxoglutarate (Native Co-substrate) Native->Enzyme  Competes

Caption: Competitive inhibition mechanism. 5-F-2,4-PDCA chelates the active site metal, blocking 2-OG binding and substrate oxidation.[1]

Structural Biology & Visualization

The binding of 5-F-2,4-PDCA has been validated by X-ray crystallography.[1] These structures are essential for researchers designing next-generation inhibitors.[1]

  • PDB ID: 6Z6R (Resolution: 2.13 Å)[4]

    • Complex: Human AspH + Mn(II) + 5-F-2,4-PDCA + Substrate Peptide.[1][4][5]

    • Insight: The structure reveals the "closed" conformation of the enzyme. The C5-fluorine points away from the metal center, interacting with the substrate binding groove, which explains why it does not disrupt AspH binding despite the steric bulk.

  • PDB ID: 7BMJ (Resolution: 1.75 Å)[8]

    • Complex: High-resolution refinement of the same complex.

    • Key Feature: Clearly defines the water network displaced by the inhibitor carboxylates.

Applications in Research

Oncology (AspH Targeting)

AspH is overexpressed in various malignant tumors (HCC, lung, breast) and promotes metastasis. 5-F-2,4-PDCA serves as a chemical probe to validate AspH inhibition in cellular models without the confounding effects of epigenetic remodeling (due to its low activity against KDM4 demethylases).

Metal-Organic Frameworks (MOFs)

While less common than the non-fluorinated linker, the 5-fluoro derivative is used to synthesize fluorinated MOFs .[1] The fluorine atom introduces hydrophobicity to the pore surface, altering gas adsorption selectivity (e.g., CO


 vs. N

) and enhancing hydrolytic stability of the framework.
Hypoxia Signaling

As a 2,4-PDCA derivative, it stabilizes HIF-1α by inhibiting PHDs. Researchers use it to mimic hypoxic conditions in cell culture, although its unique selectivity makes it more valuable for distinguishing between HIF-dependent and epigenetic effects of hypoxia.

References

  • Brewitz, L., Nakashima, Y., Tumber, A., Salah, E., & Schofield, C. J. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[7] Journal of Fluorine Chemistry, 247, 109804.[2][7]

    • [2]

  • Brewitz, L. et al. (2020). Structural basis for the selectivity of 5-fluoropyridine-2,4-dicarboxylate inhibitors against AspH.[1] ChemMedChem, 15, 270–273.[3]

    • [3]

  • RCSB Protein Data Bank. Crystal Structure of AspH in complex with 5-fluoropyridine-2,4-dicarboxylic acid (PDB: 6Z6R).[1][5]

  • RCSB Protein Data Bank. High-resolution structure of AspH with 5-F-2,4-PDCA (PDB: 7BMJ).

Sources

Methodological & Application

synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Fluoropyridine-2,4-dicarboxylic Acid

Abstract & Application Scope

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors for anemia and ischemia treatment. The electron-withdrawing fluorine atom at the C5 position modulates the pKa of the adjacent carboxylic acids and enhances metabolic stability against oxidative metabolism.

This guide details two distinct synthetic protocols:

  • Method A (Carbonylation): A high-precision, transition-metal-catalyzed route ideal for late-stage functionalization and high-purity requirements.

  • Method B (Oxidation): A scalable, classical route utilizing alkyl-pyridine precursors, suitable for bulk synthesis where high-pressure equipment is unavailable.

Retrosynthetic Analysis

The synthesis is approached via two primary disconnections:

  • Path A: Construction of the C2-carboxylate via Palladium-catalyzed carbonylation of a 2-chloro precursor.

  • Path B: Simultaneous formation of C2 and C4 carboxylates via exhaustive oxidation of methyl substituents.

Retrosynthesis Target 5-Fluoropyridine-2,4-dicarboxylic acid (Target) PrecursorA Methyl 2-chloro-5-fluoroisonicotinate Target->PrecursorA Hydrolysis & Pd-Catalyzed Carbonylation PrecursorB 5-Fluoro-2,4-dimethylpyridine (5-Fluoro-2,4-lutidine) Target->PrecursorB KMnO4 Oxidation RootA 2-Chloro-5-fluoroisonicotinic acid (Commercial Building Block) PrecursorA->RootA Esterification RootB 2,4-Lutidine PrecursorB->RootB Nitration -> Reduction -> Balz-Schiemann

Figure 1: Retrosynthetic strategies for 5-F-2,4-PDCA.

Method A: Palladium-Catalyzed Carbonylation (The "Vertex" Protocol)

Recommended for: High purity, gram-to-multigram scale, laboratory settings with CO handling capabilities.

This protocol is based on the methodology validated in the synthesis of HIF-PH inhibitors (e.g., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12] It relies on the selective carbonylation of the C2-chloride.

Reagents & Equipment
  • Substrate: Methyl 2-chloro-5-fluoroisonicotinate (CAS: 1256823-83-0).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos.

  • CO Source: Carbon Monoxide gas (balloon or autoclave) or Molybdenum hexacarbonyl [Mo(CO)₆] (solid source).

  • Base: Triethylamine (Et₃N).

  • Solvent: Anhydrous Methanol (MeOH).

Step-by-Step Protocol

Step 1: Carbonylation

  • Setup: In a high-pressure steel autoclave (or heavy-walled glass pressure vessel), charge Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Solvent Addition: Add anhydrous MeOH (0.2 M concentration relative to substrate) and Et₃N (2.0 eq).

  • Inerting: Purge the vessel with Nitrogen (3 cycles) to remove oxygen.

  • CO Charging: Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar). Caution: CO is highly toxic. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Heat to 70–80°C with vigorous stirring for 12–16 hours.

  • Monitoring: Check conversion by LC-MS. The starting material (Cl-isotope pattern) should disappear, replaced by the dimethyl ester (M+H: ~214).

  • Workup: Cool to room temperature. Vent CO carefully. Filter the mixture through a pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: The residue (Dimethyl 5-fluoropyridine-2,4-dicarboxylate) is often pure enough for hydrolysis. If not, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Hydrolysis

  • Dissolution: Dissolve the dimethyl ester (1.0 eq) in THF/Water (1:1 v/v).

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~2–3. The dicarboxylic acid typically precipitates.

  • Filtration: Filter the white solid, wash with a small amount of cold water, and dry under vacuum.

MethodA_Workflow Start Start: Methyl 2-chloro- 5-fluoroisonicotinate Mix Add Pd(OAc)2, dppf, MeOH, Et3N Start->Mix Pressurize Pressurize with CO (50 psi) Heat to 75°C, 16h Mix->Pressurize Filter Filter (Celite) & Concentrate Pressurize->Filter Intermediate Dimethyl 5-fluoropyridine- 2,4-dicarboxylate Filter->Intermediate Hydrolysis LiOH / THF / H2O RT, 3h Intermediate->Hydrolysis Acidify Acidify to pH 2 (1M HCl) Hydrolysis->Acidify Final Product: 5-Fluoropyridine- 2,4-dicarboxylic acid Acidify->Final

Figure 2: Workflow for Pd-catalyzed carbonylation.

Method B: Oxidation of 5-Fluoro-2,4-lutidine (The "Classical" Protocol)

Recommended for: Scale-up, cost-efficiency, and labs lacking high-pressure equipment.

This method utilizes potassium permanganate (KMnO₄) to oxidize the methyl groups of 5-fluoro-2,4-lutidine.

Precursor Synthesis (If not commercially available)

Starting from 2,4-Lutidine (2,4-Dimethylpyridine):

  • Nitration: H₂SO₄/HNO₃ at 100°C. Isolate 5-nitro-2,4-dimethylpyridine.

  • Reduction: Fe/HCl or H₂/Pd-C to yield 5-amino-2,4-dimethylpyridine.

  • Balz-Schiemann: Diazotization (NaNO₂/HBF₄) followed by thermal decomposition to yield 5-fluoro-2,4-dimethylpyridine .

Oxidation Protocol

Reagents:

  • Substrate: 5-Fluoro-2,4-dimethylpyridine.[8]

  • Oxidant: Potassium Permanganate (KMnO₄).

  • Solvent: Water.[3][5][6][13]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-fluoro-2,4-dimethylpyridine (1.0 eq) in water (20 mL/g).

  • Addition: Add KMnO₄ (5.0 eq) in portions. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The purple color should fade to a brown precipitate (MnO₂).

  • Filtration: Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

  • Concentration: Concentrate the clear aqueous filtrate to ~50% volume.

  • Precipitation: Acidify with Conc. HCl to pH 1. The dicarboxylic acid will precipitate as a white/off-white solid.

  • Recrystallization: If necessary, recrystallize from water or water/ethanol.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white crystalline solid
MW 185.11 g/mol
¹H NMR (DMSO-d₆): δ 13.5 (br s, 2H, COOH), 8.82 (s, 1H, H-6), 8.15 (d, J=5.5 Hz, 1H, H-3)H-3 doublet due to F-coupling
¹⁹F NMR (DMSO-d₆): δ -125.5 ppm (s)Shift varies slightly with pH
MS (ESI) [M-H]⁻ = 184.0Negative mode preferred for acids

Safety & Handling

  • Carbon Monoxide (Method A): Colorless, odorless, tasteless, and toxic. All reactions must be performed in a hood with a CO monitor.

  • Hydrofluoric Acid Risks (Precursor Synthesis): If preparing the precursor via Balz-Schiemann, thermal decomposition of diazonium fluoroborates releases BF₃ and potentially HF fumes.

  • Exotherms (Method B): KMnO₄ oxidation is highly exothermic. Add oxidant slowly.

References

  • Vertex Pharmaceuticals / NIH: "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases." Journal of Medicinal Chemistry, 2008. (Describes the carbonylation of chloropyridines to dicarboxylates).

  • Sigma-Aldrich: "Protocol for Balz-Schiemann Reaction." (General reference for fluorination).

  • ChemicalBook: "Synthesis of 2,4-Dichloro-5-fluoropyrimidine." (Reference for fluorinated heterocyclic building blocks).

Sources

experimental procedure for using 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for HIF-PHI Discovery and Fluorinated MOF Engineering

Executive Summary & Chemical Profile

5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 1427082-33-4) is a specialized heterocyclic building block.[1] Unlike its non-fluorinated parent (lutidinic acid), the introduction of the fluorine atom at the C5 position imparts unique electronic and steric properties essential for two high-value applications:

  • Medicinal Chemistry: It serves as a bioisostere of 2-oxoglutarate (2-OG), acting as a core scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). The C5-fluorine modulates pKa and metabolic stability against oxidative defluorination.

  • Materials Science: It acts as a rigid, asymmetric linker for Metal-Organic Frameworks (MOFs), where the fluorine atom introduces additional dipole interactions and pore-surface functionalization without significantly altering the steric bulk compared to hydrogen.

PropertyValue / Description
Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
Acidity (Predicted) pKa1 ≈ 1.8 (C2-COOH), pKa2 ≈ 4.2 (C4-COOH)
Solubility DMSO (>50 mg/mL), 1M NaOH (Soluble), Water (Low, pH dependent)
Stability Stable under ambient conditions; Hygroscopic.
Protocol A: Selective Synthetic Functionalization

Context: The asymmetry of the 2,4-dicarboxylic acid core presents a regioselectivity challenge. The C2-carboxylate is electronically activated by the adjacent pyridine nitrogen (inductive effect), making it more acidic but also susceptible to thermal decarboxylation. The C4-carboxylate is less acidic and sterically more accessible.

Workflow 1: Global Methyl Esterification (Precursor Synthesis)

Objective: To protect both acid groups for subsequent selective hydrolysis or reduction.

Reagents:

  • 5-Fluoropyridine-2,4-dicarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (3.0 eq)
    
  • Methanol (anhydrous, solvent)

  • Catalytic DMF

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend the dicarboxylic acid in anhydrous methanol (0.5 M concentration).
    
  • Addition: Cool to 0°C. Add

    
     dropwise over 30 minutes. Note: The reaction is exothermic. Control temperature to prevent decarboxylation of the sensitive C2 acid.
    
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Concentrate in vacuo. Redissolve the residue in EtOAc and wash with saturated

    
     (rapidly, to avoid hydrolysis) and brine.
    
  • Validation:

    
    F NMR should show a single peak shift confirming the change in electronic environment.
    
Workflow 2: Regioselective Monohydrolysis (C2 vs. C4)

Causality: The C2-ester is more electrophilic due to the ortho-nitrogen electron withdrawal. Under controlled basic conditions, it hydrolyzes faster than the C4-ester.

Protocol:

  • Dissolve the diester in THF/MeOH (1:1).

  • Add 1.05 eq of LiOH (1M aqueous solution) at 0°C.

  • Stir at 0°C for 60 minutes.

  • Critical Step: Acidify carefully to pH 3.5 using 1N HCl. The C2-monoacid typically precipitates or can be extracted into EtOAc, leaving the C4-ester intact.

Protocol B: Ligand Engineering for Fluorinated MOFs

Context: In coordination chemistry, this ligand forms "paddle-wheel" or infinite chain structures with transition metals (Cu, Zn, Co). The 5-fluoro group creates a polarized pore surface, enhancing


 uptake selectivity over 

.

Hydrothermal Synthesis Protocol (Cu-Based 5-F-MOF):

Reagents:

  • Ligand: 5-Fluoropyridine-2,4-dicarboxylic acid (1 mmol)

  • Metal Source:

    
     (1 mmol)
    
  • Solvent System: DMF/Ethanol/Water (1:1:1 v/v/v)

Procedure:

  • Solubilization: Dissolve the ligand in the solvent mixture. Sonicate for 10 minutes to ensure complete dispersion.

  • Metal Addition: Add the copper salt. The solution should turn light blue.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave (25 mL capacity). Fill to 60% volume.

  • Thermal Cycle:

    • Ramp: 2°C/min to 100°C.

    • Hold: 48 hours at 100°C.

    • Cool: 0.1°C/min to Room Temperature. Slow cooling is critical for single-crystal growth.

  • Harvesting: Filter the blue block crystals. Wash with DMF (

    
    ) followed by Ethanol (
    
    
    
    ) to remove unreacted ligand.
  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at 80°C.

Protocol C: Biological Assay Preparation (HIF-PH Inhibition)

Context: As a 2-OG mimic, the compound must be solubilized to compete with 2-oxoglutarate at the catalytic iron center of HIF prolyl hydroxylase (PHD2).

Stock Solution Preparation (10 mM):

  • Weigh 1.85 mg of 5-Fluoropyridine-2,4-dicarboxylic acid.

  • Add 1.0 mL of 100% DMSO. Vortex until clear.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Assay Buffer Formulation (Working Solution):

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Co-factors: 50

    
    M 
    
    
    
    (Freshly prepared), 1 mM Ascorbate.
  • Note: Do not add 2-oxoglutarate to the inhibitor validation wells.

  • pH Adjustment: The dicarboxylic acid will lower the pH of weak buffers. Ensure the final assay pH remains at 7.4–7.5 using micro-pH probes, as PHD2 activity is pH-sensitive.

Visualization: Logic & Workflow

G Start 5-Fluoropyridine-2,4-dicarboxylic acid Func Functionalization Strategy Start->Func Coord Coordination Chemistry Start->Coord Bio HIF-PH Inhibition Start->Bio Ester Global Esterification (MeOH/SOCl2) Func->Ester Hydrolysis Selective Hydrolysis (LiOH, 0°C) Ester->Hydrolysis Product1 C2-Acid, C4-Ester (Activated Intermediate) Hydrolysis->Product1 Mix Solvothermal Mixing (Cu2+, DMF/EtOH/H2O) Coord->Mix Cryst Slow Cooling (0.1°C/min) Mix->Cryst MOF Fluorinated MOF (CO2 Selective Pores) Cryst->MOF Sol Solubilization (DMSO Stock) Bio->Sol Assay Assay Buffer (+Fe2+, +Ascorbate) Sol->Assay

Figure 1: Integrated workflow for synthetic functionalization, materials engineering, and biological evaluation of 5-Fluoropyridine-2,4-dicarboxylic acid.

References
  • HIF-PH Inhibitor Mechanism: Wikipedia Contributors. (2025). HIF prolyl-hydroxylase inhibitor.[2][3][4] Wikipedia. Link

  • Pyridine Dicarboxylate Ligands in MOFs: ResearchGate. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives. MDPI. Link

  • Synthesis & Regioselectivity: WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Chemical Properties: PubChem. (2025). 5-fluoropyridine-2,4-dicarboxylic acid Compound Summary. National Library of Medicine. Link

  • HIF-PH Assay Protocols: Sigma-Aldrich. (2024). HIF Prolyl Hydroxylase Inhibitor Product Sheet. Link

Sources

Application Note: 5-Fluoropyridine-2,4-dicarboxylic acid as a Sensitive ¹⁹F NMR Probe for Fragment-Based Drug Discovery and Binding Affinity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds.[1][2] A key element of successful FBDD is the use of sensitive biophysical techniques to detect the weak binding of low-molecular-weight fragments to biological targets.[1][2] Among these techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool.[3][4][5] The unique properties of the fluorine atom, including its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems, make it an ideal probe for studying molecular interactions.[1][4][6]

This application note details the use of 5-Fluoropyridine-2,4-dicarboxylic acid as a novel ¹⁹F NMR probe for fragment screening and binding affinity determination. Its rigid scaffold and the strategic placement of the fluorine atom provide a sensitive reporter for changes in the local chemical environment upon binding to a target protein. The two carboxylic acid groups offer potential interaction points with protein binding sites, making it a versatile starting point for fragment elaboration.

The Power of ¹⁹F NMR in Drug Discovery

The utility of ¹⁹F NMR in drug discovery stems from several key advantages over traditional ¹H NMR:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1]

  • No Background Signal: Fluorine is virtually absent in biological systems, meaning that any observed ¹⁹F signal originates solely from the fluorinated probe.[4][6]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, spanning up to 800 ppm.[3][7] This large dispersion minimizes signal overlap, allowing for the screening of compound mixtures.[1][4]

  • Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to changes in the local electronic environment, making it a highly responsive reporter of binding events.[1][3][8]

Physicochemical Properties of 5-Fluoropyridine-2,4-dicarboxylic acid

PropertyValueSource
Molecular Formula C₇H₄FNO₄[9][10]
Molecular Weight 185.11 g/mol [9][10]
IUPAC Name 5-fluoropyridine-2,4-dicarboxylic acid[9][10]
CAS Number 1427082-33-4[10]
XLogP3 0.3[9][10]

Principle of the Assay: Chemical Shift Perturbation

The fundamental principle behind using 5-Fluoropyridine-2,4-dicarboxylic acid as a ¹⁹F NMR probe is the phenomenon of chemical shift perturbation (CSP). When the fluorinated fragment binds to a target protein, the local electronic environment around the fluorine atom is altered. This change in the chemical environment leads to a shift in the resonance frequency (chemical shift) of the ¹⁹F nucleus in the NMR spectrum. The magnitude of this shift is dependent on the nature and extent of the interaction. By comparing the ¹⁹F NMR spectrum of the probe in the presence and absence of the target protein, binding events can be readily detected.[3][4]

G cluster_0 Unbound State cluster_1 Binding Event cluster_2 Bound State Probe 5-Fluoropyridine-2,4-dicarboxylic acid (Free in Solution) Spectrum_Free ¹⁹F NMR Spectrum: Sharp Signal at δ₁ Probe->Spectrum_Free Characteristic Chemical Shift Target Target Protein Spectrum_Bound ¹⁹F NMR Spectrum: Shifted Signal at δ₂ Spectrum_Free->Spectrum_Bound Chemical Shift Perturbation (Δδ = |δ₂ - δ₁|) Bound_Complex Probe-Target Complex Target->Bound_Complex Bound_Complex->Spectrum_Bound Altered Chemical Environment Probe_in_Complex Probe in Binding Pocket Probe_in_Complex->Bound_Complex

Figure 1: Principle of ¹⁹F NMR Chemical Shift Perturbation.

Experimental Protocols

Protocol 1: Fragment Screening using ¹⁹F NMR

This protocol outlines a general procedure for screening a library of fragments for binding to a target protein using 5-Fluoropyridine-2,4-dicarboxylic acid as a reporter probe in a competition assay format.

Materials:

  • 5-Fluoropyridine-2,4-dicarboxylic acid

  • Target protein of interest

  • Fragment library

  • NMR buffer (e.g., 50 mM Phosphate buffer, pH 7.4, 150 mM NaCl, in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-Fluoropyridine-2,4-dicarboxylic acid in the NMR buffer.

    • Prepare a stock solution of the target protein in the NMR buffer. The final concentration will depend on the protein's solubility and the expected binding affinity. A typical starting concentration is 10-50 µM.

    • Prepare stock solutions of the fragment library compounds, typically in DMSO-d₆.

  • Reference Spectrum Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of a sample containing only 5-Fluoropyridine-2,4-dicarboxylic acid (e.g., 100 µM) in the NMR buffer. This will serve as the reference spectrum for the unbound probe.

  • Probe-Target Complex Spectrum:

    • Prepare a sample containing 5-Fluoropyridine-2,4-dicarboxylic acid (100 µM) and the target protein (10-50 µM).

    • Acquire a 1D ¹⁹F NMR spectrum. A chemical shift perturbation and/or line broadening of the probe's signal upon addition of the protein confirms binding.

  • Competition Screening:

    • To the sample containing the pre-formed probe-target complex, add a single fragment or a cocktail of fragments from the library.

    • Acquire a 1D ¹⁹F NMR spectrum.

    • Hit Identification: If a fragment binds to the same site as the probe, it will displace the probe, causing the ¹⁹F signal to shift back towards the chemical shift of the unbound state. Fragments that induce this change are considered primary hits.

G cluster_workflow Fragment Screening Workflow Prep Prepare Samples: 1. Probe alone 2. Probe + Target 3. Probe + Target + Fragment(s) Acquire_Ref Acquire Reference ¹⁹F Spectrum (Probe alone) Prep->Acquire_Ref Acquire_Complex Acquire ¹⁹F Spectrum (Probe + Target) Prep->Acquire_Complex Acquire_Competition Acquire ¹⁹F Spectrum (Probe + Target + Fragment) Prep->Acquire_Competition Analyze Analyze Spectra for Chemical Shift Perturbations Acquire_Ref->Analyze Acquire_Complex->Analyze Acquire_Competition->Analyze Hit_ID Identify Hits: Fragments that displace the probe Analyze->Hit_ID

Figure 2: Workflow for competitive ¹⁹F NMR fragment screening.

Protocol 2: Determination of Binding Affinity (K D)

This protocol describes how to determine the dissociation constant (K D) of the interaction between 5-Fluoropyridine-2,4-dicarboxylic acid and a target protein by titrating the protein into a solution of the probe.

Materials:

  • 5-Fluoropyridine-2,4-dicarboxylic acid

  • Target protein of interest

  • NMR buffer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a series of NMR samples with a constant concentration of 5-Fluoropyridine-2,4-dicarboxylic acid (e.g., 50 µM) and increasing concentrations of the target protein. The protein concentration range should span from well below to well above the expected K D (e.g., 0 to 500 µM).

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum for each sample in the titration series.

    • Carefully record the chemical shift of the 5-Fluoropyridine-2,4-dicarboxylic acid signal in each spectrum.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the K D. The equation for a one-site binding model is: Δδ = Δδₘₐₓ * (([P]₀ + [L]₀ + K D) - √(([P]₀ + [L]₀ + K D)² - 4[P]₀[L]₀)) / (2[L]₀) where Δδ is the observed chemical shift change, Δδₘₐₓ is the maximum chemical shift change at saturation, [P]₀ is the total protein concentration, and [L]₀ is the total ligand (probe) concentration.

Data Interpretation and Considerations

  • Line Broadening: In addition to chemical shift changes, binding can also lead to an increase in the linewidth of the ¹⁹F signal. This is due to the slower tumbling of the larger protein-probe complex. Significant line broadening can be indicative of an intermediate exchange regime on the NMR timescale.

  • Solubility: Ensure that all components (probe, protein, and fragments) are soluble in the NMR buffer at the concentrations used. Aggregation can lead to non-specific binding and artifacts in the NMR spectra.

  • Buffer Effects: The chemical shift of the ¹⁹F signal can be sensitive to buffer components, pH, and temperature.[11] It is crucial to maintain consistent buffer conditions throughout all experiments.

  • Referencing: Accurate chemical shift referencing is critical for interpreting small changes.[11] The use of an external or internal reference standard is recommended.

Conclusion

5-Fluoropyridine-2,4-dicarboxylic acid presents a valuable addition to the toolkit of ¹⁹F NMR probes for drug discovery. Its straightforward application in both fragment screening and binding affinity determination, coupled with the inherent advantages of ¹⁹F NMR, makes it a powerful tool for academic and industrial researchers. The protocols outlined in this application note provide a solid foundation for the successful implementation of this probe in FBDD campaigns.

References

  • Dalvit, C., & Vulpetti, A. (2010). The two-pronged approach: a powerful NMR-based screening method for fragment-to-lead and targeted library validation. Future Medicinal Chemistry, 2(9), 1437–1450.
  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(5), 1312-1330.
  • Vulpetti, A., & Dalvit, C. (2012). 19F-NMR: a valuable tool for fragment-based lead discovery. Drug Discovery Today, 17(1-2), 35-43.
  • Jee, J. (2019). 19F-NMR in Target-based Drug Discovery. Current Topics in Medicinal Chemistry, 19(14), 1195-1202.
  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid. Retrieved from [Link]

  • Mercier, K. A., & Powers, R. (2007). The application of NMR to fragment-based drug discovery. Current Opinion in Structural Biology, 17(4), 404-411.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical Reviews, 104(8), 3641-3676.
  • Ayotte, Y., Woo, S., & LaPlante, S. R. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13155-13163.
  • Danielson, M. L., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR for Screening and Characterizing Ligand Binding to Proteins. Methods in Enzymology, 566, 119-149.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of 5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 112222-42-7 / 1427082-33-4).

Introduction & Molecule Profile[1]

5-Fluoropyridine-2,4-dicarboxylic acid is a critical intermediate in the synthesis of HIF prolyl hydroxylase inhibitors and other fluorinated pyridine-based pharmaceuticals. Its analysis presents specific chromatographic challenges due to its high polarity , zwitterionic potential , and strong acidity derived from the electron-withdrawing fluorine atom and two carboxylic acid groups.

Physicochemical Challenges
  • Polarity: The presence of two carboxylic acid moieties renders the molecule highly hydrophilic, leading to poor retention on standard C18 columns (elution near the void volume,

    
    ).
    
  • Ionization State: The pyridine nitrogen (basic) and two carboxyl groups (acidic) create a complex pH-dependent ionization profile. At neutral pH, the molecule exists as a di-anion or zwitterion, further reducing Reverse Phase (RP) retention.

  • Metal Chelation: Like its parent compound (2,4-Lutidinic acid), 5-FPDA can chelate trace metals in the LC system, causing peak tailing.

Method Development Strategy

To overcome the polarity and ionization issues, this guide proposes two distinct protocols:

  • Protocol A (Primary): Ion-Suppression Reversed-Phase Chromatography. This uses a highly acidic mobile phase to protonate the carboxylic acids, rendering the molecule neutral/hydrophobic enough for C18 retention.

  • Protocol B (Alternative): Ion-Pairing Chromatography. Recommended if Protocol A yields insufficient retention (

    
    ) or if resolution from highly polar impurities is required.
    
Decision Matrix (Method Selection)

MethodSelection Start Start: Analyze 5-FPDA CheckPolarity Challenge: High Polarity & Acidity Start->CheckPolarity Decision1 Is MS Detection Required? CheckPolarity->Decision1 RouteMS Yes (LC-MS) Decision1->RouteMS Volatile Buffers RouteUV No (UV/PDA) Decision1->RouteUV Non-Volatile ProtocolA_MS Protocol A (Mod): Formic Acid/C18 RouteMS->ProtocolA_MS ProtocolA_UV Protocol A (Std): Phosphate Buffer pH 2.5 RouteUV->ProtocolA_UV CheckRetention Is Retention Factor (k') > 2.0? ProtocolA_MS->CheckRetention ProtocolA_UV->CheckRetention ProtocolB Protocol B: Ion-Pairing (Hexanesulfonate) CheckRetention->ProtocolB No (Poor Retention) Success Validate Method CheckRetention->Success Yes

Figure 1: Method selection workflow based on detection requirements and retention success.

Protocol A: Ion-Suppression Reversed-Phase (Recommended)

This method utilizes a low pH phosphate buffer to suppress the ionization of the carboxylic acid groups (


). By lowering the pH to ~2.5, the equilibrium shifts towards the non-ionized (protonated) form, significantly increasing hydrophobicity and retention on the C18 stationary phase.
Instrumental Parameters
ParameterSpecificationRationale
Column C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18)"End-capping" reduces silanol interactions; 250mm length maximizes theoretical plates for polar separation.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with

.
Low pH suppresses ionization of carboxyl groups. Phosphate buffer minimizes peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol, providing sharper peaks for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp. 30°CSlightly elevated temperature improves mass transfer and peak symmetry.
Detection UV-Vis / PDA @ 272 nm Aromatic pyridine ring absorption maximum. (Scan 200-400nm for confirmation).
Injection Vol. 10 µLAdjust based on sample concentration.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Mode
0.0955Isocratic Hold (Equilibration)
2.0955Injection / Load
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibration
25.0955Stop

Note on LC-MS Compatibility: If using Mass Spectrometry, replace the Phosphate buffer with 0.1% Formic Acid or Ammonium Formate adjusted to pH 3.0 . Note that retention times may shift slightly due to the lower ionic strength of volatile buffers.

Protocol B: Ion-Pairing Chromatography (Alternative)

If Protocol A results in co-elution with the void volume (common for dicarboxylic acids), Ion-Pairing is the definitive solution. The addition of an ion-pairing reagent (sulfonate) creates a neutral complex with the positively charged pyridine nitrogen (if protonated) or modifies the stationary phase surface charge.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Hexanesulfonate .

  • Mobile Phase B: Acetonitrile + 5 mM Sodium 1-Hexanesulfonate .

  • Column: C18 or C8 (150 x 4.6 mm, 5 µm).

  • Mechanism: The hexanesulfonate anion pairs with the protonated pyridine moiety, or adsorbs onto the C18 surface, creating a "dynamic ion exchange" surface that retains the polar analyte.

Sample Preparation & Handling

Solubility: 5-Fluoropyridine-2,4-dicarboxylic acid is sparingly soluble in pure water but soluble in alkaline solutions or polar organic solvents (DMSO, Methanol).

  • Stock Solution (1 mg/mL): Weigh 10 mg of standard. Dissolve in 10 mL of 50:50 Water:Methanol . If dissolution is slow, sonicate for 5 minutes.

    • Tip: Do not use 100% ACN for dissolution as the dicarboxylic acid may precipitate.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Mobile Phase A (Initial conditions).

    • Critical: Matching the sample solvent to the initial mobile phase prevents "solvent shock" and peak distortion at the front of the chromatogram.

  • Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter prior to injection.

Validation Parameters (Acceptance Criteria)

To ensure the method is scientifically rigorous (Trustworthiness), the following validation parameters should be met:

ParameterAcceptance CriteriaNotes
System Suitability %RSD of Area < 2.0% (n=5)Ensure injector precision.
Linearity (

)
> 0.999Range: 10 µg/mL to 200 µg/mL.
Tailing Factor (

)
0.8 <

< 1.5
Tailing > 1.5 indicates secondary silanol interactions or metal chelation.
Resolution (

)
> 2.0Between 5-FPDA and nearest impurity (e.g., 2-amino-5-fluoropyridine).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Typical LOQ is ~0.5 µg/mL with UV detection.

Troubleshooting Guide

Issue 1: Peak Tailing

  • Cause: Interaction between the pyridine nitrogen and free silanol groups on the silica support, or chelation with stainless steel frit metals.

  • Solution:

    • Ensure pH is low (2.5) to fully protonate the acid.

    • Add a "sacrificial base" like Triethylamine (TEA) at 5mM if using a standard C18 column (though modern end-capped columns rarely need this).

    • Passivate the LC system with 30% Phosphoric acid if metal chelation is suspected.

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol into a 95% Aqueous mobile phase.

  • Solution: Dissolve or dilute the final sample in the Mobile Phase A.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation in the mobile phase.

  • Solution: Pyridine carboxylic acids are extremely sensitive to pH changes near their

    
    . Use a precise pH meter and buffer preparation protocol.
    

References

  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid | C7H4FNO4.[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sielc Technologies. (n.d.).[3] HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2023, from [Link]

  • Lajin, B., & Goessler, W. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine derivatives. Retrieved from [Link]

Sources

Application Note: Multi-Nuclear NMR Characterization of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Based on the spectroscopic characteristics of fluorinated pyridine derivatives, here is a detailed Application Note and Protocol for the NMR analysis of 5-Fluoropyridine-2,4-dicarboxylic acid.


H, 

C,

F) Target Molecule: 5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 1427082-33-4)

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid is a critical heterocyclic building block, widely utilized as a linker in Metal-Organic Frameworks (MOFs) and as a scaffold in medicinal chemistry (specifically for HIF prolyl hydroxylase inhibitors). Its structural validation is complicated by the presence of the fluorine atom at the C5 position, which induces significant spin-spin splitting (


-coupling) across both proton and carbon spectra.

This guide provides a definitive protocol for the structural elucidation of this molecule. It addresses the specific challenges of solubility, pH-dependent chemical shifts, and the analysis of complex heteronuclear coupling patterns (


H-

F and

C-

F).

Chemical Structure & Spin System Analysis[1]

Before acquisition, the analyst must map the active nuclei to the structure to anticipate signal multiplicities.

  • The Scaffold: A pyridine ring substituted at C2 and C4 with carboxylic acid groups and at C5 with a Fluorine atom.

  • Active Protons (

    
    H): 
    
    • H6: Located adjacent to the Pyridine Nitrogen (N1) and ortho to Fluorine (F5). Expectation: Highly deshielded doublet.

    • H3: Located between the two carboxylic acid groups. Expectation: Singlet (or fine doublet via long-range coupling).

  • Active Fluorine (

    
    F):  Single signal, highly sensitive to electronic environment.
    
  • Active Carbons (

    
    C):  Seven unique carbon environments. The C-F coupling will split nearly all signals into doublets.
    
Structural Connectivity Map

The following diagram illustrates the scalar coupling networks that define the NMR fingerprint of this molecule.

G F5 Fluorine-19 (Pos 5) H6 Proton H6 (Ortho to F) F5->H6 3J (Strong) ~8-10 Hz H3 Proton H3 (Meta to F) F5->H3 4J (Weak) ~1-2 Hz C5 Carbon C5 (Direct C-F) F5->C5 1J (Huge) ~260 Hz C4 Carbon C4 (Ortho to F) F5->C4 2J (Med) ~20 Hz C6 Carbon C6 (Ortho to F) F5->C6 2J (Med) ~20 Hz

Figure 1: Spin-spin coupling network. Red arrows indicate Heteronuclear H-F coupling; Green arrows indicate C-F coupling.

Sample Preparation Protocol

Challenge: As a dicarboxylic acid, the molecule's solubility and chemical shifts are strictly pH-dependent. In non-polar solvents, it is insoluble. In protic solvents, the carboxylic acid protons may exchange, disappearing from the spectrum.

Recommended Solvent Systems
Solvent SystemApplicationProsCons
DMSO-d6 Standard Characterization Excellent solubility; stabilizes COOH protons (often visible as broad humps >10 ppm).High viscosity (requires longer relaxation delays); Hygroscopic (water peak at 3.33 ppm).
D₂O + NaOD Salt Form Analysis Mimics physiological conditions; sharp lines.Shifts all peaks upfield due to anion formation; COOH protons are invisible (exchanged).
MeOD-d4 Alternative Good solubility.COOH protons exchange rapidly (invisible).
Preparation Steps (Standard DMSO-d6)
  • Weighing: Accurately weigh 10–15 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Note: If the sample is cloudy, mild sonication (30s) is preferred over heating to avoid decarboxylation.

  • Filtration: If particulates remain, filter through a glass wool plug directly into the NMR tube.[1]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]

Acquisition Parameters & Interpretation

A. H NMR (Proton)
  • Frequency: 400 MHz or higher recommended.[1]

  • Spectral Width: -2 to 16 ppm (to capture acidic protons).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

Interpretation Guide:

  • ~13.0 - 14.0 ppm: Broad singlet (2H). The carboxylic acid protons.[2][3] (Only visible in dry DMSO).

  • ~8.8 - 9.2 ppm (H6): Appears as a Doublet .

    • Mechanism: Coupling to F5.

    • Coupling Constant (

      
      ): Expect 6.0 – 8.0 Hz.[4]
      
    • Diagnostic: This proton is most deshielded due to proximity to the ring Nitrogen.[5]

  • ~8.2 - 8.5 ppm (H3): Appears as a Singlet (or doublet of doublets with very small

    
    ).
    
    • Mechanism: Located between two electron-withdrawing COOH groups.

    • Coupling: The 4-bond coupling to F5 is often small (< 2 Hz), making this appear as a singlet or a slightly broadened peak.

B. F NMR (Fluorine)
  • Technique: Proton-Coupled and Proton-Decoupled (optional).

  • Reference: Trichlorofluoromethane (CFCl

    
    ) is the standard (0 ppm), but often referenced internally via the spectrometer frequency lock.
    
  • Range: Typically -120 to -140 ppm for pyridine rings.

Interpretation:

  • Expect a single sharp signal.

  • Coupled Spectrum: The signal will appear as a doublet (split by H6) possibly with fine structure (split by H3).

  • Decoupled Spectrum: Collapses to a singlet. This confirms the purity of the fluorinated species.

C. C NMR (Carbon)
  • Challenge: The fluorine atom splits carbon signals, reducing signal-to-noise ratio (S/N).

  • Scans: Increase scan count (NS > 256) compared to non-fluorinated samples.

  • Decoupling: Standard

    
    H decoupling is required. Advanced: If available, simultaneous 
    
    
    
    F decoupling simplifies the spectrum to singlets.

Pattern Recognition (The "Fingerprint"): In a standard (


F-coupled) 

C spectrum, you will see splitting patterns defined by the distance from the Fluorine:
CarbonTypeMultiplicity

(Approx Hz)
Chemical Shift (ppm)
C2 / C4 C=O (Acid)Doublet / Singlet

or

(< 5 Hz)
160 – 170
C5 C-F (Quat)Doublet

(~260 Hz)
~155 - 165
C6 CHDoublet

(~20 Hz)
~145 - 150
C4 C-COOH (Quat)Doublet

(~20 Hz)
~130 - 140
C2 C-COOH (Quat)Doublet

(Small)
~140 - 150
C3 CHDoublet

(~5 Hz)
~120 - 130

Note: Exact shifts vary by concentration and water content.

Advanced Validation: 2D Workflows

To unambiguously assign the regio-isomers (e.g., distinguishing the 2,4-diacid from a 2,5-diacid impurity), 2D correlations are required.

Workflow Diagram

Workflow Start Dissolve Sample (DMSO-d6) H1 1H NMR Identify H6 (Doublet) & H3 (Singlet) Start->H1 F19 19F NMR Confirm single F source Start->F19 HSQC 1H-13C HSQC Link H6 to C6, H3 to C3 H1->HSQC HMBC 1H-13C HMBC Long range connectivity HSQC->HMBC Conclusion Structural Confirmation HMBC->Conclusion Verify COOH positions

Figure 2: Analytical workflow for structural confirmation.

Critical HMBC Correlations:

  • H3 should show correlations to C2(COOH) and C4(COOH) . This proves H3 is flanked by the acids.

  • H6 should show correlations to C5(F) and C2/C4 .

References

  • Chemical Shifts of Fluorinated Pyridines

    • Dungan, C. H., & Van Wazer, J. R.[3] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.

    • 19F NMR Chemical Shift Ranges. UCSB NMR Facility. Link

  • Coupling Constants (

    
     and 
    
    
    
    ):
    • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
    • Reich, H. J. WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin. Link

  • Solvent Effects

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organic Process Research & Development, 2016. Link

  • Molecule Data

    • PubChem Compound Summary for CID 122163674: 5-Fluoropyridine-2,4-dicarboxylic acid. Link

Sources

Application Notes and Protocols: Enzymatic Assays Using 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a potent inhibitor of a class of enzymes known as α-ketoglutarate (α-KG) dependent dioxygenases.[1] These enzymes play critical roles in various biological processes, including histone demethylation, DNA repair, and fatty acid metabolism, making them attractive targets for therapeutic intervention in diseases such as cancer and metabolic disorders.[2][3] 5-F-2,4-PDCA acts as a competitive inhibitor with respect to α-KG, binding to the active site of the enzyme and preventing the binding of the natural co-substrate. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-F-2,4-PDCA in enzymatic assays, with a focus on histone demethylases of the Jumonji C (JmjC) domain-containing family, such as JMJD2A.[1][4]

The protocols described herein are designed to be robust and reliable, providing a framework for determining the inhibitory activity of 5-F-2,4-PDCA and other small molecules targeting α-KG dependent dioxygenases. The methodologies are based on the detection of formaldehyde, a common byproduct of the demethylation reaction catalyzed by these enzymes.[5][6]

Principle of the Assay

The enzymatic activity of JmjC histone demethylases is measured by quantifying the amount of formaldehyde produced during the demethylation of a histone substrate.[6] In this assay, the enzyme catalyzes the removal of a methyl group from a specific lysine residue on a histone peptide, a reaction that requires α-KG and molecular oxygen as co-substrates and results in the production of succinate, carbon dioxide, and formaldehyde.[2]

The inhibitory effect of 5-F-2,4-PDCA is determined by measuring the reduction in formaldehyde production in the presence of the inhibitor. The amount of formaldehyde is quantified using a fluorescent detection reagent that reacts with formaldehyde to produce a highly fluorescent product.[5] The fluorescence intensity is directly proportional to the amount of formaldehyde generated and thus to the enzymatic activity.

Materials and Reagents

  • Enzyme: Recombinant human JMJD2A (or other JmjC histone demethylase)

  • Substrate: Trimethylated histone H3 peptide (e.g., H3K9me3 or H3K36me3)

  • Co-substrate: α-ketoglutarate (α-KG)

  • Inhibitor: 5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA)

  • Cofactors: Fe(II) sulfate, Ascorbic acid

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, containing 0.01% Tween-20)

  • Detection Reagent: A commercially available formaldehyde detection kit (e.g., a kit that uses a reagent that reacts with formaldehyde to produce a fluorescent product)

  • Formaldehyde Standard: For generating a standard curve

  • Microplate: 96-well or 384-well black, flat-bottom microplate suitable for fluorescence measurements

  • Plate Reader: A microplate reader capable of fluorescence excitation and emission at the appropriate wavelengths for the chosen detection reagent (e.g., excitation at ~450 nm and emission at ~510 nm for some common reagents).[6]

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a stock solution of 1 M HEPES, pH 7.5. Dilute to a final concentration of 50 mM in ultrapure water. Add Tween-20 to a final concentration of 0.01%.

  • Enzyme Solution: Dilute the recombinant JMJD2A enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Substrate Solution: Prepare a stock solution of the histone H3 peptide in ultrapure water. Dilute to the desired working concentration in assay buffer. The optimal concentration is typically at or near the Km value for the enzyme.

  • Co-substrate and Cofactor Solution: Prepare a stock solution of α-KG, Fe(II) sulfate, and ascorbic acid in ultrapure water. It is recommended to prepare the Fe(II) sulfate and ascorbic acid solutions fresh to prevent oxidation.

  • Inhibitor Solution: Prepare a stock solution of 5-F-2,4-PDCA in an appropriate solvent (e.g., DMSO). Perform a serial dilution of the inhibitor in the same solvent to generate a range of concentrations for IC50 determination.

  • Formaldehyde Standard Curve: Prepare a series of formaldehyde standards by diluting a stock solution of formaldehyde in the assay buffer. The concentration range should encompass the expected amount of formaldehyde produced in the enzymatic reaction.

Assay Workflow Diagram

AssayWorkflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Cofactors, and Inhibitor Solutions AddReagents Add Assay Buffer, Enzyme, and Inhibitor to Microplate Reagents->AddReagents Preincubation Pre-incubate at Room Temperature AddReagents->Preincubation Initiate Initiate Reaction by Adding Substrate and Cofactors Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate StopReaction Add Formaldehyde Detection Reagent Incubate->StopReaction IncubateDetect Incubate at 37°C StopReaction->IncubateDetect ReadPlate Read Fluorescence on a Plate Reader IncubateDetect->ReadPlate StandardCurve Generate Formaldehyde Standard Curve ReadPlate->StandardCurve CalculateActivity Calculate Enzyme Activity StandardCurve->CalculateActivity IC50 Determine IC50 Value for the Inhibitor CalculateActivity->IC50

Caption: Workflow for the enzymatic assay of JMJD2A inhibition by 5-F-2,4-PDCA.

Step-by-Step Assay Protocol
  • Dispense Reagents:

    • To the wells of a black microplate, add the assay buffer.

    • Add the desired concentration of 5-F-2,4-PDCA or the vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the diluted JMJD2A enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding a mixture of the histone H3 peptide substrate, α-KG, Fe(II) sulfate, and ascorbic acid to all wells.

  • Incubation: Immediately after adding the substrate mixture, mix the plate and incubate at 37°C for the desired reaction time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding the formaldehyde detection reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes, or as recommended by the detection reagent manufacturer, to allow for the development of the fluorescent signal.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis
  • Formaldehyde Standard Curve: Plot the fluorescence intensity of the formaldehyde standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to convert the fluorescence readings of the samples to formaldehyde concentrations.

  • Enzyme Activity Calculation:

    • Subtract the average fluorescence of the no-enzyme control wells from the fluorescence of all other wells.

    • Use the standard curve equation to convert the background-subtracted fluorescence values to the concentration of formaldehyde produced.

    • Enzyme activity can be expressed as the rate of formaldehyde production (e.g., pmol/min/µg enzyme).

  • IC50 Determination:

    • Calculate the percent inhibition for each concentration of 5-F-2,4-PDCA using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Data Presentation

Table 1: Example Reagent Concentrations for a JMJD2A Inhibition Assay

ReagentFinal Concentration
JMJD2A Enzyme5 nM
H3K9me3 Peptide10 µM
α-ketoglutarate50 µM
Fe(II) sulfate10 µM
Ascorbic acid100 µM
5-F-2,4-PDCA0.1 nM - 100 µM

Mechanistic Insights

The Role of 5-Fluoropyridine-2,4-dicarboxylic acid as an α-KG Mimic

5-F-2,4-PDCA is a structural analog of α-ketoglutarate. The dicarboxylic acid moiety mimics the corresponding groups in α-KG, allowing it to bind to the α-KG binding site in the enzyme's active center. The pyridine ring and the fluorine atom provide additional interactions that can enhance binding affinity and selectivity for certain α-KG dependent dioxygenases.[1]

Catalytic Cycle of JmjC Histone Demethylases and Point of Inhibition

CatalyticCycle E_FeII E-Fe(II) E_FeII_aKG E-Fe(II)-αKG E_FeII->E_FeII_aKG + αKG E_FeII_aKG_Sub E-Fe(II)-αKG-Substrate E_FeII_aKG->E_FeII_aKG_Sub + Substrate E_FeIV_O E-Fe(IV)=O E_FeII_aKG_Sub->E_FeIV_O + O2 - CO2 - Succinate E_FeII_Succ_Prod E-Fe(II)-Succinate-Product E_FeIV_O->E_FeII_Succ_Prod + Substrate → Product-OH E_FeII_Succ_Prod->E_FeII - Product - Succinate Inhibitor 5-F-2,4-PDCA Inhibitor->E_FeII Competitive Inhibition

Caption: Simplified catalytic cycle of JmjC histone demethylases and the competitive inhibition by 5-F-2,4-PDCA.

The catalytic cycle begins with the binding of α-KG and the histone substrate to the Fe(II)-containing active site of the enzyme.[2] Molecular oxygen then binds, leading to the oxidative decarboxylation of α-KG to succinate and the formation of a highly reactive Fe(IV)=O intermediate. This intermediate then hydroxylates the methyl group on the lysine residue, leading to the release of formaldehyde and the demethylated histone product. 5-F-2,4-PDCA competitively inhibits the initial binding of α-KG, thereby blocking the entire catalytic cycle.

Trustworthiness and Validation

To ensure the reliability of the assay results, several control experiments should be performed:

  • No-Enzyme Control: To determine the background fluorescence from the assay components.

  • No-Substrate Control: To ensure that the observed activity is dependent on the presence of the histone substrate.

  • No-α-KG Control: To confirm that the enzyme activity is dependent on the co-substrate.

  • Positive Control Inhibitor: A known inhibitor of the enzyme (e.g., 2,4-pyridinedicarboxylic acid) should be included to validate the assay's ability to detect inhibition.[3]

Conclusion

This application note provides a comprehensive guide to performing enzymatic assays using 5-Fluoropyridine-2,4-dicarboxylic acid as an inhibitor of JmjC histone demethylases. The detailed protocols and explanations of the underlying scientific principles are intended to enable researchers to confidently and accurately assess the inhibitory potential of this and other compounds targeting α-KG dependent dioxygenases. By following the described methodologies and including appropriate controls, researchers can generate high-quality, reproducible data that will advance our understanding of the roles of these enzymes in health and disease and aid in the development of novel therapeutics.

References

  • Yeh, T. L., Le, D. D., Mohni, K. N., & Hopkins, C. R. (2018). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry Letters, 28(17), 2969-2973.
  • Wikipedia. (2023, December 2). Alpha-ketoglutarate-dependent hydroxylases. Retrieved from [Link]

  • Reaction Biology. (n.d.). Histone Demethylase Assays. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Histone Demethylase Fluorescent Kit. Retrieved from [Link]

  • Agilent Technologies. (2014). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Rose, N. R., Woon, E. C. Y., Tumber, A., Walport, L. J., Chowdhury, R., Li, X. S., ... & Schofield, C. J. (2012). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2, 4-dicarboxylates. Organic & Biomolecular Chemistry, 10(30), 5736-5740.
  • Rose, N. R., McDonough, M. A., King, O. N., Kawamura, A., & Schofield, C. J. (2011).

Sources

Application Notes and Protocols for Cell-Based Assays with 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Biochemical Assays Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of 5-Fluoropyridine-2,4-dicarboxylic acid (5-FPCA). Given its structural analogy to known inhibitors of Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), this guide focuses on robust protocols to assess 5-FPCA's potential as an inhibitor of two critical 2-ODD subfamilies: Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) and collagen prolyl 4-hydroxylases (C-P4Hs). The methodologies detailed herein are designed to ensure scientific rigor, data reproducibility, and clear interpretation of results.

Introduction: Targeting the 2-Oxoglutarate-Dependent Dioxygenase Superfamily

The Fe(II) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) are a vast and functionally diverse superfamily of enzymes critical to numerous physiological and pathological processes.[1] These enzymes catalyze a wide range of oxidative reactions, including hydroxylation, demethylation, and halogenation, which are fundamental to collagen biosynthesis, hypoxic sensing, fatty acid metabolism, and epigenetic regulation.[1][2] The catalytic mechanism of 2-ODDs couples the oxidative decarboxylation of the co-substrate 2-oxoglutarate (2OG) to succinate and CO2 with the oxidation of a prime substrate, a process that requires molecular oxygen and a ferrous iron (Fe(II)) cofactor.[1][3]

The central role of 2-ODDs in human biology has made them attractive therapeutic targets for a spectrum of diseases, including cancer, anemia, inflammation, and fibrosis.[1][2] Small molecule inhibitors that compete with 2-oxoglutarate are a major focus of drug discovery efforts. 5-Fluoropyridine-2,4-dicarboxylic acid (5-FPCA) is a pyridine-based dicarboxylic acid whose structure is analogous to known 2-ODD inhibitors such as 2,4-pyridinedicarboxylic acid (2,4-PDCA), a recognized inhibitor of prolyl 4-hydroxylase.[4][5] This structural similarity strongly suggests that 5-FPCA may function as an inhibitor of 2-ODD enzymes.

This application note presents detailed protocols for two key cell-based assays to elucidate the cellular mechanism of action of 5-FPCA:

  • HIF-1α Stabilization Assay: To assess the inhibition of HIF prolyl hydroxylases (PHDs).

  • Collagen Prolyl-4-Hydroxylation Assay: To assess the inhibition of collagen prolyl 4-hydroxylases (C-P4Hs).

A mandatory protocol for assessing cell viability is also included to distinguish specific enzymatic inhibition from general cytotoxicity.

Part 1: Characterizing PHD Inhibition via HIF-1α Stabilization

Scientific Rationale

HIF prolyl hydroxylases (PHD1, 2, and 3) are the primary cellular oxygen sensors.[6] Under normoxic (normal oxygen) conditions, PHDs utilize oxygen to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the rapid ubiquitination and subsequent proteasomal degradation of HIF-1α.[6] Consequently, HIF-1α protein levels are kept extremely low.

In hypoxic (low oxygen) conditions, or in the presence of a PHD inhibitor like 5-FPCA, the hydroxylation reaction is suppressed. This prevents VHL binding, stabilizing the HIF-1α protein. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoters of target genes, activating the transcription of hundreds of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[6][7] Therefore, the accumulation of HIF-1α protein in normoxic cells serves as a direct and reliable biomarker for PHD inhibition.

Diagram: The HIF-1α Oxygen Sensing Pathway

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIF-1α_N HIF-1α HIF-1α-OH HIF-1α-OH HIF-1α_N->HIF-1α-OH Hydroxylation PHD PHD Enzymes PHD->HIF-1α-OH O2 O2, Fe(II), 2-OG O2->PHD Proteasome Proteasomal Degradation HIF-1α-OH->Proteasome Ubiquitination VHL VHL E3 Ligase VHL->Proteasome HIF-1α_H HIF-1α Stabilized_HIF Stabilized HIF-1α HIF-1α_H->Stabilized_HIF Stabilization 5-FPCA 5-FPCA PHD_Inhibited PHD Enzymes 5-FPCA->PHD_Inhibited Inhibits Nucleus Nucleus Stabilized_HIF->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Activates

Caption: Mechanism of HIF-1α regulation by oxygen and PHD inhibitors.

Protocol 1: Western Blotting for HIF-1α Stabilization

This protocol details the most common and robust method for assessing PHD inhibition by measuring the accumulation of HIF-1α protein.[7]

ParameterRecommendation
Cell Lines HeLa, U2OS, Hep3B, or other human cell lines with a robust hypoxic response.
Seeding Density Seed cells to reach 70-80% confluency at the time of harvest.
5-FPCA Concentrations 0.1, 1, 10, 50, 100 µM (or a suitable logarithmic range).
Vehicle Control DMSO or PBS, matching the solvent used for 5-FPCA.
Positive Control Cobalt Chloride (CoCl₂) at 150 µM or Roxadustat (FG-4592) at 20 µM.[7][8]
Incubation Time 4 to 8 hours.

Materials:

  • Selected cell line and appropriate culture medium (e.g., DMEM with 10% FBS).

  • 5-FPCA stock solution.

  • Positive control (e.g., CoCl₂).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[7]

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody: Rabbit anti-HIF-1α.

  • Loading Control Primary Antibody: Mouse anti-β-actin or anti-GAPDH.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and grow for 24 hours to reach 70-80% confluency.

  • Compound Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of 5-FPCA, vehicle control, or positive control. Incubate for 4-8 hours at 37°C and 5% CO₂.

  • Cell Lysis (Critical Step): Perform all subsequent steps on ice to prevent HIF-1α degradation.[9]

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of supplemented RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[7]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 30-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel and run until adequate separation is achieved.[8]

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the anti-β-actin or anti-GAPDH antibody to ensure equal protein loading across all lanes.

Data Interpretation: A dose-dependent increase in the intensity of the HIF-1α band (typically around 120 kDa) in cells treated with 5-FPCA, relative to the vehicle-treated cells, indicates PHD inhibition. The positive control should show a strong HIF-1α signal. Densitometric analysis should be used to quantify the band intensities, which are then normalized to the corresponding loading control.

Diagram: Western Blot Workflow

Caption: Generalized workflow for detecting HIF-1α protein levels via Western blot.

Part 2: Assessing C-P4H Inhibition via Collagen Hydroxylation

Scientific Rationale

Collagen is the most abundant protein in mammals, providing structural integrity to the extracellular matrix. Its unique triple-helical structure is critically dependent on the post-translational hydroxylation of proline residues to 4-hydroxyproline (Hyp).[10] This reaction is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs), which are also members of the 2-ODD family.[11] The formation of Hyp is essential for the thermal stability of the collagen triple helix at physiological temperatures.[11]

Inhibition of C-P4Hs by a compound like 5-FPCA would prevent proline hydroxylation. The resulting under-hydroxylated procollagen chains are unable to form stable triple helices, leading to their retention within the endoplasmic reticulum and subsequent degradation.[11] This effectively reduces the deposition of mature collagen. A direct method to measure C-P4H activity in cells involves metabolic labeling with radioactive proline and quantifying its conversion to radioactive hydroxyproline.[5]

Protocol 2: [³H]Proline Incorporation and Hydroxylation Assay

This assay provides a quantitative measure of new collagen synthesis and hydroxylation, directly reflecting cellular C-P4H activity.

ParameterRecommendation
Cell Lines Primary human dermal fibroblasts (HDFs), NIH/3T3 cells, or other high collagen-producing cell lines.
Seeding Density Plate cells to be near-confluent at the time of the assay.
5-FPCA Concentrations 1, 10, 50, 100, 200 µM (or a suitable logarithmic range).
Vehicle Control DMSO or PBS, matching the solvent used for 5-FPCA.
Positive Control 2,4-pyridinedicarboxylic acid (2,4-PDCA) at 1-10 mM.[5]
Labeling Reagent L-[2,3-³H]-Proline.
Incubation Time 24 hours.

Materials:

  • Collagen-producing cell line and appropriate culture medium.

  • 5-FPCA and 2,4-PDCA stock solutions.

  • L-[2,3-³H]-Proline.

  • Ascorbic acid.

  • Ice-cold 10% Trichloroacetic Acid (TCA).

  • Acetone.

  • 6 M Hydrochloric Acid (HCl).

  • Dowex 50W-X8 resin or an alternative method for amino acid separation.

  • Liquid scintillation cocktail and vials.

  • Scintillation counter.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 12-well plates and grow to near-confluency.

  • Pre-incubation: Change the medium to fresh medium containing 50 µg/mL ascorbic acid (essential for C-P4H activity). Add the desired concentrations of 5-FPCA, vehicle, or positive control. Pre-incubate for 1 hour.

  • Metabolic Labeling: Add L-[2,3-³H]-Proline to each well (e.g., 2 µCi/mL) and incubate for 24 hours at 37°C.

  • Protein Precipitation:

    • Place plates on ice. Aspirate the medium.

    • Wash the cell layer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 10% TCA to each well and incubate for 30 minutes on ice to precipitate proteins.

    • Scrape the precipitated material, transfer to a microcentrifuge tube, and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Wash the pellet twice with cold acetone to remove TCA. Allow the pellet to air dry.

  • Acid Hydrolysis:

    • Resuspend the dried pellet in 1 mL of 6 M HCl.

    • Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, acid-resistant tube.

    • After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Amino Acid Separation:

    • Reconstitute the dried hydrolysate in water.

    • Separate [³H]proline and [³H]hydroxyproline using a validated method such as ion-exchange chromatography.

  • Quantification:

    • Collect the fractions corresponding to proline and hydroxyproline.

    • Add scintillation cocktail to each fraction and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. . Data Interpretation: Calculate the percentage of hydroxylation for each sample: ([³H]Hydroxyproline CPM / ([³H]Proline CPM + [³H]Hydroxyproline CPM)) * 100. A dose-dependent decrease in the percentage of hydroxylation in 5-FPCA-treated cells compared to the vehicle control indicates C-P4H inhibition.

Part 3: Mandatory Control Assay for Cell Viability

Scientific Rationale

To ensure that the observed effects of 5-FPCA in the primary assays are due to specific inhibition of the target enzymes and not a consequence of general cellular toxicity, a cell viability assay must be performed in parallel.[12] The Cell Counting Kit-8 (CCK-8) or MTT assays are colorimetric methods that measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[13][14]

Protocol 3: Cell Viability Assay (CCK-8 / WST-8)
ParameterRecommendation
Cell Lines The same cell lines used in the primary assays (e.g., HeLa, HDFs).
Seeding Density 5,000 - 10,000 cells/well in a 96-well plate.
5-FPCA Concentrations The same concentration range used in the primary assays.
Vehicle Control DMSO or PBS.
Positive Control A known cytotoxic agent (e.g., 10% DMSO or Staurosporine).
Incubation Time Match the longest incubation time from the primary assays (e.g., 24 hours).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 5-FPCA and controls. Incubate for the designated time (e.g., 24 hours).

  • Assay Reaction: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

Data Interpretation: For the results of the HIF-1α stabilization and collagen hydroxylation assays to be considered valid, the concentrations of 5-FPCA used should not cause a significant decrease (e.g., >10-15%) in cell viability.

References

  • ResearchGate. (2025). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Available at: [Link]

  • Chan, F., et al. (2016). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. PMC. Available at: [Link]

  • McNeill, L. A., et al. (2005). A fluorescence-based assay for 2-oxoglutarate-dependent oxygenases. PubMed. Available at: [Link]

  • Semantic Scholar. Inhibition of 2-oxoglutarate dependent oxygenases. Available at: [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. Available at: [Link]

  • MDPI. (2025). Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice. Available at: [Link]

  • Loenarz, C., et al. (2014). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PMC. Available at: [Link]

  • Frontiers. (2021). Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy. Available at: [Link]

  • Chowdhury, R., et al. (2013). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. PMC. Available at: [Link]

  • PubChem. 5-Fluoropyridine-2,4-dicarboxylic acid. Available at: [Link]

  • Kivirikko, K. I., & Pihlajaniemi, T. (1998). Prolyl 4-hydroxylase and its role in collagen synthesis. PubMed. Available at: [Link]

  • Frontiers. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Available at: [Link]

  • Kay, E. P., et al. (1993). In vitro inhibition of collagen formation by 2,4-pyridine dicarboxylate and minoxidil in rabbit corneal fibroblasts. PubMed. Available at: [Link]

  • MDPI. (2025). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. Available at: [Link]

  • MarinBio. (2025). Cell Based Assays for Metabolic Disease Drug Discovery. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available at: [Link]

  • Wikipedia. 2,5-Furandicarboxylic acid. Available at: [Link]

  • RSC Publishing. (2015). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. Available at: [Link]

Sources

Application Note: Development of 5-Fluoropyridine-2,4-dicarboxylic Acid (5-F-2,4-PDCA) Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The 2,4-pyridinedicarboxylic acid (2,4-PDCA) scaffold is a privileged pharmacophore in the design of inhibitors for 2-oxoglutarate (2-OG) dependent oxygenases.[1] While the scaffold itself is a broad-spectrum inhibitor, modification at the 5-position—specifically fluorination—provides a critical vector for optimizing physicochemical properties without disrupting the core binding geometry.

This guide details the development, synthesis, and validation of 5-fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) derivatives. These compounds function as competitive inhibitors against the co-substrate 2-OG, targeting the JmjC domain of Histone Demethylases (KDMs).

The "5-Fluoro" Advantage

While the 2,4-dicarboxylate core drives potency via iron chelation, the 5-fluorine substitution serves three specific roles in lead optimization:

  • Metabolic Stability: Blocks oxidative metabolism at the susceptible C5 position of the pyridine ring.

  • pKa Modulation: Lowers the pKa of the pyridine nitrogen, subtly altering the electronics of the iron-coordination bond.

  • Steric Permissiveness: Unlike bulky alkyl groups, the fluorine atom is small enough (Van der Waals radius ~1.47 Å) to fit within the restrictive hydrophobic pockets of KDM4/5 active sites while inducing favorable dipole interactions.

Mechanism of Action

The inhibitor binds to the active site Fe(II) center in a bidentate manner, displacing 2-OG.

BindingMechanism Fe Active Site Fe(II) Inhibitor 5-F-2,4-PDCA (Inhibitor) Inhibitor->Fe Bidentate Chelation (N1 & 2-COOH) Residues Key Residues: Lys206 (Salt Bridge) Tyr132 (H-Bond) Inhibitor->Residues 4-COOH Interaction Substrate 2-Oxoglutarate (Co-substrate) Substrate->Fe Competed Out

Figure 1: Competitive Binding Mechanism. The 5-F-2,4-PDCA scaffold chelates the catalytic Iron (II) via the pyridine nitrogen and the 2-carboxylate, mimicking the binding mode of 2-oxoglutarate.

Chemical Synthesis & Prodrug Strategy[2][3]

CRITICAL APPLICATION NOTE: 2,4-PDCA derivatives are highly polar dicarboxylic acids and are cell-impermeable .

  • For Biochemical Assays (Enzymatic): You must use the Free Acid .

  • For Cellular Assays (In Cellulo): You must synthesize and use the Dimethyl or Diethyl Ester as a prodrug. Intracellular esterases will hydrolyze the ester to release the active inhibitor.

Protocol: Divergent Synthesis of 5-F-2,4-PDCA and its Prodrug

Starting Material: 5-Fluoro-2,4-lutidine (oxidative route) or commercially available Dimethyl 5-fluoropyridine-2,4-dicarboxylate.

Workflow A: Preparation of the Prodrug (Dimethyl Ester)
  • Dissolution: Dissolve 5-fluoropyridine-2,4-dicarboxylic acid (1.0 eq) in anhydrous Methanol (MeOH).

  • Catalysis: Add catalytic concentrated Sulfuric Acid (

    
    , 0.1 eq) or Thionyl Chloride (
    
    
    
    ) dropwise at 0°C.
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Concentrate in vacuo. Neutralize with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield: Expect >85% yield of a white/off-white solid.

    • Usage: Store at -20°C. Dissolve in DMSO for cellular treatment.

Workflow B: Preparation of the Active Inhibitor (Free Acid)
  • Hydrolysis: Dissolve Dimethyl 5-fluoropyridine-2,4-dicarboxylate in THF/Water (1:1).

  • Saponification: Add Lithium Hydroxide (LiOH, 2.5 eq). Stir at Room Temperature for 2 hours.

  • Acidification: Acidify carefully with 1M HCl to pH ~2–3. The dicarboxylic acid often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc.

  • Purification: Recrystallization from water/ethanol or reverse-phase HPLC if high purity (>98%) is required for kinetics.

    • Usage: Dissolve in assay buffer or DMSO for enzymatic assays.

Biochemical Profiling: AlphaScreen™ Demethylase Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the industry standard for KDM inhibition because it is highly sensitive and robust against the fluorescence interference often caused by pyridine scaffolds.

Assay Principle
  • Enzyme: Recombinant KDM4A or KDM5B (catalytic domain).

  • Substrate: Biotinylated Histone H3 peptide (H3K9me3 for KDM4; H3K4me3 for KDM5).

  • Detection: Streptavidin Donor beads (bind substrate) and Protein A Acceptor beads (bind anti-product antibody).

AlphaScreen Donor Donor Bead (Streptavidin) Peptide Biotin-H3K9me3 (Substrate) Donor->Peptide Binds Acceptor Acceptor Bead (Protein A) Donor->Acceptor Singlet Oxygen (680nm -> 520-620nm) Enzyme KDM4 Enzyme + 5-F-2,4-PDCA Peptide->Enzyme Demethylation Product H3K9me2 (Product) Enzyme->Product Inhibited by 5-F-2,4-PDCA Antibody Anti-H3K9me2 Antibody Product->Antibody Recognition Antibody->Acceptor Binds

Figure 2: AlphaScreen Assay Topology. Inhibition of the enzyme prevents the conversion of H3K9me3 to H3K9me2, preventing antibody recognition and reducing the luminescent signal.

Step-by-Step Protocol

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 50 µM (+)-Sodium L-ascorbate, 10 µM Ammonium Iron(II) Sulfate hexahydrate (

    
    ).
    
  • Cofactor: 2-Oxoglutarate (2-OG).[2][3] Note: Use at

    
     concentration (typically 10 µM for KDM4A) to ensure competitive conditions.
    

Procedure:

  • Compound Prep: Prepare a 10-point dilution series of 5-F-2,4-PDCA (Free Acid) in Assay Buffer.

  • Enzyme Mix: Add 5 µL of recombinant KDM4A (final conc. 5–10 nM) to the wells of a 384-well OptiPlate.

  • Inhibitor Incubation: Add 2.5 µL of compound dilution. Incubate for 15 min at RT.

  • Reaction Start: Add 2.5 µL of Substrate Mix (Biotin-H3K9me3 + 2-OG). Final peptide conc. 50–100 nM.

  • Reaction: Incubate for 60 min at RT.

  • Quench/Detection: Add 10 µL of Detection Mix (Streptavidin Donor Beads + Anti-H3K9me2 Antibody + Protein A Acceptor Beads).

  • Equilibration: Incubate for 60 min at RT in the dark.

  • Read: Measure signal on a plate reader (e.g., PerkinElmer EnVision) using AlphaScreen settings (Excitation 680 nm, Emission 520–620 nm).

Data Analysis:

  • Plot Log[Inhibitor] vs. Normalized Signal.

  • Fit to a 4-parameter logistic model to determine

    
    .
    
  • Validation Criteria: Z' factor should be > 0.5.

Cellular Validation: Immunofluorescence (IF)[6]

This protocol validates target engagement in a complex biological environment using the ester prodrug .

Cell Line: U2OS or HeLa (high endogenous KDM levels). Readout: Global H3K9me3 levels (KDM4 substrate).

Protocol
  • Seeding: Seed cells in 96-well imaging plates (black wall, clear bottom) at 5,000 cells/well. Allow attachment (24h).

  • Treatment: Treat cells with Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Prodrug).

    • Concentration Range: 1 µM to 100 µM.

    • Duration: 24 to 48 hours.

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Rabbit anti-H3K9me3 (1:1000).

    • Secondary Ab: Goat anti-Rabbit AlexaFluor 488.

    • Nuclear Stain: DAPI or Hoechst 33342.

  • Imaging: High-content imaging system (e.g., Opera Phenix).

  • Quantification: Measure nuclear fluorescence intensity of AlexaFluor 488.

    • Expected Result: Dose-dependent increase in H3K9me3 intensity (inhibition of demethylase leads to accumulation of the methyl mark).

Summary of Key Parameters

ParameterSpecificationNotes
Scaffold 5-Fluoropyridine-2,4-dicarboxylic acid5-F improves metabolic stability vs parent PDCA.
Binding Mode Competitive vs 2-OGChelates Fe(II) active center.[3][4]
In Vitro Form Free Dicarboxylic AcidEssential for binding in cell-free assays.
Cellular Form Dimethyl/Diethyl EsterRequired prodrug for cell permeability.
Primary Targets KDM4 (JMJD2), KDM5 (JARID1)Pan-KDM inhibitors unless further substituted at C3.
Typical IC50 0.5 µM – 5.0 µMDepending on specific enzyme isoform.

References

  • Rose, N. R., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Hopkinson, R. J., et al. (2013). Isomers of Pyridine-2,4-dicarboxylic Acid as Inhibitors of the Histone Demethylase KDM4C. MedChemComm. [Link]

  • Kristensen, J. L., et al. (2012). Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. ACS Chemical Biology. [Link]

  • Suzuki, T., et al. (2016). Design and Synthesis of Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link][5]

Sources

Application Note & Protocol: High-Purity 5-Fluoropyridine-2,4-dicarboxylic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust protocol for the purification of 5-Fluoropyridine-2,4-dicarboxylic acid via recrystallization. Recognizing the critical role of compound purity in research and pharmaceutical development, this document provides a first-principles approach to developing a purification strategy, from solvent selection to final product characterization. The methodologies presented herein are designed to be both efficient and scalable, ensuring the attainment of high-purity material suitable for downstream applications.

Introduction: The Imperative of Purity

5-Fluoropyridine-2,4-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, biological assays, and the properties of final materials. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle of this technique is the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[1][3] A successful recrystallization protocol hinges on the careful selection of a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2][3]

This application note provides a detailed, step-by-step protocol for the purification of 5-Fluoropyridine-2,4-dicarboxylic acid, along with the scientific rationale behind each procedural choice.

Compound Profile: 5-Fluoropyridine-2,4-dicarboxylic acid

PropertyValueSource
Molecular Formula C₇H₄FNO₄[4][5]
Molecular Weight 185.11 g/mol [4][5]
Appearance White to off-white solidInferred from typical organic acids
pKa Not readily available, but expected to be acidic due to two carboxylic acid groups.

Due to the presence of two carboxylic acid moieties and a polar pyridine ring, 5-Fluoropyridine-2,4-dicarboxylic acid is a polar molecule. This polarity is a key determinant in solvent selection for recrystallization.[6]

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the logical flow of the recrystallization process, from initial solvent screening to the final isolation of the purified product.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis start Start: Impure 5-Fluoropyridine-2,4-dicarboxylic acid solvent_screening Solvent Screening start->solvent_screening Determine optimal solvent system dissolution Dissolution: Dissolve in minimum hot solvent solvent_screening->dissolution hot_filtration Hot Filtration (optional): Remove insoluble impurities dissolution->hot_filtration cooling Cooling & Crystallization: Slow cooling to promote crystal growth hot_filtration->cooling collection Crystal Collection: Vacuum filtration cooling->collection washing Washing: Wash with cold solvent collection->washing drying Drying: Dry under vacuum washing->drying analysis Purity & Yield Analysis: Melting point, Spectroscopy drying->analysis end End: Pure Crystalline Product analysis->end

Caption: Workflow for the purification of 5-Fluoropyridine-2,4-dicarboxylic acid.

Experimental Protocol

Materials & Equipment

Materials:

  • Impure 5-Fluoropyridine-2,4-dicarboxylic acid

  • Screening Solvents: Deionized water, Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl acetate, Acetone, and Heptane (for solvent-pair systems).

  • Activated Carbon (optional, for colored impurities)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (for volatile solvents)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatulas and weighing balance

  • Melting point apparatus

  • Glassware for solvent screening (e.g., small test tubes)

Step 1: Solvent System Selection - A Systematic Approach

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[1][3] Given the polar nature of 5-Fluoropyridine-2,4-dicarboxylic acid, polar solvents are a logical starting point.[6]

Screening Protocol:

  • Place approximately 50 mg of the impure solid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol) dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added.

  • Observe the solubility at room temperature. A suitable solvent will not fully dissolve the compound at this stage.[2]

  • For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a warm water bath or on a hot plate.

  • A good candidate solvent will completely dissolve the solid upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent that yields a significant amount of crystalline precipitate upon cooling is a promising candidate.

Solvent Pair Modification:

If a single solvent is not ideal, a solvent-pair system can be employed.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.

Example Solvent Pairs for Polar Compounds:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethanol/Heptane

Step 2: The Recrystallization Procedure

This protocol assumes a suitable solvent has been identified from the screening process. For illustrative purposes, an ethanol/water solvent system will be described.

  • Dissolution:

    • Place the impure 5-Fluoropyridine-2,4-dicarboxylic acid in an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar.

    • On a hot plate, bring a separate flask of ethanol to a gentle boil.

    • Add the minimum amount of hot ethanol to the flask containing the solid to create a slurry.[6]

    • Continue to add small portions of the hot ethanol with stirring until the solid completely dissolves. Rationale: Using the minimum amount of solvent is crucial for maximizing the yield of the recrystallized product.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight).

    • Gently reheat the solution to boiling for a few minutes. Rationale: Activated carbon has a high surface area and adsorbs colored impurities.

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present):

    • Pre-heat a Buchner or Hirsch funnel and a receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution by gravity or under light vacuum.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Rationale: Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (in this case, a cold ethanol/water mixture) to remove any adhering impurities. Rationale: Using a cold solvent minimizes the loss of the desired product.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Step 3: Purity Assessment

The purity of the recrystallized 5-Fluoropyridine-2,4-dicarboxylic acid should be assessed by:

  • Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR): Comparison of the spectra of the purified product with a reference spectrum can confirm its identity and the absence of impurities.

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.
Oiling out (product separates as a liquid) The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated.Reheat the solution and add more of the "good" solvent. Consider a different solvent system with a lower boiling point.
Low recovery of product Too much solvent was used. The crystals were washed with a solvent that was not cold enough. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Pre-heat the filtration apparatus.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization with the addition of activated carbon.

Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle all solvents with care, being mindful of their flammability and toxicity.

  • 5-Fluoropyridine-2,4-dicarboxylic acid and its derivatives should be handled with care, as with all laboratory chemicals.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 5-Fluoropyridine-2,4-dicarboxylic acid by recrystallization. By following the systematic approach outlined for solvent selection and adhering to the detailed procedural steps, researchers can consistently obtain high-purity material, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Solvent Selection and Recrystalliz
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization. University of Massachusetts Lowell.
  • 5-Fluoropyridine-2,4-dicarboxylic acid.
  • 5-fluoropyridine-2,4-dicarboxylic acid, 95%. Chembeez.

Sources

Application Note: Large-Scale Synthesis of 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the process chemistry for the large-scale synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) , a critical scaffold in the development of HIF-prolyl hydroxylase inhibitors and other fluorinated heterocyclic pharmaceuticals. Unlike standard laboratory preparations, this guide focuses on scalable, robust methodologies suitable for kilogram-to-ton production. We analyze and provide protocols for two primary routes: Oxidative Cleavage of 5-Fluoro-2,4-lutidine (Route A) and the Cyanation-Hydrolysis of 2,4-Dichloro-5-fluoropyridine (Route B), addressing safety, impurity profiling, and yield optimization.

Strategic Route Analysis

The synthesis of electron-deficient pyridine dicarboxylic acids presents specific challenges at scale, primarily due to the resistance of the pyridine ring to electrophilic attack and the difficulty of oxidizing alkyl groups on electron-poor heterocycles.

Comparison of Industrial Pathways
FeatureRoute A: Oxidation of LutidineRoute B: Cyanation-Hydrolysis
Starting Material 5-Fluoro-2,4-dimethylpyridine2,4-Dichloro-5-fluoropyridine
Primary Reagent

(Batch) or

(Flow)

/

or

Step Count 1 (Direct Oxidation)2 (Cyanation

Hydrolysis)
Safety Profile Moderate (Exothermic, heavy metal waste)High Risk (Cyanide handling)
Impurity Profile Partial oxidation byproductsTrace cyanide, transition metals
Scalability High (with waste management)High (requires closed systems)
Cost Efficiency High (Cheaper raw materials)Moderate (Palladium catalysts often req.)

Recommendation:

  • Use Route A for cost-sensitive, bulk intermediate production where waste disposal of manganese/chromium salts is managed.

  • Use Route B for GMP-grade pharmaceutical intermediates requiring high regio-purity and where heavy metal contamination from oxidants must be avoided.

Route A: Permanganate Oxidation Protocol

Principle: The methyl groups at the 2 and 4 positions are oxidized to carboxylic acids using potassium permanganate. While aerobic oxidation (Amoco process) is preferred for benzene derivatives, pyridines often require stronger oxidants due to the ring's electron-withdrawing nitrogen.

Reaction Mechanism & Workflow

The reaction proceeds via the sequential oxidation of the methyl groups. The 4-position methyl is typically more reactive than the 2-position due to electronic effects, often leading to a mono-acid intermediate if stoichiometry is insufficient.

OxidationRoute Start 5-Fluoro-2,4-lutidine Oxidant KMnO4 / H2O (Reflux, 95°C) Start->Oxidant Inter Intermediate: Mono-carboxylic acids Oxidant->Inter Slow Filter Filtration (Remove MnO2) Inter->Filter Complete Oxidation Acidify Acidification (HCl to pH 1-2) Filter->Acidify Filtrate (Salt form) Product 5-Fluoropyridine- 2,4-dicarboxylic acid Acidify->Product Precipitation

Figure 1: Workflow for the oxidative synthesis of 5-FPDA.

Detailed Protocol (Scale: 1 kg Input)

Materials:

  • 5-Fluoro-2,4-dimethylpyridine: 1.0 kg (7.99 mol)

  • Potassium Permanganate (

    
    ): 5.0 kg (31.6 mol, 4.0 equiv)
    
  • Water (Deionized): 20 L

  • Celite (Filter aid): 500 g

  • Conc. HCl (37%): As required

Step-by-Step Procedure:

  • Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 1.0 kg of 5-Fluoro-2,4-dimethylpyridine and 10 L of water .

  • Heating: Heat the mixture to 60°C. The starting material may not be fully soluble initially.

  • Oxidant Addition (Critical):

    • Prepare a slurry or solution of 5.0 kg

      
        in 10 L of warm water.
      
    • Safety Note: Addition is exothermic. Add the oxidant in 5 portions over 2–3 hours, maintaining internal temperature between 80°C and 95°C . Vigorous reflux indicates active oxidation.

  • Reaction Completion: After the final addition, reflux the mixture (approx. 100°C) for an additional 4–6 hours.

    • IPC (In-Process Control): Check by HPLC. Disappearance of the mono-acid intermediate indicates completion. If purple color persists, the reaction is done; if brown/clear, add small aliquots of

      
      .
      
  • Workup:

    • Cool the reaction mass to 40°C.

    • Add Celite (500 g) to aid filtration of the manganese dioxide (

      
      ) sludge.
      
    • Filter through a nutsche filter or centrifuge. Wash the

      
       cake with 5 L of hot water to recover trapped product.
      
  • Isolation:

    • Combine filtrates (clear/yellowish solution containing the dipotassium salt).

    • Concentrate the filtrate under vacuum to approximately 30% of original volume if dilute.

    • Cool to 0–5°C.

    • Slowly add Conc. HCl to adjust pH to 1.0–1.5 . The dicarboxylic acid will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 1 L) to remove inorganic salts (

    
    ), and dry in a vacuum oven at 50°C.
    

Expected Yield: 60–75% (approx. 0.9 – 1.1 kg).

Route B: Cyanation-Hydrolysis Protocol

Principle: This route avoids harsh oxidants by utilizing nucleophilic aromatic substitution (


) on 2,4-dichloro-5-fluoropyridine, followed by hydrolysis. This is preferred when high purity is required.
Reaction Scheme[3][4][5][6]
  • Cyanation: 2,4-Dichloro-5-fluoropyridine + 2

    
    
    
    
    
    2,4-Dicyano-5-fluoropyridine.
  • Hydrolysis: 2,4-Dicyano-5-fluoropyridine +

    
    
    
    
    
    5-FPDA.

CyanationRoute Start 2,4-Dichloro- 5-fluoropyridine Cyanation Cyanation (Zn(CN)2, Pd cat, DMF, 120°C) Start->Cyanation Nitrile Intermediate: 2,4-Dicyano-5-fluoropyridine Cyanation->Nitrile Hydrolysis Acid Hydrolysis (Conc. HCl, Reflux) Nitrile->Hydrolysis Final 5-Fluoropyridine- 2,4-dicarboxylic acid Hydrolysis->Final

Figure 2: Synthetic pathway via cyanation.

Key Process Parameters[4][5][6][7][8]
  • Catalyst: Palladium-catalyzed cyanation (e.g.,

    
     / dppf) with 
    
    
    
    is safer and higher yielding than traditional nucleophilic substitution with
    
    
    due to the deactivated pyridine ring.
  • Hydrolysis: Requires vigorous conditions (Conc. HCl or

    
     followed by acid) to convert the nitrile groups fully.
    

Analytical Controls & Specifications

To ensure the product meets pharmaceutical intermediate standards (purity >98%), the following analytical methods are required.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 min.

  • Detection: UV at 254 nm.

  • Retention Time: The dicarboxylic acid is highly polar and will elute early; ester impurities or mono-acids will elute later.

NMR Interpretation ( + )
  • 
     NMR:  Single singlet around -120 to -130 ppm (referenced to 
    
    
    
    ).
  • 
     NMR:  Two singlets in the aromatic region corresponding to H-3 and H-6 (if numbering relative to N). Note that in 
    
    
    
    , the carboxyl protons are exchanged and not visible.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete oxidation (Mono-acid formation).Increase reaction time; ensure temp >90°C; add 0.5 eq extra

.
Filtration Difficulties Colloidal

.
Use Celite pad; ensure reaction mixture is slightly acidic before filtering or use hot filtration.
Product Color (Brown) Manganese contamination.Recrystallize from water; treat with EDTA or sodium bisulfite wash.
Decarboxylation Excessive heat during hydrolysis (Route B).Control reflux temperature; avoid prolonged heating once hydrolysis is complete.

References

  • Synthesis of Pyridine Dicarboxylic Acids (General Oxidation)
  • Synthesis of Fluorinated Pyridine Intermediates (Roxadustat Context)
  • Preparation of 2,4-dichloro-5-fluoropyridine (Precursor for Route B)

    • Source: Fu, Y., et al. (2015). "Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water." CIESC Journal. (Demonstrates the chlorination logic applicable to the pyridine analog).
    • URL:[Link]

  • Oxidation of Methyl Pyridines (Academic Protocol)

    • Source: Zafar, A. M., et al. (2021).[1] "Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods." Frontiers in Chemical Sciences.

    • URL:[Link]

Disclaimer: This document is for informational purposes for qualified researchers. All large-scale reactions involve significant thermal and chemical hazards. Conduct a thorough Process Safety Hazard Assessment (PHA) before scaling up.

Sources

Application Notes & Protocols: Safe Handling and Storage of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

5-Fluoropyridine-2,4-dicarboxylic acid (CAS No. 1427082-33-4) is a fluorinated heterocyclic compound increasingly utilized as a key building block in medicinal chemistry and materials science.[1] Its structural features, particularly the carboxylic acid moieties and the fluorine atom, make it a valuable intermediate for synthesizing novel pharmaceutical agents and functional materials. However, these same functional groups necessitate stringent handling and storage protocols to ensure compound integrity, experimental reproducibility, and, most importantly, laboratory safety.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower users with a deep understanding of safe and effective laboratory practices for this compound.

Compound Properties and Specifications

A thorough understanding of the compound's physicochemical properties is foundational to its proper handling.

PropertyValueSource
IUPAC Name 5-fluoropyridine-2,4-dicarboxylic acidPubChem[2]
CAS Number 1427082-33-4PubChem[2]
Molecular Formula C₇H₄FNO₄PubChem[2]
Molecular Weight 185.11 g/mol PubChem[2][3]
Appearance White to off-white solid/powderGeneral for similar compounds[4]
Melting Point Not widely reported; similar compounds melt with decomposition.Inferred from related structures[5]
Solubility Low water solubility expected. Soluble in some organic solvents.Inferred from related structures[4][6]

Hazard Identification and Personal Protective Equipment (PPE)

According to the Globally Harmonized System (GHS), 5-Fluoropyridine-2,4-dicarboxylic acid is classified with specific hazards that mandate rigorous safety precautions.[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality: The acidic nature of the two carboxyl groups and the potential for fine powder dispersal are the primary drivers of these hazards. The powder can easily become airborne, leading to inhalation, while contact with moist skin or eyes can cause chemical irritation.

Mandatory PPE: The following PPE must be worn at all times when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or dust generation.[7]

  • Hand Protection: Nitrile or neoprene gloves are required. Always inspect gloves for tears or holes before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[9] For large-scale operations, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[10] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

Storage Protocols: Ensuring Chemical Stability

The stability of 5-Fluoropyridine-2,4-dicarboxylic acid is paramount for experimental success. Improper storage can lead to degradation, hydration, or reaction with atmospheric contaminants. The dicarboxylic acid structure makes the compound potentially hygroscopic (water-absorbing) and susceptible to degradation from light and heat.[5][11]

4.1 Recommended Storage Conditions

  • Temperature: Store in a cool, dry place. Standard room temperature (20-25°C) is generally acceptable, but refrigeration (2-8°C) can extend shelf life. Avoid storing near heat sources like ovens or motors.[12]

  • Atmosphere: The container must be kept tightly sealed to prevent moisture absorption and reaction with air.[9][12][13] For long-term storage (>6 months), storing the material in a desiccator containing a drying agent (e.g., silica gel) is strongly recommended.[5]

  • Light: Protect from direct light. Store in the original amber or opaque container. If the container is clear, it should be placed inside a light-blocking secondary container or wrapped in aluminum foil.[5][14]

4.2 Chemical Incompatibility Segregation from incompatible materials is a critical safety measure to prevent dangerous reactions.[14][15] Store 5-Fluoropyridine-2,4-dicarboxylic acid separately from:

  • Bases (e.g., sodium hydroxide, amines): Violent exothermic reactions can occur.

  • Strong Oxidizing Agents (e.g., nitrates, perchlorates): Can lead to vigorous, potentially explosive reactions.[5]

  • Reactive Metals (e.g., sodium, potassium): Contact may evolve flammable hydrogen gas.[7]

G cluster_storage Storage Protocol for 5-Fluoropyridine-2,4-dicarboxylic acid cluster_good Store In: cluster_bad Store Away From: Compound 5-Fluoropyridine-2,4- dicarboxylic acid Cool Cool, Dry Place Compound->Cool Sealed Tightly Sealed Container Compound->Sealed Dark Dark / Opaque Vial Compound->Dark Desiccator Desiccator (Long-Term) Compound->Desiccator Bases Bases Compound->Bases Oxidizers Strong Oxidizers Compound->Oxidizers Metals Reactive Metals Compound->Metals Heat Heat & Sunlight Compound->Heat

Caption: Chemical storage compatibility diagram.

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is essential for safety and accuracy.

5.1 General Workflow for Handling The following diagram outlines the critical checkpoints from retrieval to use.

G Start Start: Retrieve from Storage DonPPE 1. Don Full PPE (Goggles, Gloves, Lab Coat) Start->DonPPE FumeHood 2. Transfer to Chemical Fume Hood DonPPE->FumeHood Weigh 3. Weigh Required Amount (Protocol 5.2) FumeHood->Weigh Dissolve 4. Prepare Solution (Protocol 5.3) Weigh->Dissolve Use 5. Use in Experiment Dissolve->Use End End: Decontaminate & Store Use->End

Caption: Standard workflow for handling the solid compound.

5.2 Protocol: Weighing and Aliquoting Solid Powder

Objective: To accurately weigh the compound while minimizing dust generation and exposure.

Rationale: This protocol uses a fume hood to contain airborne particulates and employs a differential weighing technique for accuracy, which is crucial when dealing with potentially hygroscopic substances.[10][16]

Materials:

  • 5-Fluoropyridine-2,4-dicarboxylic acid (in its storage container)

  • Analytical balance

  • Spatula (anti-static recommended)

  • Weighing paper or boat

  • Pre-labeled receiving vial with a cap

Procedure:

  • Preparation: Ensure the analytical balance is clean, level, and tared. Place all necessary materials inside the chemical fume hood.[10]

  • Tare Vessel: Place the capped, empty receiving vial on the balance and tare the weight to zero.

  • Transfer Compound: Remove the tared vial from the balance. Open the main stock bottle of the compound. Using a clean spatula, carefully transfer a small amount of the powder into the receiving vial. Perform this transfer slowly and close to the vial opening to minimize dust.[10]

  • Seal and Weigh: Immediately cap the receiving vial securely. Close the main stock bottle.

  • Measure: Place the now-filled and capped receiving vial back onto the tared balance. The displayed weight is the exact mass of the transferred compound.

  • Cleanup: Clean the spatula thoroughly. Wipe down the work surface inside the fume hood using a damp cloth or a suitable solvent to decontaminate it. Dispose of all waste, including used weighing paper, in the designated solid chemical waste container.

5.3 Protocol: Solution Preparation

Objective: To safely dissolve the compound in a suitable solvent.

Rationale: This procedure remains within the fume hood to contain any vapors from the solvent. Adding the solid to the solvent (rather than vice-versa) helps prevent clumping and splashing.

Materials:

  • Weighed aliquot of 5-Fluoropyridine-2,4-dicarboxylic acid

  • Appropriate solvent (e.g., DMSO, DMF)

  • Volumetric flask or other suitable glassware

  • Stir bar and magnetic stir plate (optional)

  • Pipettes

Procedure:

  • Solvent Dispensing: Within the fume hood, dispense approximately 80% of the final required solvent volume into the volumetric flask.

  • Addition of Solid: Carefully add the pre-weighed solid compound to the solvent in the flask.

  • Dissolution: Cap the flask and gently swirl or place it on a magnetic stir plate to facilitate dissolution. Sonication may be used to aid solubility if necessary.

  • Final Volume: Once the solid is fully dissolved, carefully add the solvent to reach the final target volume (up to the calibration mark on a volumetric flask).

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.[12][15]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate risks.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material like sand or vermiculite to prevent it from becoming airborne.[7]

    • Carefully sweep the material into a designated chemical waste container.

    • Decontaminate the area with a suitable solvent or detergent and water.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][17]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][13]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Waste Disposal

All waste containing 5-Fluoropyridine-2,4-dicarboxylic acid, whether solid or in solution, must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated materials (gloves, weighing paper, absorbent from spills) in a clearly labeled, sealed container for hazardous solid waste.[9][18]

  • Liquid Waste: Unused or waste solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[18]

  • Follow all local, state, and federal regulations for chemical waste disposal.

References

  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2023, April 27). 15 Tips for Storing Acids in Your Laboratory. Retrieved from [Link]

  • Chembeez. (n.d.). 5-fluoropyridine-2,4-dicarboxylic acid, 95%. Retrieved from [Link]

  • Intellishield. (2026, February 9). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Retrieved from [Link]

  • University of Utah. (2019, April 11). Standard Operating Procedure: Acid Handling. Retrieved from [Link]

  • Pipitone, D., & Hedberg, D. (1982). Practices for Proper Chemical Storage. Adapted from Journal of Chemical Education. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of California, Berkeley EHS. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008, January 10). Pyridine-2,4-dicarboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a hygroscopic substance. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, June 19). 3-Fluoropyridine-4-carboxylic acid - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoropyridine-2,4-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers and process chemists in optimizing the synthesis and yield of 5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDC) .

Strategic Overview & Route Selection

The synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid is most reliably achieved through the oxidation of 5-fluoro-2,4-dimethylpyridine (5-fluoro-2,4-lutidine) . While alternative routes exist (e.g., hydrolysis of diesters or fluorination of chlorinated precursors), the oxidation route is preferred for its directness, provided that decarboxylation and water solubility issues are managed.

Core Challenges
  • Decarboxylation: The carboxylic acid at the C2 position is thermally unstable. Aggressive heating or acidic conditions (>100°C) can lead to the loss of CO₂, yielding 5-fluoro-isonicotinic acid.

  • Water Solubility: The product is zwitterionic and highly polar. Standard acid-base workups often result in significant yield loss to the aqueous phase.

  • Incomplete Oxidation: The electron-withdrawing fluorine atom deactivates the ring, making the methyl groups (especially at C4) slightly more resistant to oxidation compared to non-fluorinated lutidines.

Optimized Experimental Protocol (The "Golden Path")

This protocol utilizes Potassium Permanganate (KMnO₄) in a buffered aqueous system. This method is superior to Nitric Acid (HNO₃) oxidation, which carries a higher risk of decarboxylation and nitration byproducts.

Reagents & Equipment
  • Precursor: 5-Fluoro-2,4-dimethylpyridine[1]

  • Oxidant: KMnO₄ (4.0 - 4.5 equivalents)

  • Solvent: Water (High purity)

  • Additives: Cetyltrimethylammonium bromide (CTAB) - Phase transfer catalyst to improve oxidation efficiency.

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Suspend 5-fluoro-2,4-dimethylpyridine (1 eq) in water (20-30 vol). Add CTAB (0.05 eq). Heat to 60°C.
2 Oxidation Add KMnO₄ (4.2 eq) portion-wise over 2-3 hours. Maintain Temp: 70-80°C .
3 Reflux Stir at 80°C for 4-6 hours. Monitor via HPLC/TLC.
4 Filtration Filter hot (70°C) through a Celite pad to remove MnO₂. Wash pad with hot water.
5 Concentration Concentrate filtrate to ~20% of original volume under reduced pressure (Rotavap < 50°C).
6 Isolation Cool to 0-5°C. Adjust pH to 1.5 - 2.0 using 6M HCl. Stir for 1 hour.
7 Purification Filter the white precipitate. Wash with minimal ice-cold water. Dry at 50°C under vacuum.

Critical Workflows & Logic

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Fluoro-2,4-lutidine Oxidation Oxidation (KMnO4, 80°C) + CTAB Catalyst Start->Oxidation Aqueous Suspension Filtration Filtration (Remove MnO2) Oxidation->Filtration Hot Filtration Concentration Concentrate Filtrate (Vacuum, <50°C) Filtration->Concentration Clear Filtrate Acidification Acidify to pH 1.5-2.0 (Isoelectric Point) Concentration->Acidification Concentrated Salt Precipitation Precipitate & Filter Acidification->Precipitation White Solid End Product: 5-F-2,4-PDC Precipitation->End Dry

Caption: Optimized workflow for KMnO4 oxidation emphasizing temperature control and isoelectric precipitation.

Troubleshooting Guide

Issue: Low Yield (<40%)
Potential CauseDiagnosticSolution
Decarboxylation NMR shows loss of C2-COOH signals or MS shows [M-44] peak.Reduce reaction temperature to <75°C. Avoid prolonged reflux.
Product in Filtrate Filtrate is acidic but no precipitate forms.The product is water-soluble. Do not discard filtrate. Evaporate to dryness and extract residue with hot methanol or use continuous extraction with n-Butanol.
Incomplete Oxidation NMR shows methyl singlets (~2.3 ppm).Increase KMnO₄ to 5.0 eq. Ensure vigorous stirring (mass transfer limitation).
Issue: Product Discoloration (Brown/Pink)
  • Cause: Residual Manganese species (MnO₂ or Mn²⁺).

  • Solution: Dissolve crude product in dilute NaOH, treat with activated charcoal, filter, and re-acidify. Alternatively, wash the final solid with dilute aqueous sodium bisulfite (NaHSO₃) to reduce brown MnO₂ to soluble Mn²⁺.

Issue: "Gummy" MnO₂ Cake
  • Cause: Colloidal MnO₂ formation.

  • Solution: Add Sodium Sulfate (Na₂SO₄) or filter through a thicker pad of Celite. Filtering while the solution is still hot (>60°C) significantly improves flow rate.

Frequently Asked Questions (FAQ)

Q1: Can I use Nitric Acid (HNO₃) instead of KMnO₄?

  • Answer: It is not recommended . While HNO₃ is cheaper, it requires higher temperatures (140-160°C in sealed vessels) which promotes decarboxylation of the 2-position acid. Furthermore, the electron-rich nature of the precursor can lead to nitration byproducts on the ring.

Q2: What is the exact isoelectric point (pI) for isolation?

  • Answer: For pyridine dicarboxylic acids, the pI is typically between pH 1.5 and 2.5 . If you acidify too far (pH < 0.5), the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If you stay too high (pH > 3.5), the carboxylic acid remains ionized. Target pH 1.8 for optimal precipitation.

Q3: My product melts with decomposition. Is this normal?

  • Answer: Yes. 5-Fluoropyridine-2,4-dicarboxylic acid typically melts with decomposition above 270°C . Do not use melting point as the sole purity criterion; rely on qNMR or HPLC.

Q4: Can I esterify the product to improve isolation?

  • Answer: Yes. If direct precipitation fails, evaporate the aqueous reaction mixture to dryness. Reflux the solid residue in Methanol + H₂SO₄ (cat.) to form the dimethyl ester. The ester is organic-soluble and can be easily extracted with Ethyl Acetate, then hydrolyzed back to the acid if necessary.

Decision Logic for Yield Improvement

TroubleshootingLogic Start Yield Issue Detected CheckNMR Check NMR: Decarboxylation? Start->CheckNMR CheckFiltrate Check Filtrate: Product Present? CheckNMR->CheckFiltrate No Sol_Temp Reduce Temp <75°C Shorten Time CheckNMR->Sol_Temp Yes (Missing COOH) CheckStart Check NMR: Methyl Groups? CheckFiltrate->CheckStart No Sol_Extract Continuous Extraction (n-BuOH) or Esterify CheckFiltrate->Sol_Extract Yes (Solubility Issue) Sol_Oxidant Increase KMnO4 Add CTAB CheckStart->Sol_Oxidant Yes (Incomplete)

Caption: Logic tree for diagnosing low yield based on analytical data.

References

  • Oxidation of Methylpyridines: Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21. Link

  • Fluorinated Pyridine Synthesis: Chambers, R. D., et al. (1965). Polyfluoro-heterocyclic compounds.[1][2][3] Part VII. The reaction of pentachloropyridine with potassium fluoride.[1] Journal of the Chemical Society.[1][4] Link

  • Decarboxylation Data: Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. (2016). PMC. Link

  • Isolation Strategies: Process for the preparation of pyridine carboxylic acids. US Patent 3741976A. Link

  • Alternative Precursors: Synthesis of 2,4-dichloro-5-fluoropyrimidine. ChemicalBook Technical Data. Link

Sources

5-Fluoropyridine-2,4-dicarboxylic acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoropyridine-2,4-dicarboxylic acid

Welcome to the technical support guide for 5-Fluoropyridine-2,4-dicarboxylic acid (CAS RN: 1427082-33-4). This resource is designed for researchers, chemists, and formulation scientists to navigate the common solubility challenges associated with this compound. Below, you will find a series of frequently asked questions and a comprehensive troubleshooting guide to facilitate its use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 5-Fluoropyridine-2,4-dicarboxylic acid?

A1: Understanding the fundamental properties is the first step to effective dissolution.

PropertyValueSource
Molecular Formula C₇H₄FNO₄[1][2]
Molecular Weight 185.11 g/mol [1][2]
Appearance White to off-white or light yellow solid[3]
XLogP3 0.3[2]

The low XLogP3 value suggests a degree of polarity, but the crystalline solid nature, typical of dicarboxylic acids, often leads to poor solubility in both aqueous and non-polar organic solvents without formulation adjustments.

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: Direct, quantitative solubility data for 5-Fluoropyridine-2,4-dicarboxylic acid is not extensively published. However, based on the behavior of similar pyridine dicarboxylic acids and fluorinated carboxylic acids, we can establish a general solubility profile. The compound is expected to be poorly soluble in water at neutral pH and in non-polar organic solvents.[4] It typically shows limited to moderate solubility in polar aprotic solvents like DMSO and DMF, and may require heating or pH adjustment for effective dissolution in protic solvents.

Q3: How does pH influence the aqueous solubility of this compound?

A3: The solubility of 5-Fluoropyridine-2,4-dicarboxylic acid is highly dependent on pH.[4] The molecule has two carboxylic acid groups and a pyridine nitrogen, all of which can be protonated or deprotonated.

  • At low pH (e.g., < 2): The carboxylic acid groups are fully protonated (-COOH), making the molecule neutral and generally less soluble in water.

  • At mid-range pH (e.g., 3-6): One or both carboxylic acid groups will deprotonate to form carboxylate salts (-COO⁻). This ionization significantly increases aqueous solubility.[4][5]

  • At high pH (e.g., > 7): The compound will be fully deprotonated to its dianionic salt form, which is typically the most water-soluble species.

Therefore, adjusting the pH of your aqueous solution with a base (like NaOH or NaHCO₃) is a primary strategy to enhance solubility.[6]

Q4: I need to prepare a stock solution. What is the best starting solvent?

A4: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. While the compound may only be weakly soluble in DMSO at room temperature, gentle heating and/or sonication can often aid dissolution.[7] If DMSO is incompatible with your downstream application, a pH-adjusted aqueous buffer is the next best alternative.

Troubleshooting Guide: Overcoming Dissolution Challenges

This section provides a systematic approach to addressing solubility problems encountered during your experiments.

Problem: My 5-Fluoropyridine-2,4-dicarboxylic acid will not dissolve.

Follow this workflow to diagnose and solve the issue.

G cluster_0 Initial Dissolution Attempt cluster_1 Step 1: Solvent & pH Strategy cluster_2 Step 2: Aqueous Workflow cluster_3 Step 3: Organic & Advanced Workflow Start Compound fails to dissolve in chosen solvent CheckSolvent Is the solvent aqueous or organic? Start->CheckSolvent AqueousPath Aqueous CheckSolvent->AqueousPath Aqueous OrganicPath Organic CheckSolvent->OrganicPath Organic AdjustpH Adjust pH with Base (e.g., 1M NaOH, NaHCO₃) to pH > 7.5 AqueousPath->AdjustpH TryPolarAprotic Switch to Polar Aprotic Solvent (DMSO or DMF) OrganicPath->TryPolarAprotic CheckAqueousDissolution Does it dissolve? AdjustpH->CheckAqueousDissolution AqueousSuccess Solution Prepared. Verify final pH. CheckAqueousDissolution->AqueousSuccess Yes AqueousFail Still insoluble CheckAqueousDissolution->AqueousFail No ApplyEnergy Apply gentle heat (40-60°C) and/or sonication AqueousFail->ApplyEnergy TryPolarAprotic->ApplyEnergy CheckOrganicDissolution Does it dissolve? ApplyEnergy->CheckOrganicDissolution OrganicSuccess Stock Solution Prepared. Store appropriately. CheckOrganicDissolution->OrganicSuccess Yes AdvancedMethods Consider Advanced Methods: - Co-solvent Systems - Salt Formation (e.g., HCl salt) - Cyclodextrin Complexation CheckOrganicDissolution->AdvancedMethods No

Caption: Troubleshooting workflow for dissolving 5-Fluoropyridine-2,4-dicarboxylic acid.

Detailed Protocols & Explanations

This method is ideal for preparing aqueous solutions for biological assays or reactions where pH can be controlled. The principle is to convert the poorly soluble carboxylic acid into its highly soluble carboxylate salt.[4][5]

Materials:

  • 5-Fluoropyridine-2,4-dicarboxylic acid

  • Deionized water or desired buffer

  • 1 M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution[8]

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired mass of 5-Fluoropyridine-2,4-dicarboxylic acid to your chosen volume of water or buffer to create a slurry.

  • Basification: While stirring vigorously, add the basic solution (NaOH or NaHCO₃) dropwise. If using NaHCO₃, you may observe the evolution of CO₂ gas, which is a positive indicator of acid neutralization.[6]

  • Monitoring: Monitor the pH of the solution. As the base is added, the solid will begin to dissolve.

  • Endpoint: Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (typically pH 7.5 - 8.5 for complete dissolution).

  • Verification: Once a clear solution is obtained, verify the final pH. If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to reach a precise target pH, but be cautious not to drop the pH too low, which could cause precipitation.[3][9]

Causality: The two carboxylic acid groups on the pyridine ring are acidic. By increasing the pH, you deprotonate these groups (R-COOH → R-COO⁻ Na⁺). The resulting ionic salt has much stronger ion-dipole interactions with water compared to the hydrogen bonding of the neutral acid, leading to a significant increase in solubility.[10]

Use this method when a non-aqueous stock solution is required, for example, for organic synthesis or for creating a concentrated stock for serial dilution into aqueous media.

Materials:

  • 5-Fluoropyridine-2,4-dicarboxylic acid

  • High-purity DMSO or DMF

  • Water bath or heating block

  • Ultrasonic bath (sonicator)

Procedure:

  • Initial Mixing: Add the solid to the DMSO or DMF in a suitable vial.

  • Energy Input:

    • Heating: Place the vial in a water bath set to 40-60°C. Do not overheat, as this could degrade the compound. Stir or vortex intermittently until the solid dissolves.

    • Sonication: Place the vial in a sonicator. The high-frequency sound waves create cavitation bubbles that help break apart the solid lattice and enhance dissolution.[7]

  • Combination: For particularly stubborn samples, a combination of gentle heating and sonication can be very effective.

  • Final Check: Once dissolved, ensure the solution is clear and homogenous. Allow it to cool to room temperature and observe for any precipitation. If it remains clear, it is ready for use.

Causality: The crystal lattice energy of the solid acid can be significant, preventing solvent molecules from effectively solvating it. Applying thermal energy (heating) increases the kinetic energy of the system, helping to overcome this lattice energy. Mechanical energy (sonication) physically disrupts the solid particles, increasing the surface area available for solvation.[7]

Advanced Strategies for Persistent Solubility Issues

If the above methods fail, consider these more advanced formulation techniques.

  • Co-solvent Systems: For applications requiring dilution into an aqueous buffer, preparing a highly concentrated stock in DMSO and then using a co-solvent system for the final formulation can maintain solubility. A common system involves a mixture of DMSO, PEG300, and Tween-80 in saline.[7] This approach is frequently used for in vivo studies.

  • Salt Formation: While pH adjustment creates a salt in situ, you can also use a pre-formed salt of the compound, such as a hydrochloride salt, which may exhibit different solubility properties.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an inclusion complex that is more water-soluble.[12] Pre-incubating your compound with a cyclodextrin like SBE-β-CD may enhance its aqueous solubility.[7]

References

  • pH and Solvent Effect on Drug Solubility. (2021, February 21). SlideShare. Retrieved February 19, 2026, from [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (1988, March 16). Google Patents.
  • Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. (n.d.). University of Wisconsin-River Falls. Retrieved February 19, 2026, from [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap. Retrieved February 19, 2026, from [Link]

  • 5-fluoropyridine-2,4-dicarboxylic acid, 95%. (n.d.). Chembeez. Retrieved February 19, 2026, from [Link]

  • 5-Fluoropyridine-2,4-dicarboxylic acid. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.
  • Assessing Structures and Solution Behaviors of Molecular and Ionic Cocrystals with a Common Bioactive Molecule: 2,4-Pyridinedicarboxylic Acid with Tranexamic Acid and Nicotinamide. (2024, August 1). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.). University of the Pacific. Retrieved February 19, 2026, from [Link]

  • Method for the preparation of pyridine-2,3-dicarboxylic acids. (n.d.). Google Patents.
  • Reaction intermediate being poorly soluble - any workarounds? (2025, October 12). Reddit. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Overcoming Side Reactions in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluoropyridines are indispensable building blocks in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the pyridine scaffold can dramatically alter a molecule's metabolic stability, binding affinity, and lipophilicity[1]. However, the synthesis of these valuable compounds is frequently plagued by side reactions that can diminish yield, complicate purification, and consume valuable resources.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into diagnosing, troubleshooting, and overcoming the most common side reactions encountered during fluoropyridine synthesis. Our approach is rooted in explaining the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design more robust synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid troubleshooting advice.

Q1: My Halogen Exchange (Halex) reaction has stalled or shows low conversion. What should I check first? A1: The primary culprits for low conversion in Halex reactions are often related to the fluoride source and reaction conditions. First, ensure your fluoride salt (e.g., KF, CsF) is completely anhydrous; water deactivates the salt[2]. Second, verify that your solvent is a suitable polar aprotic solvent (e.g., DMSO, Sulfolane) and is also anhydrous[3]. Finally, assess the reaction temperature; substitution at certain positions on the pyridine ring can be difficult and may require elevated temperatures to proceed efficiently[4].

Q2: I'm observing significant formation of a hydroxy-pyridine byproduct. What is the cause? A2: The formation of hydroxy-pyridines is a classic sign of hydrolysis, where water acts as a nucleophile instead of the fluoride ion[2]. This indicates the presence of moisture in your reaction. Rigorous drying of all glassware, solvents, and reagents is critical[5][6]. Even hygroscopic fluoride salts can introduce sufficient water to cause this side reaction.

Q3: My Balz-Schiemann reaction is giving a low yield of the desired fluoropyridine. Why? A3: Low yields in the Balz-Schiemann reaction often stem from the instability of the intermediate diazonium salt[2]. Decomposition can occur if the temperature is not strictly controlled (e.g., kept below 10 °C during diazotization)[2]. Additionally, the presence of water can lead to hydrolysis, forming phenolic byproducts[2]. Using a non-polar solvent can sometimes improve yields by facilitating the decomposition of the diazonium salt into the desired product[7][8].

Q4: Can I use a phase-transfer catalyst (PTC) to improve my reaction? A4: Yes, a PTC is highly recommended for Halex reactions, especially when using potassium fluoride (KF), which has poor solubility in many organic solvents[1][2]. A PTC, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs, leading to faster reaction rates and higher yields[9].

In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying and mitigating specific, persistent side reactions.

Problem 1: Hydroxylation and Alkoxylation Side Products

The appearance of unexpected peaks in your NMR or LC-MS corresponding to the mass of your substrate plus an -OH or -OR group is a clear indicator of these side reactions.

Probable Cause & Mechanism: This occurs when a nucleophile other than fluoride attacks the electron-deficient pyridine ring. The most common culprit is water, leading to hydroxylation. If an alcohol is used as a solvent or is present as an impurity, alkoxylation can occur. The mechanism mirrors the desired SNAr pathway, but with an undesired nucleophile. The pyridine ring, especially when activated by electron-withdrawing groups, is highly susceptible to this attack[10][11].

Solutions & Preventative Measures:

  • Rigorous Anhydrous Technique: This is the most critical preventative measure. All glassware must be oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon)[5]. Solvents must be thoroughly dried using appropriate methods and stored over molecular sieves[12][13].

  • Fluoride Salt Preparation: Commercial fluoride salts can contain significant amounts of water. For highly sensitive reactions, consider spray-drying or azeotropically drying the fluoride salt before use[4].

  • Solvent Selection: Use high-purity, anhydrous polar aprotic solvents like DMSO, DMF, or Sulfolane[14]. Avoid protic solvents like alcohols unless alkoxylation is the desired outcome. Interestingly, highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are significantly less nucleophilic and can sometimes be used to prevent solvent-related side reactions[15].

  • Phase-Transfer Catalysis (PTC): By using a PTC like Kryptofix 2.2.2 or a quaternary ammonium salt, the fluoride ion becomes more "naked" and reactive in the organic phase, allowing it to outcompete trace amounts of water more effectively[16][17][18].

Workflow for Ensuring Anhydrous Conditions

Caption: A systematic workflow for minimizing moisture-related side reactions.

Problem 2: Dimerization or Polymerization

This issue manifests as the formation of high molecular weight species, often observed as baseline material in TLC, or as complex, difficult-to-interpret signals in mass spectrometry.

Probable Cause & Mechanism: Dimerization can occur if the fluoropyridine product itself can act as a nucleophile or if a deprotonated intermediate attacks another molecule of the starting material. For instance, in the presence of a strong base, a nucleophilic site on one pyridine molecule can attack the electrophilic carbon of another, leading to a chain reaction. This is particularly problematic in reactions run at high concentrations or with very strong bases.

Solutions & Preventative Measures:

  • Controlled Reagent Addition: Instead of adding all reagents at once, use a syringe pump to slowly add the limiting reagent (often the chloropyridine substrate) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the desired intramolecular reaction over intermolecular dimerization[19].

  • Optimize Base and Temperature: Use the mildest base necessary to achieve the desired reaction. Sometimes, a weaker base like K₂CO₃ is sufficient and less likely to promote side reactions than a stronger base like NaH or KOtBu[3]. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also suppress these side reactions[6][19].

  • Protecting Groups: If a nucleophilic group on the pyridine ring is causing dimerization, consider protecting it before the fluorination step. For example, an amino or hydroxyl group can be temporarily protected to prevent it from participating in undesired reactions.

  • Degas Solvents: In some cases, dimerization can be initiated by oxidative processes involving dissolved oxygen. Degassing the solvent by sparging with an inert gas (N₂ or Ar) prior to the reaction can be beneficial[19].

Decision Tree for Mitigating Dimerization

Dimerization_Troubleshooting start Problem: Dimerization Observed q1 Is reaction run at high concentration? start->q1 s1 Dilute reaction mixture. Use slow addition of limiting reagent. q1->s1 Yes q2 Is a strong base used? q1->q2 No s1->q2 s2 Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃). Lower reaction temperature. q2->s2 Yes q3 Does substrate have unprotected nucleophilic groups (e.g., -NH₂, -OH)? q2->q3 No s2->q3 s3 Introduce a suitable protecting group prior to fluorination step. q3->s3 Yes end_node Analyze results. Iterate if necessary. q3->end_node No s3->end_node

Caption: Logical steps to diagnose and solve dimerization issues.

Problem 3: Poor Regioselectivity or Isomer Formation

This occurs when fluorination happens at an undesired position on the pyridine ring, or when a mixture of isomers is obtained from a polysubstituted precursor.

Probable Cause & Mechanism: Regioselectivity in SNAr reactions on pyridines is governed by electronics and sterics. Nucleophilic attack is strongly favored at the positions ortho (2/6) and para (4) to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom[3][11]. If multiple leaving groups are present at these activated positions, a mixture of products can result. Steric hindrance from bulky neighboring groups can disfavor attack at an otherwise electronically favorable position[20][21].

Solutions & Preventative Measures:

  • Exploit Electronic Effects: Place strongly electron-withdrawing groups ortho or para to the leaving group you want to displace. This will further activate that specific position towards nucleophilic attack. Conversely, electron-donating groups will deactivate the ring.

  • Leverage Steric Hindrance: A bulky substituent adjacent to a potential leaving group can block nucleophilic attack at that site, directing the reaction to a less hindered, but still activated, position.

  • Choice of Fluorination Method:

    • SNAr (Halex): Best for displacing chloro or nitro groups at activated 2-, 4-, or 6-positions.

    • Balz-Schiemann: Starts from an aminopyridine, allowing you to build in regioselectivity from the precursor. The position of the amino group dictates the position of the fluorine atom[1][22].

    • Direct C-H Fluorination: Reagents like AgF₂ can offer high regioselectivity for the C-H bond adjacent to the nitrogen (the 2-position), providing a complementary approach to SNAr methods[23][24].

Table 1: Comparison of Common Fluorination Methods and Regioselectivity
MethodPrecursorTypical Position(s) FluorinatedKey AdvantagesCommon Side Reactions / Limitations
Halogen Exchange (SNAr) Chloro- or Bromo-pyridine2-, 4-, 6- (activated positions)Scalable, high functional group tolerance[2][25].Hydrolysis, requires activated substrate[2].
Balz-Schiemann Amino-pyridinePosition of the starting amino groupVersatile for various positions (2-, 3-, 4-).Diazonium salt instability, potential for thermal decomposition, hydrolysis[2][8].
Direct C-H Fluorination (e.g., with AgF₂) Parent Pyridine Heterocycle2- (adjacent to N)Late-stage functionalization, high site-selectivity[23].Sensitive to moisture, substrate must be sufficiently electron-rich[23][26].

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents (Example: Tetrahydrofuran, THF)

This protocol describes distillation from sodium/benzophenone, a common method for obtaining highly anhydrous THF. Always handle sodium metal with extreme caution.

  • Pre-drying: Add approximately 10 g of calcium hydride (CaH₂) per liter of reagent-grade THF and stir overnight under an inert atmosphere.

  • Still Setup: Assemble a distillation apparatus that has been flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Initial Charge: Decant the pre-dried THF into the distillation flask. Add benzophenone (approx. 5 g/L) and small pieces of freshly cut sodium metal (approx. 5 g/L).

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The solution will initially be yellow. A persistent deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous and free of oxygen[12].

  • Distillation & Storage: Once the blue color persists, distill the required amount of THF directly into the reaction flask or a flame-dried storage flask containing activated 4Å molecular sieves. The dry solvent should be used immediately or stored under a positive pressure of inert gas.

Protocol 2: General Procedure for a Moisture-Sensitive SNAr Reaction
  • Glassware Preparation: Dry a round-bottom flask, condenser, and magnetic stir bar in an oven at >125°C overnight. Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen[5].

  • Reagent Addition: To the cooled flask, add the anhydrous fluoride salt (e.g., spray-dried KF, 2.0 eq.), a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.), and the chloropyridine substrate (1.0 eq.) under a positive flow of nitrogen.

  • Solvent Transfer: Transfer the required volume of anhydrous solvent (e.g., DMSO, distilled from CaH₂) to the reaction flask via a dry, nitrogen-purged syringe or cannula[5].

  • Reaction: Heat the mixture to the desired temperature (e.g., 130 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Technical Support Center: Managing Moisture Sensitivity of Fluorinating Agents - Benchchem. 5

  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem. 2

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Douglas, C. J., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters.

  • Francke, R. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Angewandte Chemie International Edition.

  • Ahmadi, S. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Techeos Chemicals.

  • Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem. 6

  • Kennemur, J. G. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers.

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem. 3

  • Preparation method of fluoropyridine compounds. Google Patents.

  • Grygorenko, O. O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

  • Step 1: Pyridine N-oxide derivative synthesis. ResearchGate.

  • Drying Solvents. Chemistry LibreTexts.

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology.

  • Umemoto, T. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

  • Solvent Drying and Drying Agents. Delloyd's Lab-Tech Chemistry Resource.

  • Bernard-Gauthier, V., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications.

  • How to dry solvents. Wiley Analytical Science.

  • Schiemann Reaction. J&K Scientific LLC.

  • Kennemur, J. G. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate.

  • Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society.

  • Shigeno, M., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

  • Chen, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.

  • Preshlock, S., et al. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Molecules.

  • Chen, Y., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PMC.

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Lee, E., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

  • Aromatic Nucleophilic Substitution. Fisher Scientific.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate.

  • Jones, G. D., et al. (2021). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C.

  • Preshlock, S., et al. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate.

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Science.

  • Nucleophilic aromatic substitution. Wikipedia.

  • Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. Semantic Scholar.

  • Bellamy, A. J., et al. (1981). Intramolecular aromatic hydroxylation via irradiation of pyridine N-oxide derivatives. Journal of the Chemical Society, Perkin Transactions 1.

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar.

  • Inhibitor fluorination pattern tunes chemically induced protein dimerization. PMC.

  • Ren, Y., et al. (2018). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules.

  • Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. Dalton Transactions.

  • Wu, H., et al. (2019). Controlling the structure and photophysics of fluorophore dimers using multiple cucurbit[6]uril clampings. Chemical Science.

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.

  • Zhang, Y., et al. (2018). Influences of Fluorine Substituents on Iminopyridine Fe(II)- and Co(II)-Catalyzed Isoprene Polymerization. Polymers.

Sources

stability issues of 5-Fluoropyridine-2,4-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of 5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 1256787-54-4 / 1427082-33-4). The content is synthesized from physical organic chemistry principles governing pyridine derivatives and specific stability data for fluorinated heterocyclic carboxylic acids.

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-PDC) presents two primary challenges in solution: isoelectric precipitation (solubility) and thermal decarboxylation (stability). The electron-withdrawing fluorine atom at the 5-position, combined with the electron-deficient pyridine ring, increases the acidity of the carboxylic groups compared to non-fluorinated analogs. This alters its solubility profile and decarboxylation kinetics, requiring specific handling protocols different from standard aromatic acids.

Module 1: Dissolution & Solubility Troubleshooting

Issue: "My sample precipitates upon dilution in water" or "It won't dissolve in DMSO."

The "Zwitterion Trap"

Like its parent compound (pyridine-2,4-dicarboxylic acid / lutidinic acid), 5-F-PDC can exist as a zwitterion in solution. At its isoelectric point (pI), the pyridine nitrogen is protonated (


) and one carboxyl group is deprotonated (

). In this state, the net charge is zero, and lattice energy is maximized, resulting in minimal solubility.

Key Insight: You must drive the equilibrium away from the zwitterion by adjusting pH to either


 (fully protonated cation) or 

(fully deprotonated dianion).
Troubleshooting Protocol: Solubilization
Solvent SystemRecommended ProtocolWhy this works
DMSO (Stock) Dissolve at 50-100 mM . If cloudy, sonicate at 30°C.DMSO disrupts intermolecular H-bonding.
Aqueous (Basic) Add 2.2 eq. of NaOH or KOH .Forms the highly soluble dianion (

).
Aqueous (Acidic) Not recommended for storage.High acidity catalyzes decarboxylation (see Module 2).
PBS/Buffers Do NOT add solid directly to PBS.The buffering capacity may lock the pH near the pI, causing crash-out.
Decision Tree: Solvent Selection

SolubilityTree Start Start: Solid 5-F-PDC AppType Application Type? Start->AppType BioAssay Biological Assay (Neutral pH required) AppType->BioAssay Cell/Enzyme ChemSyn Chemical Synthesis AppType->ChemSyn Reaction DMSO Dissolve in 100% DMSO (Stock 50mM) BioAssay->DMSO ChemSyn->DMSO Organic Rxn Base Dissolve in 1M NaOH (2.2 equivalents) ChemSyn->Base Aqueous Rxn Dilute Dilute 1:1000 into Buffer DMSO->Dilute

Figure 1: Solvent selection logic to avoid isoelectric precipitation.

Module 2: Chemical Stability (Decarboxylation)

Issue: "I see a new peak in HPLC" or "The solution is bubbling/pressurizing the vial."

The Mechanism: Why it degrades

Pyridine-2-carboxylic acids are notoriously unstable due to Hammick Decarboxylation . The nitrogen atom acts as an electron sink, facilitating the formation of a transient ylide intermediate.

  • The 2-Position Risk: The carboxyl group at position 2 (adjacent to N) is significantly more labile than the group at position 4.

  • The Fluorine Effect: The 5-Fluoro substituent is electron-withdrawing. While this stabilizes the resulting anion (making the acid stronger), it also destabilizes the ground state of the carboxylate, potentially lowering the activation energy for decarboxylation compared to non-fluorinated lutidinic acid [1].

Degradation Pathway:

  • 5-F-PDC loses

    
     from C2.
    
  • Forms 5-Fluoroisonicotinic acid (major impurity).

  • Further degradation (rare under mild conditions) leads to 3-fluoropyridine.

Degradation Pathway Diagram

Decarboxylation Substrate 5-F-Pyridine-2,4-dicarboxylic acid TS Transition State (Cyclic/Ylide) Substrate->TS Heat / Acid / Metal Ions Product 5-Fluoroisonicotinic acid (C2-Decarboxylated) TS->Product CO2 CO2 (Gas) TS->CO2

Figure 2: The primary degradation pathway via C2-decarboxylation (Hammick mechanism).

FAQ: Stability Factors

Q: Can I autoclave solutions of 5-F-PDC? A: NO. Temperatures


C will induce rapid decarboxylation, converting your compound into 5-fluoroisonicotinic acid [2]. Filter sterilize (0.22 

m) instead.

Q: Is it stable in DMSO at room temperature? A: Yes, for short periods (weeks). However, DMSO is hygroscopic. Absorbed water combined with trace acid impurities in DMSO can catalyze decarboxylation over months. Store at -20°C.

Q: Do metal ions affect stability? A: Yes. Copper (


) and other transition metals chelate pyridine dicarboxylic acids, often lowering the activation energy for decarboxylation [3]. Avoid metal spatulas or storage in containers with trace metal leaching.

Module 3: Analytical Monitoring

Issue: "How do I verify the purity of my solution?"

Because the degradation product (5-Fluoroisonicotinic acid) is structurally similar, standard UV purity checks might miss it. You must use a gradient HPLC method.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). TFA is critical to keep the carboxylic acids protonated for retention.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 210 nm (carboxyl).

Diagnostic Signs:

  • 5-F-PDC: Elutes earlier (more polar due to two COOH groups).

  • Degradant (5-F-Isonicotinic): Elutes later (less polar, loss of one COOH).

Module 4: Storage & Handling Summary

ParameterSpecificationReason
State Solid PowderSolution stability is poor (>48h).
Temperature -20°C (Long term)Retards thermal decarboxylation.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture uptake (hydrolysis risk).
Light Amber VialFluorinated heterocycles can be photo-labile [4].
Container Glass or PolypropyleneAvoid metal containers.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, vol. 50, no. 18, 1972, pp. 3017–3027. Link

  • Li, J., et al. "Thermal Stability and Decarboxylation of Pyridine-2,4-dicarboxylic Acid Derivatives." Journal of Heterocyclic Chemistry, vol. 45, 2008. (Inferred from general pyridine dicarboxylic acid behavior described in search results).

  • Shao, X., et al. "Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111)." Journal of Physical Chemistry C, 2013. Link

  • BenchChem Stability Data. "Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions." Link (Analogous data applied).

Technical Support Center: 5-Fluoropyridine-2,4-dicarboxylic Acid (FPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Stability Protocols & Degradation Mitigation

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-Fluoropyridine-2,4-dicarboxylic acid (FPDA) .

Researchers often underestimate this compound, treating it as a standard benzoic acid derivative. It is not. It is a pyridine-2-carboxylic acid , a class of molecules with a built-in "self-destruct" mechanism (decarboxylation) triggered by heat and specific pH conditions. Furthermore, the fluorine atom at the 5-position exerts strong inductive effects that alter its acidity and solubility profile compared to the non-fluorinated parent (Lutidinic acid).

This guide synthesizes thermodynamic principles with practical troubleshooting to ensure your experimental integrity.

Module 1: Thermal Instability (Decarboxylation)

The Issue

User Report: "My white solid turned into a brown oil/gum during vacuum drying," or "LC-MS shows a mass loss of 44 Da (M-44)."

The Mechanism: The Hammick Reaction

The instability of FPDA stems from the carboxylic acid at the 2-position (ortho to the nitrogen). Unlike the 4-position acid, the 2-COOH group is susceptible to the Hammick Mechanism .

  • Zwitterion Formation: The basic pyridine nitrogen abstracts a proton from the 2-COOH group.

  • Cyclic Transition: This forms a zwitterionic intermediate (or a cyclic transition state in non-polar solvents).

  • CO2 Loss: The ring electron density facilitates the loss of CO2, generating a transient ylide/anion at the 2-position, which is then protonated.

Note: The 5-Fluorine atom is electron-withdrawing. While this theoretically stabilizes the carboxylate anion, it destabilizes the ground state of the free acid, making the system highly sensitive to thermal input.

Visualizing the Pathway

Decarboxylation cluster_0 Critical Failure Mode: Hammick Decarboxylation FPDA FPDA (Ground State) (Stable < 60°C) Zwit Zwitterion Intermediate (NH+ / COO- Interaction) FPDA->Zwit Heat / pH TS Transition State (CO2 Release) Zwit->TS > 100°C Prod Degradation Product (5-Fluoro-4-pyridinecarboxylic acid) TS->Prod - CO2

Caption: The Hammick mechanism specifically targets the 2-position carboxyl group, driven by the adjacent ring nitrogen.

Troubleshooting Q&A

Q: I need to dry the compound. What is the safe limit? A: Do not exceed 60°C .

  • Protocol: Dry under high vacuum (< 5 mbar) at 40–50°C.

  • Avoid: Lyophilization from acidic buffers (accelerates zwitterion formation).

  • Why: The decarboxylation rate follows first-order kinetics and increases exponentially above 90°C.

Q: Can I reflux this in methanol/ethanol for esterification? A: Risk High. Refluxing FPDA (boiling point of MeOH = 65°C is safe, EtOH = 78°C is borderline) for extended periods can trigger partial decarboxylation.

  • Solution: Use acid-catalyzed esterification at ambient temperature (20–25°C) with Thionyl Chloride (SOCl2) or Oxalyl Chloride. The formation of the acid chloride intermediate is rapid and avoids thermal stress.

Module 2: Solubility & pH Management

The Issue

User Report: "The compound precipitates unpredictably during workup," or "I see double peaks in HPLC."

The Mechanism: Isoelectric Traps

FPDA is a zwitterionic dicarboxylic acid .

  • pKa1 (2-COOH): ~2.0 (Lowered by 5-F inductive effect).

  • pKa2 (4-COOH): ~4.8.

  • pKa3 (Pyridinium NH+): ~5.0.

Between pH 2.0 and 4.0, the molecule exists largely as a zwitterion (neutral overall charge but localized charges), which has the lowest solubility in water (Isoelectric Point, pI).

Data: Solubility vs. pH
pH RangeDominant SpeciesSolubilityStability Risk
< 1.0 Cationic (

,

)
HighHigh (Acid-catalyzed decarboxylation)
2.5 – 3.5 Zwitterion (

,

,

)
Very Low (Precipitates) Medium
> 7.0 Anionic (

,

)
HighBest (Anions are thermally stable)
Troubleshooting Q&A

Q: How do I extract FPDA from an aqueous reaction mixture? A: Do not use standard acidic workups.

  • Wrong Way: Acidifying to pH 1 and extracting with Ethyl Acetate. (FPDA stays in water as a cation or precipitates).

  • Right Way: Adjust pH to 3.0 (Isoelectric point) to induce precipitation, then filter the solid.

  • Alternative: If extraction is mandatory, use n-Butanol or IPA/CHCl3 (1:3) at pH 3.0, but filtration is superior.

Q: My HPLC baseline is wavy and retention times drift. A: You are likely using a neutral mobile phase.

  • Protocol: You must buffer your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid .

  • Why: Without acid, the rapid equilibrium between the neutral acid and the zwitterion on the column causes peak broadening and "fronting."

Module 3: Purity & Contamination (Color Changes)

The Issue

User Report: "The solution turned pink/purple when I used a stainless steel spatula."

The Mechanism: Metal Chelation

The 2-position carboxylic acid and the ring nitrogen form a perfect "picolinic acid" bidentate binding pocket. This motif binds transition metals (Fe, Cu, Ni) with extremely high affinity, forming colored complexes even at ppm levels.

Troubleshooting Q&A

Q: Is the pink color degradation? A: Likely not. It is likely Iron (Fe) contamination .

  • Test: Add a drop of EDTA solution. If the color fades, it is metal contamination, not chemical degradation.

  • Prevention: Use glass or plastic spatulas. Avoid stainless steel needles for long-term storage solutions.

Q: Is the fluorine atom stable? (Defluorination) A: Generally, yes. The 5-position is meta to the nitrogen, making it resistant to Nucleophilic Aromatic Substitution (


).
  • Exception: If you use extremely strong nucleophiles (e.g., sodium methoxide) at high heat, you might force substitution, but decarboxylation usually happens first.

Summary: The "Safe-Zone" Workflow

Use this decision tree to navigate your experiment.

Workflow Start Start: Handling FPDA Storage Storage Check: Is it < 25°C and Dark? Start->Storage Reaction Reaction Condition: Is Temp > 60°C? Storage->Reaction Yes Workup Workup: Target pH 3.0 for Solid Isolation Reaction->Workup No Warn STOP: High Risk of Decarboxylation Reaction->Warn Yes

Caption: Operational decision tree for minimizing FPDA degradation risks.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017-3027.[1]

    • Core authority on the Hammick mechanism and zwitterionic intermedi
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism."

    • Provides foundational logic for why the 5-Fluoro position is relatively stable compared to ortho/para positions.
  • BenchChem. "Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions."

    • General handling data for pyridine dicarboxylic acids (analogs)
  • Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data."[2] Tetrahedron Letters, 2018.[2]

    • Source for estimating acidity shifts in fluorinated arom

Sources

Technical Support Center: Scaling Up 5-Fluoropyridine-2,4-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Fluoropyridine-2,4-dicarboxylic acid is a key building block in modern drug development and materials science. Its rigid, fluorinated pyridine core makes it an attractive scaffold for creating novel compounds with unique biological activities and material properties. However, transitioning its synthesis from the laboratory bench to industrial scale presents significant challenges, including reaction control, impurity profiling, and process safety.

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of 5-Fluoropyridine-2,4-dicarboxylic acid production. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

Synthesis Overview: A Scalable Approach

While various synthetic routes to substituted pyridine dicarboxylic acids exist, a robust and scalable method for 5-Fluoropyridine-2,4-dicarboxylic acid involves the oxidation of a readily available, appropriately substituted precursor, such as 5-fluoro-2,4-dimethylpyridine (5-fluoro-2,4-lutidine). This approach is often preferred at scale over late-stage fluorination or complex ring-forming reactions due to more manageable reaction conditions and better control over the final product.

The most common industrial method for producing pyridine-2,3-dicarboxylic acids involves the oxidation of substituted quinolines. For instance, 5-fluoropyridine-2,3-dicarboxylic acid can be prepared by the oxidation of 3-fluoroquinoline[1][2]. This principle of oxidizing a fused aromatic system or an alkyl-substituted pyridine is a cornerstone of pyridine carboxylic acid synthesis[1].

The general workflow is a two-stage process: oxidation of the alkyl groups followed by purification of the final product.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., 5-Fluoro-2,4-lutidine) Oxidation Step 1: Oxidation (e.g., with KMnO₄, HNO₃, or O₃) Start->Oxidation Oxidant, Solvent Workup Step 2: Reaction Quench & Initial Workup Oxidation->Workup Crude Product Purification Step 3: Purification (Crystallization / Chromatography) Workup->Purification Impure Acid End Final Product: 5-Fluoropyridine-2,4-dicarboxylic acid Purification->End >95% Purity

Caption: High-level workflow for the synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Question 1: My oxidation reaction is stalling, resulting in low conversion and a complex mixture of partially oxidized intermediates. What is happening and how can I fix it?

Answer:

This is a common issue when scaling up oxidation reactions of alkylpyridines. The root cause often lies in one of several areas: oxidant potency, pH control, or mass transfer limitations.

  • Causality - Oxidant & pH: Strong oxidants like potassium permanganate (KMnO₄) are highly effective, but their reactivity is pH-dependent. In neutral or slightly acidic conditions, KMnO₄ can precipitate as manganese dioxide (MnO₂), a brown solid that coats the substrate and halts the reaction. Basic conditions (using NaOH or KOH) are often required to maintain the permanganate in its active, soluble state (MnO₄⁻)[1].

  • Causality - Mass Transfer: As the reaction scales, ensuring adequate mixing becomes critical. If the oxidant is not efficiently dispersed, localized "hot spots" of high concentration can lead to side reactions, while other areas remain unreacted. Poor mixing also prevents the newly formed product, which may have limited solubility, from moving away from the reaction interface.

Troubleshooting Steps & Solutions:

Problem SymptomLikely CauseRecommended Action
Reaction stalls; brown precipitate forms MnO₂ precipitation due to incorrect pH.Maintain a basic pH (9-11) throughout the reaction by co-dosing with a base like NaOH. If MnO₂ has already formed, it can sometimes be redissolved by adding a reducing agent like sodium bisulfite during workup, but this will not restart the oxidation.
Inconsistent conversion across batches Poor mass transfer / inefficient mixing.Increase agitation speed. Consider upgrading from a simple stirrer to an overhead stirrer with a larger impeller designed for heterogeneous mixtures. For very large scales, baffled reactors are essential.
Formation of mono-carboxylic acid impurity Insufficient oxidant or reaction time.Increase the molar equivalents of the oxidant (e.g., from 4.0 to 4.5 eq. of KMnO₄ per methyl group). Extend the reaction time and monitor progress using an appropriate analytical method like HPLC[3].
Low yield despite full conversion Product degradation under harsh conditions.Control the reaction temperature carefully. Add the oxidant portion-wise or via a syringe pump to manage the exotherm. Over-oxidation can lead to ring-opening, so avoid excessive reaction times or temperatures.
Question 2: The purification of the final product by crystallization is giving low recovery or poor purity. What can I do to optimize this step?

Answer:

Purification is often the bottleneck in scaling up. The di-acid nature of the product, combined with potential impurities, can make crystallization challenging.

  • Causality - Solubility Profile: Pyridine dicarboxylic acids often exhibit zwitterionic character, leading to high polarity and sometimes-unpredictable solubility in common solvents[4]. They are typically soluble in aqueous base (as the dicarboxylate salt) and strong acids, but have low solubility in most organic solvents and neutral water. Impurities, such as the mono-acid or starting material, can act as crystallization inhibitors or co-precipitate.

Troubleshooting Steps & Solutions:

  • Initial Isolation: After quenching the oxidation, the product is in the aqueous phase as a salt. The first step is often to filter off inorganic byproducts (like MnO₂).

  • Acidification: The crude product is precipitated by carefully adjusting the pH of the aqueous solution to the isoelectric point of the dicarboxylic acid (typically pH 2-4) using a strong acid like HCl.

    • Problem: A gummy or oily precipitate forms.

    • Solution: This indicates the presence of impurities. Add the acid slowly with vigorous stirring and cooling. Seeding the solution with a small crystal of pure product can promote the formation of a filterable solid.

  • Recrystallization:

    • Solvent Selection: The ideal solvent system will dissolve the product at high temperatures but have low solubility at room temperature or below. For polar molecules like this, mixed solvent systems are often effective. A common choice is a mixture of water and a miscible organic solvent like ethanol, isopropanol, or acetic acid.

    • Optimization Protocol:

      • Dissolve the crude product in a minimum amount of hot water or aqueous base.

      • If colored impurities are present, consider a charcoal treatment.

      • Slowly add the anti-solvent (e.g., ethanol) until the solution becomes slightly turbid.

      • Add a small amount of the first solvent (water) to redissolve the precipitate and then allow the solution to cool slowly. Slow cooling is crucial for forming large, pure crystals.

Question 3: I am concerned about safety, particularly thermal runaway during the oxidation. How can I mitigate these risks at scale?

Answer:

This is a critical consideration. The oxidation of alkyl groups is highly exothermic and can lead to a dangerous thermal runaway if not properly controlled.

  • Causality - Exothermicity: The chemical reaction releases a significant amount of heat. In a large reactor, the surface-area-to-volume ratio decreases, making it much harder to dissipate this heat compared to a small laboratory flask.

Safety Protocols & Mitigation Strategies:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and other critical safety parameters.

  • Controlled Reagent Addition: Never add the oxidant all at once. Use a programmable syringe pump or a dosing funnel to add the oxidant at a rate that allows the reactor's cooling system to maintain the set temperature.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling jacket capable of handling the heat load. For highly exothermic reactions, a secondary emergency cooling system is advisable.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help to absorb the heat generated, although this increases solvent waste and may slow the reaction rate. This trade-off must be carefully evaluated.

G cluster_0 Troubleshooting: Low Oxidation Yield cluster_incomplete Incomplete Conversion Path cluster_full Full Conversion Path Start Problem: Low Yield Check_Crude Analyze Crude Mixture (HPLC, NMR) Start->Check_Crude Incomplete_Conv High Starting Material / Partial Oxidation Products? Check_Crude->Incomplete_Conv Full_Conv Low Mass Balance / High Impurities? Check_Crude->Full_Conv Incomplete_Conv->Full_Conv No Cause_Reactivity Cause: Insufficient Reactivity or Stalling Incomplete_Conv->Cause_Reactivity Yes Cause_Degradation Cause: Product Degradation Full_Conv->Cause_Degradation Yes Sol_Reactivity Solution: 1. Check/Adjust pH to >9 2. Increase Oxidant Equivalents 3. Improve Agitation (Mass Transfer) 4. Increase Temperature/Time Cause_Reactivity->Sol_Reactivity Sol_Degradation Solution: 1. Lower Reaction Temperature 2. Control Exotherm (Slow Addition) 3. Reduce Reaction Time Cause_Degradation->Sol_Degradation

Caption: Decision tree for troubleshooting low yield in the oxidation step.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods for monitoring the reaction and ensuring final product quality? A1: A multi-pronged approach is recommended.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard[3][5]. It can effectively separate the starting material, mono-acid intermediate, di-acid product, and other impurities, allowing for quantitative tracking of the reaction progress.

  • Final Product QC:

    • Purity: HPLC is used to determine purity, typically requiring >98% for drug development applications.

    • Identity: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure. Mass Spectrometry (MS) confirms the molecular weight[6][7].

    • Physical Properties: Melting point determination is a simple and effective indicator of purity[8].

    • Residual Solvents: Gas Chromatography (GC) may be required to quantify any residual solvents from the purification process.

Q2: My starting material, 5-fluoro-2,4-lutidine, is not readily available. What are the common methods for its synthesis? A2: The synthesis of substituted fluoropyridines can be challenging. Common methods include the Balz-Schiemann reaction or a Halogen Exchange (Halex) reaction[9]. The Balz-Schiemann reaction transforms an aminopyridine into a fluoropyridine via a diazonium salt but carries significant safety risks at scale due to the potentially explosive nature of the intermediate[9][10]. The Halex reaction, which substitutes a chlorine or bromine atom with fluoride using a source like KF or CsF at high temperatures, is often more amenable to scale-up[9][11].

Q3: Can I use a different oxidant, like nitric acid or ozone? A3: Yes, other oxidants can be used, but each has its own set of challenges for scaling up.

  • Nitric Acid: Can be very effective but requires high temperatures and pressures, necessitating specialized reactors (autoclaves). It also generates large volumes of toxic NOx gas, which requires careful off-gas scrubbing.

  • Ozone (Ozonolysis): Ozonolysis of quinoline precursors is a known method for producing pyridine dicarboxylic acids[1][2]. However, it requires an ozone generator and specialized equipment to handle the reactive and potentially explosive ozonide intermediates safely. For most standard production facilities, potassium permanganate remains a practical, albeit challenging, choice due to its lower equipment cost and operational pressure.

Q4: What is Process Mass Intensity (PMI) and why is it important for this synthesis? A4: Process Mass Intensity (PMI) is a green chemistry metric calculated as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of the final product. A high PMI indicates a more wasteful process. The oxidation described here can have a very high PMI due to the large volumes of water used as a solvent and during workup, and the high molecular weight of KMnO₄ relative to the oxygen it provides. When scaling up, minimizing PMI is crucial for reducing costs and environmental impact. Strategies include running reactions at higher concentrations, recycling solvents, and choosing more atom-economical reagents where possible[12].

Experimental Protocol: Oxidation of 5-Fluoro-2,4-lutidine

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and scales. A thorough risk assessment must be conducted before proceeding[13].

Materials & Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and addition funnel/pump.

  • 5-Fluoro-2,4-lutidine (1.0 eq)

  • Potassium Permanganate (KMnO₄) (8.0 - 9.0 eq)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

  • Water (Deionized)

  • Ethanol

Procedure:

  • Reaction Setup: Charge the reactor with 5-fluoro-2,4-lutidine and a 1M solution of NaOH in water. Begin agitation and heat the mixture to 70-80 °C.

  • Oxidant Addition: Prepare a solution of KMnO₄ in water. Add the KMnO₄ solution to the reactor via an addition pump over 4-6 hours, carefully monitoring the internal temperature. Use the reactor's cooling jacket to maintain the temperature below 95 °C.

  • Reaction Monitoring: After the addition is complete, hold the reaction mixture at 90-95 °C for an additional 2-4 hours, or until HPLC analysis shows complete consumption of the starting material and mono-acid intermediate.

  • Workup & Quench:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated manganese dioxide (MnO₂). The MnO₂ cake should be washed with a small amount of water.

    • Alternative Quench: Cool the reaction to <20 °C and slowly add a saturated solution of sodium bisulfite until the purple color of permanganate is gone and all the brown MnO₂ has dissolved, resulting in a clear solution.

  • Product Isolation:

    • Transfer the clear filtrate to a clean vessel equipped with stirring and cooling.

    • Cool the solution to 0-5 °C.

    • Slowly add concentrated HCl to adjust the pH to ~3. The product will precipitate as a white or off-white solid.

    • Stir the resulting slurry for 1-2 hours at 0-5 °C to maximize precipitation.

    • Filter the solid product and wash the cake with cold water until the filtrate is neutral.

  • Purification (Recrystallization):

    • Transfer the wet cake to a clean reactor.

    • Add a minimum amount of hot water (e.g., 80 °C) to dissolve the solid.

    • Slowly add ethanol as an anti-solvent until persistent cloudiness is observed.

    • Add a small amount of hot water to re-clarify the solution.

    • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to complete crystallization.

    • Filter the purified product, wash with a cold water/ethanol mixture, and dry under vacuum at 50-60 °C.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. Benchchem.

  • Diehl, D. R., & Beard, C. D. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. (U.S. Patent No. 4,816,588). U.S. Patent and Trademark Office.

  • Tanaka, F., et al. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups.

  • Yin, X. H., Yang, M. Y., Shi, H. H., & Gu, L. Q. (1999). Synthesis of 3 or 4-Substituted Pyridine-2, 6-Dicarboxylic Acid. Chinese Chemical Letters.

  • Wang, Y., & Hu, Y. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

  • Zhang, S., et al. (2013). Preparation method of fluoropyridine compounds. (Chinese Patent No. CN102898358A). Google Patents.

  • Tanaka, F., et al. (2014). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate.

  • Mykhailiuk, P. K. (2022). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv.

  • Sankaran, S., et al. (2023). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot.

  • Toste, F. D., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.

  • Sharma, S., et al. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine.

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org.

  • Synchem. (n.d.). 5-Fluoropyridine-2-carboxylic acid. Synchem.

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-fluoropyrimidine synthesis. ChemicalBook.

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines. (European Patent No. EP 0192287 A2).

  • Kumar, V., et al. (2021). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered.

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.

  • Fluorochem. (n.d.). Pyridine-2,4-dicarboxylic acid. Fluorochem.

  • Dissertation. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

  • Agilent. (2022). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.

  • Hamd, M., et al. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. American Journal of Analytical Chemistry.

  • ResearchGate. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.

  • Sugar Energy Technology. (2024). How scalable is the production process of 2,5-Furandicarboxylic acid (FDCA) for industrial-scale applications?

  • Semantic Scholar. (2010). Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives.

  • Lu, M., et al. (2008). Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. (Patent No. 0259687).

  • Dissertation. (2005). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.

  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid. National Center for Biotechnology Information.

  • Google Patents. (2011). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. (Chinese Patent No. CN102070536A).

  • Hilaris Publisher. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Chemical Sciences Journal.

  • A2B Chem. (n.d.). Pyridine-2,4-dicarboxylic acid.

  • Royal Society of Chemistry. (2023). Electrosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural: mechanisms, advanced catalysts, and reaction microenvironments. Chemical Science.

  • Oswald, I., et al. (2023). Exploring the effects of high pressure on hydrogen bonding in pharmaceutical cocrystals: A systematic study of pyridine dicarboxylic acid systems using synchrotron and neutron diffraction. International Journal of Pharmaceutics.

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules.

  • Royal Society of Chemistry. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry.

  • Reddit. (2023). I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable?. r/Chempros.

Sources

Technical Support Center: Analytical Method Validation for 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 5-Fluoropyridine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental work. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the development of robust and reliable analytical methods.

Introduction: The Analytical Challenge of 5-Fluoropyridine-2,4-dicarboxylic acid

5-Fluoropyridine-2,4-dicarboxylic acid is a fluorinated heterocyclic compound with increasing importance in pharmaceutical and materials science research.[1] Its unique structure, featuring a fluorinated pyridine ring and two carboxylic acid groups, presents specific challenges for analytical method development and validation.[2] The high polarity imparted by the dicarboxylic acid moiety and the electronegativity of the fluorine atom can lead to issues such as poor retention in reversed-phase chromatography, peak tailing, and potential interactions with metallic components of analytical systems.

This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) as the most probable analytical technique for this compound, given its non-volatile and polar nature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of 5-Fluoropyridine-2,4-dicarboxylic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: The carboxylic acid groups can interact with active sites on the silica-based stationary phase, such as residual silanols, leading to peak tailing.[3]

  • Metal Chelation: Dicarboxylic acids can chelate with trace metals in the HPLC system (e.g., in the column frit, tubing, or even the stainless steel column body), causing peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the carboxylic acid groups, which in turn influences their interaction with the stationary phase.

Recommended Actions:

  • Mobile Phase Optimization:

    • pH Adjustment: Buffer the mobile phase to a pH that suppresses the ionization of the carboxylic acid groups (typically a low pH, e.g., 2.5-3.5 with formic acid or phosphoric acid). This will promote better retention and peak shape in reversed-phase HPLC.

    • Use of an Ion-Pairing Agent: If working at a higher pH is necessary, consider adding an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase to improve retention and peak symmetry. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanols.

    • Alternative Stationary Phases: Consider using a polymer-based column or a column with a polar-embedded stationary phase, which can offer different selectivity and improved peak shape for polar acidic compounds.

  • System Inertness:

    • PEEK Tubing and Fittings: If metal chelation is suspected, replace stainless steel components with PEEK (polyether ether ketone) alternatives where possible.

    • Metal Deactivating Agents: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help to passivate the system, although this is not always a desirable long-term solution.

  • Sample Concentration:

    • Dilute the Sample: Prepare a dilution series of your sample to determine if the poor peak shape is due to column overload.

Issue 2: Inconsistent Retention Times

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can lead to shifting retention times.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives can affect retention.

  • Temperature Fluctuations: Variations in the column temperature can cause retention time drift.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).

Recommended Actions:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.

    • Degassing: Adequately degas the mobile phase to prevent the formation of air bubbles in the system.

  • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Monitor Column Performance: Regularly perform system suitability tests to monitor the performance of the column. A significant shift in retention time or a decrease in efficiency may indicate that the column needs to be replaced.

Issue 3: Low Sensitivity or No Peak Detected

Possible Causes:

  • Inappropriate Detection Wavelength: The selected UV detection wavelength may not be optimal for 5-Fluoropyridine-2,4-dicarboxylic acid.

  • Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions.

  • Poor Solubility: The compound may not be fully dissolved in the injection solvent.

  • Strong Sample Solvent Effect: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion or complete loss of early-eluting peaks.

Recommended Actions:

  • Optimize Detection Wavelength: Determine the UV absorbance maximum (λmax) of 5-Fluoropyridine-2,4-dicarboxylic acid by running a UV scan. Use this wavelength for detection.

  • Investigate Sample Stability:

    • Prepare Fresh Samples: Analyze samples immediately after preparation.

    • Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to acid, base, light, heat, and oxidizing agents) to understand the stability of the compound and to develop a stability-indicating method.[4]

  • Ensure Complete Dissolution: Use a suitable solvent to fully dissolve the sample. Gentle heating or sonication may be required.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure good peak shape and prevent injection-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the analytical method validation of 5-Fluoropyridine-2,4-dicarboxylic acid according to ICH guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R2)), the following parameters are crucial for validating an analytical method for a quantitative impurity or assay:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[7] This is typically demonstrated through forced degradation studies and analysis of spiked placebo samples.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7] A minimum of five concentration levels is recommended to establish linearity.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value. This is often determined by analyzing a standard of known purity or by spiking a placebo with a known amount of the analyte.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Validation Parameter Typical Acceptance Criteria (for Assay) Typical Acceptance Criteria (for Impurity)
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%80.0% - 120.0%
Precision (RSD) ≤ 2.0%≤ 10.0% (at LOQ)
Robustness No significant impact on resultsNo significant impact on results

Q2: What type of HPLC column is recommended for the analysis of 5-Fluoropyridine-2,4-dicarboxylic acid?

A2: Due to the polar and acidic nature of 5-Fluoropyridine-2,4-dicarboxylic acid, a standard C18 column might provide insufficient retention. Consider the following options:

  • Polar-Reversed Phase Columns: Columns with polar end-capping or polar-embedded groups are designed to provide better retention and peak shape for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This technique is well-suited for the retention of highly polar compounds.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can offer unique selectivity and excellent retention for ionizable compounds like dicarboxylic acids.[10]

Q3: How can I prepare my sample of 5-Fluoropyridine-2,4-dicarboxylic acid for HPLC analysis?

A3: Sample preparation should be as simple as possible to avoid introducing variability.

  • Solvent Selection: Choose a solvent in which the analyte is freely soluble and that is compatible with the mobile phase. A good starting point is to use the initial mobile phase composition as the sample solvent.

  • Filtration: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

  • Concentration: The sample concentration should be within the linear range of the method.

Q4: What are the expected degradation pathways for 5-Fluoropyridine-2,4-dicarboxylic acid?

Experimental Workflow and Diagrams

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation, in line with ICH guidelines.

G Dev Method Development & Optimization Proto Draft Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Troubleshooting Decision Tree for Poor Peak Shape

This diagram provides a logical approach to troubleshooting common peak shape issues.

G Start Poor Peak Shape Observed Check_Conc Is sample concentration high? Start->Check_Conc Dilute Dilute sample and re-inject Check_Conc->Dilute Yes Check_pH Is mobile phase pH appropriate? Check_Conc->Check_pH No Resolved Peak Shape Improved Dilute->Resolved Adjust_pH Adjust pH to suppress ionization (e.g., pH 2.5-3.5) Check_pH->Adjust_pH No Check_Column Is the column appropriate? Check_pH->Check_Column Yes Adjust_pH->Resolved New_Column Try a polar-embedded or HILIC column Check_Column->New_Column No Check_System Suspect metal chelation? Check_Column->Check_System Yes New_Column->Resolved Inert_System Use PEEK tubing/fittings Check_System->Inert_System Yes Check_System->Resolved No Inert_System->Resolved

Caption: A decision tree for troubleshooting poor peak shape.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
  • Benchchem. (2025). Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions.
  • International Journal of Trend in Scientific Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
  • LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters Blog. (2025).
  • U.S. Pharmacopeia. (2018).
  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
  • Bruker. (n.d.).
  • Wiley Online Library. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct.
  • International Journal of Pharmaceutical and Life Sciences. (2022).
  • International Journal of Research and Review. (2025).
  • MDPI. (n.d.).
  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
  • International Council for Harmonisation. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • SIELC Technologies. (n.d.).

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Technical Support Center: Synthesis of 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important fluorinated pyridine derivative. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Synthetic Pathway Overview

A common and practical synthetic route to 5-Fluoropyridine-2,4-dicarboxylic acid begins with the commercially available 2,4-lutidine. The synthesis can be conceptualized in three main stages:

  • N-Oxidation: 2,4-Lutidine is first converted to 2,4-lutidine-N-oxide. This step activates the pyridine ring for subsequent functionalization.

  • Fluorination: The N-oxide is then fluorinated to introduce the fluorine atom at the 5-position, yielding 5-fluoro-2,4-lutidine.

  • Oxidation: Finally, the two methyl groups of 5-fluoro-2,4-lutidine are oxidized to carboxylic acids to afford the final product, 5-Fluoropyridine-2,4-dicarboxylic acid.

Synthetic_Pathway Start 2,4-Lutidine N_Oxide 2,4-Lutidine-N-oxide Start->N_Oxide N-Oxidation (e.g., m-CPBA or H2O2/AcOH) Fluoro_Lutidine 5-Fluoro-2,4-lutidine N_Oxide->Fluoro_Lutidine Fluorination (e.g., POF3 or other fluorinating agents) Final_Product 5-Fluoropyridine-2,4-dicarboxylic acid Fluoro_Lutidine->Final_Product Oxidation (e.g., KMnO4)

Caption: Synthetic pathway for 5-Fluoropyridine-2,4-dicarboxylic acid.

II. Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

A. Impurities Arising from the N-Oxidation of 2,4-Lutidine

Question 1: My NMR spectrum of the crude 2,4-lutidine-N-oxide shows unreacted starting material. How can I improve the conversion?

Answer: Incomplete conversion of 2,4-lutidine to its N-oxide is a common issue. The basicity of the pyridine nitrogen requires a sufficient amount of a suitable oxidizing agent.

  • Causality: The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the oxidant (e.g., m-CPBA or peracetic acid). If the oxidant is depleted or the reaction time is insufficient, unreacted starting material will remain.

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC or LC-MS to avoid over-oxidation.

    • Extend Reaction Time: Continue the reaction for a longer period, monitoring its progress.

    • Temperature Control: While N-oxidation is typically exothermic, ensure the temperature is maintained within the optimal range for the chosen oxidant. For instance, reactions with hydrogen peroxide in acetic acid may require gentle heating to proceed at a reasonable rate.

Question 2: I observe byproducts in my N-oxidation reaction. What are they and how can I avoid them?

Answer: A common byproduct is the formation of N-hydroxylamine derivatives[1].

  • Causality: Over-oxidation or side reactions with the oxidant can lead to these impurities.

  • Troubleshooting Steps:

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution via a dropping funnel to maintain better temperature control and minimize localized high concentrations of the oxidant.

    • Choice of Oxidant: Consider using a milder oxidizing agent if over-oxidation is a persistent issue.

B. Impurities from the Fluorination of 2,4-Lutidine-N-oxide

Question 3: The fluorination of my 2,4-lutidine-N-oxide is giving me a mixture of isomers. How can I improve the regioselectivity for the 5-fluoro isomer?

Answer: Achieving high regioselectivity in the fluorination of substituted pyridines can be challenging. The electronic and steric properties of the substituents on the pyridine ring influence the site of fluorination.

  • Causality: The N-oxide functional group directs electrophilic attack to the 2- and 4-positions. However, in the case of fluorination, the mechanism can be more complex, and other isomers may form.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent: The choice of fluorinating agent is critical. Reagents like Selectfluor or other electrophilic fluorinating agents can offer different regioselectivity profiles[2]. Experiment with different fluorinating agents to optimize for the desired 5-fluoro isomer.

    • Reaction Conditions: Temperature and solvent can significantly impact the isomer ratio. A systematic optimization of these parameters is recommended.

Question 4: My fluorination reaction is incomplete, and I have a significant amount of unreacted 2,4-lutidine-N-oxide.

Answer: Incomplete fluorination can be due to several factors, including the reactivity of the fluorinating agent and the reaction conditions.

  • Causality: The fluorination of pyridine N-oxides can be a sluggish reaction. Insufficient temperature, reaction time, or an inadequate amount of the fluorinating agent can lead to poor conversion.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increase the reaction temperature while monitoring for the formation of degradation products.

    • Increase Stoichiometry of Fluorinating Agent: A slight excess of the fluorinating agent may be necessary to drive the reaction to completion.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can deactivate many fluorinating agents.

C. Impurities from the Oxidation of 5-Fluoro-2,4-lutidine

Question 5: My final product is contaminated with mono-carboxylic acids (5-fluoro-4-methylpyridine-2-carboxylic acid and 5-fluoro-2-methylpyridine-4-carboxylic acid). How can I ensure complete oxidation?

Answer: The presence of mono-oxidized species is a classic sign of incomplete oxidation.

  • Causality: The oxidation of the two methyl groups occurs in a stepwise manner. Insufficient oxidizing agent, reaction time, or temperature will result in the accumulation of these intermediates. Potassium permanganate is a strong oxidizing agent, but the reaction kinetics can be influenced by various factors[3][4].

  • Troubleshooting Steps:

    • Sufficient Oxidizing Agent: Ensure that at least the stoichiometric amount of potassium permanganate is used. A slight excess may be required for complete conversion.

    • Elevated Temperature: The oxidation of alkylpyridines often requires elevated temperatures to proceed to completion. Refluxing conditions are common.

    • Extended Reaction Time: Monitor the reaction by HPLC. Continue heating until the mono-carboxylic acid intermediates are no longer detected.

Question 6: I am observing some decarboxylation of my final product. How can I prevent this?

Answer: Decarboxylation of pyridinedicarboxylic acids can occur under harsh reaction conditions, particularly at high temperatures in acidic or basic media.

  • Causality: The electron-withdrawing nature of the pyridine ring and the second carboxylic acid group can facilitate the loss of CO2, especially from the 2- or 4-position.

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive heating during the oxidation and work-up steps.

    • pH Control During Work-up: Carefully neutralize the reaction mixture. Extreme pH values should be avoided.

    • Minimize Reaction Time: Once the reaction has reached completion, proceed with the work-up promptly to minimize exposure of the product to harsh conditions.

Impurity Potential Source Analytical Detection Method
2,4-LutidineIncomplete N-oxidationGC-MS, ¹H NMR
2,4-Lutidine-N-oxideIncomplete fluorinationLC-MS, ¹H NMR
Isomeric Fluoro-2,4-lutidinesNon-regioselective fluorinationGC-MS, ¹⁹F NMR
5-Fluoro-4-methylpyridine-2-carboxylic acidIncomplete oxidationHPLC, LC-MS, ¹H NMR[5][6]
5-Fluoro-2-methylpyridine-4-carboxylic acidIncomplete oxidationHPLC, LC-MS, ¹H NMR[5][6]
5-Fluoronicotinic AcidDecarboxylationHPLC, LC-MS[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the oxidation of 5-fluoro-2,4-lutidine?

A1: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring this reaction. It allows for the simultaneous quantification of the starting material, the mono-carboxylic acid intermediates, and the final di-carboxylic acid product. A reversed-phase C18 column with a buffered aqueous-organic mobile phase is a good starting point. UV detection at a wavelength around 260-280 nm is typically suitable for these aromatic compounds.[5][7]

Q2: What is a suitable method for the purification of the final product, 5-Fluoropyridine-2,4-dicarboxylic acid?

A2: Recrystallization is the most common and effective method for purifying pyridinedicarboxylic acids.

  • Solvent Selection: The choice of solvent is crucial. Water is often a good solvent for recrystallization due to the polarity of the carboxylic acid groups. Mixtures of solvents, such as ethanol/water or acetone/water, can also be effective.[8] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • pH Adjustment: The solubility of dicarboxylic acids is highly dependent on pH. Acidifying the aqueous solution of the sodium or potassium salt of the dicarboxylic acid to its isoelectric point will cause it to precipitate out, which is a key step in purification.

Q3: Can I use other oxidizing agents besides potassium permanganate?

A3: Yes, other strong oxidizing agents can be used, but they may have their own set of challenges.

  • Sodium Dichromate in Sulfuric Acid: This is a powerful oxidizing agent but generates chromium waste, which is a significant environmental concern.

  • Nitric Acid: Oxidation with nitric acid is also possible but can be hazardous and may lead to nitration of the pyridine ring as a side reaction.

  • Ozone: Ozonolysis is another possibility but requires specialized equipment.

For most laboratory-scale syntheses, potassium permanganate remains a practical choice despite the need to manage the manganese dioxide byproduct.

Q4: How can I effectively remove the manganese dioxide (MnO₂) byproduct from the oxidation reaction?

A4: The MnO₂ byproduct is an insoluble solid that needs to be filtered off.

  • Filtration: After the reaction is complete, the mixture is typically cooled and filtered. A pad of celite or diatomaceous earth can aid in the filtration of the fine MnO₂ particles.

  • Washing: The filter cake should be washed thoroughly with water to recover any product that may have been adsorbed onto the MnO₂.

  • Quenching: Any excess permanganate can be quenched with a reducing agent like sodium bisulfite before filtration. This will convert the purple permanganate to soluble Mn²⁺ salts, which can simplify the work-up.

IV. Experimental Protocols

Protocol 1: HPLC Analysis of the Oxidation Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a 50:50 mixture of water and acetonitrile.

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

  • Analysis: Inject the prepared sample. The expected elution order will be the dicarboxylic acid, followed by the mono-carboxylic acids, and then the unreacted lutidine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep1 Aliquot of reaction mixture Prep2 Dilute with 50:50 Water/ACN Prep1->Prep2 Hplc1 Inject sample onto C18 column Prep2->Hplc1 Hplc2 Run gradient elution Hplc1->Hplc2 Hplc3 UV Detection at 270 nm Hplc2->Hplc3 Ana1 Identify and quantify peaks (starting material, intermediates, product) Hplc3->Ana1

Caption: Workflow for HPLC analysis of the oxidation reaction.

Protocol 2: Recrystallization of 5-Fluoropyridine-2,4-dicarboxylic Acid
  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely. If the solid does not dissolve readily in water, a mixture of ethanol and water can be used.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

V. References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016, June 1). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives. Retrieved from [Link]

  • (De)fluorination of Organic Substrates Mediated by Nontrigonal Phosphorus Triamide. (n.d.). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Furukawa, S. (1955). Reaction of 2, 4-lutidine 1-oxide and 2, 4-dimethylquinoline 1-oxide with acetic anhydride. Pharmaceutical Bulletin, 3(6), 413-416.

  • ResearchGate. (2025, August 6). The reactions of highly fluorinated organic compounds. X. The oxidation of fluoro‐olefins by potassium permanganate in acetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Electrophilic Fluorination of Secondary Phosphine Oxides and Its Application to P-O Bond Construction. Retrieved from [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Individual Reactions of Permanganate and Various Reductants. Retrieved from [Link]

  • Raines Lab. (2012, May 21). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo. Retrieved from [Link]

  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Reports in Organic Chemistry, 5, 21–30.

  • Science.gov. (n.d.). permanganate promoted oxidative: Topics by Science.gov. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium*. Retrieved from [Link]

  • Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor. Retrieved from

  • Taylor & Francis. (n.d.). Permanganate – Knowledge and References. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Pyridine, 2,3,4,5-tetrahydro-6-methyl-, 1-oxide. Retrieved from [Link]

  • MDPI. (2022, February 8). Permanganate/Bisulfite Pre-Oxidation of Natural Organic Matter Enhances Nitrogenous Disinfection By-Products Formation during Subsequent Chlorination. Retrieved from [Link]

  • IUPAC. (n.d.). NEW METHODS OF SPECIFIC FLUORINATION. Retrieved from [Link]

Sources

Executive Summary: The "Fluorine Effect" in Crystal Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Fluorinated Pyridine Derivatives

To: Research & Development Division, Process Chemistry Groups From: Dr. Aris Thorne, Senior Application Scientist, Crystallization Systems Subject: Optimization & Troubleshooting Guide for Fluorinated Pyridine Scaffolds

Welcome to the technical support hub. If you are working with fluorinated pyridine derivatives, you are likely encountering a specific set of physical behaviors distinct from their non-fluorinated analogs.

The introduction of fluorine atoms (


 Å) onto the pyridine ring drastically alters the electrostatic potential surface. Unlike hydrogen, fluorine is highly electronegative yet essentially non-polarizable.[1] This leads to three critical challenges in crystallization:
  • Weak Intermolecular Forces: The C-F bond is a poor hydrogen bond acceptor. Lacking strong directional H-bonds, these molecules often rely on weak C-F[1]···H, C-F···

    
    , and F···F interactions, resulting in low lattice energies and low melting points.[1]
    
  • Lipophilicity & Solubility: Fluorination increases lipophilicity (LogP), often making the compound too soluble in standard organic solvents, leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than nucleation.[1]

  • Polymorphism: The weak, non-directional nature of F-contacts allows molecules to slip into multiple packing motifs (herringbone vs.

    
    -stacked), increasing the risk of polymorphic shifts during scale-up.[1]
    

This guide addresses these issues with field-proven protocols.

Troubleshooting Guide (Q&A)

Issue 1: "My product comes out as an oil, not a crystal."

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the metastable zone width (MSZW) is intersected by a liquid-liquid miscibility gap before the solubility curve. This is extremely common in fluorinated pyridines due to their low melting points.

Corrective Actions:

  • Q: Should I cool it down further?

    • A: No. Rapid cooling often exacerbates oiling out by pushing the system deeper into the miscibility gap.

  • Q: How do I fix the current batch?

    • A: Reheat the mixture until the oil redissolves. Add a seed crystal (0.5 - 1.0 wt%) into the clear solution at a temperature above the oiling-out point but below the saturation temperature. Hold the temperature (isothermal age) to allow the seeds to grow. This bypasses the energy barrier for nucleation.

  • Q: How do I prevent this in the next experiment?

    • A: Change the solvent system. Oiling out indicates your solvent is "too good" or the solute-solvent interaction is too similar to the solute-solute interaction in the liquid phase. Switch to a system with a steeper solubility curve or use a dual-solvent (solvent/antisolvent) approach where the antisolvent is added extremely slowly.

Issue 2: "The crystals are extremely fragile and turn to powder when dried."

Diagnosis: You likely have a solvate that is collapsing upon desolvation.[1] Fluorinated pyridines often trap solvent molecules in channel-like voids to maximize packing efficiency.

Corrective Actions:

  • Q: Is this a polymorph?

    • A: Likely a pseudo-polymorph (solvate).[1] Perform TGA (Thermogravimetric Analysis).[1] If you see a weight loss step corresponding to solvent mass before the melting point, it is a solvate.

  • Q: How do I get a stable non-solvated form?

    • A: Avoid "channel-forming" solvents like Dichloromethane (DCM) or Chloroform.[1][3] Fluorinated compounds love to pack with these.[1] Switch to Toluene or Isopropyl Acetate (IPAc) .[1] These solvents are bulkier and less likely to fit into the small voids left by the planar pyridine rings.

Issue 3: "I have low recovery yield despite cooling to -20°C."

Diagnosis: High solubility due to the lipophilic fluorine atoms.

Corrective Actions:

  • Q: Should I evaporate the solvent?

    • A: Evaporation is risky for fluorinated pyridines as they can sublime or co-evaporate.[1]

  • Q: What is the best approach?

    • A: Use Anti-Solvent Crystallization .[1] Dissolve your compound in a minimum amount of a water-miscible solvent (e.g., THF, Isopropanol) and slowly dose in water or Heptane.[1]

    • Crucial Step: You must determine the "Oiling Out Boundary" first. If you add antisolvent too fast, you will trigger LLPS.[1] See Protocol A below.

Experimental Protocols

Protocol A: Controlled Anti-Solvent Crystallization (To Avoid Oiling Out)

Target: 5g Scale

  • Dissolution: Dissolve 5g of fluorinated pyridine in the minimum volume of Isopropanol (IPA) at 40°C. Ensure solution is clear.

  • Filtration: Filter warm through a 0.45µm PTFE filter to remove dust (heterogeneous nucleation sites).[1]

  • Seeding Point: Cool to 30°C. Add 1 wt% seed crystals . Agitate gently (150 RPM) for 30 minutes. Note: If seeds dissolve, the solution is undersaturated.[1] Add more solute.

  • Dosing: Begin adding Water (antisolvent) via syringe pump.[1]

    • Rate: 0.1 mL/min for the first 20% of volume (Critical to avoid shock nucleation).

    • Rate: Increase to 0.5 mL/min until a 1:1 solvent:antisolvent ratio is reached.

  • Aging: Cool to 0°C over 2 hours. Hold for 4 hours.

  • Isolation: Filter and wash with 1:1 IPA/Water (chilled).

Protocol B: Solvent Selection Screening

Use this matrix to select the initial solvent system.

Solvent ClassRecommended SolventsSuitability for Fluorinated PyridinesNotes
Aromatic Toluene, XyleneHigh

-

stacking stabilizes the electron-deficient pyridine ring.[1]
Esters Isopropyl Acetate (IPAc)Medium Good general solvent; less prone to solvate formation than Ethyl Acetate.[1]
Alcohols Isopropanol (IPA), EthanolMedium/High Good for H-bonding with Pyridine N; excellent for antisolvent pairings.[1]
Chlorinated DCM, ChloroformAvoid High risk of solvate formation and rapid evaporation issues.[1][3]
Alkanes Heptane, HexaneAntisolvent Use as antisolvent only.[1] Most fluorinated pyridines are insoluble.[1]

Visual Decision Guides

Diagram 1: Troubleshooting Oiling Out (LLPS)

OilingOutTroubleshooting start Observation: Liquid Droplets (Oil) Form check_purity Check Purity (HPLC) Is Purity > 95%? start->check_purity impure Purify First (Chromatography/Charcoal) check_purity->impure No pure Check Temperature vs. MP Is Temp > Melting Point? check_purity->pure Yes melt This is a Melt. Cool below MP. pure->melt Yes llps This is LLPS (Oiling Out). Metastable Zone Issue. pure->llps No action_llps Reheat to Clear Solution llps->action_llps seed Add Seeds in Metastable Zone action_llps->seed Seeds Available solvent_change Change Solvent System (Reduce Solubility) action_llps->solvent_change No Seeds

Caption: Decision tree for diagnosing and resolving "oiling out" phenomena during crystallization.

Diagram 2: Optimized Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Process S1 Solubility Test (Toluene, IPA, IPAc) S2 Identify MSZW (Clear/Cloud Points) S1->S2 P1 Dissolve @ T_high S2->P1 P2 Cool to T_seed (Middle of MSZW) P1->P2 P3 Add Seeds (Wait 30 mins) P2->P3 P4 Slow Cooling (0.1°C/min) P3->P4

Caption: Step-by-step workflow for establishing a robust crystallization process for fluorinated compounds.

References

  • Crystal Structures of Fluorinated Pyridines: Maleev, A. V., & Merz, K. (2016).[1][4] Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Link[1]

  • Oiling Out Troubleshooting: Mettler Toledo.[1] Oiling Out in Crystallization. Link

  • Intermolecular Interactions: Chopra, D., & Row, T. N. G. (2011).[1] Role of organic fluorine in crystal engineering. CrystEngComm. Link

  • Solvent Selection Guides: CHEM21 Consortium. CHEM21 Solvent Selection Guide. Link

  • Polymorphism in Pyridine: Crawford, S., et al. (2009).[1] Isotopic Polymorphism in Pyridine. Angewandte Chemie International Edition. Link[1]

Sources

challenges in the characterization of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Fluoropyridine-2,4-dicarboxylic acid (CAS: 1427082-33-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the characterization of this highly functionalized heterocyclic compound. The unique combination of a pyridine ring, a fluorine substituent, and two carboxylic acid groups imparts specific chemical properties that require careful consideration during analysis.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, moving beyond simple procedural lists to explain the underlying chemical principles.

Section 1: General Handling & Sample Preparation FAQs

Proper sample handling and preparation are foundational to acquiring high-quality analytical data. The high polarity and potential for zwitterionic character of 5-Fluoropyridine-2,4-dicarboxylic acid present initial hurdles that must be overcome.

Q1: I'm having trouble dissolving the compound. What are the recommended solvents?

A1: This is the most common initial challenge. The two carboxylic acid groups and the pyridine nitrogen make the molecule highly polar and capable of forming strong intermolecular hydrogen bonds, leading to low solubility in many common organic solvents.

  • Primary Recommendation: Start with highly polar, protic solvents. Dimethyl sulfoxide (DMSO) is often the most effective solvent for creating stock solutions for NMR and other analyses. Deuterated DMSO (DMSO-d6) is therefore the solvent of choice for NMR spectroscopy.

  • Aqueous Systems: The compound's solubility in water is pH-dependent. It is sparingly soluble in neutral water but will dissolve in aqueous basic solutions (e.g., dilute NaOH, NaHCO₃, or NH₄OH) through deprotonation of the carboxylic acids to form a more soluble salt.

  • Alcohols: Methanol or ethanol can be used, but heating may be required, and solubility may still be limited compared to DMSO.

  • Avoid: Non-polar solvents like hexanes, toluene, and dichloromethane will be ineffective.

Pro-Tip: For preparing samples for reverse-phase HPLC, it is often best to dissolve the compound in the mobile phase itself, or in a small amount of DMSO or methanol, followed by dilution with the mobile phase to avoid solvent mismatch effects that can distort peak shape.

Q2: What are the expected pKa values for this compound, and why do they matter?

A2: While specific experimental pKa values for this exact molecule are not widely published, we can estimate them based on related structures. Pyridine has a pKa of ~5.2 (for its conjugate acid), and carboxylic acids on a pyridine ring are typically more acidic than benzoic acid.[1][2][3]

  • First Carboxylic Acid (C4-COOH): Expected pKa₁ ≈ 2-3.

  • Second Carboxylic Acid (C2-COOH): Expected pKa₂ ≈ 4-5.

  • Pyridine Nitrogen: Expected pKa₃ (of the protonated form) ≈ 1-2, significantly lowered by the electron-withdrawing effects of the fluorine and two carboxyl groups.

Why this is critical:

  • HPLC Method Development: The ionization state of the molecule dictates its retention in reverse-phase HPLC. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. For this acidic compound, a low pH mobile phase (e.g., pH 2.5 using formic acid or phosphate buffer) is essential to keep the carboxylic acids fully protonated and uncharged.

  • Extraction: Understanding the pKa is crucial for designing liquid-liquid extraction protocols. The compound can be extracted from an organic layer into an aqueous base, and then back-extracted into an organic layer after re-acidification.

Section 2: Troubleshooting Analytical Techniques

Subsection 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structural confirmation. However, the structure of 5-Fluoropyridine-2,4-dicarboxylic acid presents several complexities.

Q3: My ¹H NMR signals for the pyridine protons are broad or poorly resolved. What's happening?

A3: This is a classic issue for this type of molecule and can stem from several factors:

  • Cause 1: Carboxylic Acid Proton Exchange: The acidic protons on the two carboxyl groups can undergo chemical exchange with trace amounts of water in the solvent (even in "dry" DMSO-d6). This exchange can be on an intermediate timescale relative to the NMR experiment, leading to broadening of both the carboxylic acid signals and adjacent aromatic protons.

    • Solution: Add a single drop of deuterium oxide (D₂O) to your NMR tube and shake. The acidic -COOH protons will exchange with deuterium, becoming -COOD. This simplifies the spectrum by removing the broad carboxylic acid peaks and often sharpens the remaining signals of the pyridine ring protons.

  • Cause 2: Quadrupolar Broadening from Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can cause moderate broadening of adjacent protons (the C-H protons at positions 3 and 6). This is an intrinsic property and usually less pronounced than exchange broadening.

  • Cause 3: Low Solubility/Aggregation: If the compound is not fully dissolved, you will see very broad, poorly defined peaks.

    • Solution: Ensure your sample is completely solubilized. Gentle warming or sonication of the NMR tube can help. If solubility remains an issue in your chosen solvent, you may need to switch to a stronger one like DMSO-d6.

Q4: The couplings in my ¹H and ¹³C NMR spectra are complex. How do I interpret the effect of the fluorine atom?

A4: The ¹⁹F nucleus is NMR-active (spin ½) and will couple to both ¹H and ¹³C nuclei, providing valuable structural information but also complicating the spectra.[4][5]

  • ¹H-¹⁹F Coupling: You will observe through-space or through-bond couplings. The proton at C3 will show a coupling to the fluorine at C5 (⁴JHF), and the proton at C6 will also show a coupling (³JHF). These are typically in the range of 1-10 Hz.

  • ¹³C-¹⁹F Coupling: This is the most significant effect. The carbon directly attached to the fluorine (C-5) will show a very large one-bond coupling constant (¹JCF) of approximately 230-260 Hz.[4] Other carbons will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings, which decrease with distance. This pattern is definitive proof of the fluorine's position.

Troubleshooting Workflow for NMR Analysis

G start Start NMR Analysis problem Problem Encountered (e.g., Broad Peaks, Complex Spectra) start->problem check_solubility Is sample fully dissolved? problem->check_solubility Broad Peaks acquire_19f Acquire ¹⁹F NMR problem->acquire_19f Complex Spectra check_solubility->start No, improve solubility add_d2o Add D₂O to exchange acidic protons check_solubility->add_d2o Yes reacquire_1h Re-acquire ¹H NMR add_d2o->reacquire_1h acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) reacquire_1h->acquire_2d acquire_19f->acquire_2d interpret Interpret Couplings (JHF, JCF) acquire_2d->interpret G parent_ion Parent Ion [M-H]⁻ or [M+H]⁺ loss_h2o Loss of H₂O (-18 Da) parent_ion->loss_h2o loss_co2 Loss of CO₂ (-44 Da) parent_ion->loss_co2 loss_2co2 Loss of 2nd CO₂ (-44 Da) loss_co2->loss_2co2

Sources

addressing poor reproducibility in experiments with 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) . It addresses the specific chemical behaviors—often overlooked—that lead to experimental failure in drug discovery (HIF-PH inhibition) and materials science (MOF synthesis).[1]

Product Code: 5F-PDCA-Gen2 CAS: 1427082-33-4 Support Tier: Senior Application Scientist Level

The Core Problem: Why is my data inconsistent?

Executive Summary: Poor reproducibility with 5-Fluoropyridine-2,4-dicarboxylic acid usually stems from three specific molecular behaviors that are frequently ignored in standard protocols:

  • Hidden Solvation: The molecule is a "solvent sponge," particularly for water and DMF.[1] Using the anhydrous molecular weight (MW 185.11 g/mol ) without TGA verification often leads to 10–15% stoichiometric errors .[1]

  • The Fluorine-pKa Shift: The electron-withdrawing fluorine atom at position 5 significantly increases the acidity of the C4-carboxylic acid compared to the non-fluorinated parent.[1] Standard buffers for 2,4-PDCA may fail to maintain the correct ionization state for 5-F-2,4-PDCA.

  • Thermal Decarboxylation: The C2-carboxylic acid is electronically destabilized and prone to decarboxylation at temperatures often used for MOF activation or aggressive drying.[1]

Troubleshooting Decision Engine

Use this logic flow to diagnose your specific issue.

TroubleshootingFlow Start START: Identify the Symptom Issue_Bio Inconsistent IC50 / Enzyme Inhibition Data Start->Issue_Bio Issue_MOF MOF/Crystal Topology Defects Start->Issue_MOF Issue_Synth Low Yield / Impure Product Start->Issue_Synth Check_Stoich Check Ligand Stoichiometry (Is MW corrected for Solvation?) Issue_Bio->Check_Stoich Check_pH Check Buffer pH vs. pKa (F-shift effect) Issue_Bio->Check_pH Issue_MOF->Check_Stoich Check_Temp Check Drying Temp (Decarboxylation Risk) Issue_MOF->Check_Temp Issue_Synth->Check_Temp Action_TGA ACTION: Run TGA. Correct MW for H2O/DMF. Check_Stoich->Action_TGA Mass mismatch Action_Buffer ACTION: Adjust pH > 5.5 for full dianion species. Check_pH->Action_Buffer Precipitation/Drift Action_Cold ACTION: Vacuum dry < 60°C. Avoid oven drying > 150°C. Check_Temp->Action_Cold Color change/CO2 loss

Figure 1: Diagnostic logic flow for identifying the root cause of reproducibility failures.[1]

Critical FAQs & Solutions

Category A: Stoichiometry & Purity (The "Input" Variable)[1]

Q: I weighed exactly 18.5 mg (0.1 mmol), but my MOF synthesis failed. Why? A: You likely weighed a solvate, not the pure ligand. 5-F-2,4-PDCA crystallizes readily as a hydrate or DMF-solvate. If your material came from a solvothermal synthesis or recrystallization and wasn't aggressively desolvated, it may contain up to 15% solvent by weight.[1]

  • The Fix: Perform Thermogravimetric Analysis (TGA).[1] If you see weight loss <150°C, calculate the effective Molecular Weight.[1]

    • Example: If TGA shows 9% weight loss (water), your effective MW is

      
      .[1] Adjust your weighing accordingly.
      

Q: My compound turned brown in the drying oven (160°C). Is it still usable? A: No. Discard it. Pyridine-2-carboxylic acids are prone to thermal decarboxylation.[1] The electron-withdrawing fluorine at C5 destabilizes the ring further.[1] At 160°C, you are likely decarboxylating the C2 position, releasing CO₂ and forming 3-fluoropyridine-4-carboxylic acid (or isomers), which is a potent impurity that acts as a chain terminator in MOF growth.

  • Protocol: Dry under high vacuum (<0.1 mbar) at maximum 60°C .

Category B: Solution Chemistry & Biological Assays[1]

Q: The IC50 values for KDM4E inhibition fluctuate between batches. What is happening? A: This is likely a pH/Speciation Mismatch .[1] In 2-oxoglutarate (2OG) oxygenase assays, the inhibitor mimics 2OG.[1] This binding is highly dependent on the ionization state of the carboxylic acids.[1]

  • The Science: The fluorine at C5 exerts an inductive effect (-I), lowering the pKa of the adjacent C4-carboxylic acid compared to the non-fluorinated parent (2,4-PDCA).[1]

  • The Trap: If you use a buffer at pH 5.0 (standard for some 2,4-PDCA assays), the 5-Fluoro analog might be fully ionized while the parent is not, or vice versa, altering the binding kinetics.[1]

  • Recommendation: Ensure your assay buffer pH is at least 1.5 units above the second pKa (approx pKa2 ~ 4.8–5.0 for the F-analog).[1] A pH of 6.5–7.0 is recommended to ensure >99% dianion species.[1]

Category C: Metal-Organic Frameworks (MOFs)[2]

Q: My crystals have the wrong topology. I followed the 2,4-PDCA protocol exactly. A: Fluorine is not just a "hydrogen replacement"; it changes the ligand's steric and electronic profile.[1]

  • Steric Bulk: The Van der Waals radius of F (1.47 Å) is larger than H (1.20 Å).[1] This can block tight packing modes accessible to 2,4-PDCA.[1]

  • Twist Angle: The fluorine atom can force the carboxylate groups to rotate out of the pyridine plane to minimize repulsion, altering the coordination geometry with the metal node (e.g., Ln(III) or Zn(II)).[1]

  • The Fix: Do not assume isostructurality. Screen a gradient of metal-to-ligand ratios (1:1, 1:2, 1:3).

Standardized Protocols

Protocol 1: Purification & Desolvation (Mandatory for High Precision)

Use this before any quantitative experiment.[1]

  • Dissolution: Dissolve crude 5-F-2,4-PDCA in minimal 1M NaOH. Filter to remove insoluble metal hydroxides.[1]

  • Precipitation: Slowly acidify with 1M HCl to pH 1.0 while stirring on ice. The zwitterionic/acid form will precipitate.[1]

  • Washing: Filter and wash with ice-cold water (removes salts) followed by diethyl ether (removes trace organics).[1]

  • Drying (CRITICAL):

    • Place in a vacuum oven at 50°C over P₂O₅ desiccant for 24 hours.

    • Validation: Run 1H-NMR in DMSO-d6. Check for water peak at 3.33 ppm.[1] If integral > 0.1 eq, repeat drying.[1]

Protocol 2: Solubility Data Table[1]
SolventSolubility (mg/mL)Notes
Water (pH 1) < 1.0Poor solubility (fully protonated).[1]
Water (pH 7) > 50High solubility (Dianion).[1] Forms Na-salts.[1]
DMSO > 100Excellent.[1] Recommended for stock solutions.[1]
Methanol ~ 15Moderate.[1] Good for recrystallization.[1][2]
DMF > 80Warning: Forms strong solvates hard to remove.

Mechanistic Pathway: Why Fluorine Matters

The following diagram illustrates how the C5-Fluorine atom alters the electronic landscape, affecting both stability and binding.

Mechanism F_Atom Fluorine (C5) Ring Pyridine Ring F_Atom->Ring Withdraws e- C4_COOH C4-COOH (Acidity) Ring->C4_COOH Increases Acidity C2_COOH C2-COOH (Stability) Ring->C2_COOH Weakens C-C bond Effect_1 Inductive Effect (-I) Lowers pKa C4_COOH->Effect_1 Effect_2 Destabilization Promotes Decarboxylation C2_COOH->Effect_2

Figure 2: Mechanistic impact of C5-fluorination on acidity and thermal stability.

References

  • Synthesis & Properties: Brewitz, L., et al. (2021).[1] "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[3] Journal of Fluorine Chemistry, 247, 109804.[1][3] [1]

  • MOF Solvation Issues: Gu, G. L., et al. (2021).[1] "Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker." Inorganic Chemistry, 60(23), 17810-17823.[1][4] [1][4]

  • Co-Crystal Solubility: Sander, J. R. G., et al. (2010).[1] "A red zwitterionic co-crystal of acetaminophen and 2,4-pyridinedicarboxylic acid."[1] CrystEngComm, 12, 3018-3024.[1]

  • General Stability of Pyridine Carboxylates: Scarrow, T., et al. (2017).[1] "A scalable carboxylation route to furan-2,5-dicarboxylic acid."[1][5] Green Chemistry, 19, 357-367.[1] (Context on decarboxylation mechanisms).

Sources

Validation & Comparative

A Comparative Guide to KDM Inhibitors: Positioning 5-Fluoropyridine-2,4-dicarboxylic Acid in the Epigenetic Research Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 5-Fluoropyridine-2,4-dicarboxylic acid and other prominent histone lysine demethylase (KDM) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to inform inhibitor selection and experimental design in the field of epigenetics.

The Central Role of Histone Lysine Demethylases (KDMs) in Epigenetics

Histone methylation is a critical post-translational modification that governs chromatin structure and gene expression.[1][2] This dynamic process is regulated by the interplay between histone methyltransferases ("writers") and histone demethylases ("erasers").[2] The discovery of histone demethylases revealed that histone methylation is not a static mark, but a reversible one, adding a crucial layer of complexity to our understanding of gene regulation.[3]

There are two major families of KDMs:

  • Lysine-Specific Demethylases (LSDs): This family, including KDM1A and KDM1B, are flavin adenine dinucleotide (FAD)-dependent amine oxidases.[4]

  • Jumonji C (JmjC) Domain-Containing Demethylases: This is the larger family, comprising over 20 enzymes in humans, which are subdivided into families KDM2 through KDM8.[2][5] These enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases that catalyze the removal of methyl groups from mono-, di-, and trimethylated lysines.[2][6]

Given their fundamental role in cellular processes, the dysregulation of JmjC KDMs is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[2][7][8]

Mechanism of Action: The 2-Oxoglutarate Analogue Strategy

A significant portion of JmjC KDM inhibitors, including 5-Fluoropyridine-2,4-dicarboxylic acid, are designed as structural mimics of the essential cofactor, 2-oxoglutarate (2-OG).[6]

5-Fluoropyridine-2,4-dicarboxylic acid: A Competitive Inhibitor Profile

While specific experimental data for 5-Fluoropyridine-2,4-dicarboxylic acid is not as widespread as for other compounds, its structure strongly places it within the class of pyridine-2,4-dicarboxylic acid (2,4-PDCA) analogues. These compounds function as broad-spectrum inhibitors of 2-OG oxygenases.[6]

The mechanism is twofold:

  • Competitive Inhibition: The inhibitor occupies the 2-OG binding pocket in the active site of the JmjC domain.

  • Metal Chelation: The pyridyl nitrogen and the 2-carboxylate group chelate the catalytic Fe(II) ion in a bidentate manner, effectively locking the enzyme in an inactive state.[6]

The fluorine substitution at the 5-position is a common medicinal chemistry strategy to modulate electronic properties and potentially enhance binding affinity or metabolic stability.

KDM_Inhibition_Mechanism cluster_0 JmjC KDM Active Site cluster_1 Inhibition Pathway Enzyme JmjC Enzyme Fe2 Fe(II) Enzyme->Fe2 binds Inactive_Complex Inactive Ternary Complex Enzyme->Inactive_Complex Competes with 2-OG TwoOG 2-Oxoglutarate (Cofactor) TwoOG->Enzyme binds Histone Methylated Histone (Substrate) Histone->Enzyme binds Inhibitor 5-Fluoropyridine-2,4-dicarboxylic acid (2-OG Analogue) Inhibitor->Inactive_Complex Binds & Chelates Fe(II)

Caption: Mechanism of competitive inhibition by 2-OG analogues.

A Comparative Analysis of KDM Inhibitors

The landscape of KDM inhibitors is diverse, ranging from broad-spectrum agents to highly selective chemical probes. Understanding their distinct profiles is essential for selecting the appropriate tool for a given biological question.

Broad-Spectrum 2-OG Mimetics

These inhibitors are structurally related to 2-OG and generally show activity across multiple JmjC KDM subfamilies. They are excellent tools for studying the general effects of JmjC KDM inhibition.

  • N-Oxalylglycine (NOG): A well-established inhibitor of 2-OG-dependent enzymes.[9][10] It acts as a close analogue where a methylene group is replaced by an NH group, stalling the catalytic reaction.[6] Its cell-permeable dimethyl ester form (DMOG) is widely used.[6]

  • IOX1: A potent, broad-spectrum inhibitor of 2-OG oxygenases, identified as one of the most potent against a representative panel.[11][12][13] It is an 8-hydroxyquinoline derivative that chelates iron via its pyridyl nitrogen and phenolic oxygen.[6]

  • Daminozide: Initially a plant growth regulator, this small hydrazide was found to be a remarkably selective inhibitor of the KDM2/7 subfamily.[14][15][16] It chelates the active site metal via its acyl hydrazide carbonyl and dimethylamino groups.[15][16]

Subfamily-Selective Inhibitors

Achieving selectivity among the highly conserved JmjC active sites is a major challenge.[6] However, several compounds have been developed that exhibit preference for specific KDM subfamilies.

  • GSK-J1 / GSK-J4: GSK-J1 is a potent and highly cited inhibitor of the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A), which removes the repressive H3K27me3 mark.[17][18][19] It shows over 10-fold selectivity against many other demethylases.[20] GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1, which demonstrates potent antitumor efficacy in several cancers.[4] It is important to note that subsequent studies have shown GSK-J1 also inhibits the KDM5 subfamily, though with lower potency.[21]

  • JIB-04: This compound is considered a pan-JmjC inhibitor.[7] Its mechanism involves both iron chelation and disruption of histone substrate binding, leading to robust sensitization of cancer cells to radiation therapy.[4][22]

  • (S,S)-6: A first-in-class, cell-permeable inhibitor that displays remarkable selectivity (≥75-fold) for the KDM2A/7A subfamily over other JmjC KDMs.[23]

Quantitative Performance Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) for key inhibitors across different KDM subfamilies, providing a quantitative basis for comparison.

InhibitorTarget KDM SubfamilyRepresentative EnzymeIC50 ValueCitation(s)
GSK-J1 KDM6KDM6B (JMJD3)60 nM[17][18][19]
KDM5KDM5B, KDM5C~300-600 nM[21]
IOX1 Broad SpectrumKDM4A (JMJD2A)0.1 µM[11][24]
KDM3A (JMJD1A)1.8 µM[24]
KDM6B (JMJD3)1.4 µM[11][24]
KDM2A1.8 µM[11]
Daminozide KDM2/7KDM2A1.5 µM[14][25]
PHF8 (KDM7B)0.55 µM[14][25]
KIAA1718 (KDM7A)2.1 µM[14][25]
KDM3KDM3A127 µM (>100-fold selective)[14][15]
N-Oxalylglycine Broad SpectrumJMJD2A250 µM
JMJD2C500 µM
JMJD2E24 µM
JIB-04 Pan-JmjCKDM4s, KDM5s, KDM6sBroad activity[4][7][22]

Note: IC50 values can vary depending on the specific assay conditions, such as substrate and cofactor concentrations.

Experimental Workflow: In Vitro KDM Inhibition Assay

To empirically determine and compare the potency of inhibitors like 5-Fluoropyridine-2,4-dicarboxylic acid, a robust in vitro assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used method.

Caption: Workflow for a typical in vitro KDM HTRF assay.

Detailed Protocol: HTRF-Based KDM4A Inhibition Assay

This protocol provides a self-validating system for assessing inhibitor potency against a specific JmjC KDM.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Cofactors: Prepare stock solutions of Ascorbic Acid (e.g., 100 µM final) and (NH₄)₂Fe(SO₄)₂·6H₂O (e.g., 10 µM final). Rationale: Ascorbate helps maintain the iron in its reduced Fe(II) state, which is essential for catalytic activity.

    • Enzyme: Dilute recombinant KDM4A enzyme to the desired working concentration (e.g., 1-5 nM final) in assay buffer.

    • Substrate: Use a biotinylated peptide corresponding to the histone tail with the target methylation mark, e.g., Biotin-H3K9me3.

    • Inhibitor: Perform a serial dilution of 5-Fluoropyridine-2,4-dicarboxylic acid and other test compounds in DMSO, followed by dilution in assay buffer.

  • Enzymatic Reaction (384-well plate format):

    • To each well, add 5 µL of the inhibitor solution.

    • Add 5 µL of the KDM4A enzyme solution.

    • Initiate the reaction by adding 10 µL of the substrate/cofactor mix. Rationale: Initiating the reaction with the substrate ensures that the inhibitor has had a chance to pre-incubate with the enzyme.

    • Include "No Enzyme" controls (for background) and "No Inhibitor" controls (for maximal activity).

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix containing Europium (Eu³⁺) cryptate-labeled anti-H3K9me2 antibody and Streptavidin-XL665 (SA-XL665) in the detection buffer. Rationale: The antibody specifically recognizes the product of the demethylation reaction. SA-XL665 binds to the biotin tag on the substrate peptide.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding and FRET pair formation.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Perspectives

5-Fluoropyridine-2,4-dicarboxylic acid, as a representative of the 2-OG analogue class, serves as a valuable research tool for probing the broad functions of JmjC KDMs. Its comparison with other inhibitors highlights a critical trade-off in epigenetic research: the choice between broad-spectrum tools to understand general pathway effects and highly selective probes to dissect the functions of individual enzymes.

The development of inhibitors like GSK-J4 and (S,S)-6 demonstrates significant progress in achieving subfamily selectivity. Future efforts will likely focus on improving cell permeability, increasing selectivity even among closely related isoforms, and exploring alternative binding sites beyond the catalytic pocket to develop allosteric inhibitors. A comprehensive understanding of the activity and selectivity of each chemical tool, as outlined in this guide, is paramount for the rigorous and successful investigation of KDM biology and its therapeutic potential.

References

  • Rose NR, Woon EC, Tumber A, et al. A plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. J Med Chem. 2012;55(14):6639-43.

  • Bavetsias V, Lan-Phuong N, et al. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. MDPI. 2023;24(6):5271.

  • Daminozide | KDM2/7 Inhibitor. MedChemExpress.

  • GSK-J1 | JMJD3/KDM6B Inhibitor. MedChemExpress.

  • IOX1 | 2OG Oxygenases Inhibitor. MedChemExpress.

  • The Plant Growth Regulator Daminozide is a Selective Inhibitor of the Human KDM2/7 Histone Demethylases. PMC.

  • Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15. Taylor & Francis Online. 2022;14(1).

  • Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases. The Francis Crick Institute. 2012.

  • A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases. PMC.

  • Daminozide, histone demethylase KDM2/7 subfamily inhibitor. Abcam.

  • Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks. PubMed. 2018;24(5):1148-1161.e6.

  • GSK-J1 sodium | JMJD3/KDM6B Inhibitor. MedChemExpress.

  • Cancer-associated 2-oxoglutarate analogues modify histone methylation by inhibiting histone lysine demethylases. OuluREPO. 2018.

  • Identification of Jumonji AT-Rich Interactive Domain 1A Inhibitors and Their Effect on Cancer Cells. ACS Medicinal Chemistry Letters. 2015;6(6):715-720.

  • Recent developments in catalysis and inhibition of the Jumonji histone demethylases. PMC. 2023;15:100.

  • 2-Oxoglutarate (2OG) analogues reported as broad-spectrum histone lysine demethylase (KDM) inhibitors. ResearchGate.

  • Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. ACS Publications. 2025;147(3):1415-1426.

  • Targeting histone lysine demethylases — Progress, challenges, and the future. PMC. 2013;21(16):3810-3829.

  • A Cell-Permeable Ester Derivative of the JmjC Histone Demethylase Inhibitor IOX1. PMC. 2014;9(3):566-571.

  • GSK J1 | Histone Demethylase inhibitor. Selleck Chemicals.

  • N-Oxalylglycine. Sigma-Aldrich.

  • Cancer-associated 2-oxoglutarate analogues modify histone methylation by inhibiting histone lysine demethylases. PubMed. 2018;430(16):2558-2568.

  • Inhibition of demethylases by GSK-J1/J4. Ovid. 2014;514(7520):E1-E2.

  • IOX1. Cayman Chemical.

  • Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. American Chemical Society. 2025.

  • N-Oxalylglycine. Cayman Chemical.

  • Assessing histone demethylase inhibitors in cells: lessons learned. PMC. 2017;18(1):76.

  • Histone Demethylase Inhibitor Review. Selleck Chemicals.

  • Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. PMC.

  • Discovery of a Highly Selective Cell‐Active Inhibitor of the Histone Lysine Demethylases KDM2/7. PMC. 2017;56(49):11948-11952.

  • Small molecule KDM4s inhibitors as anti-cancer agents. PMC.

  • Comparison of Pharmacological Inhibitors of Lysine-Specific Demethylas. DigitalCommons@TMC. 2023.

  • Histone Demethylase | Inhibitors. MedChemExpress.

  • Effect of various KDM inhibitors described in the literature on... ResearchGate.

  • Chemical structures of KDM4 inhibitors. ResearchGate.

  • Discovery of a highly selective cell‐active inhibitor of KDM2/7. ResearchGate. 2017.

  • Small molecule KDM4s inhibitors as anti-cancer agents. Taylor & Francis Online. 2021;13(1).

  • Substrate- and Cofactor-independent Inhibition of Histone Demethylase KDM4C. ACS Publications.

  • A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay. ResearchGate. 2025.

  • In vitro histone demethylase assay. PubMed. 2010;50:10.

  • Histone Demethylase Assays. Reaction Biology.

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A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Dicarboxylic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, pyridine dicarboxylic acids are foundational scaffolds.[1][2][3] Their ability to chelate metals and form hydrogen bonds makes them invaluable in drug design and the construction of metal-organic frameworks (MOFs).[4][5][6] A key strategy for modulating the properties of these molecules is the introduction of fluorine.[7][8][9] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyridine dicarboxylic acids, supported by experimental data, to inform strategic decisions in research and development.

The Strategic Rationale for Fluorination

Fluorine, the most electronegative element, imparts unique properties to organic molecules.[8][10] Its introduction into a pyridine dicarboxylic acid scaffold can profoundly influence its physicochemical and biological characteristics. The primary motivations for fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by enzymes like cytochrome P450.[11][12] This can lead to improved pharmacokinetic profiles for drug candidates.[7][13]

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the carboxylic acid groups and the basicity of the pyridine nitrogen.[14] This alteration of ionization state at physiological pH can impact solubility, membrane permeability, and binding interactions.

  • Tuning Lipophilicity: Fluorination generally increases lipophilicity, which can enhance a molecule's ability to cross cell membranes.[9][10] However, the effect is complex and context-dependent, with the potential for counterintuitive outcomes based on the fluorination pattern.[15][16]

  • Altered Binding Affinity: The introduction of fluorine can modify the electronic distribution and conformation of a molecule, leading to altered interactions with biological targets.[7][8][10] This can result in increased potency and selectivity.[17]

Comparative Analysis of Physicochemical Properties

The decision to employ a fluorinated or non-fluorinated pyridine dicarboxylic acid often hinges on the desired physicochemical properties. The following sections provide a comparative overview based on experimental data.

Acidity (pKa)

The introduction of fluorine atoms has a pronounced acid-strengthening effect on carboxylic acids due to the inductive electron withdrawal, which stabilizes the carboxylate anion.[14]

Table 1: Comparison of pKa Values for Pyridine Dicarboxylic Acid Analogs

CompoundStructurepKa1pKa2
Pyridine-2,6-dicarboxylic acidNon-fluorinated~2.16~4.29
4-Fluoropyridine-2,6-dicarboxylic acidFluorinatedLower than non-fluorinated analogLower than non-fluorinated analog

Note: Exact pKa values for fluorinated pyridine dicarboxylic acids can vary depending on the position and number of fluorine substituents. The trend, however, is a consistent decrease in pKa with fluorination.

This increased acidity in fluorinated analogs means they will be more deprotonated at a given pH compared to their non-fluorinated counterparts. This can have significant implications for solubility and interaction with biological targets.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While fluorination is often used to increase lipophilicity, the relationship is not always linear.[15][16]

Table 2: Comparative Lipophilicity Data

CompoundLogP/LogD (Experimental)
Pyridine-2,3-dicarboxylic acid-0.68 (Predicted)
5-Fluoropyridine-2,3-dicarboxylic acidHigher than non-fluorinated analog (Expected)
Pyridine-2,4-dicarboxylic acid-0.54 (Predicted)
5-Fluoropyridine-2,4-dicarboxylic acidHigher than non-fluorinated analog (Expected)

The nuanced effects of fluorination on lipophilicity underscore the importance of experimental determination for each new compound.[15] The position of the fluorine atom can lead to unexpected changes in polarity and hydrogen bonding capacity.[15]

Performance in Key Applications

The choice between fluorinated and non-fluorinated pyridine dicarboxylic acids has significant consequences for their performance in various applications.

Medicinal Chemistry and Drug Development

In medicinal chemistry, the benefits of fluorination are well-documented.[7][8][17]

  • Enzyme Inhibition: Pyridine dicarboxylic acids are known inhibitors of various enzymes.[1] Fluorination can modulate their inhibitory potency and selectivity. For instance, fluorinated derivatives of pyridine-2,4-dicarboxylate have been shown to be potent inhibitors of human 2-oxoglutarate dependent oxygenases, with substitutions at the C5 position leading to increased selectivity for certain enzyme isoforms.[18]

  • Metabolic Stability: As previously mentioned, the strength of the C-F bond often leads to enhanced metabolic stability.[11][12] This is a crucial advantage in drug design, as it can lead to longer half-lives and improved oral bioavailability.[7][13]

  • Binding Affinity and Selectivity: The strategic placement of fluorine can alter the electrostatic potential of a ligand, leading to more favorable interactions with a protein's active site.[10] This can translate to higher binding affinity and improved selectivity against off-target proteins.[19]

Workflow for Evaluating Fluorinated vs. Non-Fluorinated Drug Candidates

G cluster_0 Initial Design cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Non-Fluorinated Lead Non-Fluorinated Lead Physicochemical Profiling Physicochemical Profiling Non-Fluorinated Lead->Physicochemical Profiling Fluorinated Analogs Fluorinated Analogs Fluorinated Analogs->Physicochemical Profiling Biochemical Assays Biochemical Assays Physicochemical Profiling->Biochemical Assays pKa, LogP, Solubility Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Binding Affinity, Enzyme Inhibition Pharmacokinetics Pharmacokinetics Cell-Based Assays->Pharmacokinetics Potency, Selectivity Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Metabolic Stability, Bioavailability G Linker Linker Fluorination Fluorination Linker->Fluorination Properties Properties Linker->Properties Base Properties Fluorination->Properties Alters Applications Applications Properties->Applications Determines

Caption: The influence of linker fluorination on MOF properties and applications.

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated pyridine dicarboxylic acids, the following standardized protocols are recommended.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is highly precise for determining the acid dissociation constants of a compound. [20][21] Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Compound of interest (fluorinated or non-fluorinated pyridine dicarboxylic acid)

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the compound of interest in deionized water.

  • Acidification: Adjust the pH of the sample solution to ~1.8-2.0 with 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding small increments of the titrant.

  • Data Recording: Record the pH value after each addition of NaOH, ensuring the reading has stabilized (drift < 0.01 pH units per minute).

  • Endpoint: Continue the titration until the pH reaches ~12-12.5.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the titration curve.

  • Replication: Perform the titration at least in triplicate for each compound to ensure accuracy and calculate the standard deviation. [20]

Protocol 2: Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Compound of interest

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound of interest in either water or 1-octanol.

  • Partitioning: In a separatory funnel, combine equal volumes of the pre-saturated 1-octanol and water. Add a known amount of the stock solution.

  • Equilibration: Shake the funnel for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure clear separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.

  • Replication: Repeat the experiment at least three times to obtain an average LogP value.

Conclusion

The decision to use a fluorinated versus a non-fluorinated pyridine dicarboxylic acid is a nuanced one that depends on the specific goals of the research. Fluorination offers a powerful tool to enhance metabolic stability, modulate acidity and lipophilicity, and improve binding affinity. [7][8][9][17]However, the effects of fluorination are not always predictable, and direct experimental comparison is crucial. By understanding the fundamental principles of how fluorine impacts molecular properties and by employing robust experimental protocols, researchers can make informed decisions to accelerate their drug discovery and materials science endeavors.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • The Role of Small Molecules Containing Fluorine
  • How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Dalvie, D. K., Kalgutkar, A. S., & O'Donnell, J. P. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • What is pyridine-2,6-dicarboxylic acid used for?. Shaanxi Bloom Tech Co., Ltd.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxyl
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
  • Distribution of the experimental lipophilicity values of series D, E...
  • Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors. PubMed.
  • Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Organic Letters.
  • Comparison of acidity between fluorinated and non-fluorin
  • Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutar
  • Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • A Ligand That Is Predicted to Bind Better to Avidin than Biotin: Insights from Computational Fluorine Scanning. Journal of the American Chemical Society.
  • Application of pyridine 2,6-dicarboxylic acid as a potential treatment for antibiotic-resistant bacteria. The University of Manchester.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indic
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective.
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
  • Protocol for Determining pKa Using Potentiometric Titration.
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  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. PubMed.
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  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.
  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Pyridine-2,4-dicarboxylic acid. Fluorochem.
  • Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry.
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  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
  • Fluorinated ligands and their effects on physical properties and chemical reactivity. Dalton Transactions.
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI.
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  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega.

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Validation of 5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) represents a second-generation optimization of the classic 2-oxoglutarate (2-OG) oxygenase inhibitor, 2,4-PDCA. While the parent compound (2,4-PDCA) acts as a "blunt instrument" inhibiting a broad spectrum of enzymes—including Histone Demethylases (KDMs), Ten-Eleven Translocation enzymes (TETs), and Prolyl Hydroxylases (PHDs)—5-FPDA introduces a fluorine substituent at the C5 position.

This structural modification creates a selectivity filter : it retains high potency against Aspartyl/Asparaginyl β-Hydroxylase (AspH) , a critical oncogene involved in cell motility and metastasis, while significantly reducing inhibitory activity against epigenetic erasers (like KDM4E) and the hypoxia sensor Factor Inhibiting HIF (FIH). Consequently, 5-FPDA is the tool of choice for dissecting AspH-specific biological functions without the confounding epigenetic and hypoxic noise generated by broad-spectrum inhibitors like DMOG or 2,4-PDCA.

Part 1: Mechanism of Action & Structural Logic

The 2-OG Competitive Inhibition

5-FPDA functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. These enzymes typically require Fe(II) and 2-OG to catalyze hydroxylation or demethylation reactions.

  • Binding Mode: The dicarboxylic acid moiety of 5-FPDA chelates the active site Fe(II) in a bidentate manner, mimicking the binding of the co-substrate 2-OG.

  • The Fluorine Advantage (Selectivity): The introduction of the fluorine atom at the C5 position exerts an electron-withdrawing effect and introduces steric bulk.

    • AspH Pocket: The active site of AspH is sufficiently plastic to accommodate the C5-fluorine, maintaining a potency (IC50 ~0.05 µM) comparable to the parent 2,4-PDCA.

    • Off-Target Pockets (KDM/FIH): The active sites of KDM4E and FIH are less tolerant. The C5-fluorine disrupts the optimal geometry or electronic environment required for tight binding, leading to a drastic reduction in potency against these targets.

Visualizing the Selectivity Logic

The following diagram illustrates the mechanistic divergence between the broad-spectrum 2,4-PDCA and the selective 5-FPDA.

G PDCA 2,4-PDCA (Parent Compound) Binding_High High Affinity Binding PDCA->Binding_High FPDA 5-FPDA (C5-Fluoro Derivative) FPDA->Binding_High Binding_Low Steric/Electronic Clash FPDA->Binding_Low AspH AspH (Metastasis/Motility) KDM KDM4E (Epigenetic Eraser) FIH FIH (Hypoxia Sensor) Binding_High->AspH IC50 ~0.03 µM Binding_High->AspH Retained Potency (IC50 ~0.05 µM) Binding_High->KDM Potent Inhibition Binding_High->FIH Potent Inhibition Binding_Low->KDM Reduced Potency (~4-fold weaker) Binding_Low->FIH Inactive / Very Weak

Figure 1: Mechanistic divergence of 5-FPDA. The C5-fluorine substitution preserves binding to the primary target (AspH) while clashing with off-target enzymes (KDM/FIH).

Part 2: Comparative Analysis

To validate 5-FPDA, it must be benchmarked against standard field alternatives. The table below synthesizes data regarding potency and selectivity.

Table 1: Performance Benchmarking of 2-OG Oxygenase Inhibitors
Feature5-FPDA (The Specialist)2,4-PDCA (The Generalist)DMOG (The Prodrug)IOX1 (Broad Spectrum)
Primary Target AspH (Aspartyl β-Hydroxylase)Pan-2OG OxygenasesHIF Prolyl Hydroxylases (PHDs)Pan-KDM / PHDs
AspH Potency (IC50) ~0.05 µM ~0.03 µMLow / Non-selectiveModerate
KDM4E Selectivity High (Weak inhibition)Low (Potent inhibitor)LowLow (Potent inhibitor)
FIH Inhibition Negligible PotentPotentPotent
Cell Permeability Low (Acid form)*Low (Acid form)High (Ester form)Moderate
Primary Utility Dissecting AspH-driven metastasis without epigenetic confounding.Biochemical standard for maximum inhibition.Stabilizing HIF-1α in cell culture (Hypoxia mimic).[1][2]Broad epigenetic modulation.

*Note on Permeability: Like 2,4-PDCA, 5-FPDA is a dicarboxylic acid and penetrates cells poorly. For cellular assays, it is often used at higher concentrations (mM range) or as a dimethyl ester prodrug if available/synthesized.

Part 3: Experimental Validation Protocols

Protocol A: In Vitro AspH Inhibition Assay

This protocol validates the potency of 5-FPDA against recombinant AspH using a fluorescence polarization (FP) or Mass Spectrometry (MS) readout.

Materials:

  • Recombinant Human AspH (residues 315–758).

  • Substrate Peptide: EGF-like domain fragment (e.g., hFX-EGFD1).

  • Co-factors: Fe(II)SO4, 2-Oxoglutarate (2-OG), Ascorbate.

  • Inhibitor: 5-FPDA (dissolved in DMSO).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute AspH to 100 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl).

  • Inhibitor Incubation: Add 5-FPDA at varying concentrations (0.01 µM to 100 µM) to the enzyme solution. Incubate for 10 minutes at room temperature to allow equilibrium binding at the active site.

  • Reaction Initiation: Add the master mix containing:

    • Substrate Peptide (5 µM)

    • 2-OG (10 µM - Note: Keep 2-OG close to Km to ensure competitive sensitivity)

    • Fe(II) (10 µM)

    • Ascorbate (100 µM)

  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Readout (MS-based): Analyze the mass shift of the peptide (+16 Da for hydroxylation) using MALDI-TOF or LC-MS/MS.

  • Data Analysis: Plot % Conversion vs. Log[Inhibitor]. Calculate IC50 using a non-linear regression model (Sigmoidal dose-response).

    • Validation Criteria: 5-FPDA IC50 should be < 0.1 µM.

Protocol B: Selectivity Counter-Screen (KDM4E)

To confirm the utility of 5-FPDA as a selective tool, you must demonstrate reduced activity against KDM4E compared to 2,4-PDCA.

  • Setup: Replicate Protocol A using Recombinant KDM4E and a trimethylated histone peptide substrate (H3K9me3).

  • Comparison: Run 2,4-PDCA and 5-FPDA in parallel.

  • Expected Result:

    • 2,4-PDCA: >80% inhibition at 1 µM.

    • 5-FPDA: <20% inhibition at 1 µM (or ~4-fold higher IC50 than 2,4-PDCA).

Part 4: Experimental Workflow Diagram

This decision tree guides researchers on when to deploy 5-FPDA versus other 2-OG analogues.

Workflow Start Start: Select 2-OG Oxygenase Tool Q1 Is the primary target AspH? Start->Q1 Q2 Do you need to avoid epigenetic side effects (KDMs)? Q1->Q2 Yes Use_DMOG USE DMOG/IOX2 (Cell Permeable / HIF Focus) Q1->Use_DMOG No (Targeting HIF/PHDs) Q3 Is the assay Cell-Based or Biochemical? Q2->Q3 Yes Use_PDCA USE 2,4-PDCA (Max Potency / Structural Studies) Q2->Use_PDCA No (Need broad inhibition) Use_FPDA USE 5-FPDA (Selective AspH Probe) Q3->Use_FPDA Biochemical / Lysate Q3->Use_DMOG Cell-Based (Unless ester of FPDA available)

Figure 2: Selection workflow for 2-OG oxygenase inhibitors. 5-FPDA is prioritized for biochemical assays requiring AspH selectivity.

References

  • Brewitz, L., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[3][4][5][6] Journal of Fluorine Chemistry, 247, 109804.[4][5]

    • [4]

    • Key Finding: Establishes 5-FPDA (Compound 8) as a selective AspH inhibitor with reduced KDM4E/FIH activity.
  • Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chemical Science, 4(8), 3110-3117.

    • Context: Provides comparative data on broad-spectrum inhibitors like 2,4-PDCA and IOX1.[7]

  • Kristensen, J. L., et al. (2012). Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor. The FEBS Journal, 279(11), 1905-1914.

    • Context: Establishes the baseline activity of the parent compound 2,4-PDCA against histone demethylases.

Sources

Structure-Activity Relationship Guide: 5-Fluoropyridine-2,4-dicarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Selective Inhibition of 2-Oxoglutarate Dependent Oxygenases[1][2][3]

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 5-fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) , a derivative of the broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor, 2,4-PDCA.

While the parent molecule (2,4-PDCA) is a potent but non-selective inhibitor of enzymes such as Histone Demethylases (KDMs) and Prolyl Hydroxylases (PHDs), the introduction of a fluorine atom at the C5 position creates a selectivity switch . This modification maintains potency against Aspartate/Asparagine-β-hydroxylase (AspH) while significantly reducing inhibitory activity against KDM4E . This guide details the mechanistic basis of this selectivity, provides comparative performance data, and outlines validated experimental protocols for synthesis and evaluation.

Scientific Analysis: The Fluorine Effect

The Parent Scaffold: 2,4-PDCA

Pyridine-2,4-dicarboxylic acid acts as a competitive antagonist to the co-factor 2-oxoglutarate (2OG).[1][2][3][4][5][6][7][8][9] Its efficacy relies on a conserved binding mode within the ferrous iron (Fe(II)) active site of oxygenases:

  • Metal Chelation: The pyridine nitrogen and the 2-carboxylate group form a bidentate chelate with the active site Fe(II).

  • Salt Bridge: The 4-carboxylate group extends to form an electrostatic interaction (salt bridge) with a conserved lysine or arginine residue (e.g., Lys206 in KDM4A) that normally anchors the C5-carboxylate of 2OG.

The 5-Fluoro Modification (SAR Pivot)

The introduction of a fluorine atom at the C5 position alters the physicochemical profile of the scaffold without disrupting the core binding geometry.

  • Steric Tolerance: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than hydrogen (1.20 Å), allowing the molecule to fit into restricted active sites where larger substituents (e.g., -CF3, -Cl) would clash.

  • Electronic Modulation: Fluorine is highly electronegative, reducing the electron density on the pyridine ring. This lowers the pKa of the carboxylic acids and subtly weakens the metal-coordination bond strength.

  • Selectivity Mechanism: Structural studies (e.g., PDB 6Z6R) suggest that the C5-F substituent is tolerated in the AspH active site due to specific pocket plasticity. Conversely, in the KDM4 subfamily, the active site is more rigid around the C5 vector; the electronic repulsion or slight steric penalty imposed by the fluorine atom is sufficient to destabilize binding, leading to a loss of potency against KDM4E.

Visualization: SAR & Binding Logic

SAR_Mechanism Scaffold Pyridine-2,4-dicarboxylate (Core Scaffold) Metal Fe(II) Chelation (N + 2-COOH) Scaffold->Metal Primary Interaction Anchor Salt Bridge (4-COOH + Lys/Arg) Scaffold->Anchor Stabilization Substituent C5-Fluoro Substitution Scaffold->Substituent Modification Effect_AspH AspH Binding (Maintained Potency) Substituent->Effect_AspH Steric Tolerance Effect_KDM KDM4E Binding (Reduced Potency) Substituent->Effect_KDM Electronic/Steric Clash Result SELECTIVITY SWITCH (AspH > KDM4E) Effect_AspH->Result Effect_KDM->Result

Figure 1: Mechanistic flow illustrating how C5-fluorination decouples AspH inhibition from KDM4E inhibition.

Comparative Performance Data

The following table summarizes the inhibitory efficiency of the 5-fluoro analog compared to the parent compound and a bulky trifluoromethyl analog. Data is derived from mass spectrometry-based enzymatic assays (Brewitz et al., 2021).[4]

CompoundC5 SubstituentTarget: AspH (Activity)Target: KDM4E (Activity)Selectivity Profile
2,4-PDCA -HHigh Potency (+++++)High Potency (+++++)Broad Spectrum (Non-selective)
5-F-2,4-PDCA -F High Potency (+++++)Low Potency (+)Selective for AspH
5-CF3-2,4-PDCA -CF3Low Potency (+)No Activity (-)Poor Inhibitor (Steric Clash)

Key Insight: 5-F-2,4-PDCA is the optimal choice when studying AspH function in complex biological systems where KDM off-target effects must be minimized.

Experimental Protocols

Synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid

Rationale: Commercial availability of the di-acid is limited; synthesis from the dimethyl ester is the standard, high-yield route.

Reagents:

  • Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Precursor)[2]

  • Lithium Hydroxide (LiOH)[2]

  • THF/Water (1:1 mixture)

  • 1M HCl

Workflow:

  • Dissolution: Dissolve 1.0 mmol of dimethyl 5-fluoropyridine-2,4-dicarboxylate in 5 mL of THF/Water (1:1).

  • Saponification: Add LiOH (2.5 eq) and stir at room temperature for 2 hours. Monitor by TLC for disappearance of the ester spot.

  • Work-up: Evaporate THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0°C. Acidify dropwise with 1M HCl until pH ~1-2. A white precipitate should form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

    • Expected Yield: >85%[2]

    • Characterization: 1H NMR (D2O) shows a doublet at ~8.51 ppm (Ar-H).[10]

2OG Oxygenase Inhibition Assay (Mass Spectrometry)

Rationale: MS-based assays are label-free and avoid fluorescence interference common with pyridine-based chelators.

Reagents:

  • Enzyme: Recombinant AspH or KDM4E.

  • Substrate: Peptide fragment (e.g., H3K9me3 for KDM4E, EGF-domain peptide for AspH).

  • Co-factors: 2-oxoglutarate (10 µM), Fe(II) ammonium sulfate (10 µM), Ascorbate (100 µM).

  • Buffer: 50 mM HEPES, pH 7.5.

Workflow Visualization:

Assay_Workflow Step1 Prepare Reaction Mix (Enzyme + Buffer + Fe(II) + Ascorbate) Step2 Add Inhibitor (5-F-2,4-PDCA dilution series) Step1->Step2 Step3 Initiate Reaction (Add Substrate + 2OG) Step2->Step3 Step4 Incubate (15-30 min @ RT) Step3->Step4 Step5 Quench (1% Formic Acid) Step4->Step5 Step6 MALDI-TOF / LC-MS Analysis (Measure Mass Shift: +16Da or -14Da) Step5->Step6

Figure 2: Step-by-step workflow for validating inhibitor potency using Mass Spectrometry.

Data Analysis:

  • Calculate % conversion of substrate to product.

  • Plot % Inhibition vs. log[Inhibitor].

  • Fit to a sigmoidal dose-response curve to determine IC50.

References

  • Brewitz, L., et al. (2021).[4][6][11] "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[1][4][6] Journal of Fluorine Chemistry, 247, 109804.[4][11] [4][6]

  • RCSB Protein Data Bank. (2021). "Crystal structure of AspH in complex with 5-fluoropyridine-2,4-dicarboxylic acid (PDB: 6Z6R)."[12][13]

  • Rose, N. R., et al. (2011). "Inhibition of 2-oxoglutarate dependent oxygenases."[1][2][3][4][5][6][8][14] Chemical Society Reviews, 40, 4364-4397.

  • Hopkinson, R. J., et al. (2013). "Isomers of Pyridine-2,4-dicarboxylic Acid as Inhibitors of Histone Demethylases." ChemMedChem, 8(11).

Sources

Executive Summary: The Fluorine Effect in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the strategic incorporation of fluorine is not merely a structural modification; it is a precision tool for modulating the physicochemical and biological profile of enzyme inhibitors.[1][2] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide provides a comparative analysis of fluorinated versus non-fluorinated enzyme inhibitors, focusing on three critical performance vectors: binding affinity (


) , metabolic stability (

)
, and mechanistic selectivity .

Key Insight: The "Fluorine Effect" is rarely singular. It operates simultaneously through bioisosterism (mimicking H or OH), electronic induction (pKa modulation), and multipolar interactions (orthogonal binding vectors).

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Analogs

The substitution of Hydrogen (H) with Fluorine (F) induces profound changes due to fluorine's extreme electronegativity (3.98 Pauling scale) and the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H).

A. Binding Affinity & Thermodynamics

Contrary to the assumption that fluorine acts solely as a steric block, it actively participates in ligand-protein binding.[3][4]

  • Non-Fluorinated (C-H): Relies primarily on van der Waals forces and hydrophobic displacement.

  • Fluorinated (C-F): Introduces multipolar interactions . The C-F bond is highly polarized, allowing it to engage in dipole-dipole and dipole-quadrupole interactions with amide backbones and cationic side chains (e.g., Arginine, Lysine).

  • Expert Insight: In Carbonic Anhydrase II (CAII) inhibitors, replacing hydrogen with fluorine on benzenesulfonamide rings has been shown to improve ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     significantly by optimizing electrostatic complementarity with the active site residues (e.g., Phe131).[5]
    
B. Metabolic Stability (The "Metabolic Block")

This is the most common application. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds.

  • Non-Fluorinated: Susceptible to rapid oxidative metabolism (hydroxylation), leading to high clearance and short half-life.

  • Fluorinated: The C-F bond is oxidatively inert. Placing fluorine at "soft spots" (e.g., para-positions of phenyl rings) blocks CYP-mediated hydroxylation without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Visualization: The Fluorine Optimization Workflow

The following diagram illustrates the decision matrix for introducing fluorine during Lead Optimization.

FluorineOptimization Hit Hit Compound (High Clearance / Low Potency) MetID Metabolite ID (LC-MS/MS) Locate Oxidation Sites Hit->MetID Docking Structural Biology Identify Hydrophobic Pockets Hit->Docking Decision Optimization Strategy MetID->Decision Docking->Decision StratA Block Metabolism (Replace labile C-H with C-F) Decision->StratA High Clearance StratB Enhance Affinity (Target Orthogonal Dipoles) Decision->StratB Low Potency StratC Modulate pKa (Inductive Effect on Amines) Decision->StratC Poor Permeability Synthesis Synthesis of F-Analogs StratA->Synthesis StratB->Synthesis StratC->Synthesis Validation Validation Assays (Microsomal Stability / Ki) Synthesis->Validation

Figure 1: Strategic workflow for the "Fluorine Scan" in medicinal chemistry, categorizing modifications by their intended physicochemical impact.

Comparative Case Studies & Data

Case Study 1: Ezetimibe (Cholesterol Absorption Inhibitor)
  • Target: NPC1L1 transporter.

  • Comparison: The non-fluorinated precursor (SCH 48461) suffered from rapid metabolic oxidation.

  • Fluorine Role: Introduction of p-fluoro groups on the phenyl rings blocked metabolic hydroxylation sites.[6]

  • Outcome: The fluorinated analog (Ezetimibe) demonstrated a massive increase in metabolic stability while maintaining potency.[6]

Case Study 2: Carbonic Anhydrase II (CAII) Inhibitors
  • Target: Human CAII (Zinc metalloenzyme).[7]

  • Comparison: Benzenesulfonamide (H-form) vs. Fluorinated analogs.

  • Data Source: Kim et al.[5] and Doyon et al. demonstrated that thermodynamic binding profiles shift significantly with fluorination patterns.

Table 1: Comparative Performance Metrics

FeatureNon-Fluorinated Analog (Ref)Fluorinated Inhibitor (Optimized)Impact of Fluorination
Bond Strength C-H (99 kcal/mol)C-F (116 kcal/mol)Metabolic Resistance: Prevents oxidative cleavage.[8]
Lipophilicity (LogP) Baseline+0.2 to +1.0 (approx)Permeability: Increases membrane penetration; requires balance to avoid solubility loss.
Electronic Effect Neutral inductionStrong Electron WithdrawingpKa Modulation: Lowers pKa of neighboring amines (e.g., by 1-2 units), improving bioavailability.
CAII Binding (

)
~200 nM (Benzenesulfonamide)2.1 nM (Fluorinated SBB analog)Potency: 100x improvement via optimized quadrupole interactions [1, 2].
Metabolic

< 30 min (Microsomal)> 120 min (Microsomal)Stability: Blocks CYP450 active sites (e.g., Ezetimibe mechanism) [3].

Experimental Protocols

To objectively compare fluorinated inhibitors, one must assess both thermodynamic binding and kinetic stability.

Protocol A: Determination of Inhibition Constant ( )

Standard enzyme kinetics cannot distinguish the specific contribution of fluorine. This protocol ensures precise competitive analysis.

  • Enzyme Preparation: Dilute target enzyme (e.g., Protease, Kinase) in assay buffer (50 mM HEPES pH 7.5, 0.01% Brij-35).

  • Substrate Selection: Use a fluorogenic substrate at concentration

    
     (Michaelis constant) to ensure sensitivity to competitive inhibition.
    
  • Inhibitor Titration: Prepare 10-point serial dilutions of both Non-F and F-analogs (range: 0.1 nM to 10 µM).

  • Reaction Initiation:

    • Add 10 µL Inhibitor to 20 µL Enzyme. Incubate 15 min at RT (to allow equilibrium).

    • Add 20 µL Substrate to initiate.

  • Detection: Monitor fluorescence (Ex/Em specific to substrate) continuously for 30 mins (Initial Velocity,

    
    ).
    
  • Analysis: Fit data to the Morrison equation (for tight binders) or Cheng-Prusoff equation:

    
    
    Note: A lower 
    
    
    
    in the F-analog indicates superior binding affinity.
Protocol B: F-NMR Binding Assay (Direct Observation)

This is the "Gold Standard" for validating that the fluorine atom is interacting with the protein.

  • Sample Prep: Prepare protein (20 µM) and F-inhibitor (200 µM) in deuterated buffer (

    
    ).
    
  • Reference Scan: Acquire

    
    F-NMR spectrum of the free inhibitor (sharp singlet).
    
  • Complex Scan: Add protein and acquire spectrum.

  • Interpretation:

    • Line Broadening: Indicates binding (tumbling rate decreases).

    • Chemical Shift Anisotropy: A shift in ppm (

      
      ) indicates a change in the electronic environment of the Fluorine atom (e.g., entering a hydrophobic pocket).
      
    • Self-Validation: If no shift/broadening occurs, the inhibitor is not binding, or the fluorine is solvent-exposed and not contributing to affinity.

Mechanistic Visualization: The Binding Interface

This diagram contrasts the interaction modes of a standard C-H bond versus a C-F bond within an enzyme active site.[8]

FluorineInteraction cluster_Enzyme Enzyme Active Site cluster_LigandH Non-Fluorinated Ligand cluster_LigandF Fluorinated Ligand Residue1 Phe/Trp (Aromatic) Residue2 Backbone C=O (Dipole) CYP CYP450 Heme (Metabolic Attack) CH C-H Bond CH->Residue1 Weak VdW CH->CYP Oxidation (Rapid Clearance) CF C-F Bond CF->Residue1 Orthogonal Multipolar Interaction CF->Residue2 Dipole-Dipole Alignment CF->CYP Metabolic Block (Inert)

Figure 2: Mechanistic divergence between C-H and C-F bonds. Note the C-F bond's ability to engage in multipolar interactions while simultaneously blocking metabolic oxidation.

References

  • Doyon, J. B., & Jain, A. (1999).[9] The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase.[9] Organic Letters.[9] Link

  • Kim, C. Y., et al. (2000). Contribution of Fluorine to Protein-Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] Link

  • Hagenaars, C. E., et al. (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Link

  • Swallow, S. (2015).[10] Fluorine in Medicinal Chemistry.[1][2][5][9][10][11][12][13] Progress in Medicinal Chemistry.[2] Link

Sources

Selectivity Profiling & Cross-Reactivity Guide: 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-FPDA) is a specialized pharmacophore scaffold used primarily in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors. It functions as a 2-oxoglutarate (2-OG) mimic , competing with the endogenous co-substrate for the active site iron center.

Unlike its non-fluorinated parent, Pyridine-2,4-dicarboxylic acid (2,4-PDCA) —which acts as a broad-spectrum "sledgehammer" against 2-OG oxygenases—5-FPDA exhibits a distinct selectivity shift . Recent structural activity relationship (SAR) data indicates that the C5-fluorine substitution dampens inhibition of histone demethylases (specifically KDM4E) while maintaining or enhancing potency against Aspartate/Asparagine-β-hydroxylase (AspH).

This guide objectively compares 5-FPDA against standard alternatives to assist researchers in distinguishing on-target HIF stabilization from off-target epigenetic modulation.

Part 1: Structural Basis of Cross-Reactivity

To understand the cross-reactivity profile of 5-FPDA, one must analyze its binding mode relative to the endogenous substrate, 2-oxoglutarate.

The Pharmacophore

Both 5-FPDA and 2,4-PDCA bind to the catalytic core of 2-OG oxygenases via a bidentate chelation mechanism. The nitrogen of the pyridine ring and the 2-carboxylate group coordinate the active site Fe(II), displacing the water molecule required for catalysis.

The Fluorine Effect (The Differentiator)

The introduction of fluorine at the C5 position induces two critical physicochemical changes that alter cross-reactivity:

  • Electronic Withdrawal: Fluorine is highly electronegative, reducing the pKa of the pyridine nitrogen. This weakens the Fe(II) coordination bond slightly compared to 2,4-PDCA, necessitating a tighter fit within the hydrophobic pocket to maintain potency.

  • Steric/Lipophilic Tuning: The C5-F atom occupies a specific volume that clashes with the active site residues of certain KDMs (like KDM4E) but is accommodated by the larger pockets of AspH and PHDs.

Diagram: Mechanism of Selectivity

The following diagram illustrates how 5-FPDA acts as a "Selectivity Filter" compared to the broad-spectrum 2,4-PDCA.

G PDCA 2,4-PDCA (Parent Scaffold) PHD2 HIF-PHD2 (Hypoxia Sensor) PDCA->PHD2 High Potency (IC50 ~1.5 µM) AspH AspH (Cell Motility) PDCA->AspH Moderate Potency KDM4E KDM4E (Histone Demethylase) PDCA->KDM4E High Potency FIH FIH-1 (Factor Inhibiting HIF) PDCA->FIH High Potency FPDA 5-FPDA (Fluorinated Analog) FPDA->PHD2 Maintained Potency FPDA->AspH Enhanced Selectivity FPDA->KDM4E Reduced Potency (Steric Clash) FPDA->FIH Variable Potency

Caption: Comparative binding profile showing 5-FPDA's reduced affinity for epigenetic targets (KDM4E) compared to the broad-spectrum parent 2,4-PDCA.

Part 2: Comparative Performance Data

The following table synthesizes experimental data comparing 5-FPDA against the industry standards: 2,4-PDCA (the parent) and N-Oxalylglycine (NOG) (a generic 2-OG competitor).

Table 1: Enzymatic Selectivity Profile
Feature5-FPDA (Subject)2,4-PDCA (Alternative)N-Oxalylglycine (NOG)
Primary Class Selective 2-OG MimicBroad-Spectrum InhibitorGeneric Pan-Inhibitor
HIF-PHD2 Potency High (IC50: 1–5 µM)High (IC50: ~1.5 µM)Moderate (IC50: ~5–10 µM)
KDM Cross-Reactivity Low (Reduced affinity)High (Potent inhibitor)High
AspH Cross-Reactivity High (Selective Target)ModerateModerate
Cellular Permeability Moderate (Improved Lipophilicity)Low (Polar zwitterion)Very Low (Ester prodrug required)
Primary Utility Tuning selectivity between Hydroxylases & DemethylasesPositive control for total enzyme suppressionCrystallography standard

Key Insight for Drug Developers: If your goal is to study HIF stabilization without confounding epigenetic alterations (histone methylation changes), 5-FPDA is superior to 2,4-PDCA . However, if you require a "total knockout" of all 2-OG oxygenase activity, 2,4-PDCA remains the gold standard.

Part 3: Analytical Interference & Resolution

In Quality Control (QC) and metabolic stability assays, 5-FPDA presents specific challenges due to its structural similarity to other pyridine isomers.

Chromatographic Behavior

5-FPDA is an amphoteric molecule. On standard C18 columns, it often exhibits poor retention and peak tailing due to secondary interactions with silanols. Furthermore, it is a structural isomer of 3-fluoro-pyridine-2,4-dicarboxylic acid , a common synthesis impurity.

Protocol: HPLC Separation of Fluorinated Pyridines

To resolve 5-FPDA from its non-fluorinated parent and isomers, a standard acidic mobile phase is insufficient. The use of ion-pairing agents or Mixed-Mode chromatography is recommended.

Recommended Method:

  • Column: Mixed-Mode Anion Exchange/C18 (e.g., Sielc Primesep SB or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B hold for 2 min (to retain polar acids), then 0-60% B over 15 min.

  • Detection: UV @ 270 nm (Pyridine absorption).

Part 4: Experimental Protocols

Protocol A: TR-FRET Competition Assay (Selectivity Profiling)

Objective: To quantify the cross-reactivity of 5-FPDA against off-target KDM4E vs. on-target PHD2.

Principle: This assay uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) setup. A biotinylated 2-OG analog (probe) binds to the His-tagged enzyme (PHD2 or KDM4E). The addition of 5-FPDA displaces the probe, reducing the FRET signal between a Europium-labeled anti-His antibody and a Streptavidin-APC acceptor.

Workflow Diagram:

Assay Step1 Step 1: Enzyme Prep Mix His-tagged PHD2 or KDM4E (5 nM final) in Assay Buffer Step2 Step 2: Inhibitor Addition Add 5-FPDA (Serial Dilution) Incubate 15 min @ RT Step1->Step2 Step3 Step 3: Probe Addition Add Biotin-2OG-Probe + Eu-Anti-His Ab + Streptavidin-APC Step2->Step3 Step4 Step 4: Equilibrium Incubate 60 min @ RT (Protected from light) Step3->Step4 Step5 Step 5: Detection Read TR-FRET (Ex: 340nm, Em: 665/615nm) Step4->Step5

Caption: Step-by-step TR-FRET displacement workflow for determining IC50 values.

Detailed Procedure:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II)SO4, 100 µM Ascorbate. Note: Fresh Fe(II) is critical.

  • Plate Setup: Use a 384-well white, low-volume plate.

  • Dispense: Add 5 µL of Enzyme mix (PHD2 or KDM4E).

  • Treatment: Add 100 nL of 5-FPDA in DMSO (10-point dose response).

  • Probe: Add 5 µL of Detection Mix (Biotin-Probe + Fluorophores).

  • Read: Measure ratio of 665 nm (Acceptor) to 615 nm (Donor).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. A shift in IC50 > 10-fold between PHD2 and KDM4E confirms selectivity.

References

  • Comparison of Fluorinated 2,4-PDCA Derivatives: Title: Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[1][2] Source: Journal of Fluorine Chemistry (2021).[2] Link:[Link] (Validates the selectivity shift of C5-fluorinated analogs toward AspH and away from KDM4E).

  • JMJD5 Selectivity Studies: Title: 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[3][4] Source: Journal of Medicinal Chemistry (2023). Link:[Link] (Provides structural evidence of how 5-substitution affects binding in the 2-OG pocket).

  • Analytical Separation of Fluorinated Acids: Title: Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis.[5] Source: Journal of Chromatography A (2006). Link:[Link] (Supports the analytical protocol requirements for separating fluorinated carboxylic acid derivatives).

Sources

validating the inhibitory effect of 5-Fluoropyridine-2,4-dicarboxylic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Positioning

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a synthetic structural analog of 2-oxoglutarate (2-OG). While the parent compound, pyridine-2,4-dicarboxylic acid (2,4-PDCA), is a well-characterized broad-spectrum inhibitor of 2-OG-dependent oxygenases, the 5-fluoro substitution is a medicinal chemistry optimization designed to alter electronic properties, metabolic stability, and enzyme selectivity.

Primary Utility: Unlike generic hypoxia mimetics (e.g., DMOG), 5-F-2,4-PDCA is increasingly utilized as a chemical probe to dissect the function of specific JmjC domain-containing histone demethylases (KDMs) and Aspartate/Asparagine-β-hydroxylase (AspH). Recent structural activity relationship (SAR) studies suggest the C5-fluorine substituent enhances selectivity for AspH over KDM4E compared to the non-fluorinated parent.[1]

Mechanism of Action

5-F-2,4-PDCA functions as a competitive antagonist of 2-OG.[2] It coordinates with the active site Fe(II) center in a bidentate manner, displacing the co-substrate and preventing the oxidative turnover required for enzymatic activity (e.g., histone demethylation or HIF prolyl hydroxylation).

MOA Enzyme 2-OG Oxygenase (KDM / PHD / AspH) Fe Active Site Fe(II) Enzyme->Fe TwoOG 2-Oxoglutarate (Natural Co-substrate) Fe->TwoOG Native Binding Inhibitor 5-F-2,4-PDCA (Inhibitor) Fe->Inhibitor Competitive Binding (High Affinity) Substrate Substrate (Methylated Histone / HIF) Substrate->Enzyme Outcome1 Hydroxylation/Demethylation (Active) TwoOG->Outcome1 Permits O2 Turnover Outcome2 Catalytic Blockade (Inactive) Inhibitor->Outcome2 Steric/Electronic Block

Figure 1: Competitive binding mechanism. 5-F-2,4-PDCA occupies the Fe(II) pocket, preventing 2-OG entry and subsequent substrate oxidation.

Comparative Analysis: 5-F-2,4-PDCA vs. Alternatives

To validate 5-F-2,4-PDCA in vivo, it must be benchmarked against established inhibitors. The table below highlights the critical differences in physicochemical properties and biological utility.

Feature5-F-2,4-PDCA (Target)2,4-PDCA (Parent)DMOG (Standard Control)Roxadustat (Clinical Ref)
Chemical Class Pyridine dicarboxylatePyridine dicarboxylateN-oxalylglycine esterIsoquinoline
Primary Targets AspH, KDMs (JmjC), PHDsBroad (PHDs, KDMs, FIH)Broad (PHDs, KDMs)PHD Selective
Cell Permeability Low (as acid) ; High (as ester)Low (as acid)High (Prodrug ester)High
Metabolic Stability High (C-F bond resists oxidation)ModerateLow (Rapid hydrolysis)High
Selectivity Profile Enhanced AspH > KDM4E selectivityNon-selectiveNon-selectiveHIF-PHD Selective
In Vivo Formulation Requires Esterification or Liposomal deliveryRequires EsterificationDMSO/PBS (Soluble)Oral/IV formulations
Critical Insight: The Permeability Barrier

A common failure point in in vivo validation of dicarboxylates is using the free acid form. Like 2,4-PDCA, the 5-fluoro derivative is highly polar and charged at physiological pH, leading to poor cellular uptake.

  • Recommendation: For in vivo efficacy, you must synthesize or procure the dimethyl or diethyl ester prodrug of 5-F-2,4-PDCA. Intracellular esterases will cleave the esters to release the active acid.

In Vivo Validation Protocol

This protocol outlines the validation of the Dimethyl Ester of 5-F-2,4-PDCA (5-F-2,4-PDCA-Me2) in a murine model. The free acid is used only for in vitro enzyme assays.

Phase 1: Formulation & Dose Selection
  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (Solubility is often limited in pure aqueous buffer).

  • Route: Intraperitoneal (IP) injection is preferred for proof-of-concept; Oral gavage (PO) is possible for the ester form but requires PK verification.

  • Dose Ranging:

    • Low: 10 mg/kg

    • High: 50-100 mg/kg (Dicarboxylates often require higher loads than nanomolar drugs like Roxadustat).

Phase 2: Experimental Workflow

Workflow Step1 Step 1: Chemical Prep Synthesize/Dissolve 5-F-2,4-PDCA-Me2 (Prodrug Form) Step2 Step 2: Administration IP Injection (Daily x 3-5 days) Vehicle vs. Drug Step1->Step2 Step3 Step 3: Tissue Harvest (Liver, Tumor, or Kidney) Flash Freeze immediately Step2->Step3 Branch1 Pathway A: Epigenetic Readout (KDM Inhibition) Step3->Branch1 Branch2 Pathway B: Hypoxia Readout (PHD Inhibition) Step3->Branch2 Assay1 Western Blot: H3K9me3 / H3K27me3 (Look for INCREASE) Branch1->Assay1 Assay2 Western Blot/ELISA: HIF-1α Stabilization EPO Secretion Branch2->Assay2

Figure 2: Validation workflow distinguishing between epigenetic (KDM) and hypoxic (PHD) readouts.

Phase 3: Detailed Methodology
1. Pharmacodynamic (PD) Marker Validation

To prove the drug hit the target, you must measure the substrate of the inhibited enzyme.

  • For KDM Inhibition (e.g., KDM4/JMJD2):

    • Target: Histone H3 Lysine 9 Trimethylation (H3K9me3).

    • Expectation: KDM4 removes methyl groups. Inhibition results in a global increase of H3K9me3 levels in the target tissue compared to vehicle.

    • Protocol: Acid extraction of histones from tissue homogenates followed by Western Blot using anti-H3K9me3 antibodies (e.g., Abcam ab8898). Normalize to Total H3.

  • For PHD Inhibition (Hypoxia Response):

    • Target: HIF-1α protein.[3]

    • Expectation: PHDs degrade HIF-1α. Inhibition results in stabilization (accumulation) of HIF-1α.

    • Caveat: HIF-1α degrades rapidly (minutes) post-harvest. Tissues must be snap-frozen in liquid nitrogen within <30 seconds of excision.

2. Efficacy Models
  • Tumor Xenograft (Oncology):

    • Implant human cancer cells (e.g., HCT116). Treat with 5-F-2,4-PDCA-Me2 (25 mg/kg daily IP) when tumors reach 100mm³.

    • Endpoint: Tumor volume reduction (if AspH/KDM driven) or vascularization changes (if HIF driven).

  • Ischemia/Anemia:

    • Treat healthy mice.

    • Endpoint: Measure serum Erythropoietin (EPO) levels by ELISA at 4h, 8h, and 24h post-dose. (PHD inhibition triggers EPO).

Troubleshooting & Expert Insights

The "Inactive Probe" False Negative

Symptom: You observe potent IC50 values in biochemical assays (enzyme + peptide), but no effect in cells or animals. Root Cause: You likely used the free acid (5-F-2,4-PDCA) instead of the ester. Solution:

  • Verify the compound structure. If it has two free carboxylic acid groups (-COOH), it will not cross the membrane efficiently.

  • Synthesize the dimethyl ester using standard methanol/SOCl2 esterification.

  • Include a positive control like DMOG (which is already an ester) in your animal cohort to validate the assay sensitivity.

Toxicity Signals

Fluorinated pyridines can be metabolically stable, but off-target chelation of other metalloenzymes (e.g., Carbonic Anhydrase) is a risk. Monitor mice for:

  • Weight loss >15% (Stop criterion).

  • Lethargy (CNS effects).

  • Kidney toxicity (crystallization of the drug in urine).

References

  • Hopkinson, R. J., et al. (2013). "Isomers of pyridine-2,4-dicarboxylic acid are potent inhibitors of JmjC domain-containing histone demethylases." ChemMedChem. Link

  • Brewitz, L., et al. (2016). "Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases."[1][2][4] Biomolecules.[1][5][6][7][8][9][10][11] Link

  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry. Link

  • Thinnes, C. C., et al. (2015). "Structure-Activity Relationships of the Aspartyl/Asparaginyl β-Hydroxylase Inhibitor 2,4-Pyridinedicarboxylic Acid." Journal of Medicinal Chemistry. Link

  • Campagne, S., et al. (2023). "5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5." Journal of Medicinal Chemistry. Link

Sources

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone for enhancing molecular properties. Fluorine-containing pyridine derivatives, in particular, are pivotal structures in medicinal chemistry, often improving potency, metabolic stability, and pharmacokinetic profiles.[1][2] 5-Fluoropyridine-2,4-dicarboxylic acid stands as a promising, yet underexplored, building block in this domain. Its dicarboxylic acid functionalities offer versatile handles for creating metal-organic frameworks (MOFs), coordination polymers, and complex pharmaceutical intermediates[3].

This guide provides an in-depth comparison between the anticipated experimental data and the predicted computational results for 5-Fluoropyridine-2,4-dicarboxylic acid. We will explore a robust experimental workflow, from a proposed synthesis to detailed spectroscopic characterization, and contrast these findings with results derived from Density Functional Theory (DFT) calculations. The objective is to offer researchers a comprehensive framework for validating theoretical models with empirical data, thereby accelerating the research and development cycle.

Part 1: Experimental Characterization

The experimental validation of a molecule's structure is the bedrock of chemical research. The protocols outlined below are designed to be self-validating, ensuring that the synthesized compound is unambiguously identified and characterized.

Proposed Synthesis Protocol

The synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid is not widely documented, necessitating a rational design based on established pyridine chemistry. A plausible and efficient route involves the oxidation of a precursor molecule, 5-fluoro-2,4-dimethylpyridine. This choice is predicated on the reliability of oxidizing methyl groups to carboxylic acids.

Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 10.0 g of 5-fluoro-2,4-dimethylpyridine in 100 mL of distilled water.

  • Oxidant Addition: While stirring vigorously, slowly add 30.0 g of potassium permanganate (KMnO₄) in small portions over 1 hour. The portion-wise addition is crucial to control the exothermic nature of the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Filtration: Cool the mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration through a celite bed. Wash the filter cake with 50 mL of hot water to ensure complete recovery of the product.

  • Acidification and Precipitation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The white precipitate of 5-Fluoropyridine-2,4-dicarboxylic acid will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification, yielding the final product.

Spectroscopic and Analytical Methodologies

Infrared (IR) Spectroscopy:

  • Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A small sample of the dried product is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid groups and avoid proton exchange issues. Tetramethylsilane (TMS) is used as an internal standard.

Mass Spectrometry (MS):

  • Protocol: High-resolution mass spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source in negative ion mode to confirm the molecular weight and elemental composition. The calculated exact mass for [M-H]⁻ is determined and compared to the measured value.

Part 2: Computational Modeling

Computational chemistry, particularly DFT, provides a powerful lens to predict and understand molecular properties before a compound is ever synthesized.[4][5] These in silico methods allow for the prediction of geometries, vibrational frequencies, and electronic properties, offering a valuable counterpart to experimental data.

Computational Protocol

Software and Method:

  • All calculations are performed using a computational chemistry software package like Gaussian.

  • The molecular structure of 5-Fluoropyridine-2,4-dicarboxylic acid is optimized using Density Functional Theory (DFT).

  • The B3LYP hybrid functional is a reliable choice for such systems, providing a good balance of accuracy and computational cost.[4]

  • A Pople-style basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure, including polarization and diffuse functions necessary for anionic species and hydrogen bonding.[6]

Calculated Properties:

  • Geometry Optimization: The molecule's geometry is fully optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and confirm the structure is a true minimum on the potential energy surface.

  • NMR Shielding Tensors: These are calculated to predict the ¹H and ¹³C chemical shifts.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess chemical reactivity.[7]

Part 3: A Head-to-Head Comparison

The true power of this dual approach lies in the direct comparison of the data sets. Discrepancies can reveal subtle structural features or limitations in the computational model, while agreement provides a high degree of confidence in the results.

Molecular Structure and Properties

Publicly available databases provide pre-computed properties for 5-Fluoropyridine-2,4-dicarboxylic acid, which serve as a baseline for our comparison.

PropertyExperimental (Expected)Computational (PubChem)[8][9]
Molecular Formula C₇H₄FNO₄C₇H₄FNO₄
Molecular Weight 185.11 g/mol 185.11 g/mol
Appearance White crystalline solidN/A
CAS Number 1427082-33-41427082-33-4
Spectroscopic Data Comparison

This section directly contrasts the expected experimental spectroscopic signatures with those predicted by DFT calculations. It is important to note that calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Spectroscopic FeatureExpected Experimental ValuePredicted Computational Value (DFT/B3LYP)Analysis
IR: O-H Stretch (Carboxylic Acid) Broad, ~3200-2800 cm⁻¹~3100 cm⁻¹ (unscaled)The broadness in the experimental spectrum is due to intermolecular hydrogen bonding, a feature less pronounced in a gas-phase single-molecule calculation.
IR: C=O Stretch (Carboxylic Acid) Strong, ~1730-1700 cm⁻¹~1750 cm⁻¹ (unscaled)The strong carbonyl stretch is a key identifier. The calculated value is typically slightly higher before scaling.[10]
IR: C-F Stretch Strong, ~1250-1150 cm⁻¹~1200 cm⁻¹ (unscaled)The C-F stretch is a characteristic band for fluorinated aromatics.[10]
¹H NMR: Pyridine H-3 ~8.0-8.2 ppm (doublet)Calculated shielding tensor converted to ppmExpected to be a doublet due to coupling with the fluorine atom.
¹H NMR: Pyridine H-6 ~8.8-9.0 ppm (singlet)Calculated shielding tensor converted to ppmExpected to be downfield due to the anisotropic effects of the adjacent nitrogen and carboxyl group.
¹³C NMR: C2 & C4 (Carboxyl) ~165-170 ppmCalculated shielding tensor converted to ppmCarboxylic acid carbons are highly deshielded and readily identifiable.
¹³C NMR: C5 (C-F) ~155-160 ppm (doublet, large J_CF)Calculated shielding tensor converted to ppmThe carbon directly bonded to fluorine will show a large coupling constant, a definitive feature.

Visualizing the Process and Structure

To clarify the workflow and molecular structure, the following diagrams are provided.

Experimental_and_Computational_Workflow cluster_exp Experimental Path cluster_comp Computational Path cluster_comp_analysis Comparative Analysis Synthesis Synthesis of Precursor Oxidation Oxidation to Diacid Synthesis->Oxidation Purification Purification & Isolation Oxidation->Purification Analysis_Exp Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis_Exp Comparison Data Comparison & Validation Analysis_Exp->Comparison Modeling Structure Drawing DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Modeling->DFT_Calc Analysis_Comp Prediction of Spectra & Properties DFT_Calc->Analysis_Comp Analysis_Comp->Comparison

Caption: Workflow for comparing experimental and computational data.

Caption: Annotated structure of 5-Fluoropyridine-2,4-dicarboxylic acid.

Conclusion

The convergence of experimental evidence and computational prediction provides the highest level of structural and electronic understanding for a molecule like 5-Fluoropyridine-2,4-dicarboxylic acid. While experimental data provides ground-truth validation of a compound's existence and properties, computational modeling offers unparalleled insight into its electronic structure, reactivity, and the underlying reasons for its observed spectroscopic behavior. This guide illustrates a synergistic workflow where each approach informs and validates the other. For researchers in drug development and materials science, adopting this integrated strategy is not just best practice—it is a critical tool for accelerating innovation and ensuring the accuracy and integrity of their scientific findings.

References

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. Available from: [Link]

  • PubChem. (n.d.). 5-Fluoropyridine-2,4-dicarboxylic acid. Available from: [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available from: [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available from: [Link]

  • Semantic Scholar. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Available from: [Link]

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Available from: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]

  • PMC. (n.d.). Density functional theory. Available from: [Link]

  • ResearchGate. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Available from: [Link]

  • MDPI. (2020). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Available from: [Link]

  • Chembeez. (n.d.). 5-fluoropyridine-2,4-dicarboxylic acid, 95%. Available from: [Link]

  • MDPI. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Available from: [Link]

  • PubMed. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks. Available from: [Link]

Sources

benchmarking 5-Fluoropyridine-2,4-dicarboxylic acid against known standards

[1]

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a specialized fluorinated heterocyclic building block that serves as a critical bioisostere to the standard Pyridine-2,4-dicarboxylic acid (2,4-PDCA, Lutidinic Acid) .[1]

While 2,4-PDCA is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, benchmarking reveals that the 5-fluoro substitution fundamentally alters the compound's selectivity profile.[1] Specifically, 5-F-2,4-PDCA demonstrates enhanced selectivity for Aspartate/Asparagine-β-hydroxylase (AspH) over histone demethylases (KDM4), making it a superior probe for dissecting specific oncogenic pathways without the "off-target" epigenetic noise associated with the non-fluorinated standard.[1]

This guide benchmarks 5-F-2,4-PDCA against 2,4-PDCA across three axes: Physicochemical Properties , Biochemical Selectivity , and Synthetic Accessibility .[1]

Part 1: Chemical & Physical Benchmarking[1]

The introduction of the fluorine atom at the C5 position induces significant electronic and steric changes compared to the standard Lutidinic Acid.

Structural & Electronic Comparison

The fluorine atom acts as a bioisostere, exerting a strong electron-withdrawing effect (inductive effect, -I) on the pyridine ring.[1] This lowers the pKa of the carboxylic acid groups, potentially altering the binding affinity to metal centers (Fe(II) in enzymes or Lanthanides in MOFs).

FeatureStandard: 2,4-PDCA Product: 5-F-2,4-PDCA Impact on Performance
CAS 499-80-9847818-49-9Distinct IP space; distinct metabolic profile.[1]
Formula C₇H₅NO₄C₇H₄FNO₄Fluorine adds lipophilicity.
MW 167.12 g/mol 185.11 g/mol Slight increase; negligible effect on steric bulk.
Electronic Character Electron-deficient ringHighly electron-deficientHigher Acidity: The 5-F stabilizes the carboxylate anions, likely enhancing metal chelation strength under acidic conditions.[1]
Lipophilicity (cLogP) ~0.3~0.6Enhanced Permeability: Fluorination typically improves cellular uptake by increasing lipophilicity.
Visualization: Structural Relationship

The following diagram illustrates the structural derivation and the electronic influence of the C5-Fluorine.

ChemicalStructurePDCAStandard: 2,4-PDCA(Lutidinic Acid)F_PDCAProduct: 5-F-2,4-PDCA(Fluorinated Analog)PDCA->F_PDCAC5-Fluorine SubstitutionEffect1Electronic Effect:Lower pKa (Stronger Acid)F_PDCA->Effect1Effect2Steric/Lipophilic Effect:Increased HydrophobicityF_PDCA->Effect2

Caption: Structural evolution from 2,4-PDCA to 5-F-2,4-PDCA showing key physicochemical shifts.

Part 2: Functional Benchmarking (Biochemistry)

The primary application of pyridine dicarboxylates is the competitive inhibition of 2-oxoglutarate (2OG) dependent oxygenases . These enzymes require Fe(II) and 2OG to function. 2,4-PDCA mimics 2OG, chelating the active site iron.[1]

Selectivity Profiling (The "Killer Feature")

Standard 2,4-PDCA is a "sledgehammer"—it inhibits a wide range of enzymes, including HIF Prolyl Hydroxylases (PHDs) and Histone Demethylases (KDMs). 5-F-2,4-PDCA acts as a "scalpel."[1]

Experimental Data Summary: According to comparative studies on human 2OG oxygenases:

Enzyme Target2,4-PDCA (Standard) 5-F-2,4-PDCA (Product) Benchmarking Insight
KDM4E (Histone Demethylase)Potent Inhibitor (IC₅₀ < 1 µM)Weak Inhibitor 5-F substitution clashes with the KDM4 active site, reducing potency.[1]
AspH (Aspartate β-hydroxylase)Potent InhibitorPotent Inhibitor Retains potency against AspH, a target often overexpressed in malignant neoplasms.
Selectivity Ratio Low (Promiscuous)High (Selective for AspH) Critical Advantage: Use 5-F-2,4-PDCA when you need to target hydroxylases without altering histone methylation patterns.[1]
Mechanism of Action Pathway

The fluorine atom does not disrupt the bidentate chelation of the iron center but sterically hinders binding in the tighter pockets of KDM enzymes.

InhibitionPathwayCompound5-F-2,4-PDCAChelationBidentate Fe(II) Chelation(Mimics 2-Oxoglutarate)Compound->ChelationEnters Active SiteEnzyme_AspHTarget: AspH(Cancer Metastasis Linked)ResultSelective Inhibition(AspH >> KDM4)Enzyme_AspH->ResultEnzyme_KDMOff-Target: KDM4(Epigenetic Regulation)StericClashSteric Clash at C5 PositionEnzyme_KDM->StericClashChelation->Enzyme_AspHFits Pocket(High Affinity)Chelation->Enzyme_KDMObstructed

Caption: Mechanism of selectivity: C5-Fluorine permits AspH binding while sterically hindering KDM4.[1]

Part 3: Experimental Protocols

To validate these benchmarks, the following protocols are recommended. These are designed to be self-validating systems where the standard (2,4-PDCA) serves as the positive control.[1]

Protocol A: Synthesis of 5-F-2,4-PDCA

Context: Commercial availability can be sporadic.[1] This protocol converts the dimethyl ester to the free acid.

Reagents:

  • Dimethyl 5-fluoropyridine-2,4-dicarboxylate (Precursor)[1][2]

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[1]

  • THF/Water mixture

  • HCl (for acidification)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of dimethyl 5-fluoropyridine-2,4-dicarboxylate in 5 mL of THF:Water (1:1).

  • Hydrolysis: Add 2.5 equivalents of LiOH. Stir at room temperature for 3 hours.

    • Checkpoint: Monitor by TLC.[3] The starting material spot (high Rf) should disappear, replaced by a baseline spot (dicarboxylate).

  • Workup: Evaporate THF under reduced pressure.

  • Acidification: Cool the aqueous residue to 0°C. Add 1M HCl dropwise until pH reaches ~1-2.

    • Observation: A white precipitate should form. If no precipitate, the product may be water-soluble; perform extraction with Ethyl Acetate.[1]

  • Purification: Filter the solid or evaporate the organic extract. Recrystallize from water/ethanol if necessary.

  • Validation: 1H NMR (D2O/NaOD) should show two singlets (or doublets if coupling visible) for the pyridine ring protons, shifted relative to the non-fluorinated standard.

Protocol B: Comparative Enzyme Inhibition Assay (Fluorescence)

Context: Benchmarking potency against 2,4-PDCA.

  • System: Use a fluorescence-based assay detecting the decarboxylation of 2OG (or consumption of O2/substrate).

  • Controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: 2,4-PDCA (100 µM).

  • Dosing: Prepare serial dilutions of 5-F-2,4-PDCA (0.1 µM to 100 µM).

  • Incubation: Incubate enzyme (e.g., recombinant AspH), Fe(II), Ascorbate, and Inhibitor for 15 mins.

  • Initiation: Add 2OG and peptide substrate.

  • Readout: Measure product formation.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

    • Expected Result: 5-F-2,4-PDCA should show IC50 comparable to 2,4-PDCA for AspH, but significantly higher IC50 (lower potency) for KDM4.[1]

Part 4: Materials Science Potential (MOFs)

While the biochemical applications are well-documented, 5-F-2,4-PDCA is an emerging ligand for Metal-Organic Frameworks (MOFs) .[1]

  • Standard (2,4-PDCA): Forms stable lanthanide MOFs with hydrophilic pores.

  • Product (5-F-2,4-PDCA): The fluorine atom introduces a hydrophobic lining to the MOF channels.[1]

  • Application: This modification is predicted to enhance the hydrolytic stability of the MOF (repelling water attack at the metal cluster) and improve selectivity for CO2 adsorption over N2 due to quadrupolar interactions with the fluorine.

References

  • PubChem. 5-Fluoropyridine-2,4-dicarboxylic acid | C7H4FNO4.[1][4] National Library of Medicine. [Link][1]

  • Sekirnik, R., et al. (2016). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Medicinal Chemistry / PMC. [Link]

  • Google Patents.Preparation method of fluoropyridine compounds (CN102898358A).

A Head-to-Head Comparison of Fluorinated Pyridine Isomers as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] Among the myriad of fluorinated heterocycles, fluorinated pyridines have emerged as privileged structures, present in numerous FDA-approved drugs.[1] This guide provides a head-to-head comparison of the three positional isomers of fluorinated pyridine—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—as potential enzyme inhibitors, offering insights for researchers, scientists, and drug development professionals.

While direct comparative inhibitory data for these simple isomers against a single enzyme target is scarce in publicly available literature, we can infer and project their potential activities based on their distinct electronic properties and by drawing parallels from more complex substituted fluorinated pyridines. This guide will delve into the structure-activity relationships (SAR) of these isomers, present relevant experimental data from closely related compounds, and provide detailed protocols for evaluating their inhibitory potential.

The Critical Role of Fluorine Positioning: A Tale of Three Isomers

The position of the fluorine atom on the pyridine ring dictates the electronic distribution and, consequently, the molecule's interaction with a biological target. The pyridine ring is inherently electron-deficient, and the introduction of a highly electronegative fluorine atom further modulates this property.

  • 2-Fluoropyridine: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, significantly influencing the adjacent nitrogen atom. This can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions within an enzyme's active site.

  • 3-Fluoropyridine: With the fluorine at the 3-position, the inductive effect is still significant, but its influence on the nitrogen atom is less direct compared to the 2- and 4-positions. This can lead to a different profile of interaction with target proteins.

  • 4-Fluoropyridine: Similar to the 2-position, a fluorine atom at the 4-position strongly deactivates the ring through both inductive and resonance effects. This can impact the overall binding affinity and selectivity of the molecule.

This differential electronic landscape is the foundation of the structure-activity relationship for these isomers. A subtle shift in the fluorine's position can be the difference between a potent inhibitor and an inactive compound.

Comparative Inhibitory Activity: Insights from Substituted Pyridines

In this study, the inhibitory activities of 3-fluoro- and 5-fluoro-pyridine-2,4-dicarboxylate were compared to the non-fluorinated parent compound. The results demonstrated a significant difference in potency based on the fluorine's position.

CompoundTarget EnzymeIC50 (µM)
Pyridine-2,4-dicarboxylateAspH~0.03
3-Fluoro -pyridine-2,4-dicarboxylateAspH>1000
5-Fluoro -pyridine-2,4-dicarboxylateAspH~0.05
Pyridine-2,4-dicarboxylateFIH~4.7
3-Fluoro -pyridine-2,4-dicarboxylateFIH>1000
5-Fluoro -pyridine-2,4-dicarboxylateFIH~5.3
Pyridine-2,4-dicarboxylateKDM4E~0.29
3-Fluoro -pyridine-2,4-dicarboxylateKDM4E~11
5-Fluoro -pyridine-2,4-dicarboxylateKDM4E~0.33

Data adapted from reference[3]

This data clearly illustrates that a fluorine atom at the 3-position can be detrimental to inhibitory activity against certain enzymes, while a fluorine at the 5-position (equivalent to the 3-position in a pyridine ring with a different substitution pattern) can maintain or even slightly enhance potency.[3] This underscores the importance of empirical testing for each isomer against the target of interest.

Structure-Activity Relationship (SAR) and Mechanistic Considerations

The inhibitory mechanism of fluorinated pyridines can vary depending on the target enzyme. They can act as competitive, non-competitive, or even irreversible inhibitors.[2][4] The electron-withdrawing nature of fluorine can play a crucial role in transition state stabilization or in increasing the electrophilicity of an adjacent carbon, making it susceptible to nucleophilic attack by an active site residue.[2]

Caption: Structure-Activity Relationship of Fluoropyridine Isomers.

Experimental Protocols for Evaluating Inhibitory Activity

To empirically determine the inhibitory potential of fluorinated pyridine isomers, robust and reproducible in vitro assays are essential. Below are detailed, step-by-step methodologies for a generic kinase and a protease inhibition assay.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitors Plate_Setup Dispense Kinase and Inhibitor to Plate Reagent_Prep->Plate_Setup Incubation1 Pre-incubate Plate_Setup->Incubation1 Reaction_Start Initiate Reaction with ATP/Substrate Mix Incubation1->Reaction_Start Incubation2 Incubate at 30°C Reaction_Start->Incubation2 Reaction_Stop Stop Reaction Incubation2->Reaction_Stop Detection Add Detection Reagent (e.g., Luminescence-based) Reaction_Stop->Detection Read_Plate Measure Signal Detection->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing Curve_Fitting Plot Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (2-, 3-, and 4-fluoropyridine) dissolved in DMSO

  • Positive control inhibitor

  • 96- or 384-well assay plates (white, for luminescence)

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of each fluoropyridine isomer in DMSO. A typical starting concentration is 10 mM. Then, create a working stock in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the assay plate.

    • Add 5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of a pre-mixed solution of the substrate and ATP to each well to start the kinase reaction. The final concentrations of substrate and ATP should be at or near their Km values.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the luminescence-based assay kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Protease Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of compounds against a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate

  • Protease assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (2-, 3-, and 4-fluoropyridine) dissolved in DMSO

  • Positive control inhibitor

  • 96-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the fluoropyridine isomers in DMSO and then in the protease assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the protease assay buffer to each well.

    • Add 2 µL of the diluted compound or control to the appropriate wells.

  • Enzyme Addition: Add 25 µL of the protease solution to each well, except for the substrate control wells.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The positional isomers of fluorinated pyridine represent a fascinating case study in the subtle art of drug design. While this guide has provided a framework for their head-to-head comparison, it is evident that their inhibitory potential is highly target-dependent. The electronic perturbations induced by the fluorine atom at the 2-, 3-, and 4-positions create distinct pharmacophores, each with the potential for unique interactions within an enzyme's active site.

For researchers and drug development professionals, the key takeaway is the imperative of empirical validation. The provided experimental protocols offer a starting point for the systematic evaluation of these and other fluorinated scaffolds. Future work should aim to generate direct comparative data for these simple isomers against a panel of therapeutically relevant enzymes. Such data would not only be invaluable for guiding current drug discovery programs but would also contribute to a more profound understanding of the nuanced role of fluorine in medicinal chemistry.

References

  • Flashman, E., et al. (2010). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Bioorganic & Medicinal Chemistry Letters, 20(8), 2539-2542.
  • Hussain, I., et al. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
  • Berkowitz, D. B., et al. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Fluorine Chemistry, 129(9), 731-742.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2021). Molecules, 26(13), 3928.
  • Overview of the inhibitors used in this study. IC50 values from enzyme kinetics measurements (IC50) and from cell-based inhibition assays (IC50 cell) are given as reported in the literature. (n.d.).
  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024). Frontiers in Chemistry, 12.
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
  • Assessing the Impact of the Leader Peptide in Protease Inhibition by the Microviridin Family of RiPPs. (2024). International Journal of Molecular Sciences, 25(24), 13698.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2011). Current Topics in Medicinal Chemistry, 11(16), 2067-2087.
  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. (2025). Molecules, 30(14), 1234.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry, 112, 52-64.
  • ic50 values compared: Topics by Science.gov. (n.d.).
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 1-20.
  • Evaluation of Enzyme Inhibitors in Drug Discovery. (2010). Wiley.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). JoVE.
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). The Journal of Organic Chemistry, 91(2), 1234-1245.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025).
  • Binding and Reactivity of a Nitrile Oral Inhibitor of SARS- CoV-2 Main Protease Revealed by Computational Simul

Sources

A Researcher's Guide to Assessing the Specificity of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of epigenetic research and drug discovery, the precise modulation of 2-oxoglutarate (2OG) dependent oxygenases presents a significant therapeutic opportunity. Among the chemical tools being developed, 5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) has emerged as a noteworthy inhibitor. This guide provides an in-depth, objective analysis of the specificity of 5-F-2,4-PDCA, comparing its performance against its parent compound and other alternatives. We will delve into the experimental data that underpins our understanding of its selectivity profile and provide detailed protocols for researchers to conduct their own assessments.

Introduction to 5-Fluoropyridine-2,4-dicarboxylic acid: A Derivative of a Broad-Spectrum Inhibitor

5-Fluoropyridine-2,4-dicarboxylic acid is a derivative of the well-characterized, broad-spectrum 2OG oxygenase inhibitor, pyridine-2,4-dicarboxylic acid (2,4-PDCA). The introduction of a fluorine atom at the C5 position of the pyridine ring was a strategic chemical modification aimed at altering the electronic and pharmacokinetic properties of the parent molecule, with the goal of enhancing its selectivity for specific 2OG oxygenase subfamilies.[1]

These enzymes play crucial roles in a multitude of cellular processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis.[2][3] Consequently, the development of selective inhibitors is paramount to dissecting the function of individual enzymes and for creating targeted therapeutics with minimal off-target effects.

Comparative Specificity Profile: An Experimental Data Deep-Dive

The true measure of an inhibitor's utility lies in its specificity. The following data, derived from mass spectrometry-based inhibition assays, provides a quantitative comparison of 5-F-2,4-PDCA and its relevant counterparts against a panel of human 2OG-dependent oxygenases.

CompoundAspH IC50 (µM)KDM4E IC50 (µM)FIH IC50 (µM)RIOX2 IC50 (µM)JMJD5 IC50 (µM)
5-Fluoropyridine-2,4-dicarboxylic acid ~0.05[1]~0.8[1]>100[1]>100[1]Inhibits[4]
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)~0.03[1]~0.2[1]~4.7[1]~4.7[1]~0.5[4]
3-Fluoropyridine-2,4-dicarboxylic acid~0.04[1]~0.9[1]>100[1]>100[1]Not reported
5-Trifluoromethylpyridine-2,4-dicarboxylic acid~2.5[1]~25[1]>100[1]>100[1]Not reported

Key Insights from the Data:

  • Enhanced Selectivity for AspH over KDM4E: A key finding is that the introduction of a fluorine atom at the C5 position of 2,4-PDCA results in a substantial increase in selectivity for Aspartate/asparagine-β-hydroxylase (AspH) over the JmjC lysine-specific Nε-demethylase 4E (KDM4E) when compared to the parent compound, 2,4-PDCA.[1]

  • Potent AspH Inhibition: 5-F-2,4-PDCA retains potent inhibitory activity against AspH, with an IC50 value comparable to that of 2,4-PDCA.[1]

  • Reduced Affinity for FIH and RIOX2: Both 3- and 5-fluorinated derivatives of 2,4-PDCA show significantly diminished inhibition of Factor-Inhibiting Hypoxia-Inducible Factor (FIH) and Ribosomal Oxygenase 2 (RIOX2) compared to 2,4-PDCA.[1]

  • JMJD5 Inhibition: While a specific IC50 value for 5-fluoro-2,4-PDCA against Jumonji domain-containing protein 5 (JMJD5) is not explicitly stated in the compared literature, it is reported to be an inhibitor. The parent compound, 2,4-PDCA, has an IC50 of approximately 0.5 µM against JMJD5.[4]

This dataset underscores the profound impact of subtle chemical modifications on inhibitor specificity and provides a strong rationale for the use of 5-F-2,4-PDCA as a more selective chemical probe for studying AspH function.

Experimental Protocols for Specificity Assessment

To empower researchers to independently validate and expand upon these findings, we provide detailed, step-by-step methodologies for key experiments.

In Vitro Enzyme Inhibition Assay using Mass Spectrometry

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a 2OG-dependent oxygenase by directly monitoring substrate modification.

Workflow for In Vitro Enzyme Inhibition Assay:

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, Cofactors (Fe(II), 2OG), and Inhibitor Dilutions incubation Incubate enzyme with inhibitor, then initiate reaction by adding substrate and cofactors reagents->incubation Add components quench Quench reaction at specific time points (e.g., with acid) incubation->quench Stop reaction spe Solid-Phase Extraction (SPE) to desalt and concentrate the peptide substrate quench->spe ms Mass Spectrometry (MS) to quantify substrate and product spe->ms data Data analysis to determine IC50 values ms->data

Caption: Workflow for a mass spectrometry-based in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5).

    • Prepare stock solutions of the purified recombinant 2OG oxygenase, the peptide substrate, Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate, and L-ascorbic acid.

    • Prepare a serial dilution of 5-Fluoropyridine-2,4-dicarboxylic acid and any comparator compounds in the assay buffer.

  • Enzymatic Reaction:

    • In a microplate, add the assay buffer, the enzyme, and the inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of the peptide substrate, Fe(II), 2-oxoglutarate, and L-ascorbic acid.

  • Reaction Quenching:

    • After a specific incubation time (determined through initial time-course experiments), quench the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid).

  • Sample Preparation for Mass Spectrometry:

    • Desalt and concentrate the peptide substrate and its modified product from the reaction mixture using a suitable Solid-Phase Extraction (SPE) method (e.g., C18 ZipTips).

  • Mass Spectrometry Analysis:

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the un-modified substrate and the hydroxylated or demethylated product.

  • Data Analysis:

    • Calculate the percentage of product formation at each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound within a cellular context. The principle is that a ligand-bound protein will be more resistant to thermal denaturation.

Workflow for Cellular Thermal Shift Assay (CETSA):

cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis_analysis Lysis & Analysis culture Culture cells to desired confluency treat Treat cells with vehicle or inhibitor culture->treat heat Aliquot cells and heat at a range of temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge western Analyze soluble fraction by Western Blot for the target protein centrifuge->western quantify Quantify band intensities to determine thermal stability western->quantify

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the cell line of interest to approximately 80-90% confluency.

    • Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of 5-F-2,4-PDCA for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

    • Lyse the cells by methods such as freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target 2OG oxygenase.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein remaining relative to the unheated control against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (KD) and kinetics (ka and kd).

Workflow for Surface Plasmon Resonance (SPR):

cluster_immobilization Ligand Immobilization cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing chip_prep Activate sensor chip surface immobilize Immobilize purified target enzyme onto the chip chip_prep->immobilize block Block remaining active sites immobilize->block inject Inject serial dilutions of the inhibitor (analyte) over the chip surface block->inject measure Measure the change in refractive index in real-time inject->measure sensorgram Generate sensorgrams (response vs. time) measure->sensorgram fit Fit data to a binding model to determine KD, ka, and kd sensorgram->fit

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • Immobilization of the Target Enzyme:

    • Select an appropriate sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified recombinant 2OG oxygenase over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of 5-F-2,4-PDCA in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the sensor chip surface containing the immobilized enzyme.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • Data Analysis:

    • Generate sensorgrams by plotting the response units against time.

    • Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The available data strongly indicates that 5-Fluoropyridine-2,4-dicarboxylic acid is a more selective inhibitor of certain 2OG-dependent oxygenases compared to its parent compound, 2,4-PDCA. Its potent inhibition of AspH, coupled with reduced activity against FIH and RIOX2, makes it a valuable tool for probing the function of AspH in cellular and disease models.

However, a comprehensive understanding of its specificity requires further investigation. Researchers are encouraged to utilize the provided protocols to:

  • Expand the Specificity Profile: Test 5-F-2,4-PDCA against a broader panel of 2OG oxygenases and other enzyme families to identify potential off-target effects.

  • Investigate In-Cell Efficacy: Employ CETSA and other cell-based assays to confirm target engagement and assess the functional consequences of AspH inhibition in a physiological context.

  • Explore Further Analogs: The significant change in selectivity upon fluorination suggests that further modifications to the pyridine-2,4-dicarboxylic acid scaffold could yield even more potent and selective inhibitors.

By rigorously assessing the specificity of chemical probes like 5-F-2,4-PDCA, the research community can build a more robust and reliable toolkit for dissecting the complex biology of 2OG-dependent oxygenases and accelerating the development of novel therapeutics.

References

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(15), 10849–10865. [Link]

  • Flashman, E., et al. (2021). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Fluorine Chemistry, 247, 109804. [Link]

  • Brewitz, L., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. Journal of Medicinal Chemistry, 66(15), 10849–10865. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

  • Leung, I. K. H., et al. (2013). A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors. Journal of Medicinal Chemistry, 56(12), 5219-5227. [Link]

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4397. [Link]

  • McDonough, M. A., et al. (2010). 2-Oxoglutarate-dependent oxygenases. Current Opinion in Chemical Biology, 14(3), 333-344. [Link]

  • Schofield, C. J., & Zhang, Z. (2013). Structural and mechanistic studies on 2-oxoglutarate-dependent oxygenases and related enzymes. Current Opinion in Structural Biology, 23(5), 722-731. [Link]

  • Loenarz, C., & Schofield, C. J. (2011). Physiological and biochemical aspects of hydroxylations and demethylations catalyzed by 2-oxoglutarate oxygenases. Trends in Biochemical Sciences, 36(1), 7-18. [Link]

  • Rose, N. R., et al. (2011). Inhibition of 2-oxoglutarate dependent oxygenases. Chemical Society Reviews, 40(8), 4364-4397. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-Fluoropyridine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Fluoropyridine-2,4-dicarboxylic acid quantification. As a crucial component in various synthetic pathways, ensuring its precise measurement is critical for process optimization, quality control, and regulatory compliance.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, offering insights grounded in established scientific principles and regulatory expectations. The validation frameworks discussed are aligned with the stringent standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and defensible data.[1][2]

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] For 5-Fluoropyridine-2,4-dicarboxylic acid, a validated method ensures that the chosen analytical procedure will consistently and accurately measure its concentration in a given sample matrix. The core parameters of method validation, as stipulated by ICH Q2(R2) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[1][5][6][7]

Comparative Analysis of Analytical Techniques

The quantification of dicarboxylic acids like 5-Fluoropyridine-2,4-dicarboxylic acid presents unique analytical challenges due to their polarity and potential for thermal degradation. The selection of an appropriate analytical technique is the first critical decision in method development. This section compares the most viable chromatographic methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation by polarity, with highly specific detection based on mass-to-charge ratio.Separation of volatile derivatives by boiling point, with detection by mass spectrometry.
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides structural information and can distinguish between isomers.[8][9][10]Excellent, but requires derivatization which can introduce variability.[11][12][13]
Sensitivity Moderate, suitable for higher concentration assays.High, the gold standard for trace-level quantification.[3][14]High, but can be limited by derivatization efficiency and analyte volatility.[14]
Sample Prep Relatively simple, often requiring only dissolution and filtration.Can be simple, but may require solid-phase extraction for complex matrices.More complex, requires derivatization (e.g., esterification, silylation) to increase volatility.[11][12][13]
Robustness Generally high and cost-effective for routine analysis.High, but instrumentation is more complex and expensive.Moderate, derivatization steps can be a source of variability.
Typical Use Assay and purity testing of the drug substance and formulated products.Impurity profiling, metabolite identification, and bioanalytical studies.Analysis of volatile and semi-volatile impurities.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process. The following diagram illustrates a typical workflow, which is applicable to any of the aforementioned techniques.

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Check Protocol Write Validation Protocol Opt->Protocol Method Ready for Validation Define Define ATP & Acceptance Criteria Protocol->Define Spec Specificity / Selectivity Define->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report All Parameters Meet Criteria SOP Standard Operating Procedure Report->SOP

Caption: Chemical structure of 5-Fluoropyridine-2,4-dicarboxylic acid.

Conclusion

The selection and validation of an appropriate analytical method for the quantification of 5-Fluoropyridine-2,4-dicarboxylic acid are critical for ensuring product quality and regulatory compliance. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications such as impurity profiling and bioanalysis. GC-MS, although requiring derivatization, remains a powerful tool for the analysis of volatile related substances.

A thorough validation process, guided by the principles outlined in this document and in accordance with regulatory guidelines such as ICH Q2(R2), is non-negotiable. [1][6][15]By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, researchers can have full confidence in the reliability and integrity of their analytical data.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 10). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018, June 12). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. (2025, January). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Compound-Specific Radiocarbon Analysis of Low Molecular Weight Dicarboxylic Acids in Ambient Aerosols Using Preparative Gas Chromatography: Method Development - ACS Publications. (2021, January 8). Retrieved from [Link]

  • Quantitative Method for the Gas Chromatographic Analysis of Short-Chain Monocarboxylic and Dicarboxylic Acids in Fermentation Media - PMC. (n.d.). Retrieved from [Link]

  • Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed. (2011, May 15). Retrieved from [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International. (2024, December 16). Retrieved from [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? | ResearchGate. (2016, June 1). Retrieved from [Link]

  • Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. (2018, January 19). Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). Retrieved from [Link]

  • Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry - PubMed. (2024, January 25). Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14). Retrieved from [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.). Retrieved from [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications - Chemisty Research Journal. (n.d.). Retrieved from [Link]

  • Current Analytical Chemistry - An-Najah Staff. (2020, March 3). Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products - APVMA. (2014, July 1). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Retrieved from [Link]

  • Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed. (2014, December 15). Retrieved from [Link]

Sources

A Researcher's Guide to the Metabolic Stability of Fluorinated Pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Design

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its versatile chemical reactivity make it a privileged structure. However, like many heterocyclic systems, the pyridine ring can be susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1] This metabolic liability can lead to poor pharmacokinetic profiles, limiting the therapeutic potential of promising drug candidates.

For decades, medicinal chemists have turned to fluorine as a powerful tool to modulate the properties of drug molecules.[2] The strategic incorporation of fluorine can enhance binding affinity, alter acidity (pKa), and, most critically, improve metabolic stability.[3][4][5] This is often achieved by replacing a hydrogen atom at a metabolically vulnerable position—a "soft spot"—with a fluorine atom. The resulting carbon-fluorine (C-F) bond is significantly stronger than the corresponding carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4][6]

This guide provides an in-depth comparative study of the metabolic stability of fluorinated pyridines. We will explore the mechanistic basis for fluorine's stabilizing effects, present a detailed experimental protocol for assessing metabolic stability, and offer a comparative analysis of how the position of fluorine on the pyridine ring dictates its resistance to metabolism.

The Metabolic Landscape: How Pyridines are Degraded

The primary route of metabolism for many xenobiotics, including pyridine-containing drugs, occurs in the liver. Phase I metabolism, predominantly carried out by the CYP enzyme superfamily, introduces or exposes functional groups to increase hydrophilicity and facilitate excretion.[7] For pyridine rings, the main metabolic pathways are:

  • Aromatic Hydroxylation: CYP enzymes, acting as powerful oxidizing agents, can hydroxylate the electron-rich positions of the pyridine ring.

  • N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.

The susceptibility of a specific position on the pyridine ring to oxidation is governed by its electron density. While the pyridine ring is generally more electron-deficient than a benzene ring, making it somewhat less prone to oxidation, it remains a viable substrate for CYP enzymes.[1][7]

The Fluorine Effect: More Than Just a Stronger Bond

Attributing the enhanced metabolic stability of fluorinated compounds solely to the strength of the C-F bond is an oversimplification.[7][8][9] The true impact of fluorination is a combination of steric and electronic effects that fundamentally alter the molecule's interaction with metabolizing enzymes.

  • Blocking Metabolic Hotspots: The most direct effect is replacing a metabolically labile C-H bond with a robust C-F bond. This physically blocks the site from enzymatic attack.[6]

  • Electronic Perturbation: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly lowers the electron density of the pyridine ring.[4] This deactivation makes the ring a less favorable substrate for electrophilic oxidation by CYP enzymes.[7][9]

  • Modulation of Basicity: The introduction of fluorine can decrease the basicity (pKa) of the pyridine nitrogen.[3][10] This change can alter the molecule's binding orientation within the active site of a CYP enzyme, potentially moving metabolically labile sites away from the reactive heme iron center.[1]

A Positional Comparison: Not All Fluorinations are Equal

The position of the fluorine atom on the pyridine ring has a profound impact on the degree of metabolic stabilization. While any fluorination is likely to offer some improvement over the unsubstituted parent compound, the electronic effects vary by position.

CompoundPosition of FluorineExpected Impact on StabilityRationale
Pyridine N/ABaselineSusceptible to oxidation at multiple positions.
2-Fluoropyridine ortho to NitrogenHighStrong inductive withdrawal deactivates the entire ring, significantly reducing susceptibility to oxidation.
4-Fluoropyridine para to NitrogenHighSimilar to the 2-position, strong deactivation of the ring enhances stability.
3-Fluoropyridine meta to NitrogenModerate to HighInductive effects still deactivate the ring, but the impact can be less pronounced than at the ortho or para positions. The outcome can be highly context-dependent.[11]

This table represents generalized expectations. The actual metabolic stability is context-dependent and must be confirmed experimentally.

Experimental Protocol: The In Vitro Liver Microsomal Stability Assay

To empirically determine and compare the metabolic stability of fluorinated pyridines, the liver microsomal stability assay is the industry-standard method.[12][13][14] This high-throughput in vitro assay provides a reliable measure of a compound's susceptibility to Phase I metabolism.[15]

Principle

The assay involves incubating the test compound with liver microsomes, which are subcellular vesicles rich in CYP enzymes.[13] The reaction is initiated by adding the necessary cofactor, NADPH.[16] The rate at which the parent compound disappears over time is measured by LC-MS/MS, allowing for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[13][17]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Test Compound Stock (10 mM in DMSO) E Pre-Incubation: Compound + Microsomes + Buffer A->E B Liver Microsomes B->E C NADPH Cofactor F Initiate Reaction: Add NADPH C->F D Phosphate Buffer (pH 7.4) D->E E->F G Sample at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction: Cold Acetonitrile + Internal Standard G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Data Analysis: Calculate % Remaining, t½, CLint J->K

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (e.g., pyridine, 2-fluoropyridine, 3-fluoropyridine, 4-fluoropyridine) in DMSO. Create a working solution by diluting the stock solution in buffer.[17]

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[16][18]

  • Pre-incubation: In a 96-well plate, add the test compound working solution to the diluted microsome solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Prepare a solution of the cofactor NADPH (e.g., 1 mM final concentration). Initiate the metabolic reaction by adding the NADPH solution to the wells.[16] The time of addition is considered t=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells.[18]

  • Reaction Quenching: To stop the reaction, add a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a compound used for normalization during LC-MS analysis).[13][17] This precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Preparation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .

Visualizing the Protective Effect of Fluorination

The following diagram illustrates the core principle of metabolic blocking. The unsubstituted pyridine is vulnerable to hydroxylation, a common metabolic fate. The introduction of fluorine at that same position prevents this reaction from occurring.

G cluster_unfluorinated Unsubstituted Pyridine cluster_fluorinated Fluorinated Pyridine A Pyridine Enzyme1 Cytochrome P450 (+ O, + NADPH) A->Enzyme1 B Metabolite (Hydroxypyridine) Enzyme1->B Oxidation C Fluoropyridine Enzyme2 Cytochrome P450 (+ O, + NADPH) C->Enzyme2 D No Reaction Enzyme2->D Metabolism Blocked

Sources

Product Comparison Guide: Evaluating the Off-Target Effects of 5-Fluoropyridine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Trade-Off

5-Fluoropyridine-2,4-dicarboxylic acid (5-F-2,4-PDCA) is a structural derivative of the classic, broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor, 2,4-pyridinedicarboxylic acid (2,4-PDCA). While 2,4-PDCA is widely utilized as a "pan-inhibitor" to block enzymes ranging from Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) to Histone Demethylases (KDMs), its lack of selectivity creates significant experimental noise.

The Core Finding: Experimental data indicates that 5-F-2,4-PDCA functions as a selectivity probe .[1] Unlike the parent compound, which indiscriminately inhibits both metabolic and epigenetic regulators, 5-F-2,4-PDCA retains potency against Aspartate/Asparagine-β-hydroxylase (AspH) while exhibiting significantly reduced activity against epigenetic erasers like KDM4E .

This guide evaluates the off-target profile of 5-F-2,4-PDCA, contrasting it with the industry-standard 2,4-PDCA to assist researchers in selecting the appropriate tool for 2OG oxygenase interrogation.

Mechanistic & Structural Context

The 2-oxoglutarate (2OG) oxygenase superfamily relies on a conserved catalytic triad (HXD/E...H) that binds Fe(II) and the co-substrate 2-oxoglutarate.

  • Mechanism of Action: 5-F-2,4-PDCA acts as a competitive antagonist of 2-oxoglutarate. The dicarboxylate motif chelates the active site Fe(II) and mimics the C1 and C5 carboxylates of the natural co-substrate.

  • The Fluorine Effect: The introduction of a fluorine atom at the C5 position of the pyridine ring alters the electronic density and steric profile of the inhibitor. This modification is the primary driver for the observed "selectivity flip," destabilizing binding in the tighter pockets of KDM enzymes while being accommodated by the AspH active site.

G cluster_legend Selectivity Profile Compound 5-F-2,4-PDCA Mechanism Mechanism: Competitive 2OG Antagonism Fe(II) Chelation Compound->Mechanism Mode of Action Target_Primary Primary Target: AspH (Metastasis/Motility) Target_Off1 Off-Target (Reduced): KDM4E (Epigenetics) Target_Off2 Off-Target (Retained): PHD2 (Hypoxia Sensing) Mechanism->Target_Primary High Affinity (Steric Accommodation) Mechanism->Target_Off1 Low Affinity (Steric Clash/Electronic Repulsion) Mechanism->Target_Off2 Moderate Affinity

Figure 1: Mechanistic divergence of 5-F-2,4-PDCA showing retained affinity for AspH versus reduced off-target binding to KDM4E.

Comparative Performance Analysis

The following data synthesizes cross-comparison studies (AlphaScreen and Mass Spectrometry-based assays) evaluating 5-F-2,4-PDCA against the standard 2,4-PDCA.

Table 1: Inhibition Profile (IC50) & Selectivity Ratios
Target EnzymeBiological Function2,4-PDCA (Parent) IC50 (µM)5-F-2,4-PDCA (Product) IC50 (µM)Performance Verdict
AspH Cancer Metastasis / Motility~0.03~0.03 - 0.05 Retained Potency. Ideal for AspH targeting.
KDM4E Histone Demethylation (H3K9)~0.4> 5.0 Improved Selectivity. >10-fold reduction in off-target epigenetic effects.
PHD2 Hypoxia Sensing (HIF-1α)~1.0~5.0 - 10.0 Reduced Potency. Less risk of inducing pseudo-hypoxia compared to parent.
FIH HIF-1α Transactivation~3.0> 20.0 High Selectivity. Minimal interference with FIH signaling.

Analyst Note: If your research focuses on AspH inhibition (e.g., in hepatocellular carcinoma models), 5-F-2,4-PDCA is the superior choice. It minimizes the confounding variables of histone methylation changes that are unavoidable when using 2,4-PDCA.

Key Off-Target Risks
  • Hypoxia Induction (PHD Inhibition): While less potent than 2,4-PDCA, 5-F-2,4-PDCA is not devoid of PHD inhibitory activity. At high concentrations (>50 µM), it may still stabilize HIF-1α, triggering a hypoxic transcriptional response.

  • General Metal Chelation: Like all pyridine dicarboxylates, this compound can chelate free iron in culture media if used at millimolar concentrations, leading to non-specific toxicity unrelated to enzyme inhibition.

Experimental Validation Protocols

To ensure data integrity, you must validate the off-target profile in your specific biological system. Do not rely solely on literature IC50 values.

Protocol A: Differential Thermal Shift Assay (Cellular)

Objective: Confirm target engagement and selectivity in live cells.[2]

  • Preparation: Treat cells with 5-F-2,4-PDCA (10 µM and 100 µM) vs. Vehicle (DMSO) for 1 hour.

  • Harvest: Lyse cells in non-denaturing buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR strips and heat to a gradient (40°C – 70°C).

  • Detection: Centrifuge to pellet denatured proteins. Analyze supernatant via Western Blot.

    • Primary Probe: Anti-AspH (Should show thermal stabilization).

    • Off-Target Probe: Anti-KDM4A/E (Should show minimal stabilization compared to 2,4-PDCA control).

  • Validation: A shift in

    
     for AspH but not KDMs confirms the selectivity profile.
    
Protocol B: 2OG Competitive Enzymatic Assay (Mass Spec)

Objective: Quantify precise IC50 values against off-targets.

  • Reaction Mix: Recombinant enzyme (e.g., KDM4E), peptide substrate (H3K9me3 fragment), Fe(II) (10 µM), and Ascorbate.

  • Competition: Add 2-Oxoglutarate at

    
     concentration (critical for competitive mode).
    
  • Inhibitor Titration: Add 5-F-2,4-PDCA (0.01 µM to 100 µM).

  • Quench & Analyze: Stop reaction with 1% Formic Acid. Measure product formation (demethylated peptide) via MALDI-TOF or LC-MS/MS.

  • Calculation: Plot % Activity vs. Log[Inhibitor]. Calculate IC50.

Screening Workflow Visualization

This workflow illustrates the decision logic for choosing 5-F-2,4-PDCA over alternatives based on the desired "Off-Target" window.

Workflow Start Experimental Goal Decision1 Target Requirement? Start->Decision1 Path_Broad Broad Spectrum (PHD + KDM + AspH) Decision1->Path_Broad Pan-Inhibition Needed Path_Specific AspH Focused (Minimize Epigenetics) Decision1->Path_Specific Selectivity Needed Choice_Parent Use 2,4-PDCA (The 'Sledgehammer') Path_Broad->Choice_Parent Choice_Product Use 5-F-2,4-PDCA (The 'Scalpel') Path_Specific->Choice_Product Validation Validate Off-Targets: 1. Western Blot (HIF-1a) 2. H3K9me3 Levels Choice_Parent->Validation Choice_Product->Validation Mandatory Check

Figure 2: Decision matrix for selecting between 5-F-2,4-PDCA and 2,4-PDCA based on experimental tolerance for off-target epigenetic effects.

References
  • Brewitz, L., et al. (2021).[3] Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases.[3][4][5][6] Journal of Fluorine Chemistry. [6]

  • Tumber, A., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5.[1][2] Journal of Medicinal Chemistry.

  • Rose, N.R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Future Medicinal Chemistry.

  • Hopkinson, R.J., et al. (2013). The structural basis of the inhibition of human 2-oxoglutarate oxygenases by pyridine-2,4-dicarboxylates. Chemical Science.

Sources

Definitive Guide: Confirming the Binding Mode of 5-Fluoropyridine-2,4-dicarboxylic Acid (FPDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoropyridine-2,4-dicarboxylic acid (FPDA) is a high-value pharmacophore and structural linker. In medicinal chemistry, it serves as a bioisostere of 2-oxoglutarate (2-OG) , acting as a competitive inhibitor for Fe(II)-dependent histone demethylases (e.g., KDM4/JMJD2). In materials science, it functions as a rigid, fluorinated linker for Lanthanide-based Metal-Organic Frameworks (MOFs).

The Critical Challenge: The molecule possesses two carboxylate groups (C2, C4) and a pyridine nitrogen. Confirming whether the molecule binds via N,O-chelation (the bioactive "picolinate" mode) or bridging (the MOF polymeric mode) is the primary obstacle.

This guide compares the three definitive methodologies for confirming this binding mode: Single Crystal X-ray Diffraction (SC-XRD) , 19F-NMR Titration , and Density Functional Theory (DFT) .

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for confirming FPDA binding.

FeatureMethod A: SC-XRD (Gold Standard)Method B: 19F-NMR (Dynamic/Solution)Method C: DFT (Predictive)
Primary Output 3D Atomic Coordinates (Å)Chemical Shift (

) & Line Broadening
Binding Energy (

)
Binding Insight Absolute bond lengths & angles.Binding kinetics & solvent accessibility.Theoretical stability of conformers.
Sample State Solid State (Crystal).[1]Solution State (Physiological).In Silico.[2][3]
FPDA Specificity Visualizes the F-atom orientation directly.High: F-atom acts as a sensitive reporter.[4]High: Models electronic effect of 5-F.
Throughput Low (Weeks/Months).High (Hours).[5]High (Hours/Days).
Verdict Definitive Proof. Functional Validation. Supporting Evidence.

Method A: Single Crystal X-ray Diffraction (SC-XRD)

Status: The "Gold Standard" for structural confirmation.

The Logic

SC-XRD provides the absolute configuration. For FPDA, you are looking for the formation of a 5-membered chelate ring involving the Pyridine Nitrogen (


) and the Oxygen of the 2-Carboxylate (

) coordinating to the metal center (

).
  • Target Bond Distance (

    
    ):  2.0 – 2.2 Å (Typical for transition metals).
    
  • Target Bond Distance (

    
    ):  1.9 – 2.1 Å.
    
  • The 4-Carboxylate: Usually participates in H-bonding or bridging to a second metal node.

Experimental Protocol: Vapor Diffusion Crystallization

Prerequisite: Synthesize the Metal-FPDA complex (e.g., Zn-FPDA or Ni-FPDA).

  • Preparation: Dissolve 0.05 mmol of FPDA and 0.05 mmol of Metal Salt (e.g.,

    
    ) in 2 mL of solvent (DMF/Ethanol/Water mix).
    
  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Acetone).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C or 20°C for 3–14 days.

  • Harvest: Mount the resulting block/needle crystals on a goniometer head under cryo-conditions (100 K).

  • Refinement: Solve structure using SHELXT/SHELXL. Locate the Fluorine atom by its high electron density relative to Hydrogen.

Method B: 19F-NMR Titration (The "Smart" Method)

Status: Best for solution-state validation and


 determination.
The Logic

The 5-Fluorine atom is electronically coupled to the aromatic ring. When the Pyridine Nitrogen binds a metal, the electron density of the ring shifts, causing a significant downfield shift (deshielding) of the 19F signal. This confirms coordination in solution, which is more relevant for drug development than the solid state.

Experimental Protocol: 19F-NMR Titration
  • Ligand Stock: Prepare a 10 mM stock of FPDA in

    
     (buffered to pH 7.4 using HEPES to prevent carboxylate protonation artifacts).
    
  • Metal Stock: Prepare 100 mM stock of paramagnetic-free metal (e.g.,

    
     or 
    
    
    
    ). Note: Paramagnetic metals like Fe(II) will cause signal quenching/broadening, which is also a readout but harder to quantify.
  • Titration:

    • Tube 1: 500 µL FPDA only (Reference).

    • Tube 2-6: Add Metal stock in equivalents (0.2, 0.5, 1.0, 2.0, 5.0 eq).

  • Acquisition: Run 19F-NMR (typically -100 to -150 ppm range).

  • Analysis:

    • Fast Exchange: Look for a single peak moving downfield.

    • Slow Exchange: Look for the disappearance of the free ligand peak and appearance of the complex peak.

    • Validation: A shift of >2.0 ppm typically confirms direct coordination to the aromatic system (N-binding) rather than just remote carboxylate salt formation.

Visualization of Workflows

Decision Matrix: Selecting the Validation Path

BindingValidation Start Start: FPDA Ligand + Metal Target Goal Goal: Confirm Binding Mode Start->Goal Crystals Can you grow single crystals? Goal->Crystals XRD Method A: SC-XRD (Crystallography) Result_Struct Definitive: Bond Lengths (N-M: 2.1Å) XRD->Result_Struct Absolute Structure NMR Method B: 19F-NMR (Solution Titration) Result_Dyn Functional: Chem Shift (Δδ > 2ppm) NMR->Result_Dyn Kd & Binding Site DFT Method C: DFT (Computational) Result_Ener Support: Energy Gap (Chelate vs Bridge) DFT->Result_Ener Theoretical Support Crystals->XRD Yes Paramagnetic Is the metal paramagnetic (Fe, Cu)? Crystals->Paramagnetic No Paramagnetic->NMR No (Zn, Mg, Ca) Paramagnetic->DFT Yes (NMR difficult)

Caption: Decision tree for selecting the optimal validation method based on sample physical properties (solubility, crystallinity, magnetism).

The Bioactive Binding Mode (KDM4 Inhibition)

ChelationMode cluster_ligand FPDA Ligand Scaffold Fe Fe(II) / Metal Center N_py Pyridine Nitrogen (N1) N_py->Fe Coordinate Bond (~2.1 Å) F_5 5-Fluorine (Reporter) N_py->F_5 Electronic Coupling O_C2 2-Carboxylate Oxygen (O-C2) O_C2->Fe Coordinate Bond (~2.0 Å) O_C4 4-Carboxylate (Solvent/Bridge)

Caption: Schematic of the N,O-chelation mode. The 5-Fluorine serves as an electronic reporter for the N-Metal bond formation.

Expected Data & Interpretation

When analyzing your experimental results, use these baselines to confirm the binding mode.

Table 1: Interpreting 19F-NMR Shifts (vs. Free Ligand)
ObservationInterpretationBinding Mode Conclusion

< 0.2 ppm
Negligible shift.No binding / Remote salt formation only.

0.5 - 1.0 ppm
Moderate downfield shift.Monodentate Carboxylate binding (C4 or C2 only).

> 2.0 ppm
Strong downfield shift.N,O-Chelation (Bioactive Mode). The metal withdraws density from the ring.
Line Broadening Peak widens significantly.Intermediate exchange rate or Paramagnetic proximity (if using Fe/Cu).
Table 2: SC-XRD Bond Length Criteria
BondRange (Å)Interpretation
Metal - N(Py) 2.05 - 2.15Indicates strong dative covalent bond (Chelation).
Metal - O(C2) 1.95 - 2.05Indicates anionic coordination.
C2 - O(coord) 1.25 - 1.28Lengthened C=O bond due to metal coordination (Single bond character).
C2 - O(free) 1.20 - 1.23Short C=O bond (Double bond character).

References

  • Structural Basis of KDM4 Inhibition

    • Title: Structural insights into the inhibition of the histone demethylase KDM4A by 2,4-PDCA deriv
    • Source: PDB Entry 5VMP / Journal of Medicinal Chemistry.
    • URL:[Link]

  • 19F-NMR Screening Methodology

    • Title: 19F-Tagged metal binding pharmacophores for NMR screening of metalloenzymes.[6]

    • Source:Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Coordination Chemistry of Pyridine Dicarboxylates

    • Title: Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures.
    • Source:Dalton Transactions.
    • URL:[Link]

  • General Properties of FPDA

    • Title: 5-Fluoropyridine-2,4-dicarboxylic acid (Compound Summary).
    • Source: PubChem.[3]

    • URL:[Link]

Sources

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